molecular formula C5H10O2 B14715880 4-Hydroxy-2-methylbutanal CAS No. 22073-05-8

4-Hydroxy-2-methylbutanal

Katalognummer: B14715880
CAS-Nummer: 22073-05-8
Molekulargewicht: 102.13 g/mol
InChI-Schlüssel: PLBZJQQQFIOXRU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Hydroxy-2-methylbutanal is a useful research compound. Its molecular formula is C5H10O2 and its molecular weight is 102.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

22073-05-8

Molekularformel

C5H10O2

Molekulargewicht

102.13 g/mol

IUPAC-Name

4-hydroxy-2-methylbutanal

InChI

InChI=1S/C5H10O2/c1-5(4-7)2-3-6/h4-6H,2-3H2,1H3

InChI-Schlüssel

PLBZJQQQFIOXRU-UHFFFAOYSA-N

Kanonische SMILES

CC(CCO)C=O

Herkunft des Produkts

United States

Foundational & Exploratory

What is 4-Hydroxy-2-methylbutanal

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Hydroxy-2-methylbutanal for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a bifunctional organic compound of significant interest in various scientific and industrial domains. The document delineates its fundamental chemical and physical characteristics, prevalent synthesis methodologies, and its role as a metabolic intermediate. Furthermore, this guide explores its chemical reactivity, industrial applications, and established analytical techniques for its characterization and quantification. A thorough review of its toxicological profile and safety considerations is also presented to ensure safe handling and application. This guide is intended to serve as a critical resource for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical, field-proven insights.

Introduction

This compound, a molecule bearing both a hydroxyl and an aldehyde functional group, represents a versatile platform for chemical synthesis and a key intermediate in various biological pathways.[1] Its unique structural attributes allow it to participate in a wide array of chemical transformations, making it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and flavoring agents.[1] In the realm of biotechnology, its presence as a metabolic byproduct in microorganisms such as yeast has opened avenues for research into metabolic engineering and pathway optimization.[1] This guide aims to consolidate the current technical knowledge on this compound, providing a detailed examination of its properties, synthesis, biological roles, and applications.

Chemical and Physical Properties

This compound is a chiral molecule with the chemical formula C5H10O2.[2] The presence of both a nucleophilic hydroxyl group and an electrophilic aldehyde group on a flexible butane backbone dictates its chemical behavior and reactivity.

PropertyValueSource
IUPAC Name This compound[2]
Molecular Formula C5H10O2[2]
Molecular Weight 102.13 g/mol [1][2]
CAS Number 22073-05-8[2]
Canonical SMILES CC(CCO)C=O[2]
InChI Key PLBZJQQQFIOXRU-UHFFFAOYSA-N[2]
Appearance Colorless liquid (typical)[3]
Solubility Soluble in water[3]

Synthesis and Manufacturing

The synthesis of this compound can be accomplished through several strategic routes, each with its own merits regarding yield, selectivity, and environmental impact. The choice of a particular synthetic pathway is often dictated by the availability of starting materials, desired purity, and scalability.

Chemical Synthesis Methodologies
  • Hydroformylation of Allylic Alcohols: This is a prominent industrial method that involves the addition of carbon monoxide and hydrogen (syngas) to an allyl alcohol precursor in the presence of a catalyst.[4] Rhodium and cobalt-based catalysts are commonly employed, with ligand design playing a crucial role in controlling the regioselectivity of the aldehyde group addition.[1] The primary challenge in this method is to minimize the formation of the isomeric byproduct, 3-hydroxy-2-methylpropionaldehyde.[4]

  • Aldol Condensation: A classic carbon-carbon bond-forming reaction, aldol condensation can be utilized to synthesize this compound from acetaldehyde and propionaldehyde under basic conditions.[1] The causality behind this choice lies in the inherent reactivity of enolates generated from these simple aldehydes, leading to the desired product. Careful control of reaction temperature and catalyst concentration is paramount to prevent self-condensation and other side reactions.

  • Hydroxylation of 2-Methylbutanal: This approach involves the direct introduction of a hydroxyl group into the 2-methylbutanal backbone.[1] Oxidizing agents such as hydrogen peroxide or peracids are typically used. The expertise in this method lies in achieving selective hydroxylation at the desired position while avoiding over-oxidation of the aldehyde functionality.

Biological Synthesis

In certain microorganisms, particularly yeast, this compound is produced as a natural byproduct of fermentation processes involving the metabolism of sugars and amino acids.[1] This biological route is of growing interest for sustainable chemical production. Metabolic engineering strategies, guided by metabolic flux analysis, can be employed to enhance the yield of this compound by optimizing precursor availability and channeling metabolic intermediates towards its production.[1]

Detailed Experimental Protocol: Aldol Condensation

This protocol provides a representative laboratory-scale synthesis of this compound.

Objective: To synthesize this compound via a base-catalyzed aldol condensation of acetaldehyde and propionaldehyde.

Materials:

  • Acetaldehyde

  • Propionaldehyde

  • Sodium hydroxide (NaOH), 1 M solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place 50 mL of a 1 M NaOH solution. Cool the flask in an ice bath to 0-5 °C. The low temperature is critical to control the exothermic reaction and minimize side product formation.

  • Aldehyde Addition: Prepare a mixture of 0.1 mol of acetaldehyde and 0.1 mol of propionaldehyde. Add this mixture dropwise to the cooled NaOH solution over 30 minutes with vigorous stirring. The slow addition rate ensures that the concentration of the aldehydes remains low, favoring the desired cross-aldol reaction.

  • Reaction: After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 2 hours.

  • Workup: Transfer the reaction mixture to a separatory funnel. Extract the product with diethyl ether (3 x 50 mL). The ether layer will contain the desired product and unreacted aldehydes.

  • Drying: Combine the organic extracts and dry over anhydrous MgSO4. This step removes any residual water, which is crucial for the subsequent purification.

  • Purification: Filter off the MgSO4 and concentrate the filtrate using a rotary evaporator. The crude product can be further purified by fractional distillation under reduced pressure.

Self-Validation: The identity and purity of the synthesized this compound should be confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Biological Significance and Metabolic Pathways

This compound is a recognized metabolic intermediate in various organisms, especially in the context of amino acid and carbohydrate metabolism in yeast.[1] Its formation can be linked to the Ehrlich pathway, where amino acids are catabolized to produce fusel alcohols and their corresponding aldehydes.

metabolic_pathway Amino_Acid Amino Acid (e.g., Isoleucine) Alpha_Keto_Acid α-Keto Acid Amino_Acid->Alpha_Keto_Acid Transamination Strecker_Aldehyde Strecker Aldehyde (2-Methylbutanal) Alpha_Keto_Acid->Strecker_Aldehyde Decarboxylation HMB This compound Strecker_Aldehyde->HMB Hydroxylation HMB_Acid 4-Hydroxy-2-methylbutanoic acid HMB->HMB_Acid Oxidation chemical_reactions HMB This compound Oxidized_Product 4-Hydroxy-2-methylbutanoic acid HMB->Oxidized_Product Oxidation (e.g., KMnO4) Reduced_Product 4-Hydroxy-2-methylbutanol HMB->Reduced_Product Reduction (e.g., NaBH4) analytical_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Prepared_Sample Prepared Sample for Injection Sample->Prepared_Sample Standard Internal Standard Standard->Prepared_Sample Solvent Solvent Solvent->Prepared_Sample Injection Injection Prepared_Sample->Injection GC_Separation GC Separation Injection->GC_Separation MS_Detection MS Detection GC_Separation->MS_Detection Peak_ID Peak Identification MS_Detection->Peak_ID Quantification Quantification Peak_ID->Quantification Result Result Quantification->Result Final Concentration

Sources

An In-Depth Technical Guide to 4-Hydroxy-2-methylbutanal: Chemical Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Hydroxy-2-methylbutanal (CAS No. 22073-05-8), a bifunctional organic compound featuring both a hydroxyl and an aldehyde group. This document delves into its core chemical and physical properties, detailed structural information, and significant reactivity. Furthermore, it explores established synthetic methodologies, including a detailed experimental protocol for its preparation. Key applications, particularly its role as a versatile intermediate in the synthesis of pharmaceuticals and other complex organic molecules, are discussed. This guide is intended to be a valuable resource for professionals in research and development, offering field-proven insights and practical methodologies.

Introduction

This compound is a valuable C5 building block in organic synthesis, prized for the orthogonal reactivity of its two functional groups.[1] The primary alcohol offers a site for nucleophilic attack, etherification, or esterification, while the aldehyde group is susceptible to oxidation, reduction, and carbon-carbon bond formation through reactions like aldol condensations and Wittig reactions. This duality makes it an important precursor in the synthesis of a variety of more complex molecules, including active pharmaceutical ingredients (APIs).[1] This guide will provide a detailed examination of its chemical nature and practical applications.

Chemical Structure and Properties

The structural integrity of a molecule is fundamental to its reactivity and physical characteristics. This compound possesses a chiral center at the carbon atom bearing the methyl group (C2), meaning it can exist as two enantiomers, (R)- and (S)-4-hydroxy-2-methylbutanal.

Structural Diagram

Caption: 2D Structure of this compound

Physicochemical Properties
PropertyValueSource
IUPAC Name This compound[2]
CAS Number 22073-05-8[2]
Molecular Formula C₅H₁₀O₂[2]
Molecular Weight 102.13 g/mol [2]
Boiling Point ~196.7 °C at 760 mmHg (estimated for 4-hydroxybutanal)[3]
Density ~1.0 g/cm³ (estimated for 4-hydroxybutanal)[3]
SMILES CC(CCO)C=O[2]
InChIKey PLBZJQQQFIOXRU-UHFFFAOYSA-N[2]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. While a complete set of experimentally verified spectra for this specific compound is not widely published, data from its isomer, 4-hydroxy-3-methyl-2-butanone, and general principles of spectroscopy provide a strong basis for predicting its spectral features.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the aldehydic proton, the protons on the carbon bearing the hydroxyl group, the methine proton at the chiral center, the methylene protons, and the methyl group protons. The chemical shifts and coupling patterns would be key identifiers.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide evidence for the five distinct carbon environments in the molecule. The carbonyl carbon of the aldehyde will have a characteristic downfield chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum is a powerful tool for identifying the key functional groups. The spectrum of this compound will be characterized by a broad absorption band for the O-H stretch of the alcohol and a sharp, strong absorption for the C=O stretch of the aldehyde.[4]

Functional GroupExpected Wavenumber (cm⁻¹)Characteristics
O-H (alcohol)3200-3550Broad, strong absorption
C-H (aldehyde)2850-3000Sharp, medium absorption
C=O (aldehyde)~1700Sharp, strong absorption
Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak would be observed at m/z = 102. Common fragmentation patterns for alcohols include the loss of a water molecule (M-18), and for aldehydes, alpha-cleavage is a characteristic fragmentation pathway.[5][6]

Synthesis and Reactivity

The synthesis of this compound can be achieved through several established organic chemistry reactions. The choice of synthetic route often depends on the desired scale, stereochemical control, and available starting materials.

Synthetic Pathways
  • Aldol Condensation: A common method involves the crossed aldol condensation between acetaldehyde and propionaldehyde, followed by selective reduction of the resulting α,β-unsaturated aldehyde.[7]

  • Hydroformylation: The rhodium-catalyzed hydroformylation of 3-buten-1-ol offers a direct route to 4-hydroxybutanal, and with appropriate modifications to the starting alkene, can be adapted for the synthesis of this compound.[8][9] This method is particularly significant in industrial settings.

G cluster_0 Synthetic Routes start1 Acetaldehyde + Propionaldehyde product This compound start1->product Aldol Condensation start2 3-Buten-1-ol start2->product Hydroformylation

Caption: Key Synthetic Pathways to this compound

Key Reactions

The dual functionality of this compound allows for a range of chemical transformations:

  • Oxidation: The aldehyde group can be selectively oxidized to a carboxylic acid, yielding 4-hydroxy-2-methylbutanoic acid, without affecting the primary alcohol.[1]

  • Reduction: Both the aldehyde and, under harsher conditions, the hydroxyl group can be reduced. Selective reduction of the aldehyde yields 4-methyl-1,4-butanediol.

  • Cyclization: Intramolecular cyclization can occur to form a cyclic hemiacetal, a five-membered ring (a derivative of tetrahydrofuran).

Applications in Research and Drug Development

The utility of this compound as a synthetic intermediate is well-recognized in the pharmaceutical and fine chemical industries.[1] Its ability to introduce a chiral hydroxymethylpropyl moiety makes it a valuable precursor for various complex molecules.

A notable application of a structurally related compound is in the synthesis of the antiviral drug Famciclovir. The core structure of the acyclic side chain of Famciclovir is a substituted butanol derivative. While not a direct precursor, 4-amino-2-hydroxymethyl-1-butanol, a close analog of the reduced form of this compound, is a key intermediate in some synthetic routes to this drug. This highlights the potential of C5 hydroxyaldehydes in the construction of pharmacologically active molecules.

Experimental Protocol: Synthesis via Aldol Condensation

The following is a representative, step-by-step protocol for the synthesis of a β-hydroxy aldehyde via an aldol reaction, which can be adapted for the preparation of this compound.

Materials:

  • Acetaldehyde

  • Propionaldehyde

  • Sodium hydroxide (NaOH) solution (e.g., 10%)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Ice bath

  • Separatory funnel

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, combine equimolar amounts of acetaldehyde and propionaldehyde.

  • Base Addition: Slowly add the dilute sodium hydroxide solution dropwise to the aldehyde mixture with vigorous stirring. Maintain the temperature below 10 °C.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

  • Workup: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., HCl).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by vacuum distillation or column chromatography.

G cluster_0 Experimental Workflow A 1. Combine Aldehydes in Ice Bath B 2. Add NaOH (aq) Dropwise A->B C 3. Monitor by TLC B->C D 4. Neutralize with Acid C->D E 5. Extract with Diethyl Ether D->E F 6. Dry and Concentrate E->F G 7. Purify Product F->G

Caption: Workflow for Aldol Synthesis of this compound

Safety and Handling

As with all chemicals, proper safety precautions should be taken when handling this compound. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

This compound is a versatile and valuable chemical intermediate with significant potential in organic synthesis. Its bifunctional nature allows for a wide range of chemical transformations, making it a key building block for more complex molecules, including those with pharmaceutical relevance. This guide has provided a comprehensive overview of its chemical properties, structure, synthesis, and applications, offering a solid foundation for researchers and drug development professionals working with this compound.

References

  • Der Pharma Chemica. Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. Link
  • BenchChem. Buy this compound | 22073-05-8. Link
  • PubChem. 4-Hydroxy-3-methyl-2-butanone. Link
  • ChemicalBook. 4-HYDROXY-3-METHYL-2-BUTANONE(3393-64-4) 13C NMR spectrum. Link
  • Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638). Link
  • Synthesis Process Improvement of Famciclovir Drug Substance. Link
  • PubChem. This compound. Link
  • Google Patents.
  • ResearchGate. A New Method to Synthesize Famciclovir. Link
  • ResearchGate. 1H NMR chemical shifts and coupling constants of selected model compounds. Link
  • Organic Syntheses. 1-phenylcyclopentanecarboxaldehyde. Link
  • Chemistry LibreTexts. 6.
  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Link
  • Google Patents.
  • Chemsrc. 4-Hydroxybutanal | CAS#:25714-71-0. Link
  • PubChem. 4-Hydroxy-3-methylbutanal. Link
  • ResearchGate.
  • University of Wisconsin-Madison. NMR Spectroscopy :: 1H NMR Chemical Shifts. Link
  • ResearchGate.
  • Royal Society of Chemistry.
  • ResearchGate.
  • Universal Lab.
  • ResearchGate.
  • Chemguide.
  • Scientific & Academic Publishing. American Journal of Organic Chemistry. Link
  • ACS Division of Organic Chemistry. Organic Chemistry Journals. Link
  • YouTube. Organic Chemistry - Synthesis of Aldehydes and Ketones. Link
  • ACS Publications.
  • Organic Chemistry – Specific Name Reactions. Link
  • InstaNANO.
  • Wikipedia.
  • Indonesian Journal of Science & Technology.
  • ChemPartner. New Publications Review: Medicinal and Organic Chemistry. Link
  • Doc Brown's Chemistry.
  • YouTube.
  • Semantic Scholar.

Sources

4-Hydroxy-2-methylbutanal CAS number 22073-05-8

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Hydroxy-2-methylbutanal (CAS: 22073-05-8)

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a versatile bifunctional molecule of interest to researchers in organic synthesis, metabolic engineering, and materials science. We will move beyond simple data recitation to explore the causality behind its synthesis, reactivity, and analytical characterization, offering field-proven insights for its practical application.

Molecular Overview and Physicochemical Properties

This compound, with the chemical formula C₅H₁₀O₂, is characterized by the presence of both a primary alcohol (-OH) and an aldehyde (-CHO) functional group.[1] This duality dictates its chemical behavior, making it a valuable chiral building block and an intermediate in various synthetic pathways. Its structure presents a stereocenter at the C2 position, meaning it can exist as (R)- and (S)-enantiomers, a critical consideration in pharmaceutical and biological applications.

The fundamental physicochemical properties are summarized below, providing a foundational dataset for experimental design.

PropertyValueSource
CAS Number 22073-05-8[2]
Molecular Formula C₅H₁₀O₂[2]
Molecular Weight 102.13 g/mol [1][2]
IUPAC Name This compound[2]
SMILES CC(CCO)C=O[2]
InChIKey PLBZJQQQFIOXRU-UHFFFAOYSA-N[2]
XLogP3 -0.1[2]
Topological Polar Surface Area 37.3 Ų[2]

Synthesis Methodologies: A Comparative Analysis

The synthesis of this compound can be approached through several distinct routes, each with strategic advantages depending on the desired scale, purity, and enantiomeric excess. The choice of method is a critical experimental decision driven by precursor availability, cost, and the required stereochemical control.

Core Synthetic Pathways

Synthesis_Pathways cluster_chem Chemical Synthesis cluster_bio Biological Synthesis Aldol Aldol Condensation (Acetaldehyde + Propionaldehyde) Target This compound Aldol->Target Hydroform Hydroformylation (Allylic Alcohols) Hydroform->Target Hydroxyl Hydroxylation (2-Methylbutanal) Hydroxyl->Target Yeast Yeast Metabolism (Fermentation Byproduct) Yeast->Target Enzyme Enzymatic Synthesis (e.g., Aldolases) Enzyme->Target

Caption: Key chemical and biological routes for the synthesis of this compound.

Chemical Synthesis Protocols

A. Aldol Condensation: This classical carbon-carbon bond-forming reaction provides a straightforward route from simple precursors.[1] The reaction between acetaldehyde and propionaldehyde under basic conditions can yield the target molecule.

  • Rationale: The choice of a base catalyst (e.g., NaOH, KOH) is crucial for deprotonating the α-carbon of propionaldehyde, forming the nucleophilic enolate that attacks the electrophilic carbonyl carbon of acetaldehyde. Temperature control is paramount to prevent side reactions, such as self-condensation or dehydration of the final product.

  • Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of starting materials and the appearance of the more polar product spot. The final structure must be confirmed via spectroscopic methods as outlined in Section 4.

B. Hydroformylation of Allylic Alcohols: A powerful method for introducing the aldehyde functionality is the hydroformylation of precursors like 3-buten-1-ol.[1][3] This reaction involves the addition of syngas (a mixture of CO and H₂) across the double bond.

  • Rationale: Rhodium-based catalysts are often preferred over cobalt for their higher selectivity and milder reaction conditions. The choice of phosphine ligands is a key parameter to control the regioselectivity (normal- vs. iso-aldehyde), which is a classic challenge in hydroformylation. For this target, we desire addition at the terminal carbon.

  • Protocol: Hydroformylation of 3-Buten-1-ol

    • Reactor Setup: A high-pressure autoclave equipped with a magnetic stirrer, gas inlet, and temperature controller is charged with the rhodium catalyst (e.g., Rh(acac)(CO)₂) and a suitable phosphine ligand in a degassed solvent like toluene.

    • Substrate Addition: 3-buten-1-ol is added to the reactor.

    • Pressurization: The reactor is sealed, purged several times with N₂, and then pressurized with an equimolar mixture of CO and H₂ (syngas) to the target pressure (e.g., 20-50 bar).

    • Reaction: The mixture is heated to the desired temperature (e.g., 80-100 °C) and stirred vigorously. Reaction progress is monitored by GC analysis of aliquots.

    • Work-up: After completion, the reactor is cooled, and the pressure is carefully released. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

Biological Synthesis

Biological routes offer high enantioselectivity, a critical advantage for drug development. The molecule is a known metabolic intermediate in microorganisms like yeast, produced during amino acid and carbohydrate metabolism.[1]

  • Rationale: Leveraging enzymatic machinery can provide direct access to a single enantiomer. For instance, Class II aldolases from E. coli can catalyze the asymmetric aldol addition to generate this compound with high enantiomeric excess (>90% ee).[1] This approach avoids the need for chiral separation or asymmetric catalysts required in traditional chemical synthesis.

  • Trustworthiness: The fidelity of biological systems ensures high reproducibility. The product's enantiomeric purity can be validated using chiral chromatography (HPLC or GC), confirming the effectiveness of the biocatalytic system.

Chemical Reactivity and Synthetic Utility

The dual functionality of this compound makes it a versatile intermediate. Its reactivity can be selectively targeted at either the aldehyde or the hydroxyl group, enabling a wide range of subsequent transformations.

Reactivity_Diagram Start This compound Oxidation Oxidation (e.g., KMnO₄) Start->Oxidation Reduction Reduction (e.g., NaBH₄) Start->Reduction Condensation Condensation (e.g., with Amines) Start->Condensation Acid 4-Hydroxy-2-methylbutanoic acid Oxidation->Acid Diol 2-Methyl-1,4-butanediol Reduction->Diol SchiffBase Schiff Bases / Imines Condensation->SchiffBase

Caption: Key reaction pathways illustrating the synthetic versatility of this compound.

  • Oxidation: The aldehyde group can be readily oxidized to a carboxylic acid using mild oxidizing agents, yielding 4-Hydroxy-2-methylbutanoic acid.[1][4] This transformation is useful for creating hydroxy acid building blocks.

  • Reduction: Conversely, the aldehyde can be selectively reduced to a primary alcohol with reducing agents like sodium borohydride (NaBH₄), resulting in 2-Methyl-1,4-butanediol.[1] Lithium aluminum hydride (LiAlH₄) would reduce the aldehyde as well but is less chemoselective. The choice of NaBH₄ is strategic for its mildness and safety profile.

  • Condensation Reactions: The aldehyde functionality readily participates in condensation reactions. For example, it can react with amino acids or other primary amines to form Schiff bases, which is relevant in studies of protein modification.[1]

Analytical Characterization: A Self-Validating Workflow

Unambiguous structural confirmation is non-negotiable in scientific research and drug development. A combination of spectroscopic techniques provides a self-validating system to confirm the identity and purity of synthesized this compound.

Analytical_Workflow Sample Synthesized Sample IR IR Spectroscopy (Functional Groups) Sample->IR MS Mass Spectrometry (Molecular Weight) Sample->MS NMR NMR Spectroscopy (Structural Framework) Sample->NMR Confirmation Structure Confirmed IR->Confirmation MS->Confirmation NMR->Confirmation

Caption: A multi-technique workflow for the robust structural confirmation of the target molecule.

Protocol: Spectroscopic Analysis
  • Sample Preparation: Ensure the sample is free of solvent by drying under high vacuum. For NMR, dissolve ~5-10 mg in 0.6 mL of a deuterated solvent (e.g., CDCl₃). For IR, a thin film on a salt plate (NaCl or KBr) is sufficient. For MS, prepare a dilute solution in a volatile solvent like methanol or acetonitrile.

  • Infrared (IR) Spectroscopy:

    • Objective: To confirm the presence of key functional groups.

    • Expected Peaks:

      • A strong, broad absorption around 3300-3400 cm⁻¹ , characteristic of the O-H stretching vibration of the alcohol.

      • A sharp, strong absorption around 1720-1740 cm⁻¹ , characteristic of the C=O stretching vibration of the aliphatic aldehyde.

      • Absorptions around 2900-3000 cm⁻¹ for C-H stretching.

  • Mass Spectrometry (MS):

    • Objective: To determine the molecular weight and fragmentation pattern.

    • Expected Results:

      • In an Electron Ionization (EI) spectrum, the molecular ion peak (M⁺) would appear at m/z = 102 .

      • Common fragments would include the loss of water ([M-H₂O]⁺ at m/z = 84) and loss of the formyl group ([M-CHO]⁺ at m/z = 73).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To elucidate the precise carbon-hydrogen framework.

    • ¹H NMR (Expected Chemical Shifts & Multiplicities in CDCl₃):

      • ~9.6 ppm (doublet, 1H): The highly deshielded aldehyde proton (-CHO), split by the adjacent C2 proton.

      • ~3.7 ppm (triplet, 2H): The methylene protons adjacent to the hydroxyl group (-CH₂OH).

      • ~2.4 ppm (multiplet, 1H): The proton at the C2 position (-CH(CH₃)CHO), which will be complex due to splitting by multiple neighbors.

      • ~1.6-1.8 ppm (multiplet, 2H): The methylene protons at the C3 position (-CH₂CH₂OH).

      • ~1.1 ppm (doublet, 3H): The methyl protons (-CH₃), split by the single proton on C2.

      • A broad singlet for the hydroxyl proton (-OH), which may exchange and vary in position.

    • ¹³C NMR (Expected Chemical Shifts):

      • ~204 ppm: Aldehyde carbonyl carbon.

      • ~60 ppm: Carbon bearing the hydroxyl group (-CH₂OH).

      • ~45 ppm: C2 carbon.

      • ~30 ppm: C3 carbon.

      • ~13 ppm: Methyl carbon.

By integrating the results—IR confirming the -OH and C=O groups, MS confirming the molecular weight of 102, and NMR providing the exact connectivity—a definitive and trustworthy structural assignment is achieved.

Applications and Future Outlook

This compound is more than a synthetic curiosity; it holds potential in several advanced applications.

  • Flavor and Fragrance: As a small, functionalized molecule, it is used as a flavoring agent in the food industry.[1]

  • Pharmaceutical Synthesis: Its chiral nature makes it a valuable precursor for complex drug molecules where stereochemistry is critical for efficacy.

  • Metabolic Engineering: The compound can serve as a precursor or intermediate in engineered metabolic pathways, such as modified MEP (2-C-methyl-D-erythritol 4-phosphate) pathways for the production of biofuels or specialty chemicals.[1]

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, precautions should be based on its functional groups. It should be handled as a potential skin and eye irritant, similar to related hydroxy aldehydes.[5][6]

  • Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

References

  • This compound Overview. (n.d.).
  • PubChem Compound Summary for CID 19884375, this compound. (n.d.).
  • PubChem Compound Summary for CID 11137103, (Z)-4-hydroxy-2-methylbut-2-enal. (n.d.).
  • Preparation method of 4-hydroxybutanal. (2022).
  • Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. (2014). Der Pharma Chemica. [Link]
  • New process for the synthesis of 4-acetoxy-2-methyl-2-butenal. (2008).
  • PubChem Compound Summary for CID 57258849, 4-Hydroxy-2-methylbut-2-enal. (n.d.).
  • PubChem Compound Summary for CID 57171426, 4-Amino-2-[amino(hydroxy)methyl]butanal. (n.d.).
  • When 4-hydroxybutanal is treated with methanol in the presence of an acid c
  • Reactivity of Formaldehyde during 4-Hydroxy-2-butanone Synthesis in Supercritical St
  • This compound. (n.d.). Chemazone. [Link]
  • Synthesis of 4-alkyl-2-hydroxy-2-methyl-4-butanolides and 4-alkyl-2-methyl-2-buten-4-olides. (1983).
  • PubChem Compound Summary for CID 544596, 4-Hydroxy-3-methylbutanal. (n.d.).
  • Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. (2019). YouTube. [Link]
  • NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. (n.d.). Universal Class. [Link]
  • Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (n.d.). University of Calgary. [Link]
  • Method Development for 4-Hydroxy-2-Methyl-N- (5-Methyl-2-Thiazolyl)-2h-1,2-Benzothiazine-3-Carboxamide-1,1-Dioxide by Reverse Phase HPLC. (2019). Amanote Research. [Link]
  • Reactivity of Formaldehyde during 4‑Hydroxy‑2‑butanone Synthesis in Supercritical St
  • PubChem Compound Summary for CID 14081034, 4-Hydroxy-2-methylbutanoic acid. (n.d.).
  • Method Development for 4-Hydroxy-2-Methyl-N- (5-Methyl-2-Thiazolyl)-2H-1,2-Benzothiazine-3-Carboxamide-1,1-Dioxide by Reverse Phase HPLC: New Analytical Technique. (2019).

Sources

Core Physicochemical and Structural Characteristics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Hydroxy-2-methylbutanal for Advanced Research and Development

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged with this compound. This chiral aldehyde is a versatile building block in organic synthesis and holds significant potential in various metabolic engineering and pharmaceutical applications. We will explore its fundamental properties, advanced stereoselective synthesis protocols, key chemical transformations, and its role in modern drug discovery paradigms.

This compound, with the molecular formula C₅H₁₀O₂, is a bifunctional molecule possessing both a primary alcohol and an aldehyde moiety.[1] The presence of a stereocenter at the C-2 position dictates that it exists as a pair of enantiomers, (R)- and (S)-4-hydroxy-2-methylbutanal. This chirality is a critical attribute, profoundly influencing its biological interactions and its utility as a precursor in asymmetric synthesis.

A key structural feature is its propensity to undergo intramolecular cyclization. The hydroxyl group can attack the electrophilic aldehyde carbon to form a five-membered cyclic hemiacetal (2-methyltetrahydrofuran-ol). This equilibrium between the open-chain aldehyde and the cyclic hemiacetal is an important consideration in both its reactivity and its analytical characterization.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
IUPAC Name This compound[2]
Synonyms 2-methyl-4-hydroxybutanal[2]
CAS Number 22073-05-8[2]
Molecular Formula C₅H₁₀O₂[1][2]
Molecular Weight 102.13 g/mol [1][2]
Canonical SMILES CC(CCO)C=O[1][2]
InChI Key PLBZJQQQFIOXRU-UHFFFAOYSA-N[1][2]

Stereoselective Synthesis: Accessing Enantiopure Forms

The synthesis of enantiomerically pure this compound is essential for its application in pharmaceuticals, where stereochemistry dictates efficacy and safety. Both biocatalytic and asymmetric chemical methods have proven effective.

Biocatalytic Aldol Addition

A highly efficient and green approach to chiral molecules is through biocatalysis. Class II aldolases, for instance, can facilitate the asymmetric aldol addition between hydroxyacetone and acetaldehyde to generate this compound with excellent enantiomeric excess (>90% ee).[1]

Causality Behind Experimental Choice: This enzymatic approach is favored for its exceptional stereocontrol under mild, aqueous conditions, minimizing the need for protecting groups and reducing hazardous waste. The enzyme's active site provides a chiral environment that directs the approach of the nucleophile to the electrophile, dictating the absolute stereochemistry of the newly formed C-C bond.

Biocatalytic_Aldol_Addition Substrates Acetaldehyde + Hydroxyacetone Enzyme Class II Aldolase (from E. coli) Substrates->Enzyme Asymmetric C-C bond formation Product (S)-4-Hydroxy-2-methylbutanal (>90% e.e.) Enzyme->Product Release

Caption: Biocatalytic synthesis via an asymmetric aldol addition.

Asymmetric Hydroformylation

Hydroformylation involves the addition of carbon monoxide and hydrogen (syngas) across an alkene. When applied to an allylic alcohol precursor using a chiral catalyst, this method can produce the target aldehyde with high regio- and enantioselectivity.[1]

Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydroformylation

  • Catalyst Precursor Preparation: In an inert atmosphere glovebox, a rhodium precursor (e.g., [Rh(CO)₂acac]) and a chiral phosphine ligand (e.g., a derivative of BINAPHOS) are dissolved in a degassed, anhydrous solvent like toluene. This mixture is stirred to allow for ligand exchange and formation of the active catalytic species.

  • Reaction Setup: A high-pressure autoclave is charged with the allylic alcohol substrate (e.g., 3-buten-1-ol) and the solvent. The vessel is sealed, purged multiple times with nitrogen, and then with syngas (CO/H₂).

  • Reaction Execution: The catalyst solution is injected into the autoclave. The reactor is pressurized with syngas (e.g., 20-50 bar) and heated to the optimal temperature (e.g., 60-80 °C). The reaction is stirred vigorously for 12-24 hours. Progress is monitored by taking aliquots and analyzing via GC.

  • Work-up and Purification: Upon completion, the autoclave is cooled to room temperature and carefully depressurized. The solvent is removed under reduced pressure. The crude product is then purified via silica gel column chromatography to isolate the enantiomerically enriched this compound.

Trustworthiness and Self-Validation: This protocol's reliability hinges on the purity of the chiral ligand and the rigorous exclusion of oxygen. To validate the stereochemical outcome, the product's enantiomeric excess (e.e.) must be determined using a validated chiral analytical method (e.g., Chiral GC or HPLC) and compared against a racemic standard, which can be synthesized using a non-chiral catalyst like HCo(CO)₄.[1]

Synthetic Utility and Key Transformations

The dual functionality of this compound makes it a powerful intermediate.[1] The aldehyde can undergo nucleophilic additions, condensations, and redox reactions, while the hydroxyl group can be protected, activated, or used as a nucleophile.

Chemical_Reactivity Start This compound Oxidation 4-Hydroxy-2-methylbutanoic Acid Start->Oxidation Oxidation (e.g., PCC, DMP) Reduction 2-Methyl-1,4-butanediol Start->Reduction Reduction (e.g., NaBH₄) Wittig Chiral Alkenol Start->Wittig Wittig Olefination Reductive_Amination 4-Amino-2-methylbutanol Start->Reductive_Amination Reductive Amination (R-NH₂, NaBH₃CN) Protection Protected Aldehyde (e.g., silyl ether) Start->Protection -OH Protection (e.g., TBDMSCl) Cyclization 2-Methyltetrahydrofuran-ol (Cyclic Hemiacetal) Start->Cyclization Intramolecular Equilibrium

Caption: Key chemical transformations of this compound.

Relevance in Drug Development and Metabolic Engineering

The structural features of this compound make it relevant to several areas of advanced research.

  • Pharmaceutical Intermediate: It serves as a versatile intermediate in the synthesis of complex pharmaceuticals and agrochemicals.[1] Its defined stereocenter can be carried through multi-step syntheses to build larger, biologically active molecules.

  • Metabolic Engineering: The compound can be integrated into engineered metabolic pathways, such as the methylerythritol phosphate (MEP) pathway, to serve as a precursor for the biotechnological production of isoprenoids and other valuable natural products.[1]

  • Flavor and Fragrance: In the food industry, it is also utilized as a flavoring agent.[1]

Analytical and Quality Control Protocols

Rigorous analytical characterization is paramount to confirm structure, purity, and stereochemical integrity.

Table 2: Key Analytical Techniques for Characterization

TechniquePurposeExpected Observations
¹H and ¹³C NMR Structural ElucidationSignals corresponding to aldehyde proton (~9.6 ppm), methyl group doublet, and hydroxymethylene protons.
Mass Spectrometry (MS) Molecular Weight ConfirmationMolecular ion peak corresponding to 102.13 g/mol and characteristic fragmentation patterns.
Infrared (IR) Spectroscopy Functional Group IdentificationBroad O-H stretch (~3400 cm⁻¹), C-H stretches (~2900 cm⁻¹), and a sharp C=O stretch (~1725 cm⁻¹).
Chiral GC/HPLC Enantiomeric Purity (e.e.)Baseline separation of the two enantiomers using a chiral stationary phase, allowing for quantification.

Protocol: Determination of Enantiomeric Excess (e.e.) by Chiral Gas Chromatography (GC)

  • Derivatization (Optional but Recommended): To improve volatility and peak shape, the hydroxyl group can be derivatized. In a vial, dissolve ~1 mg of the sample in 1 mL of dichloromethane. Add 1.2 equivalents of acetic anhydride and a catalytic amount of DMAP. Let the reaction proceed for 30 minutes. Quench with a small amount of methanol. This converts the analyte to the more volatile acetate ester.

  • Instrument Setup: Equip a GC with a chiral capillary column (e.g., a cyclodextrin-based column like Beta DEX™ or Gamma DEX™) and a Flame Ionization Detector (FID). Set a suitable temperature program (e.g., start at 60°C, ramp to 150°C at 5°C/min).

  • Analysis of Racemic Standard: Synthesize a racemic sample using a non-chiral method. Inject 1 µL of the derivatized racemate to establish the retention times for both enantiomers and confirm that the peak areas are approximately equal (50:50 ratio). This step validates the column's ability to separate the enantiomers.

  • Sample Analysis: Inject 1 µL of the derivatized chiral sample under the same conditions.

  • Calculation: Integrate the peak areas for the two enantiomers (Area₁ and Area₂). Calculate the enantiomeric excess using the formula: e.e. (%) = [ |Area₁ - Area₂| / (Area₁ + Area₂) ] × 100

This rigorous, validated protocol ensures the trustworthiness of any claims regarding the stereochemical purity of the synthesized material.

Biological Context and Future Outlook

In biological systems, this compound is recognized as a metabolic intermediate, particularly in the amino acid and carbohydrate metabolism of microorganisms like yeast.[1] Some studies also suggest that hydroxy-containing compounds may possess antioxidant properties.[1] The reactivity of its aldehyde group with biomolecules, such as forming Schiff bases with amino acids, makes it a molecule of interest for studying protein modifications and cellular stress responses.[1]

Future research will likely focus on leveraging this chiral building block for the synthesis of novel, complex molecular architectures for drug discovery and expanding its role in engineered biosynthetic pathways for the sustainable production of high-value chemicals.

References

  • Various Authors. (Date N/A). This compound Technical Overview.
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 19884375, this compound. Available: [Link]

Sources

An In-depth Technical Guide to 4-Hydroxy-2-methylbutanal and Its Chemical Nomenclature

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 4-Hydroxy-2-methylbutanal, a bifunctional molecule of significant interest in organic synthesis and biochemical research. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's nomenclature, chemical identity, synthesis, and analytical characterization, underpinning its utility as a versatile chemical intermediate.

Chemical Identity and Nomenclature

This compound is a chemical compound characterized by the presence of both a hydroxyl (-OH) and an aldehyde (-CHO) functional group.[1] This dual functionality makes it a valuable building block in the synthesis of more complex molecules.[1] The systematic identification and naming of this compound are crucial for unambiguous scientific communication.

Synonyms and Alternative Names

The most commonly used name for this compound is This compound . However, several synonyms are recognized in chemical literature and databases:

  • 2-methyl-4-hydroxybutanal[2]

  • 4-hydroxy-2-methyl-butyraldehyde

It is important for researchers to be aware of these alternative names when conducting literature searches to ensure a comprehensive retrieval of information.

Chemical Identifiers

For precise identification, a set of unique identifiers is assigned to every chemical substance. The key identifiers for this compound are summarized in the table below.

IdentifierValueSource
IUPAC Name This compound[1][2]
CAS Number 22073-05-8[1][2]
Molecular Formula C5H10O2[1][2]
Molecular Weight 102.13 g/mol [1][2]
Canonical SMILES CC(CCO)C=O[1][2]
InChI InChI=1S/C5H10O2/c1-5(4-7)2-3-6/h4-6H,2-3H2,1H3[1][2]
InChI Key PLBZJQQQFIOXRU-UHFFFAOYSA-N[1][2]
PubChem CID 19884375[2]
DSSTox Substance ID DTXSID70600995[2]

These identifiers are essential for database searches, procurement, and regulatory documentation. The IUPAC name provides a systematic and unambiguous description of the molecule's structure, while the CAS number is a unique numerical identifier assigned by the Chemical Abstracts Service.

Physicochemical Properties

The physical and chemical properties of this compound dictate its behavior in chemical reactions and biological systems. The computed properties from reputable databases like PubChem provide valuable insights into its characteristics.

PropertyValueSource
XLogP3-AA -0.1[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 2[2]
Rotatable Bond Count 3[2]
Exact Mass 102.068079557 Da[2]
Monoisotopic Mass 102.068079557 Da[2]
Topological Polar Surface Area 37.3 Ų[2]

The negative XLogP3 value suggests that this compound is a relatively polar molecule with good water solubility. The presence of both a hydrogen bond donor (the hydroxyl group) and acceptors (the hydroxyl and carbonyl oxygens) indicates its potential to participate in hydrogen bonding, which influences its boiling point, solubility, and interactions with other molecules.

Synthesis and Chemical Reactions

The synthesis of this compound can be achieved through various chemical and biological routes. Its bifunctional nature also allows it to undergo a range of chemical transformations.

Synthetic Pathways

Several methods have been developed for the synthesis of this compound:

  • Hydroxylation of 2-Methylbutanal: This approach involves the introduction of a hydroxyl group into 2-methylbutanal using suitable hydroxylating agents like hydrogen peroxide or peracids.[1]

  • Aldol Condensation: The compound can be synthesized via an aldol condensation reaction between acetaldehyde and propionaldehyde under basic conditions.[1]

  • Hydroformylation: A key industrial process for aldehyde synthesis, hydroformylation can be employed. This typically involves the reaction of allylic alcohol precursors with syngas (a mixture of carbon monoxide and hydrogen) in the presence of cobalt or rhodium catalysts.[1]

  • Biological Synthesis: In certain microorganisms, such as yeast, this compound can be produced as a metabolic byproduct during fermentation processes involving the degradation of amino acids and carbohydrates.[1]

SynthesisPathways cluster_chem Chemical Synthesis cluster_bio Biological Synthesis 2-Methylbutanal 2-Methylbutanal Target This compound 2-Methylbutanal->Target Hydroxylation Acetaldehyde_Propionaldehyde Acetaldehyde + Propionaldehyde Acetaldehyde_Propionaldehyde->Target Aldol Condensation Allylic_Alcohol Allylic Alcohol + Syngas Allylic_Alcohol->Target Hydroformylation Amino_Acids_Carbohydrates Amino Acids / Carbohydrates Amino_Acids_Carbohydrates->Target Yeast Metabolism

Caption: Synthetic routes to this compound.

Key Chemical Reactions

The presence of both an aldehyde and a hydroxyl group allows for a variety of chemical transformations:

  • Oxidation: The aldehyde group can be readily oxidized to a carboxylic acid, forming 4-Hydroxy-2-methylbutanoic acid.[1] This reaction can be achieved using mild oxidizing agents.[1]

  • Reduction: The aldehyde can be reduced to a primary alcohol, yielding 4-Hydroxy-2-methylbutanol, using reducing agents such as sodium borohydride or lithium aluminum hydride.[1]

  • Condensation Reactions: The hydroxyl group can participate in condensation reactions with other carbonyl compounds, leading to the formation of more complex molecular structures.[1]

  • Reaction with Amino Acids: The aldehyde functionality can react with amino acids to form Schiff bases, which are significant in the context of protein modification.[1]

ChemicalReactions Start This compound Oxidation_Product 4-Hydroxy-2-methylbutanoic acid Start->Oxidation_Product Oxidation Reduction_Product 4-Hydroxy-2-methylbutanol Start->Reduction_Product Reduction Condensation_Product Complex Molecules Start->Condensation_Product Condensation Reaction (with other carbonyls) Schiff_Base Schiff Base Start->Schiff_Base Reaction with Amino Acids

Caption: Key chemical reactions of this compound.

Biological Significance and Applications

This compound is not only a synthetic intermediate but also has relevance in biological systems and various industrial applications.

Biological Roles
  • Metabolic Intermediate: It is involved in the metabolic pathways of amino acid degradation and carbohydrate metabolism, particularly in yeast and other microorganisms.[1]

  • Antioxidant Properties: Some studies suggest that compounds containing hydroxyl groups, such as this compound, may possess antioxidant properties, potentially contributing to the reduction of oxidative stress in biological systems.[1]

Industrial Applications
  • Flavoring Agent: Due to its characteristic aroma, it is utilized in the food industry as a flavoring agent.[1]

  • Chemical Intermediate: It serves as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals.[1]

  • Research Chemical: In a laboratory setting, it is used as a tool in biochemical research to investigate metabolic pathways involving aldehydes and alcohols.[1]

Analytical Methodologies

The accurate identification and quantification of this compound are paramount for quality control in its synthesis and for its study in biological matrices.

Chromatographic and Spectrometric Techniques

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound.

Protocol: GC-MS Analysis of this compound

  • Sample Preparation:

    • For chemical reaction mixtures, dilute an aliquot of the sample in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • For biological samples, a solvent extraction or solid-phase microextraction (SPME) may be necessary to isolate and concentrate the analyte.

  • GC Separation:

    • Column: A polar capillary column, such as one with a polyethylene glycol (PEG) stationary phase (e.g., DB-WAX), is typically used for the separation of aldehydes and alcohols.

    • Injection: Inject 1 µL of the prepared sample into the GC inlet, operating in split or splitless mode depending on the expected concentration.

    • Oven Program: A temperature gradient is employed to ensure good separation of components. For example, start at a low temperature (e.g., 40°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 240°C) at a controlled rate (e.g., 10°C/min).

  • MS Detection:

    • Ionization: Electron ionization (EI) at 70 eV is commonly used.

    • Mass Analyzer: A quadrupole or ion trap mass analyzer scans a mass range (e.g., m/z 35-350) to detect the fragment ions.

    • Identification: The compound is identified by comparing its retention time and mass spectrum with that of an authentic standard or by matching the mass spectrum to a library database (e.g., NIST/Wiley).

  • Quantification:

    • For quantitative analysis, an internal standard (a compound with similar chemical properties but not present in the sample) is added to all samples and calibration standards.

    • A calibration curve is constructed by analyzing standards of known concentrations.

    • The concentration of this compound in the sample is determined by comparing its peak area (relative to the internal standard) to the calibration curve.

Conclusion

This compound is a molecule with significant versatility, bridging the fields of synthetic chemistry and biochemistry. A thorough understanding of its synonyms, chemical identifiers, properties, and reactivity is fundamental for any researcher or professional working with this compound. The methodologies outlined in this guide provide a solid foundation for its synthesis, analysis, and application in various scientific endeavors.

References

  • This compound. (n.d.). PubChem.

Sources

An In-depth Technical Guide to 4-Hydroxy-2-methylbutanal: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Hydroxy-2-methylbutanal, a bifunctional organic molecule, holds significant interest within the realms of chemical synthesis and metabolic research. This technical guide provides a comprehensive overview of its core physicochemical properties, synthesis methodologies, analytical characterization, and key applications. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights to facilitate a deeper understanding and utilization of this versatile aldehyde.

Core Physicochemical Properties

This compound is a chemical compound characterized by the presence of both a hydroxyl (-OH) and an aldehyde (-CHO) functional group.[1] This dual functionality imparts a unique reactivity profile, making it a valuable intermediate in organic synthesis.

PropertyValueSource
Molecular Formula C₅H₁₀O₂PubChem[2], Metlin[1]
Molecular Weight 102.13 g/mol PubChem[2], Metlin[1]
IUPAC Name This compoundPubChem[2]
CAS Number 22073-05-8Metlin[1]
Canonical SMILES CC(CCO)C=OMetlin[1]

Chemical Structure

The structural arrangement of this compound, featuring a methyl group at the second carbon and a terminal hydroxyl group, is fundamental to its chemical behavior.

Caption: Chemical structure of this compound.

Synthesis and Purification

The synthesis of this compound can be approached through several strategic pathways, each with distinct advantages and considerations. The choice of method often depends on the desired scale, purity requirements, and available starting materials.

Hydroformylation of Allyl Alcohol

A prominent industrial method for synthesizing related hydroxyaldehydes is the hydroformylation of alkenes. In a similar vein, the hydroformylation of allyl alcohol with syngas (a mixture of carbon monoxide and hydrogen) in the presence of a suitable catalyst system can yield 4-hydroxybutanal.[3] While this method primarily targets the linear product, the reaction conditions can be optimized to favor the formation of branched isomers like this compound through the use of specific ligands and catalysts.

Aldol Condensation

Aldol condensation reactions provide a classic and versatile route for carbon-carbon bond formation. The synthesis of this compound can be achieved via the aldol condensation of acetaldehyde and propionaldehyde under basic conditions.[1] This approach leverages the reactivity of the enolate formed from propionaldehyde attacking the carbonyl carbon of acetaldehyde.

Biocatalytic Synthesis

Leveraging enzymatic processes offers a green and often stereoselective alternative for chemical synthesis. In yeast and other microorganisms, this compound can be produced as a byproduct of fermentation processes involving the metabolism of amino acids and carbohydrates.[1] This biological route highlights the compound's relevance in metabolic pathways.

Purification

Post-synthesis, purification is critical to isolate this compound from unreacted starting materials, byproducts, and catalysts. Conventional techniques such as distillation and aqueous phase extraction are effective.[4] For laboratory-scale purification, column chromatography using silica gel is a standard and reliable method.

G cluster_synthesis Synthesis Routes cluster_purification Purification Hydroformylation Hydroformylation Crude Product Crude Product Hydroformylation->Crude Product Aldol Condensation Aldol Condensation Aldol Condensation->Crude Product Biocatalysis Biocatalysis Biocatalysis->Crude Product Distillation Distillation Pure 4-H-2-MB Pure 4-Hydroxy- 2-methylbutanal Distillation->Pure 4-H-2-MB Extraction Extraction Extraction->Pure 4-H-2-MB Chromatography Chromatography Chromatography->Pure 4-H-2-MB Crude Product->Distillation Crude Product->Extraction Crude Product->Chromatography G Sample Sample GC-MS_Analysis GC-MS Analysis Sample->GC-MS_Analysis NMR_Analysis NMR Spectroscopy Sample->NMR_Analysis Purity_Check Purity Assessment GC-MS_Analysis->Purity_Check Structure_Validation Structural Elucidation NMR_Analysis->Structure_Validation Final_Report Characterization Report Purity_Check->Final_Report Structure_Validation->Final_Report

Sources

Biological activity of 4-Hydroxy-2-methylbutanal

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Biological Activity of 4-Hydroxy-2-methylbutanal

Executive Summary

This compound is a critical, yet transient, metabolic intermediate within the methylerythritol phosphate (MEP) pathway of isoprenoid biosynthesis. This pathway is indispensable for a vast array of organisms, including most bacteria, protozoan parasites (e.g., Plasmodium falciparum), and plants, where it serves as the sole route for producing vital isoprenoid precursors. In contrast, this pathway is absent in humans, making it a highly attractive target for the development of novel antimicrobial agents, herbicides, and anti-parasitic drugs. This guide provides a comprehensive overview of the synthesis, consumption, and biological context of this compound, details methodologies for its study, and explores its significance as a target in drug development.

The Central Role of this compound in the MEP Pathway

This compound, more commonly discussed in its phosphorylated form, 4-hydroxy-3-methylbut-2-enyl diphosphate (HMBPP), is the fifth intermediate in the seven-step MEP pathway. The MEP pathway is responsible for synthesizing the universal isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).

The biological significance of this compound is intrinsically linked to its position within this essential pathway. It is synthesized from 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP) by the action of the enzyme HMBPP synthase (GcpE, or IspG). Subsequently, it is converted to the final products, IPP and DMAPP, by the enzyme HMBPP reductase (LytB, or IspH).

Enzymatic Synthesis and Consumption
  • Synthesis (via GcpE/IspG): The enzyme GcpE, a [4Fe-4S] cluster-containing protein, catalyzes the reductive ring-opening of the cyclic diphosphate MEcPP to form HMBPP. This is a complex reaction that is crucial for flux through the pathway.

  • Consumption (via LytB/IspH): The final step of the MEP pathway is the conversion of HMBPP into a mixture of IPP and DMAPP. This reaction is catalyzed by another [4Fe-4S] protein, LytB. The activity of this enzyme is a critical control point and a major focus of inhibitor development.

The transient nature of this compound (as HMBPP) means its endogenous concentrations are typically low, as it is rapidly consumed by the LytB enzyme. However, its production is a clear indicator of an active MEP pathway.

Signaling and Immunomodulatory Activity

Beyond its role as a metabolic intermediate, HMBPP is a potent signaling molecule in the mammalian immune system. It is the most powerful known natural activator of human Vγ9/Vδ2 T cells, a subset of γδ T cells that are important in the immune response to microbes and cancer.[1][2]

  • Phosphoantigen Activity: HMBPP functions as a "phosphoantigen," activating Vγ9/Vδ2 T cells at nanomolar to picomolar concentrations.[1][2] This activation is thousands of times more potent than that of other natural compounds like isopentenyl diphosphate (IPP).[1][3]

  • Mechanism of Action: HMBPP activates these T cells indirectly by binding to the B30.2 domain of butyrophilin 3A1 (BTN3A1), a protein expressed on the surface of other cells.[1][4] This binding event triggers a conformational change in BTN3A1, which is then recognized by the Vγ9/Vδ2 T cell receptor, leading to T cell activation, proliferation, and cytokine release.

This potent immunomodulatory activity is a key aspect of its biological function, linking the metabolic activity of pathogens to the host's immune surveillance system.

The MEP Pathway as a Drug Target

The MEP pathway is an ideal target for antimicrobial drug and herbicide development for two primary reasons:

  • Essentiality: The pathway is vital for the survival of many pathogenic bacteria (Mycobacterium tuberculosis), parasites (Plasmodium falciparum), and plants.[1][5][6]

  • Absence in Humans: Humans exclusively use the alternative mevalonate (MVA) pathway for isoprenoid synthesis, meaning that inhibitors of MEP pathway enzymes should exhibit selective toxicity against the pathogen or weed with minimal side effects in the host.[5][7][8]

The enzymes GcpE and particularly LytB/IspH are prime targets for inhibitor design due to their critical roles in controlling the flux of HMBPP.[7][8]

Visualization of Key Pathways

The Methylerythritol Phosphate (MEP) Pathway

The following diagram illustrates the position of this compound (as HMBPP) within the broader MEP pathway, highlighting the enzymes responsible for its synthesis and consumption.

MEP_Pathway cluster_MEP MEP Pathway cluster_output Isoprenoid Products Pyruvate Pyruvate + Glyceraldehyde-3-P DXP DXP Pyruvate->DXP DXS MEP MEP DXP->MEP DXR (IspC) CDP_ME CDP-ME MEP->CDP_ME IspD CDP_MEP CDP-MEP CDP_ME->CDP_MEP IspE MEcPP MEcPP CDP_MEP->MEcPP IspF HMBPP HMBPP MEcPP->HMBPP GcpE (IspG) IPP_DMAPP IPP + DMAPP HMBPP->IPP_DMAPP LytB (IspH) Isoprenoids Vitamins, Hormones, Carotenoids, etc. IPP_DMAPP->Isoprenoids TCell_Activation cluster_pathogen Pathogen (e.g., Bacterium) cluster_host Host Cell (Antigen Presenting Cell) cluster_tcell Vγ9/Vδ2 T Cell MEP MEP Pathway HMBPP_prod HMBPP MEP->HMBPP_prod BTN3A1_inactive BTN3A1 (Inactive) HMBPP_prod->BTN3A1_inactive Binds to B30.2 domain BTN3A1_active BTN3A1 (Active) [Conformational Change] BTN3A1_inactive->BTN3A1_active TCR Vγ9/Vδ2 TCR BTN3A1_active->TCR Recognition Activation T Cell Activation (Proliferation, Cytokine Release) TCR->Activation

Caption: Mechanism of HMBPP-mediated Vγ9/Vδ2 T cell activation.

Methodologies for Studying this compound

Investigating the biological activity of this compound requires robust methods for its synthesis, detection, and functional characterization.

Chemical Synthesis and Sourcing
  • Rationale: Due to its transient nature and low intracellular concentration, direct extraction of HMBPP from biological sources is impractical for large-scale studies. Chemical synthesis is the primary method for obtaining sufficient quantities for functional assays and as an analytical standard.

  • Methodology: The synthesis of HMBPP is a multi-step process. A common approach involves the phosphorylation of the parent alcohol, (E)-4-hydroxy-3-methyl-but-2-en-1-ol. This process requires careful protection and deprotection of hydroxyl groups to ensure the correct regiochemistry of phosphorylation. The final product must be purified, typically by ion-exchange chromatography, and its identity confirmed by NMR and mass spectrometry.

Detection and Quantification

The primary challenge in detecting HMBPP is its polar, phosphorylated nature, which makes it unsuitable for direct analysis by gas chromatography (GC) and can pose challenges for liquid chromatography (LC).

  • Core Technique: LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)

    • Causality: This is the gold standard method. LC separates the polar HMBPP from other cellular metabolites, and tandem MS provides the necessary sensitivity and specificity for detection and quantification, even at low physiological concentrations.

    • Protocol: Quantification of HMBPP from Bacterial Lysate

      • Cell Culture and Lysis: Grow bacteria (e.g., E. coli) to mid-log phase. Harvest cells by centrifugation at 4°C.

      • Metabolite Extraction: Resuspend the cell pellet in a cold extraction solvent (e.g., acetonitrile/methanol/water 40:40:20). Lyse the cells by sonication or bead beating on ice. This rapid, cold extraction quenches enzymatic activity, preserving the in vivo metabolic state.

      • Centrifugation: Clarify the lysate by centrifuging at high speed (e.g., >13,000 x g) for 10 minutes at 4°C to pellet cell debris.

      • Sample Preparation: Transfer the supernatant to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable LC-MS mobile phase (e.g., 95:5 water:acetonitrile with 10 mM tributylamine as an ion-pairing agent).

      • LC-MS/MS Analysis:

        • Column: Use a reverse-phase C18 column suitable for polar analytes. The use of an ion-pairing agent like tributylamine is critical to achieve retention of the highly polar diphosphate analyte on the column.

        • Mobile Phase: A gradient of water and acetonitrile, both containing the ion-pairing agent.

        • Mass Spectrometry: Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM).

        • MRM Transitions: Monitor for the specific parent-to-fragment ion transition for HMBPP (e.g., m/z 261 -> 79). A second transition can be used for confirmation.

      • Quantification: Generate a standard curve using a chemically synthesized HMBPP standard. Spike the standard into a blank matrix (lysate from a mutant strain unable to produce HMBPP) to account for matrix effects.

Assaying Biological Activity: Vγ9/Vδ2 T Cell Activation

This protocol determines the potency of HMBPP or its analogs in activating human immune cells.

  • Rationale: The biological activity of HMBPP as a phosphoantigen is best measured by its ability to stimulate a response in its target cell population, the Vγ9/Vδ2 T cells.

  • Protocol: In Vitro T Cell Proliferation Assay

    • Cell Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy human donor blood using density gradient centrifugation (e.g., Ficoll-Paque). The PBMC fraction contains the Vγ9/Vδ2 T cells as well as the antigen-presenting cells that express BTN3A1.

    • Cell Culture: Plate the PBMCs in a 96-well plate at a density of 1 x 10^6 cells/mL in a suitable culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and IL-2). The addition of low-dose IL-2 is crucial as a co-stimulatory signal to support T cell survival and proliferation.

    • Stimulation: Add serial dilutions of HMBPP (or test compounds) to the wells. Include a positive control (e.g., a known potent analog) and a negative control (vehicle only).

    • Incubation: Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.

    • Measuring Proliferation:

      • Method A (Flow Cytometry): On the day of the assay, stain the cells with fluorescently-labeled antibodies against T cell markers (e.g., CD3) and the Vγ9 T cell receptor. Analyze by flow cytometry to quantify the percentage of Vγ9+ cells, which indicates specific expansion.

      • Method B (CFSE Staining): Prior to stimulation, label the PBMCs with Carboxyfluorescein succinimidyl ester (CFSE). CFSE is a fluorescent dye that is equally distributed between daughter cells upon division. After incubation, stain for T cell markers and analyze by flow cytometry. Proliferation is measured by the dilution of the CFSE signal in the Vγ9+ population.

    • Data Analysis: Plot the percentage of proliferating Vγ9/Vδ2 T cells against the log concentration of HMBPP. Calculate the EC50 (half-maximal effective concentration) value from the resulting dose-response curve.

Quantitative Data Summary

The biological activity of HMBPP and related compounds is often compared using their EC50 values for Vγ9/Vδ2 T cell activation.

CompoundDescriptionTypical EC50 for T Cell ActivationReference
HMBPP Natural phosphoantigen; MEP pathway intermediate.0.06 - 1 nM [3][9]
Isopentenyl Diphosphate (IPP) Endogenous MVA pathway intermediate.>10,000 nM[1]
Zoledronate Synthetic bisphosphonate drug that inhibits the MVA pathway, causing IPP accumulation.~500 nM[9]
HMBP ProPAgen 5b A prodrug designed to improve cell permeability of the HMBP monophosphate.0.45 nM[9]

Conclusion and Future Directions

This compound, in its phosphorylated form HMBPP, stands at a critical metabolic and immunological crossroads. As an essential intermediate in the MEP pathway, it is fundamental to the life of countless microorganisms and plants. Simultaneously, it serves as a powerful danger signal to the human immune system. This dual role makes it, and the enzymes that regulate its concentration, exceptionally promising targets for the development of next-generation anti-infective agents. Future research will likely focus on designing highly specific inhibitors of the GcpE and LytB/IspH enzymes and on harnessing the potent immunostimulatory properties of HMBPP analogs for novel immunotherapies against cancer and infectious diseases.

References

  • 4-Hydroxy-3-methylbut-2-enyl diphosph
  • (E)
  • Microbial (E)-4-hydroxy-3-methylbut-2-enyl pyrophosphate reductase (IspH) and its biotechnological potential: A mini review.
  • 4-hydroxy-3-methylbut-2-enyl diphosph
  • Synthesis and Biological Evaluation of (E)-4-Hydroxy-3-methylbut-2-enyl Phosphate (HMBP) Aryloxy Triester Phosphoramidate Prodrugs as Activators of Vγ9/Vδ2 T-Cell Immune Responses.ACS Publications - Journal of Medicinal Chemistry.[Link]
  • A Closer Look at the Spectroscopic Properties of Possible Reaction Intermediates in WT and Mutant (E)-4-hydroxy-3-methyl-but-2-enyl Diphosphate Reductase (IspH/LytB).
  • Paramagnetic intermediates of (E)-4-hydroxy-3-methylbut-2-enyl diphosphate synthase (GcpE/IspG)
  • ispH - 4-hydroxy-3-methylbut-2-enyl diphosphate reductase - Escherichia coli (strain K12).UniProt.[Link]
  • Bioorganometallic Chemistry with IspG and IspH: Structure, Function and Inhibition of the [Fe4S4] Proteins Involved in Isoprenoid Biosynthesis.
  • Structure of the GcpE-HMBPP complex
  • Prolonged (E)-4-Hydroxy-3-Methyl-But-2-Enyl Pyrophosphate-Driven Antimicrobial and Cytotoxic Responses of Pulmonary and Systemic Vγ2Vδ2 T Cells in Macaques.
  • Synthesis and Bioactivity of the Alanyl Phosphonamidate Stereoisomers Derived from a Butyrophilin Ligand.
  • The amino-terminal conserved domain of 4-hydroxy-3-methylbut-2-enyl diphosphate reductase is critical for its function in oxygen-evolving photosynthetic organisms.

Sources

An In-depth Technical Guide to the Synthesis, Isolation, and Characterization of 4-Hydroxy-2-methylbutanal

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Hydroxy-2-methylbutanal, a versatile bifunctional molecule with applications as a key intermediate in the synthesis of pharmaceuticals and agrochemicals, as well as its use as a flavoring agent.[1] This document will detail a robust laboratory-scale synthesis, a meticulous isolation and purification protocol, and a thorough characterization of the final product using modern analytical techniques. The causality behind experimental choices is elucidated to provide a deeper understanding of the process.

Section 1: Synthesis of this compound via Rhodium-Catalyzed Hydroformylation

The synthesis of this compound can be achieved through various methods, including the hydroxylation of 2-methylbutanal and aldol condensation.[1] However, for regioselectivity and efficiency, the rhodium-catalyzed hydroformylation of 2-methyl-2-propen-1-ol (methallyl alcohol) stands out as a superior method.[2][3][4][5] This process involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond of the alkene.

The rationale for choosing a rhodium-based catalyst lies in its high activity and selectivity under milder conditions compared to cobalt catalysts.[3][5] The use of a phosphine ligand, such as triphenylphosphine, helps to stabilize the catalyst and further control the regioselectivity of the reaction, favoring the formation of the desired linear aldehyde over its branched isomer.

Experimental Protocol: Synthesis

Materials:

  • 2-Methyl-2-propen-1-ol (98%)

  • Rhodium(II) acetate dimer ([Rh(OAc)₂]₂)

  • Triphenylphosphine (PPh₃)

  • Toluene (anhydrous)

  • Syngas (1:1 mixture of CO and H₂)

  • High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, and pressure gauge

Procedure:

  • Catalyst Preparation: In a nitrogen-purged glovebox, dissolve Rhodium(II) acetate dimer and triphenylphosphine (1:4 molar ratio) in anhydrous toluene to form the catalyst precursor solution.

  • Reaction Setup: Transfer the catalyst solution to the high-pressure autoclave. Add 2-methyl-2-propen-1-ol and additional anhydrous toluene to the reactor.

  • Reaction Execution: Seal the reactor and purge with nitrogen gas three times, followed by three purges with syngas. Pressurize the reactor with the 1:1 CO/H₂ mixture to the desired pressure (e.g., 20 bar).

  • Heating and Monitoring: Heat the reactor to the desired temperature (e.g., 80°C) with vigorous stirring. Monitor the reaction progress by observing the pressure drop and by taking periodic samples for analysis (e.g., GC-MS).

  • Reaction Quench: Once the reaction is complete (indicated by the cessation of gas uptake), cool the reactor to room temperature and carefully vent the excess syngas in a well-ventilated fume hood.

Synthesis_Workflow cluster_prep Catalyst Preparation cluster_reaction Hydroformylation Reaction Rh_cat [Rh(OAc)₂]₂ + PPh₃ Catalyst_sol Catalyst Solution Rh_cat->Catalyst_sol Solvent_cat Anhydrous Toluene Solvent_cat->Catalyst_sol Reactor Autoclave Reactor Catalyst_sol->Reactor Reactant 2-Methyl-2-propen-1-ol Reactant->Reactor Product_mix Crude Product Mixture Reactor->Product_mix Syngas CO/H₂ (1:1) Syngas->Reactor Pressure & Heat

Caption: Workflow for the synthesis of this compound.

Section 2: Isolation and Purification

The crude reaction mixture contains the desired product, unreacted starting materials, catalyst residues, and potentially a small amount of the isomeric aldehyde. A multi-step purification process involving extraction, fractional distillation, and column chromatography is employed to isolate this compound in high purity.

Experimental Protocol: Isolation and Purification
  • Catalyst Removal: Concentrate the crude reaction mixture under reduced pressure to remove the bulk of the toluene. Redissolve the residue in a suitable solvent (e.g., diethyl ether) and wash with an aqueous solution of a mild complexing agent to remove the rhodium catalyst.

  • Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Fractional Distillation: Perform fractional distillation under reduced pressure to separate the product from lower-boiling impurities and some of the higher-boiling byproducts.[6][7][8][9][10] The reduced pressure is crucial to prevent thermal decomposition of the hydroxy aldehyde.

  • Silica Gel Column Chromatography: For final purification, employ silica gel column chromatography.[11][12][13][14][15] Aldehydes can be sensitive to the acidic nature of silica gel; therefore, the silica should be deactivated by pre-treating with a solvent system containing a small amount of triethylamine (e.g., 1-2%).[12][15]

    • Column Packing: Slurry the deactivated silica gel in a non-polar solvent (e.g., hexane) and pack the column.

    • Loading: Dissolve the partially purified product in a minimal amount of the elution solvent and load it onto the column.

    • Elution: Elute the column with a gradient of ethyl acetate in hexane. The polarity is gradually increased to first elute non-polar impurities, followed by the desired product.

    • Fraction Collection: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the pure product.

    • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield pure this compound.

Purification_Workflow Crude_Product Crude Product Mixture Catalyst_Removal Catalyst Removal (Aqueous Extraction) Crude_Product->Catalyst_Removal Distillation Fractional Distillation (Reduced Pressure) Catalyst_Removal->Distillation Column_Chromatography Silica Gel Column (Deactivated Silica) Distillation->Column_Chromatography Pure_Product Pure this compound Column_Chromatography->Pure_Product

Caption: Step-by-step purification workflow for this compound.

Section 3: Structural Elucidation and Characterization

The identity and purity of the isolated this compound are confirmed through a combination of spectroscopic techniques.

Physicochemical Properties
PropertyValueSource
Molecular FormulaC₅H₁₀O₂[12]
Molecular Weight102.13 g/mol [12]
IUPAC NameThis compound[12]
Spectroscopic Analysis

1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

  • Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):

    • δ 9.6 (d, 1H): Aldehydic proton, doublet due to coupling with the adjacent methine proton.

    • δ 3.7 (t, 2H): Methylene protons adjacent to the hydroxyl group, triplet due to coupling with the adjacent methylene protons.

    • δ 2.4 (m, 1H): Methine proton, multiplet due to coupling with the aldehydic proton, the adjacent methylene protons, and the methyl group.

    • δ 1.8 (m, 2H): Methylene protons, multiplet due to coupling with the adjacent methine and methylene protons.

    • δ 1.1 (d, 3H): Methyl protons, doublet due to coupling with the adjacent methine proton.

    • δ ~2.0 (br s, 1H): Hydroxyl proton, broad singlet, chemical shift can vary with concentration and temperature.

2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments.

  • Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃):

    • δ ~205: Aldehyde carbonyl carbon.

    • δ ~60: Methylene carbon attached to the hydroxyl group.

    • δ ~48: Methine carbon.

    • δ ~35: Methylene carbon.

    • δ ~15: Methyl carbon.

3. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

  • Characteristic FTIR Peaks:

    • ~3400 cm⁻¹ (broad): O-H stretching vibration of the hydroxyl group.

    • ~2960-2850 cm⁻¹: C-H stretching vibrations of the alkyl groups.

    • ~2720 cm⁻¹ and ~2820 cm⁻¹ (weak to medium): C-H stretching of the aldehyde group, a characteristic pair of bands.[16][17]

    • ~1725 cm⁻¹ (strong): C=O stretching vibration of the saturated aldehyde.[1][16][18]

    • ~1050 cm⁻¹: C-O stretching vibration of the primary alcohol.

4. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Expected Fragmentation Pattern (Electron Ionization - EI):

    • Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 102) may be observed, though it might be weak.

    • [M-1]⁺ (m/z = 101): Loss of the aldehydic hydrogen.[19][20]

    • [M-18]⁺ (m/z = 84): Loss of a water molecule (H₂O) from the hydroxyl group.[19]

    • [M-29]⁺ (m/z = 73): Loss of the formyl radical (CHO).

    • [M-44]⁺ (m/z = 58): McLafferty rearrangement, a characteristic fragmentation for carbonyl compounds with a γ-hydrogen.[20]

    • α-Cleavage: Fragmentation at the bond adjacent to the carbonyl group, leading to characteristic ions.[20][21]

Characterization_Methods This compound This compound 1H NMR 1H NMR This compound->1H NMR Proton Environments 13C NMR 13C NMR This compound->13C NMR Carbon Environments FTIR FTIR This compound->FTIR Functional Groups Mass Spec Mass Spec This compound->Mass Spec Molecular Weight & Fragmentation

Caption: Analytical techniques for the characterization of this compound.

References

  • Is it possible to purify aldehyde by column?
  • What is the best solvent for purifying aldehyde in a column chrom
  • Buy this compound | 22073-05-8
  • 19.
  • IR: aldehydes
  • Running a Silica Gel Column
  • Rhodium Catalyzed Hydroformyl
  • Silica Gel Chromatographic Methods for Identification, Isolation and Purific
  • How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology
  • The C=O Bond, Part II: Aldehydes | Spectroscopy Online
  • Purification: Tips for Flash Column Chromatography - Department of Chemistry : University of Rochester
  • Rhodium-Catalyzed Hydroformylation - ResearchG
  • Fractional distill
  • This compound | C5H10O2 | CID 19884375 - PubChem
  • A compound with molecular formula C5H10O2 has the following 1H NMR spectrum: - 1.15 (t, 3H) - 1.25 - Brainly
  • What is Fractional Distill
  • 1H NMR of C5H10O2 (pent
  • Purification: Fractional Distillation - Department of Chemistry : University of Rochester
  • NMR spectrum help : r/chemhelp - Reddit
  • CHAPTER 2 Fragmentation and Interpret
  • Fractional distill
  • US6511583B1 - Method for separating a liquid crude aldehyde mixture by distillation - Google P
  • Structural characterization of alpha,beta-unsaturated aldehydes by GC/MS is dependent upon ioniz
  • mass spectrometry - EI-MS: M-28 peak in aldehydes - Chemistry Stack Exchange
  • Assign structures to compounds with the following 1H NMR spectra: (a) C5H10O2 IR: 1735 cm-1 (b) C11H12O2 IR - Homework.Study.com
  • Rhodium catalyzed hydroformyl
  • Fragment
  • Video: Mass Spectrometry: Aldehyde and Ketone Fragment
  • CuH-Catalyzed Regio- and Enantioselective Formal Hydroformyl
  • Copper-catalyzed hydroformylation and hydroxymethyl

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Hydroxy-2-methylbutanal

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the spectroscopic data for 4-Hydroxy-2-methylbutanal (C₅H₁₀O₂), a bifunctional molecule containing both a hydroxyl and an aldehyde group.[1] As an important chiral intermediate in organic synthesis and a molecule of interest in metabolic studies, a thorough understanding of its spectral characteristics is paramount for researchers, scientists, and professionals in drug development. This document will delve into the theoretical underpinnings and practical interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering field-proven insights into its structural elucidation.

Molecular Structure and Its Spectroscopic Implications

This compound possesses a stereocenter at the C2 position and a primary alcohol. The interplay between the aldehyde and hydroxyl functionalities dictates its chemical behavior and is clearly reflected in its spectroscopic signatures. The electron-withdrawing nature of the aldehyde group and the hydrogen-bonding capability of the hydroxyl group are key determinants of the chemical shifts and absorption frequencies observed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous information about its carbon skeleton and the chemical environment of each proton.

¹H NMR Spectroscopy: A Proton-by-Proton Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals for each of its ten protons, though some may overlap. The chemical shifts are influenced by the electronegativity of adjacent atoms and the overall electronic structure of the molecule.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in HzRationale
H1 (Aldehyde)9.6 - 9.8Doublet~2-3The aldehyde proton is highly deshielded due to the anisotropic effect of the carbonyl group and its direct attachment to the sp² hybridized carbon. It is coupled to the proton on C2.
H22.3 - 2.5Multiplet-This proton is adjacent to both the electron-withdrawing carbonyl group and the methyl group, leading to a downfield shift. It is coupled to the aldehyde proton, the methyl protons, and the C3 methylene protons.
H3 (CH₂)1.6 - 1.8Multiplet-These diastereotopic protons are adjacent to the chiral center at C2 and the methylene group at C4, resulting in complex splitting.
H4 (CH₂)3.6 - 3.8Triplet~6-7These protons are deshielded by the adjacent hydroxyl group and are coupled to the C3 methylene protons.
CH₃ (on C2)1.0 - 1.2Doublet~7The methyl group is coupled to the single proton on C2.
OHVariableBroad Singlet-The chemical shift of the hydroxyl proton is concentration and solvent dependent due to hydrogen bonding. It typically does not show coupling.

Causality Behind Experimental Choices in ¹H NMR: The choice of a high-field NMR spectrometer (e.g., 400 MHz or higher) is crucial to resolve the complex splitting patterns, particularly for the H2 and H3 protons. Deuterated chloroform (CDCl₃) is a common solvent, but deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) can be used to observe the hydroxyl proton, which may exchange with residual water in CDCl₃.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

The ¹³C NMR spectrum provides a direct count of the number of non-equivalent carbon atoms in the molecule. For this compound, five distinct signals are expected.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (ppm)Rationale
C1 (Carbonyl)200 - 205The carbonyl carbon of an aldehyde is highly deshielded and appears significantly downfield.
C245 - 50This methine carbon is alpha to the carbonyl group.
C330 - 35A standard aliphatic methylene carbon.
C460 - 65This methylene carbon is attached to the electronegative oxygen atom, causing a downfield shift.
CH₃ (on C2)10 - 15A typical aliphatic methyl carbon.

Trustworthiness in NMR Assignments: The assignments in both ¹H and ¹³C NMR can be unequivocally confirmed using two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded C-H pairs.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by the characteristic absorptions of the hydroxyl and carbonyl groups.

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupAbsorption Range (cm⁻¹)IntensityDescription
O-H (Alcohol)3200 - 3600Strong, BroadThe broadness is due to intermolecular hydrogen bonding.
C-H (Aldehyde)2700 - 2800 and 2800 - 2900Medium, SharpTwo distinct peaks are often observed for the aldehyde C-H stretch (a Fermi doublet).
C=O (Aldehyde)1720 - 1740Strong, SharpA very intense and characteristic absorption for a saturated aldehyde.
C-H (Alkyl)2850 - 3000Medium to StrongStretching vibrations of the sp³ hybridized C-H bonds.
C-O (Alcohol)1000 - 1260Medium to StrongStretching vibration of the C-O single bond.

Expertise in IR Interpretation: The presence of both a strong, broad O-H stretch and a sharp, intense C=O stretch is a clear indication of a hydroxy aldehyde. The aldehyde C-H stretches are also diagnostic, though sometimes they can be obscured by the broader alkyl C-H stretches.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which aids in its structural determination. For this compound, the molecular ion peak (M⁺) would be observed at m/z 102.13.

Fragmentation Pathways

Under electron ionization (EI), the molecular ion of this compound will undergo characteristic fragmentations.

  • Alpha-Cleavage: Cleavage of the bond adjacent to the oxygen atom of the alcohol or the carbonyl group is common.

    • Loss of a methyl radical (•CH₃) from C2 would lead to a fragment at m/z 87.

    • Cleavage between C1 and C2 would result in the loss of the formyl radical (•CHO), giving a peak at m/z 73.

  • Dehydration: Loss of a water molecule (H₂O) from the molecular ion is a characteristic fragmentation for alcohols, which would produce a peak at m/z 84.

  • McLafferty Rearrangement: Aldehydes with a gamma-hydrogen can undergo this rearrangement. In this case, it would involve the transfer of a hydrogen from the hydroxyl group to the carbonyl oxygen, followed by cleavage of the C2-C3 bond, potentially leading to a fragment at m/z 44.

Visualization of Fragmentation:

G M [C₅H₁₀O₂]⁺˙ m/z = 102 F87 [C₄H₇O₂]⁺ m/z = 87 M->F87 - •CH₃ (α-cleavage) F73 [C₄H₉O]⁺ m/z = 73 M->F73 - •CHO (α-cleavage) F84 [C₅H₈O]⁺˙ m/z = 84 M->F84 - H₂O (Dehydration) F44 [C₂H₄O]⁺˙ m/z = 44 M->F44 McLafferty Rearrangement

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocols

To ensure the acquisition of high-quality spectroscopic data, the following standardized protocols are recommended.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Use a 400 MHz or higher spectrometer.

    • Acquire a standard one-pulse ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

    • Set the spectral width to cover the range of -1 to 12 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Use a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Set the spectral width to cover the range of 0 to 220 ppm.

  • 2D NMR (Optional but Recommended):

    • Acquire COSY and HSQC spectra using standard pulse programs to confirm assignments.

IR Spectroscopy
  • Sample Preparation:

    • Neat Liquid: Place a drop of the neat liquid sample between two NaCl or KBr plates.

    • Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄) and place it in a solution cell.

  • Acquisition:

    • Use a Fourier Transform Infrared (FTIR) spectrometer.

    • Record the spectrum from 4000 to 400 cm⁻¹.

    • Acquire a background spectrum of the empty plates or the solvent for subtraction.

Mass Spectrometry
  • Sample Introduction: Introduce the sample via a Gas Chromatography (GC) interface for separation and purification before ionization.

  • Ionization: Use Electron Ionization (EI) at 70 eV.

  • Analysis: Scan a mass range of m/z 30 to 150 to detect the molecular ion and key fragments.

Conclusion

The spectroscopic characterization of this compound is a textbook example of how a combination of NMR, IR, and MS can be used to elucidate the structure of a multifunctional organic molecule. The predicted data presented in this guide, based on established principles of spectroscopy, provides a robust framework for researchers to identify and characterize this compound. The key spectral features—the distinct aldehyde and alcohol signals in NMR and IR, and the characteristic fragmentation patterns in MS—serve as reliable fingerprints for this important chemical entity.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • Shepler, B. (2019, July 15). Spectroscopic analysis of aldehydes and ketones [Video]. YouTube. [Link]
  • Mastering Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.

Sources

A Comprehensive Technical Guide to the Thermochemical Properties of 4-Hydroxy-2-methylbutanal

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a detailed computational framework for the determination of the thermochemical properties of 4-Hydroxy-2-methylbutanal, a molecule of interest in various chemical and biological contexts. In the absence of extensive experimental data, this document outlines a robust, first-principles computational methodology to accurately predict key thermochemical parameters, including the standard enthalpy of formation (ΔfH°), standard molar entropy (S°), and specific heat capacity (Cv). The protocols described herein are designed to establish a self-validating system for generating reliable thermochemical data, crucial for researchers, scientists, and professionals in drug development and chemical engineering.

Introduction: The Significance of Thermochemical Data for this compound

This compound is a bifunctional organic molecule containing both a hydroxyl and an aldehyde group. Its structure suggests potential roles as a synthetic intermediate and its possible involvement in biological pathways.[1] A thorough understanding of its thermochemical properties is paramount for process design, safety analysis, and reaction modeling. For instance, the enthalpy of formation is critical for predicting the heat of reaction in synthetic routes involving this compound, while entropy and heat capacity data are essential for determining reaction equilibria and temperature-dependent behavior.

This guide addresses the current gap in experimental thermochemical data for this compound by presenting a state-of-the-art computational protocol. The methodologies detailed are grounded in established quantum chemical theories and are designed to yield high-accuracy data, often approaching what is referred to as "chemical accuracy" (typically within ±1 kcal/mol or ~4 kJ/mol for enthalpies).[2][3]

Foundational Computational Strategy: A Virtual Experiment

Given the absence of direct experimental measurements, our approach is to construct a "virtual experiment" using high-level ab initio calculations. This strategy is not merely a theoretical exercise but a well-established practice in modern chemical sciences for obtaining reliable thermochemical data where experimental methods are challenging or unavailable.[4][5] The core of our methodology rests on a multi-step process designed to systematically minimize computational errors and provide a high degree of confidence in the predicted values.

The overall workflow is depicted in the following diagram:

G cluster_0 Initial Steps cluster_1 Core Thermochemical Calculations cluster_2 Refinement and Final Properties A Conformational Analysis B Geometry Optimization A->B Lowest Energy Conformer C Vibrational Frequency Analysis B->C Optimized Geometry D High-Accuracy Single-Point Energy Calculation B->D Optimized Geometry F Calculation of Thermochemical Properties C->F Vibrational Frequencies E Isodesmic Reaction Scheme D->E Electronic Energies E->F Corrected Enthalpy

Figure 1: A schematic of the computational workflow for determining the thermochemical properties of this compound. This multi-step process ensures a thorough and accurate prediction of the desired parameters.

Detailed Computational Protocols

Part I: Conformational Analysis and Geometry Optimization

The flexibility of this compound, due to the presence of rotatable single bonds, necessitates a thorough conformational analysis to identify the global minimum energy structure.[6][7][8] Failing to locate the most stable conformer can introduce significant errors in the final thermochemical data.

Protocol 3.1.1: Conformational Search

  • Initial Structure Generation: A 3D model of this compound is constructed using a molecular modeling software.

  • Systematic or Stochastic Search: A conformational search is performed to explore the potential energy surface. This can be achieved through systematic rotation of all dihedral angles or by using a stochastic method like molecular dynamics or Monte Carlo simulations with a suitable force field (e.g., MMFF94 or OPLS3e).[7][9]

  • Clustering and Selection: The resulting conformers are clustered based on their geometry and energy. The lowest energy conformers from each cluster are selected for further analysis.

Protocol 3.1.2: Geometry Optimization

  • Quantum Mechanical Optimization: The selected low-energy conformers are then subjected to full geometry optimization using a reliable quantum mechanical method. A common and cost-effective choice is Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and a double-zeta basis set (e.g., 6-31G(d)).

  • Verification of Minima: A vibrational frequency analysis is performed at this level of theory to ensure that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies).[10]

  • Identification of the Global Minimum: The electronic energies of all optimized conformers are compared to identify the global minimum energy structure, which will be used for all subsequent high-accuracy calculations.

Part II: High-Accuracy Energy and Vibrational Frequency Calculations

With the global minimum energy conformer identified, we proceed with more computationally intensive calculations to obtain highly accurate electronic energies and the necessary data for thermal corrections.

Protocol 3.2.1: High-Level Single-Point Energy Calculation

  • Method Selection: To achieve high accuracy, a composite method such as Gaussian-4 (G4) theory or Complete Basis Set (CBS-QB3) is employed.[11][12][13] These methods are designed to approximate the results of very high-level calculations through a series of steps that extrapolate to the complete basis set limit and include corrections for various electronic effects.[4]

  • Execution: A single-point energy calculation is performed on the optimized geometry of the global minimum conformer using the chosen composite method. This provides a highly accurate electronic energy at 0 K.

Protocol 3.2.2: Vibrational Frequency Analysis for Thermal Corrections

  • Frequency Calculation: A vibrational frequency analysis is performed at a consistent and reliable level of theory, often the same level used for the final geometry optimization (e.g., B3LYP/6-31G(d)).[10][14]

  • Scaling of Frequencies: It is a standard and necessary practice to scale the calculated harmonic vibrational frequencies by an empirical scaling factor to account for anharmonicity and systematic errors in the computational method.[1][15] These scaling factors are well-documented for many method/basis set combinations in resources like the NIST Computational Chemistry Comparison and Benchmark Database.[16][17]

  • Calculation of Zero-Point Vibrational Energy (ZPVE) and Thermal Corrections: The scaled frequencies are used to calculate the ZPVE and the thermal corrections to enthalpy and entropy, which are essential for converting the 0 K electronic energy to standard state thermochemical properties at 298.15 K.[10][18]

Part III: Refinement of Enthalpy of Formation using Isodesmic Reactions

While high-accuracy composite methods provide reliable results, the use of isodesmic reactions can further improve the accuracy, especially when using more cost-effective computational methods.[19][20] An isodesmic reaction is a hypothetical reaction where the number and types of bonds are conserved on both the reactant and product sides.[21][22] This conservation of bond types leads to a significant cancellation of systematic errors in the quantum chemical calculations.

Protocol 3.3.1: Design and Calculation of an Isodesmic Reaction

  • Reaction Design: An isodesmic reaction is designed for this compound. A suitable example is: this compound + Propane → 2-Methyl-1-butanol + Propanal In this reaction, the number of C-C, C-H, C-O, and C=O bonds is the same on both sides of the equation.

  • Energy Calculations: The electronic energies of all species in the isodesmic reaction (reactants and products) are calculated at the same level of theory (e.g., G4 or CBS-QB3).

  • Calculation of Reaction Enthalpy: The enthalpy of the reaction (ΔH_rxn) is calculated from the computed electronic energies.

  • Calculation of ΔfH°: The standard enthalpy of formation of this compound is then derived using the following equation: ΔfH°(this compound) = [ΔfH°(2-Methyl-1-butanol) + ΔfH°(Propanal)] - ΔfH°(Propane) - ΔH_rxn The required experimental enthalpies of formation for the other species in the reaction are obtained from reliable sources such as the NIST Chemistry WebBook.

The relationship for calculating the enthalpy of formation via an isodesmic reaction is illustrated below:

G cluster_0 Known Experimental Data cluster_1 Computed Value cluster_2 Target Property A ΔfH°(2-Methyl-1-butanol) E ΔfH°(this compound) A->E Hess's Law Application B ΔfH°(Propanal) B->E Hess's Law Application C ΔfH°(Propane) C->E Hess's Law Application D ΔH_rxn D->E Hess's Law Application

Figure 2: The logical relationship for determining the enthalpy of formation of the target molecule using an isodesmic reaction scheme. This approach leverages accurate experimental data for well-characterized small molecules to enhance the accuracy of the computed value for the target molecule.

Predicted Thermochemical Data

The application of the aforementioned computational protocols is expected to yield the following thermochemical properties for this compound in the gas phase at 298.15 K and 1 atm.

Table 1: Predicted Thermochemical Properties of this compound

PropertySymbolPredicted ValueUnits
Standard Enthalpy of FormationΔfH°Value to be determinedkJ/mol
Standard Molar EntropyValue to be determinedJ/(mol·K)
Specific Heat Capacity (constant volume)CvValue to be determinedJ/(mol·K)
Gibbs Free Energy of FormationΔfG°Value to be determinedkJ/mol

Note: The final values in this table will be populated upon the completion of the detailed computational protocols described in this guide.

Conclusion and Future Outlook

This technical guide has outlined a comprehensive and robust computational methodology for the determination of the thermochemical properties of this compound. By employing a multi-step approach that includes conformational analysis, high-accuracy composite methods, and refinement via isodesmic reactions, it is possible to generate reliable thermochemical data in the absence of experimental values. The protocols described herein are designed to be self-validating and adhere to the highest standards of scientific integrity in computational chemistry.

The data generated through this workflow will be invaluable for researchers and engineers working with this compound, enabling more accurate process modeling, safety assessments, and the exploration of its synthetic and biological applications. It is our recommendation that the results of these computational studies be used to guide and prioritize future experimental investigations to validate and further refine our understanding of the thermochemistry of this important molecule.

References

  • Chan, B., & Radom, L. (2020). Applications of isodesmic‐type reactions for computational thermochemistry. WIREs Computational Molecular Science, 10(6), e1484. [Link]
  • Johnson III, R. D. (2022).
  • Karton, A. (2016). A computational chemist's guide to accurate thermochemistry for organic molecules. WIREs Computational Molecular Science, 6(3), 292-310. [Link]
  • Curtiss, L. A., Redfern, P. C., & Raghavachari, K. (2007). Gaussian-4 theory. The Journal of chemical physics, 126(8), 084108. [Link]
  • Wheeler, S. E., Moran, A., & Pieniazek, S. N. (2009). A Hierarchy of Homodesmotic Reactions for Thermochemistry. The Journal of Physical Chemistry A, 113(38), 10376-10384. [Link]
  • University of California, Santa Barbara. (n.d.). Computational Chemistry Tutorial: 4.
  • National Institute of Standards and Technology. (n.d.).
  • DeYonker, N. J., Grimes, T. R., Yockel, S., Dinescu, A., Mintz, B., Cundari, T. R., & Wilson, A. K. (2009). Investigation of Gaussian-4 Theory for Transition Metal Thermochemistry. The Journal of Physical Chemistry A, 113(43), 11783-11795. [Link]
  • DeTar, D. F. (2007). Computational Methods in Organic Thermochemistry. 1. Hydrocarbon Enthalpies and Free Energies of Formation. The Journal of Organic Chemistry, 72(16), 6039-6052. [Link]
  • PubMed. (2009). Investigation of Gaussian-4 theory for transition metal thermochemistry. [Link]
  • PubMed. (2007). Computational methods in organic thermochemistry. 1.
  • Wheeler, S. E., Moran, A., Pieniazek, S. N., & Allen, W. D. (2009). A Hierarchy of Homodesmotic Reactions for Thermochemistry. Journal of the American Chemical Society, 131(8), 2547-2560. [Link]
  • Curtiss, L. A., Redfern, P. C., & Raghavachari, K. (2007). Gaussian-4 theory using reduced order perturbation theory. The Journal of chemical physics, 127(12), 124105. [Link]
  • American Chemical Society. (2009). Investigation of Gaussian-4 Theory for Transition Metal Thermochemistry. [Link]
  • American Chemical Society. (2018). Ab Initio Thermochemistry of Highly Flexible Molecules for Thermal Decomposition Analysis. [Link]
  • College of Saint Benedict & Saint John's University. (n.d.).
  • St. Olaf College. (n.d.).
  • American Chemical Society. (1998).
  • Drug Design Org. (n.d.).
  • Wikipedia. (n.d.). Isodesmic reaction. [Link]
  • National Institute of Standards and Technology. (2010).
  • National Institute of Standards and Technology. (1999). NIST 101.
  • American Chemical Society. (2015). A Database of Formation Enthalpies of Nitrogen Species by Compound Methods (CBS-QB3, CBS-APNO, G3, G4). [Link]
  • American Chemical Society. (2015). Benchmarking Compound Methods (CBS-QB3, CBS-APNO, G3, G4, W1BD)
  • American Chemical Society. (2015). Benchmarking Compound Methods (CBS-QB3, CBS-APNO, G3, G4, W1BD)
  • ResearchGate. (2021). (PDF)
  • Royal Society of Chemistry. (2021).
  • xtb documentation. (2023).
  • ChemRxiv. (2021).
  • Group of Prof. Hendrik Zipse. (n.d.). Isodesmic Reactions. [Link]
  • ResearchGate. (2020). Bond additivity corrections for CBS‐QB3 calculated standard enthalpies of formation of H, C, O, N, and S containing species. [Link]
  • Fiveable. (2025).
  • American Chemical Society. (2015). Benchmarking Compound Methods (CBS-QB3, CBS-APNO, G3, G4, W1BD)
  • Q-Chem. (n.d.). 11.
  • American Chemical Society. (2021). Computer-Assisted Conformational Analysis of Small Molecules Using VEGA ZZ, a Freely Available Software Program, as an Introduction to Molecular Modeling. [Link]
  • American Chemical Society. (1998).
  • AIP Publishing. (1941). The Vibration Frequencies and Thermodynamic Functions of Long Chain Hydrocarbons. [Link]
  • FUDMA Journal of Sciences. (2020).
  • ORCA Input Library. (n.d.).

Sources

A Technical Guide to the Reactivity of 4-Hydroxy-2-methylbutanal: A Bifunctional Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Hydroxy-2-methylbutanal is a fascinating and synthetically valuable molecule characterized by the presence of both a hydroxyl (-OH) and an aldehyde (-CHO) functional group. This bifunctionality dictates its chemical behavior, offering a rich landscape of potential transformations while simultaneously presenting unique challenges in chemoselectivity. This technical guide provides an in-depth exploration of the reactivity of this compound, focusing on the interplay between its two functional groups. We will dissect key reaction pathways, including intramolecular cyclization, oxidation-reduction reactions, and carbon-carbon bond-forming strategies. This document is intended for researchers, scientists, and drug development professionals who wish to leverage the unique chemical properties of this versatile building block.

Molecular Structure and Electronic Profile

This compound (C₅H₁₀O₂) is a chiral molecule whose reactivity is governed by the distinct electronic nature of its aldehyde and primary alcohol functionalities.[1][2]

  • The Aldehyde Group: The carbonyl carbon of the aldehyde is highly electrophilic due to the polarization of the carbon-oxygen double bond. This makes it a prime target for nucleophilic attack.[3] The presence of an adjacent α-hydrogen also allows for the formation of a nucleophilic enolate under basic conditions.[4][5]

  • The Hydroxyl Group: The oxygen atom of the primary hydroxyl group is nucleophilic, owing to its lone pairs of electrons. It can readily participate in reactions as a nucleophile, particularly in intramolecular processes.

The spatial arrangement of these two groups, separated by a three-carbon chain (including the carbonyl carbon), is critical. This proximity allows for significant intramolecular interactions, most notably the formation of a cyclic hemiacetal.

Dominant Reaction Pathway: Intramolecular Hemiacetal Formation

A hallmark of γ-hydroxy aldehydes is their propensity to undergo rapid and reversible intramolecular nucleophilic addition.[6][7] The hydroxyl group's oxygen acts as a nucleophile, attacking the electrophilic aldehyde carbon. In the case of this compound, this results in the formation of a thermodynamically stable five-membered ring, a substituted tetrahydrofuranol.

This equilibrium between the open-chain and cyclic forms is a crucial consideration in any reaction design. In aqueous solutions, many sugars, which are polyhydroxy aldehydes, exist predominantly in their cyclic hemiacetal form.[6][7]

Caption: Equilibrium between open-chain and cyclic hemiacetal forms.

Mechanism of Intramolecular Hemiacetal Formation

The reaction is typically acid-catalyzed, following a distinct, reversible mechanism.[6][8]

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: The lone pair of the hydroxyl oxygen attacks the activated carbonyl carbon.

  • Deprotonation: A base (e.g., water or the conjugate base of the acid catalyst) removes the proton from the oxonium ion to yield the neutral cyclic hemiacetal.

Hemiacetal_Mechanism start Start: this compound + Acid Catalyst (H+) step1 Step 1: Protonation of Carbonyl Oxygen start->step1 step2 Step 2: Intramolecular Nucleophilic Attack step1->step2 Activates Carbonyl step3 Step 3: Deprotonation step2->step3 Forms C-O bond and Oxonium Ion end_node Product: Cyclic Hemiacetal step3->end_node Regenerates Catalyst Aldol_Mechanism cluster_enolate Enolate Formation cluster_attack Nucleophilic Attack cluster_protonation Protonation mol1 Aldehyde + Base (-OH) enolate Enolate (Nucleophile) mol1->enolate α-Proton Abstraction alkoxide Alkoxide Intermediate enolate->alkoxide mol2 Second Aldehyde (Electrophile) mol2->alkoxide aldol_product β-Hydroxy Aldehyde (Aldol Product) alkoxide->aldol_product Protonation by H₂O Protecting_Group_Workflow start This compound step1 Step 1: Protect Aldehyde (e.g., form cyclic acetal with ethylene glycol, H+) start->step1 protected_mol Protected Intermediate step1->protected_mol step2 Step 2: React at Hydroxyl Group (e.g., Esterification, Etherification) protected_mol->step2 modified_mol Modified Intermediate step2->modified_mol step3 Step 3: Deprotect Acetal (Aqueous Acid, H₃O+) modified_mol->step3 final_product Final Product step3->final_product

Sources

4-Hydroxy-2-methylbutanal role in isoprenoid biosynthesis pathways

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Methylerythritol Phosphate (MEP) Pathway: A Modern Target for Drug Discovery

Foreword: Navigating the Landscape of Isoprenoid Biosynthesis

Isoprenoids, a vast and diverse class of natural products, are fundamental to life, playing critical roles in functions ranging from electron transport to cell wall biosynthesis and photosynthesis. For decades, the mevalonate (MVA) pathway was considered the sole route to the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). However, the discovery of a second, distinct pathway in the 1990s revolutionized our understanding of isoprenoid metabolism. This alternative route, the methylerythritol phosphate (MEP) pathway, is present in most bacteria, apicomplexan protozoa such as the malaria parasite Plasmodium falciparum, and the plastids of plants. Its absence in humans and other animals makes it an ideal target for the development of novel antimicrobial and antiparasitic drugs.

This guide provides a comprehensive overview of the MEP pathway, with a particular focus on its enzymatic steps, regulation, and its validation as a therapeutic target. While the initial query for this guide mentioned "4-Hydroxy-2-methylbutanal," it is important to clarify at the outset that this compound is not a canonical intermediate of the MEP pathway. The pathway proceeds through a series of phosphorylated sugar derivatives, which this guide will elucidate in detail. We will delve into the core biochemistry of this essential metabolic route, offering insights for researchers, scientists, and drug development professionals seeking to exploit its therapeutic potential.

The Canonical Methylerythritol Phosphate (MEP) Pathway: A Step-by-Step Enzymatic Journey

The MEP pathway, also known as the non-mevalonate pathway, converts simple sugars into the isoprenoid precursors IPP and DMAPP in seven enzymatic steps. The overall stoichiometry of the pathway is:

D-Glyceraldehyde 3-phosphate + Pyruvate + 2 ATP + 2 NADPH + CTP → Isopentenyl pyrophosphate + 2 ADP + 2 NADP+ + CMP + 2 Pi

The following sections detail each enzymatic reaction in the pathway.

DXP Synthase (DXS): The Gateway to the MEP Pathway

The first committed step of the MEP pathway is the condensation of pyruvate and D-glyceraldehyde 3-phosphate (GAP) to form 1-deoxy-D-xylulose 5-phosphate (DXP). This reaction is catalyzed by DXP synthase (DXS), a thiamine diphosphate (ThDP)-dependent enzyme.

  • Causality in Experimental Choices: The activity of DXS is often a key regulatory point in the pathway. Assays for DXS activity typically involve monitoring the consumption of pyruvate or GAP, or the formation of DXP. Due to the lack of a strong chromophore in the substrates or product, these assays are often coupled to other enzymatic reactions that produce a detectable signal, or they rely on chromatographic separation and quantification of the product.

DXP Reductoisomerase (DXR): A Key Regulatory and Drug Target Enzyme

In the second step, DXP is converted to 2-C-methyl-D-erythritol 4-phosphate (MEP) by DXP reductoisomerase (DXR), also known as IspC. This two-step reaction involves an intramolecular rearrangement followed by an NADPH-dependent reduction. DXR is a critical enzyme in the pathway and a major target for drug development. The antibiotic fosmidomycin is a potent inhibitor of DXR.

  • Trustworthiness in Protocols: A self-validating protocol for DXR inhibition would involve demonstrating a dose-dependent decrease in MEP formation with increasing concentrations of the inhibitor. This would be coupled with a control experiment showing that the inhibitor does not affect the activity of other enzymes in the pathway.

MEP Cytidylyltransferase (IspD): The Introduction of Cytidine

MEP is then converted to 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol (CDP-ME) by MEP cytidylyltransferase (IspD). This reaction consumes one molecule of CTP.

CDP-ME Kinase (IspE): The Phosphorylation Step

The fourth step involves the ATP-dependent phosphorylation of the hydroxyl group at the C2 position of CDP-ME to yield 2-phospho-4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol (CDP-MEP). This reaction is catalyzed by CDP-ME kinase (IspE).

MEcPP Synthase (IspF): The Cyclization Reaction

CDP-MEP is then converted to 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP) by MEcPP synthase (IspF) with the release of CMP. This intramolecular cyclization reaction is a key step in the pathway.

HMB-PP Synthase (IspG): The Formation of a Key Branching Point Intermediate

The penultimate step of the pathway is the conversion of MEcPP to (E)-4-hydroxy-3-methylbut-2-enyl pyrophosphate (HMB-PP) by HMB-PP synthase (IspG), a complex iron-sulfur cluster-containing enzyme.

HMB-PP Reductase (IspH): The Final Step to Isoprenoid Precursors

Finally, HMB-PP is converted to a mixture of IPP and DMAPP by HMB-PP reductase (IspH), another iron-sulfur cluster enzyme. This reaction is also NADPH-dependent.

Visualizing the MEP Pathway

The following diagram illustrates the sequential enzymatic steps of the methylerythritol phosphate (MEP) pathway.

MEP_Pathway Pyruvate Pyruvate DXS DXS Pyruvate->DXS GAP Glyceraldehyde 3-Phosphate GAP->DXS DXP 1-Deoxy-D-xylulose 5-Phosphate (DXP) DXR DXR (IspC) DXP->DXR MEP 2-C-Methyl-D-erythritol 4-Phosphate (MEP) IspD IspD MEP->IspD CDP_ME 4-(Cytidine 5'-diphospho)-2-C-methyl-D-erythritol (CDP-ME) IspE IspE CDP_ME->IspE CDP_MEP 2-Phospho-4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol (CDP-MEP) IspF IspF CDP_MEP->IspF MEcPP 2-C-Methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP) IspG IspG MEcPP->IspG HMB_PP (E)-4-Hydroxy-3-methylbut-2-enyl Pyrophosphate (HMB-PP) IspH IspH HMB_PP->IspH IPP Isopentenyl Pyrophosphate (IPP) DMAPP Dimethylallyl Pyrophosphate (DMAPP) DXS->DXP DXR->MEP IspD->CDP_ME IspE->CDP_MEP IspF->MEcPP IspG->HMB_PP IspH->IPP IspH->DMAPP Inhibition_Assay_Workflow Start Start: Recombinant Enzyme Expression and Purification AssayDev Assay Development and Optimization Start->AssayDev HTS High-Throughput Screening (HTS) of Compound Libraries AssayDev->HTS HitID Hit Identification and Confirmation HTS->HitID DoseResp Dose-Response and IC50 Determination HitID->DoseResp Mechanism Mechanism of Action Studies (e.g., Kinetics) DoseResp->Mechanism CellAssay Cell-Based Assays for Efficacy and Toxicity Mechanism->CellAssay End Lead Optimization CellAssay->End

Caption: Generalized workflow for inhibitor screening against MEP pathway enzymes.

Step-by-Step Protocol: Spectrophotometric Assay for DXR Activity

This protocol describes a continuous spectrophotometric assay for DXR activity by monitoring the NADPH-dependent oxidation.

  • Prepare the reaction mixture: In a 96-well plate, prepare a reaction mixture containing buffer (e.g., 100 mM Tris-HCl, pH 7.5), a divalent cation (e.g., 10 mM MgCl2), and the substrate DXP (e.g., 1 mM).

  • Add the enzyme: Add purified recombinant DXR to the reaction mixture.

  • Initiate the reaction: Start the reaction by adding NADPH (e.g., 200 µM).

  • Monitor the reaction: Immediately begin monitoring the decrease in absorbance at 340 nm (the wavelength at which NADPH absorbs) over time using a plate reader.

  • Data analysis: Calculate the rate of the reaction from the linear portion of the absorbance versus time plot. For inhibitor screening, perform the assay in the presence of various concentrations of the test compound and determine the IC50 value.

Future Directions and Concluding Remarks

The MEP pathway remains a fertile ground for basic research and drug discovery. The elucidation of the structures and mechanisms of the MEP pathway enzymes has provided a solid foundation for the rational design of novel inhibitors. The increasing threat of antimicrobial resistance necessitates the exploration of new therapeutic targets, and the MEP pathway stands out as a clinically validated and promising option. Future research will likely focus on the development of inhibitors against other enzymes in the pathway beyond DXR, as well as on understanding the intricate regulatory mechanisms that govern the flux through this essential metabolic route. The continued investigation of the MEP pathway is poised to deliver a new generation of much-needed anti-infective agents.

References

  • KEGG PATHWAY: Isoprenoid biosynthesis - Reference p
  • KEGG ENZYME: 2.2.1.7. [Link]
  • Fosmidomycin. [Link]
  • The non-mevalonate pathway as a target for new drugs against malaria. [Link]
  • The methylerythritol phosphate pathway for isoprenoid biosynthesis as a target for the development of new drugs against tuberculosis. [Link]

An In-depth Technical Guide to the Antioxidant Properties of Hydroxy Aldehydes: A Case Study of 4-Hydroxy-2-methylbutanal

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative stress is a key pathological driver in a multitude of human diseases, fueling a continuous search for novel antioxidant compounds. Hydroxy aldehydes, a class of bifunctional molecules containing both hydroxyl and aldehyde moieties, represent an underexplored area in this field. This technical guide provides a comprehensive framework for investigating the potential antioxidant properties of hydroxy aldehydes, using 4-Hydroxy-2-methylbutanal as a primary case study. While direct research on this specific molecule is nascent, this document synthesizes established principles of antioxidant chemistry, outlines a rigorous experimental roadmap for characterization, and discusses the critical toxicological considerations inherent to aldehyde-containing compounds. We will delve into theoretical antioxidant mechanisms, present detailed protocols for a suite of in vitro and cell-based assays, and provide a balanced perspective on the potential therapeutic applications versus the safety challenges for drug development professionals.

Introduction: The Double-Edged Sword of Hydroxy Aldehydes

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a well-established contributor to cellular damage and the progression of diseases ranging from neurodegeneration to cardiovascular disorders and cancer. Antioxidants mitigate this damage by neutralizing free radicals, thereby preventing a cascade of destructive downstream events.[1][2]

The chemical landscape of antioxidants is vast, dominated by phenolic compounds, vitamins, and enzymatic systems.[3][4] Hydroxy aldehydes, such as this compound (C₅H₁₀O₂), are intriguing yet paradoxical candidates.[5][6] Their structure offers potential for antioxidant activity, primarily through the hydrogen-donating capability of the hydroxyl group.[5] However, the aldehyde group is a reactive electrophile, known to form covalent adducts with biological nucleophiles like proteins and nucleic acids, which is a primary mechanism of aldehyde toxicity.[7][8][9][10] This duality necessitates a careful and systematic evaluation of their potential benefits versus their inherent risks.

While some studies suggest that compounds with hydroxy groups, like this compound, may possess antioxidant properties, the field remains largely exploratory.[5] This guide, therefore, serves as a foundational blueprint for researchers aiming to characterize the antioxidant potential of this chemical class, bridging the gap between theoretical chemistry and practical, translatable drug development.

Theoretical Antioxidant Mechanisms of Hydroxy Aldehydes

The antioxidant capacity of a molecule is fundamentally tied to its chemical structure.[11] For hydroxy aldehydes, several mechanisms can be postulated, drawing parallels with well-studied phenolic aldehydes like vanillin and protocatechuic aldehyde.[11][12]

  • Hydrogen Atom Transfer (HAT): This is one of the primary mechanisms for radical scavenging.[4] The hydroxyl group (-OH) can donate its hydrogen atom to a highly reactive free radical (ROO•), neutralizing it and forming a more stable radical on the antioxidant molecule itself. The stability of this resulting antioxidant radical is key to its efficacy.

  • Single Electron Transfer (SET): An alternative pathway where the antioxidant donates an electron to the free radical, forming a radical cation and an anion. This is often followed by proton transfer to fully neutralize the initial radical.

  • Metal Chelation: While less probable for a simple aliphatic hydroxy aldehyde compared to catecholic structures, the oxygen atoms of the hydroxyl and aldehyde groups could potentially coordinate with pro-oxidant transition metals like iron (Fe²⁺) or copper (Cu²⁺). By sequestering these metals, the antioxidant can prevent them from participating in Fenton-type reactions that generate highly damaging hydroxyl radicals.[3]

The efficiency of these mechanisms is influenced by factors such as bond dissociation enthalpy (BDE) of the O-H bond and the ionization potential of the molecule. Structure-activity relationship studies on natural hydroxybenzaldehydes have shown that the substitution pattern on the aromatic ring significantly influences antioxidant activity, with compounds like protocatechuic aldehyde showing high efficacy.[11] While this compound is aliphatic, the principles of hydrogen donation from its hydroxyl group remain relevant.

A Strategic Roadmap for Experimental Validation

A multi-tiered approach is essential to comprehensively evaluate the antioxidant potential of a novel compound. This involves progressing from simple chemical assays to more biologically relevant cell-based models.

Synthesis and Characterization of this compound

Before any biological evaluation, the synthesis and purification of the target compound are paramount. This compound can be synthesized through several routes, including:

  • Hydroxylation of 2-methylbutanal: Using agents like hydrogen peroxide.[5]

  • Aldol Condensation: From acetaldehyde and propionaldehyde.[5]

  • Hydroformylation of Allylic Alcohols: A common industrial method for producing hydroxy aldehydes.[5][13]

The final product must be rigorously purified and its structure confirmed using standard analytical techniques (e.g., ¹H-NMR, ¹³C-NMR, Mass Spectrometry, and FTIR) to ensure that observed activity is not due to impurities.

Tier 1: In Vitro Chemical Assays

These assays are rapid, cost-effective methods for initial screening of radical scavenging activity.[14][15] It is crucial to use a battery of tests, as different assays reflect different antioxidant mechanisms.[16]

Assay Principle Radical Source Typical Standard
DPPH Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.2,2-diphenyl-1-picrylhydrazyl (DPPH•)Trolox, Ascorbic Acid
ABTS Measures the reduction of the pre-formed ABTS radical cation (ABTS•⁺), which is applicable to both hydrophilic and lipophilic antioxidants.2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS•⁺)Trolox
FRAP Measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, indicated by an intense blue color.Ferric Iron (Fe³⁺)Ferrous Sulfate (FeSO₄)
ORAC Measures the inhibition of peroxyl radical-induced oxidation of a fluorescent probe over time, quantifying both inhibition time and degree.Peroxyl Radicals (ROO•) from AAPHTrolox

Workflow for Antioxidant Assay Screening

The following diagram illustrates a logical progression for evaluating a novel compound.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Biological Relevance cluster_2 Phase 3: Safety & Mechanism synthesis Synthesis & Purity (NMR, MS) dpph DPPH Assay (H-Donation) synthesis->dpph Test Compound abts ABTS Assay (H-Donation/ET) synthesis->abts Test Compound frap FRAP Assay (Reducing Power) synthesis->frap Test Compound orac ORAC Assay (Peroxyl Scavenging) synthesis->orac Test Compound caa Cellular Antioxidant Assay (CAA) (Bioavailability & Activity) orac->caa Promising Results ros Intracellular ROS Measurement (e.g., DCFH-DA) caa->ros tox Cytotoxicity Assay (MTT, LDH) ros->tox If Active gene_exp Gene Expression Analysis (Nrf2 Pathway) tox->gene_exp If Non-Toxic

Caption: A streamlined workflow for the evaluation of novel antioxidant compounds.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol provides a standardized method for assessing the hydrogen-donating ability of a test compound.

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in an amber bottle at 4°C.

    • Prepare a stock solution of the test compound (e.g., this compound) and a standard (e.g., Trolox) in methanol (e.g., at 1 mg/mL).

    • Create a series of dilutions from the stock solutions to generate a range of concentrations for testing.

  • Assay Procedure (96-well plate format):

    • To each well, add 50 µL of the test compound or standard dilution.

    • Add 150 µL of the 0.1 mM DPPH solution to each well.

    • For the control (blank), add 50 µL of methanol instead of the test compound.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance at 517 nm using a microplate reader.[16]

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Plot the % Inhibition against the concentration of the test compound/standard to determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals).

Tier 2: Cell-Based Assays

Positive results from in vitro assays are promising, but biological relevance requires testing in a cellular context.[2][14] Cell-based assays account for factors like cell uptake, metabolism, and localization.[14]

  • Cellular Antioxidant Activity (CAA) Assay: This assay uses a fluorescent probe (like DCFH-DA) within cultured cells (e.g., HepG2 or HaCaT). Peroxyl radicals are generated, and the ability of the test compound to prevent the probe's oxidation is measured. It provides a more biologically significant index of antioxidant potential.[14]

  • Measurement of Intracellular ROS: Cells are pre-treated with the test compound and then exposed to an oxidative stressor (e.g., H₂O₂ or tert-butyl hydroperoxide). The resulting ROS levels are quantified using fluorescent probes, demonstrating the compound's protective effect.

Tier 3: Mechanistic and Pathway Analysis

For compounds showing significant, non-toxic cellular activity, further investigation into the mechanism of action is warranted. This can include:

  • Assessing Nrf2 Pathway Activation: The Nrf2 transcription factor is a master regulator of the endogenous antioxidant response. Investigating whether a compound can activate this pathway (e.g., by measuring the expression of downstream genes like HO-1 and GCLC) reveals if it acts as an indirect antioxidant by boosting the cell's own defenses.

  • Inhibition of Pro-inflammatory Pathways: Oxidative stress and inflammation are deeply intertwined. Assays can determine if the compound inhibits key inflammatory signaling pathways like NF-κB or MAPKs.[12]

The Crucial Aspect: Toxicological and Safety Evaluation

For any aldehyde, especially for drug development purposes, a thorough toxicological assessment is non-negotiable.[10]

  • Electrophilicity and Adduct Formation: Aldehydes are electrophiles that can react with nucleophilic groups in proteins (e.g., lysine and cysteine residues) and DNA.[7][8] Saturated aldehydes like this compound are considered "hard" electrophiles that preferentially react with "hard" nucleophiles like primary amines (lysine).[7][8] This can lead to enzyme inactivation, disruption of cellular function, and genotoxicity.

  • Metabolism and Detoxification: The body metabolizes aldehydes primarily through oxidation to less reactive carboxylic acids, a reaction catalyzed by aldehyde dehydrogenases (ALDHs).[10][17] The rate and efficiency of this detoxification process are critical in determining the compound's overall safety profile.

  • Cytotoxicity Assays: Standard cytotoxicity assays (e.g., MTT, LDH release) are essential to determine the concentration range at which the compound is tolerated by cells and to establish a therapeutic window.

Principle of the DPPH Assay

This diagram illustrates the chemical reaction underlying the DPPH assay.

G DPPH_radical DPPH• (Purple Radical) DPPH_neutral DPPH-H (Yellow, Neutral) DPPH_radical->DPPH_neutral H• Antioxidant R-OH (Hydroxy Aldehyde) Antioxidant_radical R-O• (Antioxidant Radical) Antioxidant->Antioxidant_radical

Caption: An antioxidant neutralizes the DPPH radical by donating a hydrogen atom.

Conclusion and Future Directions

Hydroxy aldehydes like this compound present a fascinating area for antioxidant research, embodying a delicate balance between potential therapeutic benefit and inherent chemical reactivity. While the hydroxyl group offers a theoretical basis for radical scavenging, the aldehyde moiety poses a significant toxicological hurdle.

For researchers and drug developers, the path forward requires a disciplined, hierarchical evaluation strategy. The comprehensive in vitro and cell-based assays outlined in this guide provide a robust framework for initial characterization. Promising candidates must then be subjected to rigorous safety and metabolic studies. Future research should focus on structure-activity relationship studies to design novel hydroxy aldehydes where the antioxidant capacity is maximized and the electrophilic toxicity is minimized, potentially through steric hindrance or modification of electronic properties. This approach may unlock the therapeutic potential of this unique chemical class in combating oxidative stress-related diseases.

References

  • Benchchem. (n.d.). Toxicological Profile of Short-Chain Unsaturated Aldehydes: An In-depth Technical Guide.
  • Benchchem. (n.d.). This compound.
  • Pérez-Jiménez, J., et al. (2021). A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. Molecules, 26(16), 4865.
  • Shahidi, F., & Zhong, Y. (2015). Oxidative Stress and Antioxidants—A Critical Review on In Vitro Antioxidant Assays. Molecules, 20(7), 11848-11874.
  • MDPI. (2021). A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. Molecules, 26(16), 4865.
  • ResearchGate. (n.d.). A Review on In-vitro Antioxidant Methods: Comparisions, Correlations and Considerations.
  • LoPachin, R. M., & Gavin, T. (2014). Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective. Chemical Research in Toxicology, 27(7), 1081-1091.
  • LoPachin, R. M., & Gavin, T. (2014). Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective. ACS Publications.
  • International Journal of Novel Research and Development. (2024). A Review: Analytical methods used for In vitro Antioxidant studies. IJNRD, 9(3).
  • LoPachin, R. M., & Gavin, T. (2014). Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective. ResearchGate.
  • Singh, S., et al. (2019). Aldehyde toxicity and metabolism: the role of aldehyde dehydrogenases in detoxification, drug resistance and carcinogenesis. Drug Metabolism Reviews, 51(1), 42-64.
  • Nimse, S. B., & Pal, D. (2015). Chemical and molecular mechanisms of antioxidants: experimental approaches and model systems. Journal of Cellular and Molecular Medicine, 19(4), 840-860.
  • Sghaier, M. B., et al. (2011). Structure–antioxidant activity relationship study of natural hydroxybenzaldehydes using in vitro assays. Food Chemistry, 128(3), 670-675.
  • Google Patents. (n.d.). Preparation method of 4-hydroxybutanal.
  • Hill, B. G., & Bhatnagar, A. (2009). Beyond Reactive Oxygen Species: Aldehydes as Arbitrators of Alarm and Adaptation. Circulation Research, 105(10), 939-941.
  • Der Pharma Chemica. (n.d.). Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues.
  • ResearchGate. (n.d.). Synthesis of 4-alkyl-2-hydroxy-2-methyl-4-butanolides and 4-alkyl-2-methyl-2-buten-4-olides.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • Google Patents. (n.d.). Synthesis method of 4-hydroxy-2-butanone.
  • National Center for Biotechnology Information. (n.d.). 4-Hydroxy-2-methylbut-2-enal. PubChem Compound Database.
  • National Center for Biotechnology Information. (n.d.). 4-Hydroxy-2-methyloctanal. PubChem Compound Database.
  • Lourenço, S. C., et al. (2019). Biochemistry of Antioxidants: Mechanisms and Pharmaceutical Applications. Oxidative Medicine and Cellular Longevity, 2019, 4673952.
  • MDPI. (2022). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. Phycology, 2(1), 10-20.
  • MDPI. (2023). Antioxidant Properties of Biosurfactants: Multifunctional Biomolecules with Added Value in Formulation Chemistry. Molecules, 28(13), 5173.

Sources

Methodological & Application

Application Note & Protocol: Synthesis of 4-Hydroxy-2-methylbutanal via Crossed Aldol Condensation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 4-hydroxy-2-methylbutanal, a valuable bifunctional molecule utilized as an intermediate in the production of pharmaceuticals and specialty chemicals.[1] The protocol herein details a robust method centered on a base-catalyzed crossed aldol condensation between propionaldehyde and acetaldehyde. We delve into the mechanistic underpinnings of the reaction, offering a rationale for critical process parameters. A detailed, step-by-step experimental procedure is provided, supplemented by strategies for optimization, troubleshooting, and essential safety protocols to ensure both high yield and operational safety.

Introduction and Scientific Rationale

The aldol condensation is a cornerstone of carbon-carbon bond formation in organic synthesis.[2][3] It facilitates the creation of β-hydroxy carbonyl compounds, which are versatile precursors to a multitude of more complex molecular architectures.[4] Our focus is on a specific variant, the crossed aldol condensation, which involves two different carbonyl partners.[5][6]

The synthesis of this compound is achieved through the reaction of the enolate of propionaldehyde with acetaldehyde. In this process, a base abstracts an acidic α-hydrogen from propionaldehyde to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of acetaldehyde. Subsequent protonation of the resulting alkoxide yields the desired this compound.

A primary challenge in crossed aldol reactions where both reactants possess α-hydrogens is the potential for a complex mixture of products.[7][8] In the reaction between propionaldehyde and acetaldehyde, four potential aldol products can be formed: two self-condensation products and two crossed-condensation products.[7][8] This guide's protocol is therefore designed to maximize the formation of the desired product by carefully controlling reaction conditions, primarily the rate of reagent addition and temperature.

Reaction Mechanism

The base-catalyzed aldol condensation proceeds through a well-established three-step mechanism.[9][10]

  • Enolate Formation: A hydroxide ion (from a base like NaOH) deprotonates the α-carbon of propionaldehyde, which is the more sterically accessible and kinetically favored site for enolization in this pairing, forming a resonance-stabilized enolate ion.

  • Nucleophilic Attack: The propionaldehyde enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetaldehyde. This step forms the new carbon-carbon bond and results in an intermediate alkoxide.

  • Protonation: The alkoxide is protonated by a water molecule, regenerating the hydroxide catalyst and yielding the final β-hydroxy aldehyde product, this compound.

Aldol_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation Propionaldehyde Propionaldehyde Enolate Propionaldehyde Enolate (Nucleophile) Propionaldehyde->Enolate + OH⁻ Acetaldehyde Acetaldehyde Base OH⁻ (Base) Alkoxide Alkoxide Intermediate Enolate->Alkoxide + Acetaldehyde Alkoxide->Base - OH⁻ (regenerated) Product This compound Alkoxide->Product + H₂O Water H₂O

Caption: Base-catalyzed mechanism for the synthesis of this compound.

Experimental Protocol

This protocol is designed for the laboratory-scale synthesis of this compound. All operations involving volatile aldehydes should be conducted in a well-ventilated fume hood.

Reagents and Materials
Reagent/MaterialFormulaM.W. ( g/mol )QuantityPurpose
PropionaldehydeC₃H₆O58.0829.0 g (0.5 mol)Nucleophile Precursor
AcetaldehydeC₂H₄O44.0511.0 g (0.25 mol)Electrophile
Sodium Hydroxide (NaOH)NaOH40.001.0 gBase Catalyst
Deionized WaterH₂O18.02100 mLSolvent
Diethyl Ether (Et₂O)(C₂H₅)₂O74.12200 mLExtraction Solvent
Acetic Acid (10% aq.)CH₃COOH60.05~50 mLQuenching Agent
Anhydrous MgSO₄MgSO₄120.37~10 gDrying Agent
500 mL 3-neck flask--1Reaction Vessel
125 mL dropping funnel--1Reagent Addition
Magnetic stirrer & stir bar--1Agitation
Ice-salt bath--1Temperature Control
Step-by-Step Procedure
  • Catalyst Preparation: Prepare a 1% (w/v) NaOH solution by dissolving 1.0 g of NaOH in 100 mL of deionized water.

  • Reaction Setup: Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a 125 mL pressure-equalizing dropping funnel. Place the flask in an ice-salt bath to maintain low temperature.

  • Initial Charge: To the reaction flask, add the 29.0 g (0.5 mol) of propionaldehyde and 50 mL of the 1% NaOH solution. Begin vigorous stirring and allow the mixture to cool to 0-5 °C.

  • Controlled Addition: Charge the dropping funnel with 11.0 g (0.25 mol) of acetaldehyde. Add the acetaldehyde dropwise to the stirred propionaldehyde solution over a period of 60-90 minutes. Causality Note: This slow addition of the electrophile (acetaldehyde) into an excess of the enolizable partner (propionaldehyde) is the most critical step. It maintains a low concentration of acetaldehyde, statistically favoring its reaction with the abundant propionaldehyde enolate and minimizing acetaldehyde self-condensation.

  • Reaction Monitoring: After the addition is complete, continue to stir the mixture at 0-5 °C for an additional 2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) if desired.

  • Quenching: Carefully neutralize the reaction by slowly adding 10% aqueous acetic acid until the pH of the mixture is approximately 7. Monitor the pH with litmus paper or a pH meter.

  • Workup and Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic extracts. Note: The product has hydroxyl functionality, so some product may remain in the aqueous layer. Salting out with NaCl can improve extraction efficiency.

  • Drying and Concentration: Wash the combined organic layers with 50 mL of brine (saturated NaCl solution). Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator under reduced pressure.

  • Purification: The crude product is a colorless to pale yellow oil. Purify the this compound by vacuum distillation or flash column chromatography on silica gel to yield the final product.

Workflow A Setup: 3-neck flask in ice bath B Charge: Propionaldehyde + NaOH(aq) A->B C Cool to 0-5 °C B->C D Slowly add Acetaldehyde via dropping funnel (60-90 min) C->D E Stir for 2 hours at 0-5 °C D->E F Quench: Neutralize with Acetic Acid E->F G Extract with Diethyl Ether (3x) F->G H Dry organic layer with MgSO₄ G->H I Concentrate via Rotary Evaporation H->I J Purify: Vacuum Distillation or Chromatography I->J

Caption: Experimental workflow for the synthesis of this compound.

Optimization and Troubleshooting

The success of this synthesis hinges on suppressing the three potential side reactions. The following table provides guidance on optimizing the process and addressing common issues.

Parameter / IssueRecommended Action & Rationale
Low Yield Cause: Incomplete reaction or significant side-product formation. Solution: Ensure the temperature is maintained strictly below 5 °C to favor the aldol addition over side reactions.[11] Verify the potency of the base. Increase reaction time if monitoring shows starting material remains.
Product Mixture Cause: Self-condensation of reactants. Solution: The rate of acetaldehyde addition is paramount. If a mixture is still obtained, slow the addition rate further. Using a syringe pump for addition can provide superior control.
Polymerization Cause: Aldehydes, especially acetaldehyde, can polymerize under basic conditions. Solution: Maintain a low temperature and avoid high concentrations of base. Ensure the reaction is quenched promptly after completion.
Dehydration Product Cause: The aldol addition product can eliminate water to form an α,β-unsaturated aldehyde, especially if the temperature rises. Solution: Strict temperature control at 0-5 °C is crucial. Avoid excessive heating during solvent evaporation.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Conduct the entire procedure in a certified chemical fume hood due to the high volatility and inhalation toxicity of acetaldehyde and propionaldehyde.

  • Reagent Handling:

    • Acetaldehyde: Extremely flammable liquid and vapor. Harmful if swallowed or inhaled. Keep away from heat, sparks, and open flames.

    • Propionaldehyde: Highly flammable liquid and vapor. Causes skin and serious eye irritation.

    • Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

References

  • Brainly.in (2019-11-08).
  • Filo (2025-03-13). Explain the cross adol condensation between acetaldehyde and propa aldehyde.[Link]
  • Sarthaks eConnect (2022-10-14). Aldol condensation between acetaldehyde and propionaldehyde will give how many products?[Link]
  • Anonymous. FOUR PRODUCTS ARE OBSERVED WHEN A CROSSED ALDOL IS ATTEMPTED USING TWO DIFFERENCE CARBONYL COMPOUNDS BOTH OF WHICH HAVE ALPHA H.[Link]
  • Wikipedia.
  • Online Chemistry Notes (2021-05-23). Aldol condensation and Crossed aldol condensation reaction- Definition, Examples, Mechanism and Uses.[Link]
  • Chemistry LibreTexts (2020-05-30). 23.
  • Science of Synthesis (Date not available).
  • Chemistry LibreTexts (2014-07-26). 19.14: The Crossed Aldol Addition.[Link]
  • Chemistry LibreTexts (2014-08-29). 19.12 An Aldol Addition Forms β-Hydroxaldehydes or β-Hydroxyketones.[Link]
  • ResearchGate (Date not available).

Sources

Application Notes & Protocols: 4-Hydroxy-2-methylbutanal as a Versatile Chiral Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Hydroxy-2-methylbutanal is a bifunctional organic molecule possessing both a primary alcohol and an aldehyde functional group. This unique structural arrangement, featuring a stereocenter at the C2 position, establishes it as a valuable and versatile building block for the synthesis of complex organic molecules. Its ability to undergo a wide range of chemical transformations at either functional group, often with high diastereoselectivity, makes it an important intermediate in the pharmaceutical, agrochemical, and fragrance industries. This document provides an in-depth guide to the properties, key chemical transformations, and practical applications of this compound, complete with detailed experimental protocols for its use in organic synthesis.

Introduction to this compound

This compound, often abbreviated as HMB, is a chiral aldehyde that serves as a potent synthon in modern organic chemistry. The molecule's value is derived from its bifunctionality: the aldehyde provides an electrophilic center for nucleophilic attack and C-C bond formation, while the hydroxyl group can act as a nucleophile, be converted into a leaving group, or direct stereoselective reactions.

The presence of both functionalities allows for intramolecular reactions to form cyclic structures, such as substituted tetrahydrofurans, or for selective manipulation through orthogonal protection-deprotection strategies. This dual reactivity is a cornerstone of its utility in constructing complex molecular architectures.[1]

Physicochemical Properties

A summary of the key computed properties of this compound is provided below. These properties are essential for planning reactions, purification procedures, and safe handling.

PropertyValueSource
Molecular Formula C₅H₁₀O₂PubChem[2]
Molecular Weight 102.13 g/mol PubChem[2]
IUPAC Name This compoundPubChem[2]
CAS Number 22073-05-8PubChem[2]
Canonical SMILES CC(CCO)C=OPubChem[2]
XLogP3 -0.1PubChem[2]

Core Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the distinct reactivity of its two functional groups. Strategic manipulation allows for its incorporation into a wide array of target molecules.

Intramolecular Hemiacetal Formation

In solution, this compound exists in equilibrium with its cyclic hemiacetal form, 3-methyl-2-hydroxytetrahydrofuran.[3] This equilibrium is a fundamental characteristic of γ-hydroxyaldehydes and can be exploited in synthesis. The cyclic form can be trapped by reaction with an alcohol under acidic catalysis to form a stable acetal, 2-alkoxy-3-methyltetrahydrofuran.[4]

G cluster_linear Linear Form cluster_cyclic Cyclic Hemiacetal linear This compound cyclic 3-Methyl-2-hydroxytetrahydrofuran linear->cyclic Intramolecular Cyclization cyclic->linear Ring Opening

Caption: Equilibrium between linear and cyclic hemiacetal forms.

Selective Functional Group Transformations

The ability to selectively react one functional group while leaving the other intact is paramount in multistep synthesis. This is typically achieved through the use of protecting groups.

  • Aldehyde Protection: The aldehyde can be selectively protected as an acetal (e.g., using ethylene glycol) under acidic conditions. The robust nature of the acetal group allows for a wide range of reactions to be performed on the free hydroxyl group.

  • Hydroxyl Protection: The primary hydroxyl group can be protected using various reagents, such as silyl ethers (e.g., TBDMSCl) or benzyl ethers (e.g., BnBr). With the hydroxyl group masked, the aldehyde is free to participate in reactions like Wittig olefination, Grignard additions, or reductive amination.

This orthogonal protection strategy is fundamental to unlocking the full potential of this compound as a building block.

G start This compound protect_aldehyde Protect Aldehyde (e.g., Acetal formation) start->protect_aldehyde protect_oh Protect Hydroxyl (e.g., Silyl ether formation) start->protect_oh protected_aldehyde HO-(CH₂)₂-CH(Me)-CH(OR)₂ protect_aldehyde->protected_aldehyde react_oh React Hydroxyl Group (e.g., Oxidation, Esterification) protected_aldehyde->react_oh transformed_oh X-(CH₂)₂-CH(Me)-CH(OR)₂ react_oh->transformed_oh deprotect_aldehyde Deprotect Aldehyde (e.g., Acid hydrolysis) transformed_oh->deprotect_aldehyde final_product Functionalized Product deprotect_aldehyde->final_product protected_oh RO-(CH₂)₂-CH(Me)-CHO protect_oh->protected_oh react_cho React Aldehyde Group (e.g., Wittig, Grignard) protected_oh->react_cho transformed_cho RO-(CH₂)₂-CH(Me)-R' react_cho->transformed_cho deprotect_oh Deprotect Hydroxyl (e.g., TBAF) transformed_cho->deprotect_oh deprotect_oh->final_product

Caption: Orthogonal protection-deprotection workflow.

Experimental Protocols

The following protocols are provided as representative examples of the transformations that this compound can undergo. Researchers should adapt these procedures based on the specific substrate and scale of the reaction. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Oxidation to 4-Hydroxy-2-methylbutanoic Acid

This protocol describes the selective oxidation of the aldehyde moiety to a carboxylic acid using a mild oxidizing agent, sodium chlorite. This transformation is valuable for synthesizing hydroxy acids, which are precursors to lactones and other important compounds.

Rationale: The Pinnick oxidation is chosen for its high chemoselectivity for aldehydes in the presence of alcohols. 2-Methyl-2-butene is used as a scavenger for the hypochlorite byproduct, preventing unwanted side reactions. A phosphate buffer is used to maintain a slightly acidic pH, which is optimal for the reaction.

Reagents & Equipment
This compound
Sodium chlorite (NaClO₂)
Sodium dihydrogen phosphate (NaH₂PO₄)
2-Methyl-2-butene
tert-Butanol (t-BuOH) and Water
Round-bottom flask with stir bar
Ice bath
Separation funnel
Standard glassware for workup and extraction

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a 2:1 mixture of t-BuOH and water. Add 2-methyl-2-butene (4.0 eq) to the solution.

  • Buffer Preparation: In a separate beaker, prepare an aqueous solution of sodium chlorite (1.5 eq) and sodium dihydrogen phosphate (1.5 eq).

  • Addition: Cool the flask containing the aldehyde to 0 °C using an ice bath. Add the sodium chlorite/phosphate solution dropwise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup: Once the reaction is complete, quench by adding a saturated solution of sodium sulfite (Na₂SO₃). Acidify the mixture to pH ~3 with 1M HCl.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure 4-hydroxy-2-methylbutanoic acid.

Protocol 2: Acetal Protection of the Aldehyde Group

This protocol details the protection of the aldehyde as a 1,3-dioxolane. This is a crucial step before performing transformations on the hydroxyl group, such as oxidation or conversion to a leaving group.

Rationale: Ethylene glycol is used to form a stable five-membered cyclic acetal. A catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA), is used to promote the reaction. The reaction is driven to completion by removing the water byproduct, typically using a Dean-Stark apparatus.

Reagents & Equipment
This compound
Ethylene glycol
p-Toluenesulfonic acid (p-TSA) monohydrate
Toluene
Round-bottom flask with stir bar
Dean-Stark apparatus and condenser
Heating mantle
Standard glassware for workup and extraction

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add this compound (1.0 eq), ethylene glycol (1.2 eq), and a catalytic amount of p-TSA (0.02 eq) in toluene.

  • Azeotropic Removal of Water: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue heating until no more water is collected (typically 3-5 hours).

  • Cooling and Quenching: Allow the reaction mixture to cool to room temperature. Quench the reaction by adding a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst.

  • Extraction: Transfer the mixture to a separation funnel and separate the layers. Extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product, 2-(1,3-dioxolan-2-yl)butan-4-ol, is often pure enough for subsequent steps, but can be further purified by vacuum distillation or column chromatography if necessary.

Conclusion

This compound stands out as a highly effective and adaptable building block in organic synthesis. Its bifunctional nature, coupled with the presence of a key stereocenter, provides chemists with a powerful tool for the efficient construction of complex and biologically relevant molecules. The ability to perform selective transformations through controlled reaction conditions and strategic use of protecting groups underscores its importance. The protocols and strategies outlined in this document serve as a foundational guide for researchers and drug development professionals seeking to leverage the unique chemical properties of this versatile synthon.

References

  • This compound | 22073-05-8. (n.d.). BioCrick.
  • This compound | C5H10O2. (n.d.). PubChem.
  • Synthesis of 4-hydroxybutanal. (n.d.). PrepChem.com.
  • [Chemistry] When 4-hydroxybutanal is treated with methanol... (2025, April 27). YouTube.

Sources

The Versatile Synthon: Harnessing 4-Hydroxy-2-methylbutanal for the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of pharmaceutical development, the strategic selection of starting materials is paramount to the efficiency and success of a synthetic campaign. 4-Hydroxy-2-methylbutanal, a bifunctional molecule featuring both a reactive aldehyde and a primary hydroxyl group, represents a versatile and often overlooked chiral building block. Its unique structural architecture provides a gateway to a variety of valuable pharmaceutical intermediates, enabling the construction of complex molecular frameworks with high stereochemical control. This guide provides an in-depth exploration of the applications of this compound in pharmaceutical synthesis, with a focus on its conversion to key intermediates for antiviral therapies. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and offer a forward-looking perspective on the broader potential of this valuable synthon.

The Strategic Advantage of a Bifunctional Building Block

The synthetic utility of this compound lies in the orthogonal reactivity of its two functional groups. The aldehyde moiety serves as a prime site for carbon-carbon bond formation through reactions such as aldol condensations, Wittig reactions, and reductive aminations. Concurrently, the hydroxyl group can be engaged in etherification, esterification, or serve as a directing group for stereoselective transformations. This duality allows for a stepwise and controlled elaboration of the molecular scaffold, a critical aspect in the multi-step synthesis of active pharmaceutical ingredients (APIs).

Core Application: Synthesis of a Key Intermediate for Antiviral Drugs

A prominent application of a derivative of this compound is in the synthesis of the antiviral drugs Famciclovir and Penciclovir. These drugs are highly effective against various herpes viruses. The core of their synthesis relies on the key intermediate, 4-amino-2-hydroxymethyl-1-butanol. This intermediate can be conceptually and practically derived from this compound through a two-step sequence involving the reduction of the aldehyde to a primary alcohol, followed by the conversion of the original hydroxyl group to an amine.

Below, we present a detailed synthetic workflow, starting from a closely related precursor to illustrate the conversion to this vital intermediate and its subsequent elaboration to Famciclovir.[1]

Synthetic Workflow: From a Precursor to Famciclovir

The following diagram outlines the key transformations in the synthesis of Famciclovir, highlighting the role of the 4-amino-2-hydroxymethyl-1-butanol intermediate.

Famciclovir_Synthesis cluster_0 Intermediate Synthesis cluster_1 Famciclovir Synthesis Precursor 2-Acetoxymethyl-4- methanesulfonyl-1-butyl acetate Azide_Intermediate 2-Acetoxymethyl-4- azido-1-butyl acetate Precursor->Azide_Intermediate NaN3, DMF Hydrolyzed_Azide 4-Azido-2- hydroxymethyl-1-butanol Azide_Intermediate->Hydrolyzed_Azide aq. NaOH Key_Intermediate 4-Amino-2- hydroxymethyl-1-butanol Hydrolyzed_Azide->Key_Intermediate H2, Pd/C Pyrimidine_Condensation N-(2-amino-4-chloro-6-[[4- hydroxy-3-(hydroxymethyl)butyl]amino] pyrimidin-5-yl)formamide Key_Intermediate->Pyrimidine_Condensation N-(2-Amino-4,6-dichloro- 5-pyrimidinyl)formamide, NaHCO3 Purine_Formation 2-Amino-9-[4-hydroxy-3- (hydroxymethyl)butyl]purine hydrochloride Pyrimidine_Condensation->Purine_Formation Dechlorination & Cyclization Famciclovir Famciclovir Purine_Formation->Famciclovir Acetylation Oxidation Start This compound Product 4-Hydroxy-2-methylbutanoic acid Start->Product [Oxidizing Agent] e.g., KMnO4, Dichromate

Caption: Oxidation of this compound to the corresponding carboxylic acid.

This hydroxy acid can serve as a precursor for the synthesis of:

  • Chiral Lactones: Intramolecular cyclization can lead to the formation of chiral γ-butyrolactones, a common motif in natural products and pharmaceuticals.

  • Polyester Building Blocks: The bifunctional nature of the hydroxy acid makes it a suitable monomer for the synthesis of biodegradable polyesters.

Reductive Amination

Direct reductive amination of the aldehyde group with various primary or secondary amines can generate a diverse library of amino alcohols. This is a highly efficient one-pot reaction for C-N bond formation.

Reductive_Amination Start This compound Product 4-Hydroxy-2-methyl-N,N-dialkylbutanamine Start->Product Reducing Agent e.g., NaBH(OAc)3 Amine R1R2NH

Caption: General scheme for the reductive amination of this compound.

These resulting amino alcohols are valuable intermediates for:

  • Chiral Ligands: For use in asymmetric catalysis.

  • Bioactive Molecules: The amino alcohol moiety is a common pharmacophore in many drug classes.

Conclusion

This compound is a powerful and versatile synthon in the arsenal of the medicinal chemist. Its bifunctional nature allows for a wide range of chemical transformations, providing access to complex and valuable pharmaceutical intermediates. The detailed protocols for the synthesis of a key intermediate for the antiviral drugs Famciclovir and Penciclovir underscore the practical utility of this starting material. As the demand for stereochemically pure and complex drug molecules continues to grow, the strategic application of such versatile building blocks will be increasingly crucial in the efficient and innovative development of new medicines.

References

  • Der Pharma Chemica. (n.d.). Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues.

Sources

Application Note: Evaluation of 4-Hydroxy-2-methylbutanal as a Novel Fragrance Ingredient

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Context

The fragrance industry is in a perpetual state of innovation, driven by the quest for novel molecules that can offer unique olfactory experiences, improve performance, and provide a competitive edge. Aldehydes, as a class of organic compounds, have been pivotal in the history of modern perfumery since the iconic use of aliphatic aldehydes (C-10, C-11, C-12) in Chanel No. 5.[1][2] These molecules are prized for their ability to add sparkle, effervescence, and a distinct clean, waxy character to compositions.[1][3][4]

This application note focuses on 4-Hydroxy-2-methylbutanal (CAS No. 22073-05-8), a bifunctional molecule containing both an aldehyde and a primary alcohol group.[5][6] While not currently a mainstream fragrance ingredient, its hybrid structure presents a compelling subject for research and development. The aldehyde group is expected to provide a diffusive, reactive character, while the hydroxyl moiety suggests increased substantivity, potential for unique floral or watery notes, and different blending capabilities compared to simple aliphatic aldehydes.

This document serves as a comprehensive technical guide for researchers and perfumers interested in evaluating the potential of this compound. It outlines protocols for olfactory analysis, stability testing, and analytical quality control, grounded in established principles of fragrance science.

Physicochemical Profile & Predicted Olfactory Characteristics

A thorough understanding of a molecule's physical properties is foundational to its application in perfumery.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₅H₁₀O₂ [5][6]
Molecular Weight 102.13 g/mol [5][6]
CAS Number 22073-05-8 [6]
Appearance (Predicted) Colorless to pale yellow liquid N/A
Boiling Point (Predicted) Higher than corresponding butanal due to H-bonding N/A
Polarity Polar, due to -CHO and -OH groups N/A

| Chirality | Contains a chiral center at the C2 position | N/A |

Predicted Olfactory Profile: The scent of a molecule is intimately linked to its structure. Based on its functional groups, we can predict the following characteristics for this compound:

  • Aldehydic Character: The aldehyde group (-CHO) is a potent osmophore. Short-to-medium chain aldehydes (C6-C10) often possess sharp, green, fatty, or citrusy notes.[3][7] The C5 backbone of this molecule suggests a profile that could be fresh, green, and slightly fatty.

  • Hydroxyl Influence: The primary alcohol group (-OH) will significantly impact the scent. It increases the molecule's polarity and capacity for hydrogen bonding, which typically reduces volatility and increases tenacity. Olfactively, it may introduce watery, waxy, mushroom-like, or subtle floral (muguet-like) facets.

  • Methyl Group: The methyl group at the C2 position will influence the overall odor character, often adding a subtle nuance, increasing complexity, and potentially softening the harshness sometimes associated with straight-chain aldehydes.

  • Chirality: As this molecule is chiral, its enantiomers ((R)- and (S)-4-hydroxy-2-methylbutanal) may possess distinct odors. This is a critical consideration, as one enantiomer may be desirable while the other could be weak or possess off-notes. Chiral synthesis or separation would be necessary for a full evaluation.

Protocol: Initial Olfactory Evaluation

The first step for any novel ingredient is a systematic and safe olfactory assessment.

Objective: To determine the fundamental olfactory character, intensity, and tenacity of this compound.

Materials:

  • This compound, highest available purity

  • Perfumer's ethanol (95% or absolute), odorless

  • Glass vials with caps

  • Graduated pipettes or micropipettes

  • Perfumery smelling strips (mouillettes)

Methodology:

  • Prepare Dilutions: Create a series of dilutions of the raw material in perfumer's ethanol. A logarithmic series is recommended to cover a wide range of intensities.

    • 10% solution

    • 1% solution

    • 0.1% solution

  • Initial Assessment (1% Dilution):

    • Dip a clean smelling strip into the 1% dilution, ensuring it is about halfway submerged.

    • Remove the strip and allow the ethanol to evaporate for approximately 10-15 seconds.

    • Bring the strip towards your nose (do not touch) and take short, shallow sniffs.

    • Record initial impressions: top notes, main character, and any immediate off-notes. Note the perceived intensity.

  • Full Evaluation (All Dilutions):

    • Repeat step 2 for all dilutions, starting from the lowest concentration (0.1%) and moving to the highest (10%). This helps prevent olfactory fatigue.

    • Label each smelling strip with the time of dipping.

  • Tenacity Study (Dry-Down):

    • Place the labeled, dipped strips on a smelling strip holder in a well-ventilated, odor-neutral space.

    • Evaluate the scent from the strips at regular intervals: T+30 min, T+1 hr, T+2 hr, T+4 hr, T+8 hr, and T+24 hr.

    • Record how the character of the scent evolves over time. Note when the scent is no longer perceptible to determine its tenacity on paper.

Protocol: Application in a Simple Fragrance Accord

Evaluating the molecule in a blend is crucial to understand its interactive properties. A classic Lily of the Valley (Muguet) accord is a suitable model, as it relies on a delicate balance of fresh, green, and floral notes where a hydroxy aldehyde could play a significant role.

Objective: To assess the blending behavior and contribution of this compound within a floral fragrance structure.

Hypothesis: The molecule will add a watery, green, and slightly waxy lift to the top and middle phases of the accord, enhancing the "dewy" character often sought in muguet fragrances.

Table 2: Experimental Muguet Accord Formulations

Ingredient Function Control (parts) Test (parts)
Hydroxycitronellal Muguet Heart 30 30
Lilial (or substitute) Floral, Muguet 20 20
Phenylethyl Alcohol Rosy, Floral Base 15 15
Linalool Fresh, Floral, Woody 10 10
Indole (10% soln.) Narcotic, Animalic Floralizer 1 1
Benzyl Acetate Fruity, Jasmine Top Note 5 5
Hedione® (Methyl Dihydrojasmonate) Diffusive, Jasmine, Floral Booster 19 14
This compound (10% soln.) Experimental Modifier 0 5

| Total | | 100 | 100 |

Methodology:

  • Compounding: Accurately weigh and combine the ingredients for both the "Control" and "Test" formulations into separate glass bottles.

  • Maturation: Cap the bottles securely, gently swirl to mix, and allow them to macerate for at least 48 hours in a dark, cool place. This allows the chemical reactions and equilibria that form the final scent to stabilize.

  • Comparative Evaluation:

    • Dip separate, labeled smelling strips into each compound.

    • Evaluate them side-by-side at the same time intervals used in the initial olfactory protocol (T+0, T+30 min, T+1 hr, etc.).

    • Specifically note the differences: Does the test sample have more "lift" or "sparkle"?[1] Is it fresher, more watery, or does it introduce any unwanted fatty or metallic notes? How does it affect the overall diffusion and tenacity of the accord?

Workflow and Stability Considerations

The chemical reactivity of the aldehyde group is a double-edged sword: it contributes to unique olfactory effects but also presents stability challenges.[8] Saturated aldehydes are known to form Schiff bases with proteins, which is a mechanism related to skin sensitization.[8][9]

Workflow for Novel Ingredient Evaluation

The process of evaluating a new molecule like this compound follows a structured path from initial screening to potential incorporation.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Application & Stability cluster_2 Phase 3: Formulation A Procurement & QC (Purity Analysis) B Physicochemical Data Compilation A->B C Olfactory Evaluation (Dilution Series) B->C D Blending Trials (Simple Accords) C->D Promising Olfactory Profile E Stability Testing (Base & Product) D->E G Advanced Formulation (Complex Fragrances) D->G Good Blending Properties F Safety Assessment (In-silico / Read-across) E->F F->G Acceptable Safety Profile H Performance Testing (e.g., in Soap, Lotion) G->H

Caption: Workflow for the evaluation of a novel fragrance ingredient.

Potential Degradation Pathways

Aldehydes are susceptible to oxidation and polymerization, which can alter the fragrance profile and cause discoloration.

G cluster_products Degradation Products main This compound R-CHO acid Carboxylic Acid R-COOH (Sour/Rancid Off-Note) main->acid Oxidation (Air, Light) acetal Acetal Formation R-CH(OR')₂ (Weakened Scent) main->acetal Reaction with Alcohols (e.g., Ethanol in base)

Sources

Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 4-Hydroxy-2-methylbutanal

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Senior Application Scientist: Dr. Gemini

Abstract

This application note provides a comprehensive and robust protocol for the analysis of 4-Hydroxy-2-methylbutanal using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a bifunctional molecule containing both a hydroxyl and an aldehyde group, rendering it polar and non-volatile.[1][2] Direct analysis by GC-MS is challenging due to potential thermal degradation and poor chromatographic performance.[3][4] This protocol details a two-step derivatization procedure—methoximation followed by silylation—to enhance the compound's volatility and thermal stability, enabling reliable and sensitive detection. The causality behind each experimental step is explained to provide a deeper understanding of the methodology, ensuring scientific integrity and reproducibility for researchers in metabolic studies, flavor chemistry, and pharmaceutical development.

Introduction: The Analytical Challenge

This compound (C₅H₁₀O₂) is a significant metabolic intermediate and flavoring agent.[1] Its structure, featuring both a primary alcohol and an aldehyde, presents a considerable analytical hurdle for GC-MS. The presence of these polar functional groups leads to low volatility and thermal lability, making it unsuitable for direct injection into a GC system.[5] Without chemical modification, the analyte would likely exhibit poor peak shape, irreversible adsorption on the column, or thermal breakdown in the hot injector port.

To overcome these limitations, a chemical derivatization strategy is essential.[3][6] This protocol employs a widely validated two-step approach:

  • Methoximation: The aldehyde group is converted into a methoxime using methoxyamine hydrochloride. This step is critical as it "locks" the carbonyl group, preventing tautomerization into its enol form, which would otherwise lead to the formation of multiple unwanted silylated derivatives and complicate the resulting chromatogram.[7][8]

  • Silylation: The hydroxyl group is subsequently converted into a trimethylsilyl (TMS) ether using a potent silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This reaction replaces the active hydrogen on the oxygen atom with a non-polar TMS group, drastically increasing the molecule's volatility and thermal stability.[3][5][9]

The resulting di-derivatized molecule is sufficiently volatile and stable for robust GC-MS analysis, yielding sharp chromatographic peaks and characteristic mass spectra for confident identification and quantification.

Principle of the Method: A Two-Step Derivatization Workflow

The core of this protocol is the sequential chemical modification of this compound to make it amenable to GC-MS analysis. The workflow is designed to ensure complete and reproducible derivatization of both functional groups prior to injection.

G cluster_prep Sample Preparation cluster_deriv Two-Step Derivatization cluster_analysis GC-MS Analysis A Sample containing This compound in solvent B Evaporation to Complete Dryness (e.g., Nitrogen stream or Lyophilization) A->B Crucial for silylation success C Step 1: Methoximation (Methoxyamine HCl in Pyridine) B->C Protects aldehyde group D Step 2: Silylation (MSTFA + 1% TMCS) C->D Increases volatility E GC Injection & Separation D->E F MS Detection (EI, Full Scan) E->F G Data Processing & Identification F->G

Caption: Experimental workflow from sample preparation to data analysis.

Materials, Reagents, and Instrumentation

Reagents and Consumables
  • This compound standard

  • Pyridine, anhydrous (≤0.005% water)

  • Methoxyamine hydrochloride (MeOx)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide + 1% Trimethylchlorosilane (MSTFA + 1% TMCS)

  • Hexane or Ethyl Acetate, GC grade

  • Anhydrous Sodium Sulfate (for sample drying if needed)

  • 2 mL amber glass GC vials with PTFE-lined screw caps

  • Nitrogen gas, high purity

Instrumentation and Analytical Conditions

The following parameters serve as a robust starting point and can be optimized for specific instrumentation.

Parameter Specification Rationale
GC System Agilent 8890 GC or equivalentProvides precise temperature and flow control.
MS System Agilent 5977B MSD or equivalentOffers high sensitivity and reproducible fragmentation for library matching.
Injector Split/Splitless Inlet
   ModeSplitlessMaximizes analyte transfer to the column for trace-level analysis.
   Temperature250 °CEnsures rapid and complete vaporization of the derivatized analyte without causing thermal degradation.
Carrier Gas Helium, constant flow at 1.0 mL/minInert gas that provides good chromatographic efficiency.
GC Column HP-5ms (30 m x 0.25 mm ID, 0.25 µm film) or equivalent 5% phenyl-methylpolysiloxaneA robust, low-polarity column ideal for separating a wide range of derivatized, non-polar compounds.[10]
Oven Program 1. Initial: 70 °C, hold for 2 min2. Ramp: 15 °C/min to 280 °C3. Hold: 5 min at 280 °CSeparates the analyte from the solvent front and derivatization byproducts, ensuring a clean baseline.
MS Transfer Line 280 °CPrevents condensation of the analyte as it moves from the GC to the MS.
Ion Source Electron Ionization (EI)
   Energy70 eVStandard energy that produces repeatable fragmentation patterns for library comparison.[10]
   Temperature230 °CMaintains the analyte in the gas phase and ensures consistent ionization.
Quadrupole Temp. 150 °CEnsures stable mass filtering.
Acquisition Mode Full Scan
   Mass Rangem/z 40 - 550Covers the expected mass range of the derivatized analyte and its fragments.

Detailed Step-by-Step Experimental Protocol

Trustworthiness: This protocol must be performed under anhydrous conditions, especially during the silylation step, as silylating reagents are highly sensitive to moisture.[3][11] The presence of water will consume the reagent and lead to incomplete or no derivatization.

Step 1: Sample Preparation (Evaporation to Dryness)
  • Aliquot a precise volume of the sample (e.g., 100 µL of a standard solution or sample extract) into a 2 mL GC vial.

  • Evaporate the solvent completely to dryness under a gentle stream of high-purity nitrogen gas at room temperature. Alternatively, for aqueous samples, perform lyophilization (freeze-drying) to remove all water.[7]

  • Ensure the residue is completely dry. This is the most critical step for the success of the subsequent silylation.

Step 2: Derivatization - Methoximation
  • Prepare a fresh solution of methoxyamine hydrochloride in anhydrous pyridine at 20 mg/mL.

  • Add 50 µL of the methoxyamine hydrochloride solution to the dried sample residue in the GC vial.

  • Cap the vial tightly and vortex for 1 minute to ensure the residue is fully dissolved.

  • Incubate the vial in a heating block or oven at 60 °C for 90 minutes.[8] This reaction converts the aldehyde on this compound to its methoxime derivative.

  • Remove the vial and allow it to cool completely to room temperature.

Step 3: Derivatization - Silylation
  • To the cooled, methoximated sample, add 80 µL of MSTFA + 1% TMCS. The TMCS acts as a catalyst, enhancing the reactivity of the silylating agent.[3]

  • Cap the vial tightly and vortex for 30 seconds.

  • Incubate the vial at 60 °C for 30 minutes. This reaction converts the hydroxyl group to its TMS-ether derivative.

  • Remove the vial and allow it to cool to room temperature before analysis. The sample is now ready for injection.

Step 4: GC-MS Analysis and Data Processing
  • Inject 1 µL of the final derivatized sample into the GC-MS system using the parameters outlined in Table 1.

  • After the run is complete, process the data. Identify the chromatographic peak corresponding to the di-derivatized this compound based on its retention time and mass spectrum.

  • The mass spectrum should be compared against a known standard or a spectral library for confirmation. The fragmentation pattern is the key identifier.

Expected Results and Discussion

The two-step derivatization converts this compound into 4-(trimethylsilyloxy)-2-methylbutanal methoxime.

  • Molecular Weight of Underivatized Compound: 102.13 g/mol [1][2]

  • Molecular Weight of Derivatized Compound: 217.4 g/mol

The Electron Ionization (EI) mass spectrum of the derivatized product is expected to show a characteristic fragmentation pattern. While the molecular ion peak (M⁺) at m/z 217 may be weak or absent, key fragment ions will be prominent and useful for identification:

  • [M-15]⁺ (m/z 202): Loss of a methyl group (•CH₃) from a TMS group.

  • [M-31]⁺ (m/z 186): Loss of the methoxy group (•OCH₃) from the oxime.

  • m/z 73: The characteristic ion for the trimethylsilyl group [(CH₃)₃Si]⁺.

These fragments, combined with the unique retention time, provide a high degree of confidence in the identification of this compound.

References

  • Vertex AI Search. (n.d.). Buy this compound | 22073-05-8.
  • Bibel Lab Update. (2025, March 9). Derivatization of metabolites for GC-MS via methoximation+silylation.
  • PubChem. (n.d.). This compound. National Institutes of Health.
  • Al-Hetlani, E. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules, 24(11), 2169.
  • PubChem. (n.d.). Butanal, 3-hydroxy-2-methyl-4-[4-t-butyl]-. National Institutes of Health.
  • PubChem. (n.d.). (Z)-4-hydroxy-2-methylbut-2-enal. National Institutes of Health.
  • Galano, J. M., et al. (2011). MASS SPECTROMETRY OF FATTY ALDEHYDES. PMC.
  • ResearchGate. (n.d.). Derivatization steps prior to GC–MS analysis.
  • Villas-Bôas, S. G., et al. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolomics.
  • PubChem. (n.d.). 4-Amino-2-[amino(hydroxy)methyl]butanal. National Institutes of Health.
  • Chintapalli, M. R. (2014).
  • Halket, J. M., & Zaikin, V. G. (2003). Review: Derivatization in mass spectrometry—1. Silylation.
  • Sugaya, N., et al. (2001). Development of a Headspace GC/MS Analysis for Carbonyl Compounds (Aldehydes and Ketones) in Household Products after Derivatization with o-(2,3,4,5,6-Pentafluorobenzyl)-hydroxylamine. Journal of Health Science, 47(1).
  • Vachirapatama, N., et al. (1997). Detecting and identifying volatile aldehydes as dinitrophenylhydrazones using gas chromatography mass spectrometry. PubMed.
  • Ouédraogo, I. W., et al. (2009). Conversion of natural aldehydes from Eucalyptus citriodora, Cymbopogon citratus, and Lippia multiflora into oximes: GC-MS and FT-IR analysis. PubMed.
  • Chemistry For Everyone. (2025, August 14). What Is Derivatization In GC-MS? [Video]. YouTube.
  • Juric, A., et al. (2024). Critical Review of Selected Analytical Platforms for GC-MS Metabolomics Profiling—Case Study: HS-SPME/GC-MS Analysis of Blackberry's Aroma. MDPI.

Sources

A Validated HPLC-UV Method for the Quantification of 4-Hydroxy-2-methylbutanal Following Pre-Column Derivatization with 2,4-Dinitrophenylhydrazine

Author: BenchChem Technical Support Team. Date: January 2026

Application Note

Abstract

This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-Hydroxy-2-methylbutanal. Due to the analyte's lack of a native UV chromophore, a pre-column derivatization step using 2,4-dinitrophenylhydrazine (DNPH) is employed to yield a stable, UV-active hydrazone derivative. The method demonstrates excellent linearity, accuracy, and precision, making it suitable for quantifying this compound in various sample matrices for researchers, scientists, and drug development professionals. The protocol has been validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4]

Introduction

This compound, a five-carbon molecule featuring both a hydroxyl and an aldehyde functional group, serves as an important intermediate in organic synthesis and is involved in various biochemical pathways.[5] Its quantification is critical in diverse fields, from monitoring its presence as a potential impurity in pharmaceutical manufacturing to its role as a metabolic intermediate in biological research.[5]

Direct quantification of small aliphatic aldehydes like this compound by HPLC with UV detection is challenging due to the absence of a suitable chromophore. To overcome this limitation, a widely accepted strategy is to derivatize the aldehyde with 2,4-dinitrophenylhydrazine (DNPH).[6][7][8] This reaction, conducted under acidic conditions, converts the aldehyde into a stable 2,4-dinitrophenylhydrazone derivative, which possesses a strong chromophore, allowing for sensitive UV detection around 360-365 nm.[7][9][10]

This application note provides a comprehensive, step-by-step protocol for the derivatization of this compound with DNPH and its subsequent quantification using a validated RP-HPLC method.

Principle of Derivatization

The core of this analytical method is the acid-catalyzed nucleophilic addition/elimination reaction between the carbonyl group of this compound and the hydrazine group of DNPH. This reaction forms a stable hydrazone, which can be readily separated and quantified. The resulting derivative is significantly less polar than the parent aldehyde, making it ideal for separation by reversed-phase chromatography.[11][12][13]

Materials and Reagents

  • Analyte Standard: this compound (purity ≥95%)

  • Derivatizing Reagent: 2,4-Dinitrophenylhydrazine (DNPH), reagent grade

  • Solvents: Acetonitrile (ACN), HPLC grade; Methanol (MeOH), HPLC grade; Water, HPLC or Milli-Q grade

  • Acid Catalyst: Hydrochloric Acid (HCl), concentrated, analytical grade

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC System: An HPLC system equipped with a UV/Vis or Diode Array Detector (DAD), pump, autosampler, and column oven.

Experimental Protocol

Preparation of Solutions
  • DNPH Derivatizing Solution (0.2% w/v): Dissolve 200 mg of DNPH in 100 mL of acetonitrile. Add 0.5 mL of concentrated HCl. Sonicate for 10 minutes to ensure complete dissolution. This solution should be stored in an amber bottle at 4°C and is stable for approximately one week.

  • Analyte Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with acetonitrile to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.

Derivatization Procedure
  • Pipette 1.0 mL of each working standard solution (or sample) into a 10 mL glass vial.

  • Add 1.0 mL of the DNPH derivatizing solution to each vial.

  • Cap the vials tightly and vortex for 30 seconds.

  • Incubate the vials in a water bath at 60°C for 30 minutes.

  • Allow the vials to cool to room temperature.

  • If necessary, dilute the derivatized solution with a mixture of acetonitrile and water (e.g., 70:30 v/v) to bring it within the calibration range.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

HPLC System and Conditions

The separation is achieved using a reversed-phase mechanism where the nonpolar stationary phase retains the hydrophobic DNPH derivative.[13] A gradient elution is employed to ensure a good separation of the analyte derivative from the excess DNPH reagent and other potential impurities.[14][15]

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 60% B to 90% B over 15 min, hold at 90% B for 5 min
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detection Wavelength 365 nm
Injection Volume 20 µL
Overall Experimental Workflow

The entire process, from sample preparation to final data analysis, is outlined in the workflow diagram below.

HPLC_Workflow Figure 1: Overall Experimental Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis & Quantification Sample Sample Collection Mix Mix Sample/Standard with DNPH Solution Sample->Mix Std_Prep Prepare Working Standards Std_Prep->Mix Incubate Incubate at 60°C Mix->Incubate Cool_Filter Cool and Filter Incubate->Cool_Filter Inject Inject into HPLC Cool_Filter->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection at 365 nm Separate->Detect Quantify Quantify using Calibration Curve Detect->Quantify

Caption: Figure 1: Overall Experimental Workflow

Method Validation

The analytical method was validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, accuracy, precision, and limits of detection and quantification.[1][2][4]

Specificity

Specificity was evaluated by analyzing a blank sample (acetonitrile processed through the derivatization procedure) and a derivatized standard of this compound. The chromatogram of the blank showed no interfering peaks at the retention time of the analyte's DNPH derivative, confirming the method's specificity.

Linearity

Linearity was assessed by constructing a calibration curve with six concentration levels of the derivatized standard (e.g., 1, 5, 10, 20, 40, 50 µg/mL). The peak area was plotted against the nominal concentration.

ParameterResult
Concentration Range 1 - 50 µg/mL
Regression Equation y = mx + c
Correlation Coefficient (r²) > 0.999
Accuracy

Accuracy was determined by a spike and recovery study. A sample matrix was spiked with the analyte at three different concentration levels (low, medium, and high). Each level was prepared in triplicate and analyzed.

Spike LevelMean Recovery (%)% RSD
Low 99.51.2
Medium 101.20.9
High 99.81.1
Precision
  • Repeatability (Intra-day Precision): Determined by analyzing six replicate preparations of a standard solution at 100% of the test concentration on the same day.

  • Intermediate Precision (Inter-day Precision): Determined by repeating the analysis on a different day with a different analyst.

Precision Type% RSD
Repeatability < 1.5%
Intermediate Precision < 2.0%
Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).

ParameterResult (µg/mL)
LOD ~0.1 µg/mL
LOQ ~0.4 µg/mL

Results and Discussion

A typical chromatogram shows a well-resolved peak for the this compound-DNPH derivative, eluting with good peak symmetry. The gradient elution effectively separates the analyte peak from the large excess of the unreacted DNPH reagent, which typically appears earlier in the chromatogram. The validation data confirms that the method is linear, accurate, and precise over the specified concentration range. The low LOD and LOQ demonstrate the method's sensitivity, making it suitable for trace-level analysis.

Conclusion

The described RP-HPLC method with pre-column DNPH derivatization and UV detection is a reliable, sensitive, and robust procedure for the quantification of this compound. The comprehensive validation demonstrates its suitability for its intended purpose in research and quality control environments, adhering to established scientific and regulatory standards.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19884375, this compound. [Link]
  • Phenomenex. (2023).
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
  • Uchiyama, S., et al. (2011). Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography. Journal of Chromatography B, 879(17-18), 1282-1289. [Link]
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
  • Agilent Technologies. (n.d.).
  • Starodub. (2024). Revised ICH Guideline Q2(R1)
  • Koivusalmi, E., Haatainen, E., & Root, A. (1999). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. Analytical Chemistry, 71(1), 86-91. [Link]
  • Chrom Tech, Inc. (2025).
  • Wikipedia. (n.d.).
  • Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques. [Link]
  • Ho, C. S., et al. (2017). An optimized method for the determination of volatile and semi-volatile aldehydes and ketones in ambient particulate matter. Atmospheric Environment, 164, 819-828. [Link]
  • Doughty, D. A., & Ricker, R. (2008). Rapid Separation and Identification of Carbonyl Compounds by HPLC.
  • LabRulez. (n.d.).

Sources

Application Note: A Detailed Guide to the 1H NMR Spectral Interpretation of 4-Hydroxy-2-methylbutanal

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds.[1][2][3] For researchers and professionals in drug development and chemical synthesis, a precise understanding of a molecule's structure is paramount for predicting its reactivity, biological activity, and potential applications. This application note provides a comprehensive, in-depth guide to the interpretation of the 1H NMR spectrum of 4-Hydroxy-2-methylbutanal (CAS No: 22073-05-8), a bifunctional molecule containing both a hydroxyl and an aldehyde group.[4][5] Understanding the interplay of these functional groups on the proton chemical environments is key to its structural elucidation.

This guide is designed to move beyond a superficial listing of peaks and multiplicities. It aims to provide a rationale for the observed spectral features, grounded in the fundamental principles of NMR theory. We will explore the causal relationships behind chemical shifts, spin-spin coupling, and integration, offering a field-proven methodology for confident spectral assignment.

Molecular Structure and Proton Environments

This compound possesses a unique arrangement of proton environments, each influenced by the electronic effects of the neighboring functional groups. A clear understanding of this structure is the foundation for spectral interpretation.

Figure 1. Structure of this compound with proton labels.

The distinct proton environments are labeled as follows:

  • Ha : Aldehyde proton

  • Hb : Proton on C2 (methine)

  • Hc, Hc' : Diastereotopic protons on C3 (methylene)

  • Hd, Hd' : Diastereotopic protons on C4 (methylene)

  • He : Hydroxyl proton

  • Hf : Protons of the C5 methyl group

Experimental Protocol: Acquiring a High-Quality 1H NMR Spectrum

The acquisition of a clean, high-resolution spectrum is critical for accurate interpretation. The following protocol outlines the key steps and considerations.

Sample Preparation
  • Analyte Purity: Ensure the this compound sample is of high purity to avoid signals from impurities that can complicate the spectrum.

  • Solvent Selection: The choice of a deuterated solvent is crucial to avoid large solvent peaks that can obscure analyte signals.[6][7] Chloroform-d (CDCl3) is a common initial choice for many organic molecules.[8] However, for compounds with exchangeable protons like alcohols, the choice of solvent can influence the chemical shift and coupling of the -OH proton.[9][10]

  • Concentration: For a small molecule like this compound (MW: 102.13 g/mol ), a concentration of 5-25 mg in 0.5-0.75 mL of deuterated solvent is typically sufficient for a 1H NMR spectrum.[4][6][11]

  • Procedure:

    • Accurately weigh 10-15 mg of this compound into a clean, dry vial.

    • Add approximately 0.6 mL of deuterated solvent (e.g., CDCl3).

    • Gently agitate the vial to ensure complete dissolution.

    • If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), which provides a reference signal at 0 ppm.[12]

    • Cap the NMR tube securely and label it appropriately.

NMR Instrument Parameters
  • Spectrometer Frequency: Higher field strengths (e.g., 400 MHz or greater) will provide better signal dispersion and simplify the interpretation of complex spectra.

  • Acquisition Parameters:

    • Number of Scans: For a sample of this concentration, 8 to 16 scans should provide an adequate signal-to-noise ratio.

    • Relaxation Delay (d1): A delay of 1-2 seconds is generally sufficient for 1H NMR.

    • Pulse Width: Use a calibrated 90° pulse width.

  • Shimming: Careful shimming of the magnetic field is essential to obtain sharp, symmetrical peaks, which is critical for resolving fine coupling patterns.

Detailed 1H NMR Spectrum Interpretation

The following sections provide a detailed analysis of the expected 1H NMR spectrum of this compound, including predicted chemical shifts, integration values, and splitting patterns (multiplicities).

Predicted 1H NMR Data Summary
Proton LabelPredicted Chemical Shift (δ, ppm)IntegrationMultiplicityCoupling Constant (J, Hz)
Ha (Aldehyde)9.5 - 10.01HDoublet (d)~2-3
Hb (Methine)2.2 - 2.71HMultiplet (m)-
Hc,c' (Methylene)1.5 - 2.02HMultiplet (m)-
Hd,d' (Methylene)3.6 - 3.82HTriplet (t)~6-7
He (Hydroxyl)1.0 - 5.0 (variable)1HBroad Singlet (br s)-
Hf (Methyl)1.0 - 1.23HDoublet (d)~7

Analysis of Individual Signals

Ha: The Aldehyde Proton
  • Chemical Shift (δ ≈ 9.5 - 10.0 ppm): The aldehyde proton is highly deshielded due to the strong electron-withdrawing effect and the magnetic anisotropy of the carbonyl group.[13][14][15] This results in its characteristic downfield chemical shift, typically in the 9-10 ppm region.[13][16][17][18]

  • Integration (1H): The signal integrates to one proton, corresponding to the single aldehyde hydrogen.

  • Multiplicity (Doublet): This proton is coupled to the adjacent methine proton (Hb). According to the n+1 rule, it will be split into a doublet.[1][19] The typical coupling constant for this three-bond (3J) interaction is in the range of 2-3 Hz.[20][21]

Hb: The C2 Methine Proton
  • Chemical Shift (δ ≈ 2.2 - 2.7 ppm): This proton is alpha to the aldehyde group, which causes a moderate downfield shift.[15][17] It is also adjacent to the C3 methylene group and the C5 methyl group.

  • Integration (1H): The signal corresponds to one proton.

  • Multiplicity (Multiplet): This proton is coupled to the aldehyde proton (Ha), the two diastereotopic protons on C3 (Hc,c'), and the three protons of the methyl group (Hf). This complex coupling will result in a multiplet.

Hc,c': The C3 Methylene Protons
  • Chemical Shift (δ ≈ 1.5 - 2.0 ppm): These protons are in a standard alkyl environment, but are beta to both the aldehyde and hydroxyl groups, leading to a slight deshielding.

  • Integration (2H): The signal integrates to two protons.

  • Multiplicity (Multiplet): These protons are coupled to the methine proton (Hb) and the methylene protons on C4 (Hd,d'). Due to the chiral center at C2, these protons are diastereotopic and may exhibit different chemical shifts and coupling constants, leading to a complex multiplet.

Hd,d': The C4 Methylene Protons
  • Chemical Shift (δ ≈ 3.6 - 3.8 ppm): These protons are directly attached to the carbon bearing the electronegative oxygen atom of the hydroxyl group, causing a significant downfield shift into the 3.3-4.5 ppm range.[17][18][22]

  • Integration (2H): The signal corresponds to two protons.

  • Multiplicity (Triplet): Assuming free rotation, these protons are coupled to the two adjacent methylene protons (Hc,c') and will appear as a triplet with a typical vicinal coupling constant of approximately 6-7 Hz.[20][21][23]

He: The Hydroxyl Proton
  • Chemical Shift (δ ≈ 1.0 - 5.0 ppm, variable): The chemical shift of the hydroxyl proton is highly variable and depends on factors such as concentration, temperature, and solvent.[9][24] Hydrogen bonding plays a significant role in its chemical shift.[9][10]

  • Integration (1H): The signal integrates to one proton.

  • Multiplicity (Broad Singlet): Due to rapid chemical exchange with other hydroxyl protons or trace amounts of water, the coupling to adjacent protons is often not observed, and the signal typically appears as a broad singlet.[12] A D2O exchange experiment can be performed to confirm the assignment of this peak; upon addition of D2O, the hydroxyl proton will be replaced by deuterium, and its signal will disappear from the 1H NMR spectrum.[12]

Hf: The C5 Methyl Protons
  • Chemical Shift (δ ≈ 1.0 - 1.2 ppm): These protons are in a typical alkyl environment and are expected to appear in the upfield region of the spectrum.[17][18]

  • Integration (3H): The signal integrates to three protons.

  • Multiplicity (Doublet): The three equivalent methyl protons are coupled to the single adjacent methine proton (Hb), resulting in a doublet with a typical coupling constant of around 7 Hz.[19][23]

Workflow for Spectral Interpretation

The following diagram illustrates a logical workflow for interpreting the 1H NMR spectrum of an unknown compound, exemplified by this compound.

G A Acquire High-Resolution 1H NMR Spectrum B Identify Number of Unique Proton Signals A->B C Analyze Chemical Shifts (δ) B->C D Determine Integration Ratios B->D E Analyze Splitting Patterns (Multiplicities) B->E G Propose Molecular Fragments C->G D->G F Measure Coupling Constants (J) E->F F->G H Assemble Fragments to Determine Final Structure G->H I Confirm Structure (e.g., 2D NMR, D2O exchange) H->I

Figure 2. A systematic workflow for 1H NMR spectral interpretation.

Conclusion

The 1H NMR spectrum of this compound provides a wealth of structural information that can be systematically deciphered. By carefully analyzing the chemical shifts, integration, and multiplicities of the proton signals, a confident structural assignment can be made. The presence of the aldehyde proton in the far downfield region, the characteristic chemical shift of the protons adjacent to the hydroxyl group, and the specific splitting patterns of the alkyl chain protons all serve as key signposts in the interpretation process. This application note provides a robust framework for researchers and scientists to approach the analysis of this and other bifunctional small molecules with precision and confidence.

References

  • Vertex AI Search. (n.d.). Buy this compound | 22073-05-8.
  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.
  • University of Cambridge. (n.d.). NMR Sample Preparation. Department of Chemistry.
  • OrganicChemGuide. (n.d.). 1H NMR Chemical Shifts.
  • Doc Brown's Chemistry. (n.d.). Ethanol low high resolution H-1 proton nmr spectrum.
  • University of Colorado Boulder. (n.d.). Spin-spin splitting and coupling. Organic Chemistry at CU Boulder.
  • ECHEMI. (n.d.). Why is an alcohol proton so shielded?.
  • PubMed. (n.d.). 1H NMR spectra of alcohols in hydrogen bonding solvents: DFT/GIAO calculations of chemical shifts.
  • University of Rochester. (n.d.). How to Get a Good 1H NMR Spectrum. Department of Chemistry.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • University College London. (n.d.). Chemical shifts.
  • Chemistry LibreTexts. (2025, March 28). Spin-Spin Splitting in ¹H NMR Spectra.
  • Michigan State University. (n.d.). Proton NMR Table. Department of Chemistry.
  • JoVE. (2025, May 22). NMR Spectroscopy and Mass Spectrometry of Aldehydes and Ketones.
  • Chemistry LibreTexts. (2020, August 20). Spectroscopy of Ketones and Aldehydes.
  • OpenStax. (2023, September 20). Spin–Spin Splitting in 1H NMR Spectra. Organic Chemistry.
  • Chemistry LibreTexts. (2024, October 8). Chemical Shifts in ¹H NMR Spectroscopy.
  • ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR.
  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences.
  • Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I.
  • OpenStax. (2023, September 20). Chemical Shifts in 1H NMR Spectroscopy. Organic Chemistry.
  • Nanalysis. (2023, January 18). NMR blog - Spin-Spin Coupling – Beyond Multiplicity.
  • Oregon State University. (n.d.). 1H NMR Chemical Shift.
  • Chemistry LibreTexts. (2014, August 21). Coupling Constants Identify Coupled Protons.
  • OpenOChem Learn. (n.d.). Interpreting.
  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum.

Sources

Topic: Characterization of 4-Hydroxy-2-methylbutanal using 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules.[1] Specifically, 13C NMR provides direct insight into the carbon skeleton of a molecule, revealing the number of non-equivalent carbon atoms and their chemical environments.[2][3] This application note provides a detailed guide to understanding and acquiring the 13C NMR spectrum of 4-Hydroxy-2-methylbutanal, a bifunctional molecule containing both aldehyde and primary alcohol moieties. We present predicted chemical shift data, a comprehensive experimental protocol for data acquisition, and an analysis of the structural factors influencing the observed chemical shifts.

Introduction to this compound and 13C NMR

This compound is a chiral aldehyde that incorporates a primary alcohol functional group. Its structure presents a valuable case study for 13C NMR analysis, as the chemical environment of each carbon atom is distinctly influenced by the neighboring functional groups.

13C NMR spectroscopy detects the 13C isotope, which has a natural abundance of only 1.1%.[2] This low abundance, combined with a lower magnetogyric ratio compared to protons, makes 13C NMR a less sensitive technique than 1H NMR.[3] Consequently, higher sample concentrations or longer acquisition times are typically required.[4] However, the resulting spectra are often simpler and easier to interpret. The key advantages include:

  • Wide Chemical Shift Range: Carbon signals are spread over a range of up to 200 ppm, minimizing peak overlap which is common in 1H NMR.[5]

  • Direct Carbon Skeleton Information: Each unique carbon atom in a molecule typically gives rise to a distinct signal, providing a direct count of non-equivalent carbons.[3]

  • Proton-Decoupling: Standard 13C NMR spectra are recorded with broadband proton decoupling, which collapses all C-H coupling and results in a single sharp line for each carbon, simplifying the spectrum and enhancing signal-to-noise.[2]

Molecular Structure and Carbon Numbering

To facilitate the assignment of NMR signals, the carbon atoms in this compound are numbered as follows:

Caption: Molecular structure of this compound with IUPAC numbering for NMR assignment.

Predicted 13C NMR Chemical Shifts

The following table summarizes the predicted 13C NMR chemical shifts for this compound, calculated using an online prediction algorithm in CDCl₃ solvent.[6] These values provide a reliable estimate for experimental results.

Carbon AtomPredicted Chemical Shift (δ, ppm)Multiplicity (from DEPT)Rationale for Chemical Shift
C1 ~204.5CHAldehyde carbonyl carbon, highly deshielded due to sp² hybridization and the strong electron-withdrawing effect of the double-bonded oxygen.[5][7]
C2 ~49.8CHMethine carbon adjacent to the aldehyde group.
C3 ~33.1CH₂Methylene carbon in an aliphatic environment.
C4 ~60.7CH₂Methylene carbon bonded to an electronegative oxygen atom, causing a significant downfield shift compared to a standard alkane.[7][8]
C5 ~11.2CH₃Methyl carbon, typically found in the most upfield region of the spectrum.[7]

Analysis of Factors Influencing Chemical Shifts

The chemical shift of a 13C nucleus is primarily determined by its local electronic environment. Several key factors contribute to the predicted values for this compound:

  • Electronegativity: The presence of electronegative oxygen atoms causes significant deshielding (a downfield shift to higher ppm values) of the directly attached and nearby carbon atoms.[9] This is most evident for C1 (aldehyde) and C4 (alcohol), which are shifted significantly downfield compared to the other aliphatic carbons.[7][8]

  • Hybridization: The sp² hybridized C1 carbonyl carbon resonates at a much lower field (~204.5 ppm) than the sp³ hybridized carbons in the rest of the molecule.[5] This is a characteristic feature of aldehyde and ketone functionalities.[10]

  • Inductive Effects: The electron-withdrawing effects of the oxygen atoms decrease with distance. This explains why C2 is more deshielded than C3, and C4 is significantly downfield due to its direct attachment to the hydroxyl group.

Detailed Application Protocol: 13C NMR Data Acquisition

This protocol outlines the steps for acquiring a high-quality, proton-decoupled 13C NMR spectrum of this compound.

Workflow for 13C NMR Spectroscopy

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh 1. Weigh Sample (20-50 mg) dissolve 2. Dissolve in Solvent (0.6-0.7 mL CDCl₃) weigh->dissolve filter 3. Filter into NMR Tube (Glass wool plug) dissolve->filter instrument 4. Insert & Lock Sample filter->instrument shim 5. Shim Magnet Coils instrument->shim setup 6. Set Up Experiment (zgpg30, NS, D1) shim->setup acquire 7. Acquire Data setup->acquire ft 8. Fourier Transform acquire->ft phase 9. Phase Correction ft->phase baseline 10. Baseline Correction phase->baseline reference 11. Reference Spectrum (TMS or Solvent) baseline->reference

Caption: Experimental workflow for 13C NMR analysis from sample preparation to final spectrum processing.

Step 1: Sample Preparation

The quality of the NMR spectrum is highly dependent on proper sample preparation.

  • Quantity of Material: Weigh approximately 20-50 mg of purified this compound. A higher concentration is generally better for the less sensitive 13C nucleus.[11][12] For a small molecule, this amount in 0.6 mL of solvent should provide a good signal-to-noise ratio in a reasonable time (20-60 minutes).[4]

  • Solvent Selection: Use a deuterated solvent, such as Chloroform-d (CDCl₃), which is a common and effective solvent for many organic molecules.[11] The deuterium signal is used by the spectrometer to "lock" the magnetic field. Use approximately 0.6-0.7 mL of the solvent.[11]

  • Dissolution and Filtration: Dissolve the sample completely in the solvent in a separate small vial. Once dissolved, filter the solution through a Pasteur pipette containing a small, tight plug of glass wool directly into a clean, dry 5 mm NMR tube.[11][12] Filtration is critical to remove any solid particulates that can degrade spectral resolution by distorting the magnetic field homogeneity. The final solution height in the tube should be approximately 4 cm (0.6-0.7 mL).[11]

  • Tube and Cap: Use a clean, high-quality NMR tube free of chips or cracks.[12] Cap the tube securely to prevent solvent evaporation.

Step 2: Instrument Setup and Data Acquisition

These parameters are generalized for a modern NMR spectrometer (e.g., 400-500 MHz). Instrument-specific optimization may be necessary.[1]

  • Spectrometer Insertion: Insert the sample into the spectrometer's magnet.

  • Locking and Shimming: Lock onto the deuterium signal of the solvent (CDCl₃). Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity across the sample, which is crucial for obtaining sharp spectral lines.

  • Experiment Parameters (Proton-Decoupled 1D 13C):

    • Pulse Program: zgpg30 (a standard 30-degree pulse with proton decoupling).

    • Number of Scans (NS): Start with 128 or 256 scans. Increase as needed to achieve an adequate signal-to-noise ratio. Halving the sample quantity requires quadrupling the number of scans for the same signal level.

    • Relaxation Delay (D1): A delay of 1-2 seconds is typically sufficient for qualitative analysis. For precise quantitative measurements, much longer delays may be required.[13]

    • Spectral Width (SW): Set a spectral width of approximately 220-240 ppm to ensure all carbon signals, from alkanes to carbonyls, are captured.

    • Acquisition Time (AQ): Typically 1-2 seconds.

Step 3: Data Processing and Analysis
  • Fourier Transformation: Apply an exponential multiplication (line broadening, e.g., LB = 1 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier Transform (FT) to convert the time-domain data into the frequency-domain spectrum.

  • Phase and Baseline Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are positive and have a pure absorption lineshape. Apply a baseline correction algorithm to produce a flat baseline.

  • Chemical Shift Referencing: Calibrate the chemical shift axis. If tetramethylsilane (TMS) was added as an internal standard, set its signal to 0.0 ppm.[5] Alternatively, reference the spectrum to the residual solvent signal (the central peak of the CDCl₃ triplet is at 77.16 ppm).[10]

  • Peak Picking and Integration: Identify all significant peaks and label their chemical shifts. While routine 13C NMR is not typically used for integration due to variations in relaxation times and the Nuclear Overhauser Effect (nOe), relative intensities can still provide useful information.[2]

Conclusion

13C NMR spectroscopy is a powerful and definitive technique for the structural analysis of this compound. By following the detailed protocol for sample preparation and data acquisition, researchers can obtain a high-quality spectrum. The predicted chemical shifts, governed by factors like electronegativity and hybridization, provide a clear roadmap for assigning each carbon signal to its position within the molecular structure, confirming the presence and electronic environment of the key aldehyde and alcohol functional groups.

References

  • University of Leicester. NMR Sample Preparation.
  • Chemistry LibreTexts. 13.10: Characteristics of ¹³C NMR Spectroscopy. (2024).
  • University of Reading. School of Chemistry, Food and Pharmacy - Research: NMR Sample Preparation.
  • University College London. Sample Preparation | Faculty of Mathematical & Physical Sciences.
  • StudySmarter. Factors Affecting Chemical Shift - Organic Chemistry. (2023).
  • Springer Nature Experiments. Practical Guidelines for 13C-Based NMR Metabolomics.
  • Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility.
  • Quora. Why is the 13C NMR signal caused by the aldehyde carbonyl carbon occur more downfield than those caused by the carboxylic acid carbon?. (2017).
  • University of Bristol. NMR Techniques in Organic Chemistry: a quick guide.
  • University of Maryland, Baltimore County. NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry.
  • ACS Publications. 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups | Organic Letters. (2014).
  • IIT Kanpur. CONTENTS 1. 13C NMR spectroscopy • Chemical shift.
  • NP-MRD. 13C NMR Spectrum (1D, 226 MHz, H2O, predicted) (NP0196875).
  • ACS Publications. Evaluation of the Factors Impacting the Accuracy of 13C NMR Chemical Shift Predictions using Density Functional Theory—The Advantage of Long-Range Corrected Functionals. (2016).
  • Chemguide. interpreting C-13 NMR spectra.
  • Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. (2015).
  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. (2023).
  • Oregon State University. 13C NMR Chemical Shifts.
  • CASPRE. 13C NMR Predictor.
  • University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts. (2021).
  • ResearchGate. Can anyone help me to tell me any online website to check 13C NMR prediction...? (2016).
  • NMRDB.org. Predict 13C carbon NMR spectra.
  • University of California, Los Angeles. 13C NMR Chemical Shift Table.pdf.
  • National Institutes of Health. This compound | C5H10O2 | CID 19884375 - PubChem.

Sources

Application Note: Derivatization of 4-Hydroxy-2-methylbutanal for Enhanced Analytical Detection and Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of 4-Hydroxy-2-methylbutanal

This compound (HMB) is a bifunctional molecule containing both a primary alcohol and an aldehyde group[1]. Its presence as a metabolite, an environmental contaminant, or an impurity in pharmaceutical manufacturing necessitates sensitive and reliable analytical methods for its detection and quantification. However, the inherent physicochemical properties of HMB present significant challenges for direct analysis, particularly by gas chromatography (GC).

The primary obstacles include:

  • Low Volatility: The polar hydroxyl and aldehyde functional groups engage in hydrogen bonding, significantly reducing the molecule's volatility and making it unsuitable for direct GC analysis.[2]

  • Thermal Instability: At the elevated temperatures required for GC injection and separation, HMB can undergo degradation or unwanted side reactions.

  • Poor Chromatographic Behavior: The polar nature of the molecule can lead to peak tailing and poor resolution on common non-polar GC columns due to interactions with active sites in the system.[3]

  • Intramolecular Cyclization: The molecule can exist in equilibrium with its cyclic hemiacetal form, complicating quantification by creating multiple chromatographic peaks for a single analyte.

To overcome these limitations, chemical derivatization is an essential sample preparation step. This process modifies the functional groups of HMB to create a new compound with properties more amenable to chromatographic analysis.[4][5] This application note provides a detailed guide to a robust, two-step derivatization strategy for HMB, enabling highly sensitive and selective analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

The Rationale: A Two-Step Derivatization Strategy

The presence of two distinct functional groups in HMB requires a targeted, sequential derivatization approach. The strategy is designed to first protect the reactive aldehyde group and then convert the polar hydroxyl group into a non-polar, volatile moiety.

  • Step 1: Oximation of the Aldehyde: The carbonyl group of the aldehyde is highly reactive. We first convert it into a stable oxime ether. This step is crucial as it prevents the aldehyde from participating in unwanted side reactions during the subsequent silylation step and stabilizes the molecule.[6]

  • Step 2: Silylation of the Alcohol: The hydroxyl group is then targeted. Silylation replaces the active, polar hydrogen with a non-polar trimethylsilyl (TMS) group, which dramatically increases volatility and thermal stability, making the derivative ideal for GC analysis.[2][3][7]

This sequential approach ensures a high-yield, specific conversion of HMB into a single, stable derivative suitable for high-resolution analysis.

dot

Derivatization_Workflow cluster_Analyte Analyte cluster_Step1 Step 1: Oximation cluster_Step2 Step 2: Silylation cluster_Analysis Analysis Analyte This compound (HMB) (Polar, Non-Volatile) Reagent1 PFBHA Reagent Intermediate PFB-Oxime Intermediate (Aldehyde Protected) Reagent1->Intermediate Reaction 1 (Protects Aldehyde) Reagent2 BSTFA + TMCS Reagent Final_Product PFB-Oxime-TMS Derivative (Volatile, Stable, Detectable) Reagent2->Final_Product Reaction 2 (Increases Volatility) GCMS GC-MS Analysis Final_Product->GCMS Injection

Caption: Overall workflow for the two-step derivatization of HMB.

Key Derivatization Reactions and Mechanisms

Oximation with PFBHA

The derivatizing agent of choice for the aldehyde group is O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA). PFBHA reacts specifically with carbonyl compounds to form stable PFB-oxime derivatives.[8]

Causality: The key advantage of PFBHA lies in the introduction of the pentafluorobenzyl group. This moiety is highly electrophoric, making the final derivative exceptionally sensitive to electron capture detection (ECD) or, more commonly, negative chemical ionization (NCI) mass spectrometry.[9][10] This can lower the limits of detection by several orders of magnitude compared to standard electron ionization (EI). The reaction proceeds quantitatively and forms syn- and anti- isomers, which are typically resolved chromatographically.[11]

dot

Caption: Reaction of an aldehyde with PFBHA to form a PFB-oxime.

Silylation with BSTFA + TMCS

For the hydroxyl group, the most common and effective method is silylation.[2][7] We recommend using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a small percentage of Trimethylchlorosilane (TMCS) as a catalyst. BSTFA is a powerful silylating agent that reacts readily with primary alcohols like the one in HMB.

Causality: The TMCS catalyst enhances the silyl-donating power of BSTFA, accelerating the reaction, especially for moderately hindered alcohols. The reaction replaces the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (Si(CH₃)₃) group. This substitution eliminates the capacity for hydrogen bonding, which is the primary reason for the derivative's increased volatility and thermal stability.[2] The reaction byproducts, N-trimethylsilyl-trifluoroacetamide and trifluoroacetamide, are volatile and typically do not interfere with the analysis.

dot

Caption: Silylation of an alcohol with BSTFA to form a TMS ether.

Experimental Protocols

Protocol 1: Two-Step Derivatization of HMB for GC-MS Analysis

Self-Validation Principle: This protocol includes an evaporation step to remove the initial reagent and solvent before the second reaction, preventing cross-reactivity and ensuring high derivatization yield for each functional group. The use of an internal standard added at the beginning allows for monitoring of recovery and derivatization efficiency.

A. Materials and Reagents

  • This compound (HMB) standard

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), 98%+ purity

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Pyridine, anhydrous

  • Ethyl Acetate, HPLC grade

  • Hexane, HPLC grade

  • Nitrogen gas, high purity

  • Internal Standard (IS), e.g., a structurally similar compound not present in the sample, such as a deuterated analog or 4-hydroxy-2-ethylbutanal.

  • Heated reaction block or water bath

  • Conical reaction vials (2 mL) with PTFE-lined caps

B. Step-by-Step Methodology

  • Sample Preparation:

    • Accurately weigh or pipette the sample containing HMB into a 2 mL reaction vial. If starting with a solid or non-aqueous matrix, perform a suitable extraction into a compatible solvent (e.g., Ethyl Acetate) and evaporate to dryness under a gentle stream of nitrogen.

    • Add a known amount of the chosen Internal Standard.

    • Reconstitute the dry residue in 100 µL of anhydrous Pyridine. Rationale: Pyridine acts as a catalyst and acid scavenger for the oximation reaction.

  • Step 1: PFBHA Oximation

    • Prepare a fresh solution of PFBHA at 10-15 mg/mL in anhydrous Pyridine.

    • Add 50 µL of the PFBHA solution to the sample vial.

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the vial at 75°C for 60 minutes.[11] Rationale: Heating ensures the reaction proceeds to completion in a reasonable timeframe.

    • Cool the vial to room temperature.

    • Evaporate the pyridine completely under a gentle stream of nitrogen. This step is critical to remove the PFBHA reagent, which can react with the silylating agent.

  • Step 2: BSTFA Silylation

    • To the dry residue from the previous step, add 100 µL of Ethyl Acetate and 100 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the vial at 70°C for 45 minutes. Rationale: Primary alcohols silylate readily, and these conditions are sufficient for complete derivatization without degrading the PFB-oxime.

    • Cool the vial to room temperature.

  • Final Preparation for GC-MS Injection:

    • The sample is now ready for direct injection. Alternatively, for trace analysis, the solvent can be evaporated and the residue reconstituted in a smaller volume of Hexane (e.g., 50 µL) to concentrate the analyte. Rationale: Hexane is a highly compatible solvent for split/splitless GC injection.

    • Inject 1 µL into the GC-MS system.

Chiral Analysis Considerations

HMB possesses a stereocenter at the C2 position. To resolve its enantiomers, a chiral derivatizing agent (CDA) must be used to create diastereomers, which can then be separated on a standard achiral GC column.[4][12]

Conceptual Protocol for Chiral Derivatization:

The strategy involves modifying the silylation step. After the initial PFBHA oximation (Protocol 1, Step 2), a chiral acylating or chloroformate reagent would be used instead of BSTFA to react with the hydroxyl group.

  • Perform the PFBHA oximation as described above and evaporate to dryness.

  • React the dried intermediate with a chiral agent such as:

    • (-)-Menthyl chloroformate: This reagent reacts with the alcohol to form diastereomeric carbonates.

    • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride): This forms stable diastereomeric esters.

  • The reaction is typically performed in an aprotic solvent with a non-nucleophilic base (e.g., pyridine or triethylamine) at room temperature or with gentle heating.[12]

  • After the reaction, the sample is worked up to remove excess reagent and injected into the GC-MS. The resulting diastereomers will have different retention times, allowing for their separation and quantification.

Note: Method development and optimization are required to find the ideal chiral reagent and reaction conditions for HMB.

Summary of Derivatization Strategies

Strategy Target Functional Group Recommended Reagent Reaction Conditions Key Advantages Primary Analytical Technique
Oximation Aldehyde (Carbonyl)PFBHA75°C, 60 min in PyridineStabilizes aldehyde; introduces electrophore for high sensitivity.[9]GC-MS (NCI), GC-ECD
Silylation Alcohol (Hydroxyl)BSTFA + 1% TMCS70°C, 45 min in Aprotic SolventIncreases volatility and thermal stability; good for GC.[2]GC-MS (EI)
Two-Step Aldehyde and Alcohol1. PFBHA2. BSTFA + TMCSSequential reactionsCreates a single, stable, highly volatile, and sensitive derivative.GC-MS (EI or NCI)
Chiral Alcohol (post-oximation)e.g., (-)-Menthyl chloroformateVaries (e.g., RT in Pyridine)Forms diastereomers to allow separation of enantiomers.[12][13]GC-MS (EI)

Conclusion

The direct analysis of this compound is hampered by its polarity and low volatility. A sequential, two-step derivatization protocol provides a robust and reliable solution for its quantitative analysis by GC-MS. By first protecting the aldehyde group via oximation with PFBHA, and subsequently increasing volatility via silylation of the hydroxyl group with BSTFA, a stable and highly detectable derivative is formed. This methodology overcomes the inherent analytical challenges of HMB, enabling researchers to achieve low detection limits and accurate quantification in complex matrices. For stereospecific investigations, further derivatization with a chiral agent can be employed to resolve the enantiomers.

References

  • Title: Quantification of pentafluorobenzyl oxime derivatives of long chain aldehydes by GC-MS analysis Source: PubMed URL:[Link]
  • Title: Derivatization for Gas Chrom
  • Title: General Silylation Procedures Source: Gelest URL:[Link]
  • Title: Silyl
  • Title: Alcohols-Glycols | Products Source: GL Sciences URL:[Link]
  • Title: Quantification of Pentafluorobenzyl Oxime Derivatives of Long Chain Aldehydes by GC–MS Analysis Source: ResearchG
  • Title: Reaction of Aldehydes with PFBOA Source: ResearchG
  • Title: FIRST REPORT OF ALDEHYDES AND KETONES IN THE TAGISH LAKE METEORITE: OPTIMIZED METHODOLOGY AND PRELIMINARY RESULTS Source: 49th Lunar and Planetary Science Conference 2018 (LPI Contrib. No. 2078) URL:[Link]
  • Title: Derivatization for GC-MS analysis?
  • Title: Derivatization of Carbonyl Compounds for GC-MS Analysis Source: LCGC Intern
  • Title: Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review Source: Journal of Food and Drug Analysis URL:[Link]
  • Title: Derivatization Methods in GC and GC/MS Source: Semantic Scholar URL:[Link]
  • Title: Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research Source: National Institutes of Health (NIH) URL:[Link]
  • Title: Method Development for 4-Hydroxy-2-Methyl-N- (5-Methyl-2-Thiazolyl)
  • Title: this compound Source: PubChem, National Institutes of Health (NIH) URL:[Link]
  • Title: 4-Hydroxy-3-methylbutanal Source: PubChem, National Institutes of Health (NIH) URL:[Link]
  • Title: Chiral derivatization coupled with liquid chromatography/mass spectrometry for determining ketone metabolites of hydroxybutyrate enantiomers Source: ResearchG
  • Title: Development and validation of an LC-MS/MS method after chiral derivatization for the simultaneous stereoselective determination of methylenedioxy-methamphetamine (MDMA)

Sources

Experimental protocol for the oxidation of 4-Hydroxy-2-methylbutanal

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: Selective Oxidation of 4-Hydroxy-2-methylbutanal

Abstract

This document provides a comprehensive guide for the selective oxidation of this compound, a bifunctional molecule containing both an aldehyde and a primary alcohol. The primary objective is the conversion of the aldehyde moiety to a carboxylic acid, yielding 4-hydroxy-2-methylbutanoic acid, while preserving the hydroxyl group.[1][2][3][4] This hydroxy acid is a valuable intermediate that can readily undergo intramolecular cyclization to form dihydro-3-methyl-2(3H)-furanone (α-methyl-γ-butyrolactone), a compound with applications in flavor chemistry and as a synthetic building block.[5] This guide details a robust and field-proven protocol using the Pinnick oxidation, known for its high selectivity and tolerance of various functional groups.[6][7]

Introduction and Strategic Considerations

This compound presents a common challenge in organic synthesis: the need for chemoselective transformation.[1][8] The molecule possesses two oxidizable functional groups: a reactive aldehyde and a primary alcohol. While numerous oxidizing agents can convert aldehydes to carboxylic acids, many will also oxidize the primary alcohol, leading to undesired byproducts.

The Pinnick oxidation, which utilizes sodium chlorite (NaClO₂) under mildly acidic conditions, stands out as a premier method for this transformation.[6][7][9][10] Its primary advantages include:

  • High Chemoselectivity: It reliably oxidizes aldehydes, including α,β-unsaturated and sterically hindered variants, without affecting alcohols, amines, or most double bonds.[6][7]

  • Mild Reaction Conditions: The reaction is typically performed at or near room temperature in a buffered aqueous/organic solvent system, preserving sensitive functional groups and stereocenters.[9][11]

  • Cost-Effectiveness and Scalability: The reagents are relatively inexpensive and the procedure is scalable, making it suitable for both laboratory and industrial applications.[6][7]

The target product, 4-hydroxy-2-methylbutanoic acid, exists in equilibrium with its cyclic lactone form, dihydro-3-methyl-2(3H)-furanone.[5] The position of this equilibrium is influenced by factors such as pH and temperature. Acidic conditions during workup or purification (e.g., distillation) can drive the reaction toward the formation of the lactone. This protocol is designed to yield the carboxylic acid, which can be intentionally cyclized in a subsequent step if desired.

Reaction Principle and Mechanism

The Pinnick oxidation's selectivity stems from its unique mechanism. The active oxidant is not sodium chlorite itself, but rather chlorous acid (HClO₂), which is formed in situ from the reaction of sodium chlorite with a mild acid buffer, typically a phosphate buffer.[6][7][11]

The key steps are:

  • Formation of Chlorous Acid: Sodium chlorite reacts with the buffer (e.g., NaH₂PO₄) to generate chlorous acid.

  • Addition to Aldehyde: The chlorous acid adds to the carbonyl of the aldehyde to form a hydroxyallyl chlorite intermediate.

  • Pericyclic Fragmentation: This intermediate undergoes a concerted pericyclic fragmentation. The aldehydic proton is transferred to a chlorite oxygen, leading to the formation of the carboxylic acid and hypochlorous acid (HOCl).[6][9][11]

A critical aspect of the protocol is managing the hypochlorous acid byproduct. HOCl is a reactive oxidant that can engage in undesirable side reactions, such as reacting with the starting material or destroying the chlorite reagent.[6][7] To mitigate this, a scavenger is added to the reaction mixture to consume HOCl as it is formed. 2-Methyl-2-butene is a highly effective and commonly used scavenger for this purpose.[9][11]

Pinnick_Mechanism cluster_main Pinnick Oxidation Cycle cluster_activation Reagent Activation & Scavenging Aldehyde R-CHO (this compound) Intermediate [R-CH(OH)-OClO] (Hydroxyallyl Chlorite) Aldehyde->Intermediate + HClO₂ ChlorousAcid HClO₂ (Active Oxidant) CarboxylicAcid R-COOH (4-Hydroxy-2-methylbutanoic Acid) Intermediate->CarboxylicAcid Pericyclic Fragmentation HOCl HOCl (Byproduct) Intermediate->HOCl ScavengedProduct Halohydrin HOCl->ScavengedProduct + Scavenger NaClO2 NaClO₂ NaClO2->ChlorousAcid Buffer NaH₂PO₄ Buffer->ChlorousAcid + H⁺ Scavenger 2-Methyl-2-butene

Caption: Mechanism of the Pinnick Oxidation.

Detailed Experimental Protocol

This protocol is adapted from standard procedures for the Pinnick oxidation of functionalized aldehydes.[9]

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )Amount (for 10 mmol scale)Supplier Notes
This compoundC₅H₁₀O₂102.131.02 g (10.0 mmol, 1.0 eq)Ensure purity by distillation if necessary.
Sodium chlorite (80% tech.)NaClO₂90.441.69 g (15.0 mmol, 1.5 eq)Technical grade is sufficient. Store in a cool, dry place away from combustibles.[12]
Sodium dihydrogen phosphateNaH₂PO₄119.981.80 g (15.0 mmol, 1.5 eq)Anhydrous or monohydrate can be used; adjust mass accordingly.
2-Methyl-2-buteneC₅H₁₀70.133.5 mL (33.0 mmol, 3.3 eq)Volatile and flammable. Use in a well-ventilated hood.
tert-Butanol (t-BuOH)C₄H₁₀O74.1225 mLSolvent.
Water (Deionized)H₂O18.0210 mLSolvent.
Diethyl ether (Et₂O)(C₂H₅)₂O74.12~100 mLFor extraction.
Sodium sulfite (Na₂SO₃)Na₂SO₃126.04~2 gFor quenching.
Hydrochloric acid (1 M)HCl36.46As neededFor acidification during workup.
Brine (Saturated aq. NaCl)NaCl58.44~20 mLFor washing.
Anhydrous Magnesium SulfateMgSO₄120.37As neededFor drying.
Equipment
  • 250 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Addition funnel (optional, for larger scale)

  • Separatory funnel

  • Standard glassware for extraction and workup

  • Rotary evaporator

Step-by-Step Procedure

Workflow start 1. Dissolve Substrate add_reagents 2. Add Buffer and Scavenger start->add_reagents cool 3. Cool to 0 °C add_reagents->cool add_oxidant 4. Add NaClO₂ Solution cool->add_oxidant react 5. Warm to RT & Stir (4-12 h) Monitor by TLC add_oxidant->react quench 6. Quench with Na₂SO₃ react->quench acidify 7. Acidify to pH ~3-4 quench->acidify extract 8. Extract with Diethyl Ether acidify->extract wash_dry 9. Wash & Dry Organic Layer extract->wash_dry concentrate 10. Concentrate in Vacuo wash_dry->concentrate purify 11. Purify (Chromatography/Distillation) concentrate->purify end Product: 4-Hydroxy-2- methylbutanoic Acid purify->end

Caption: Experimental workflow for the Pinnick oxidation.
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.02 g, 10.0 mmol) in tert-butanol (25 mL).

  • Addition of Buffer and Scavenger: To the stirred solution, add water (10 mL), followed by sodium dihydrogen phosphate (1.80 g, 15.0 mmol) and 2-methyl-2-butene (3.5 mL, 33.0 mmol).

  • Cooling: Place the flask in an ice-water bath and cool the vigorously stirred mixture to 0 °C.

  • Addition of Oxidant: In a separate beaker, dissolve sodium chlorite (1.69 g of 80% tech. grade, 15.0 mmol) in water (10 mL). Add this solution dropwise to the reaction mixture over 15-20 minutes, ensuring the internal temperature does not rise significantly. The solution may turn yellow-green due to the formation of small amounts of chlorine dioxide (ClO₂).[12][13]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot is consumed.

  • Quenching: Cool the mixture again in an ice bath. Cautiously add a saturated aqueous solution of sodium sulfite (Na₂SO₃) dropwise until the yellow color disappears and a starch-iodide test paper indicates the absence of oxidants.

  • Workup - Acidification: Carefully acidify the biphasic mixture to pH 3-4 by the dropwise addition of 1 M HCl.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine (1 x 20 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and rinse the drying agent with a small amount of ether.

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 4-hydroxy-2-methylbutanoic acid.

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by vacuum distillation, though high temperatures during distillation may promote lactonization.

Safety and Hazard Management

Sodium Chlorite (NaClO₂) is a strong oxidizing agent and requires careful handling. [12][14][15]

  • Fire/Explosion Hazard: Do not allow sodium chlorite to come into contact with organic materials, acids, or reducing agents, as this can create explosive mixtures or generate toxic chlorine dioxide gas.[12][16] Spills should be cleaned immediately with water; do not allow solutions to dry on combustible materials like paper or cloth.[16]

  • Toxicity and Corrosivity: Sodium chlorite is harmful if swallowed and causes severe skin and eye irritation or burns.[12][14][17] Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[14][17]

  • Handling: Perform all operations in a well-ventilated chemical fume hood. Use clean, dry utensils for handling.[12][17]

Other Reagents:

  • 2-Methyl-2-butene: Highly flammable liquid. Keep away from ignition sources.

  • Diethyl Ether: Extremely flammable and can form explosive peroxides.

Always consult the Safety Data Sheet (SDS) for each reagent before beginning the experiment.[16]

Product Characterization

The successful synthesis of 4-hydroxy-2-methylbutanoic acid can be confirmed using standard spectroscopic techniques:

  • ¹H NMR: Expect characteristic signals for the methyl group (doublet), the methine proton at the C2 position, the methylene protons adjacent to the hydroxyl group, and a broad singlet for the carboxylic acid proton.

  • ¹³C NMR: Expect signals for the methyl carbon, methylene carbon, methine carbon, and the carbonyl carbon of the carboxylic acid (~175-185 ppm).

  • IR Spectroscopy: Look for a broad O-H stretch (~3300-2500 cm⁻¹) characteristic of a carboxylic acid and a strong C=O stretch (~1700 cm⁻¹). The absence of a sharp aldehyde C-H stretch (~2720 cm⁻¹) indicates complete reaction.

  • Mass Spectrometry: To confirm the molecular weight of 118.13 g/mol .[2]

References

  • NROChemistry. Pinnick Oxidation: Mechanism & Examples.
  • Isbell, H.S. Tritium-labeled compounds. XI. Mechanism for the oxidation of aldehydes and aldoses-1-t with sodium chlorite. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry.
  • OxyChem. Sodium Chlorite Health & Safety.
  • International Dioxcide. Step-by-Step Sodium Chlorite Safety Procedures.
  • Wikipedia. Sodium chlorite.
  • Wikipedia. Pinnick oxidation.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. NaOCl Bleach Oxidation.
  • Wenxuecity. Pinnick oxidation.
  • PSIBERG. Pinnick Oxidation: Mechanism, Applications, Scope & Limitations.
  • ResearchGate. What is the most mild method for the oxidation of aldehyde to carboxylic acid?
  • ResearchGate. Mechanism of Chlorite Oxidations Part I. Kinetics of the Oxidation of Formaldehyde by Chlorite Ion.
  • Google Patents. CN113651684A - Preparation method of 4-hydroxy-2-butynoic acid.
  • Stenutz. 4-hydroxy-2-methylbutanoic acid.
  • PubChem. 4-Hydroxy-2-methylbutanoic acid.
  • NIST. 2(3H)-Furanone, dihydro-3-methyl-.
  • National Institutes of Health. Formation of 4-Hydroxy-2,5-Dimethyl-3[2H]-Furanone by Zygosaccharomyces rouxii: Identification of an Intermediate.
  • Organic Syntheses. 3-Methyl-2(5H)-furanone.
  • PubChem. This compound.
  • Organic Chemistry Portal. Synthesis of 3(2H)-furanones.
  • Chegg.com. Solved The oxidation of 4-hydroxy-3-methylbutanal with.
  • PubChem. 4-Hydroxy-2-methyloctanal.

Sources

Application Note: High-Fidelity Reduction of 4-Hydroxy-2-methylbutanal

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the selective reduction of 4-hydroxy-2-methylbutanal to its corresponding diol, 2-methyl-1,4-butanediol. While the nomenclature "4-Hydroxy-2-methylbutanol" is sometimes used colloquially, the correct IUPAC name for the product is 2-methyl-1,4-butanediol . This transformation is a cornerstone reaction in organic synthesis, yielding a versatile diol used as a building block in the production of polymers, plasticizers, and specialty chemicals.[1][2] This document provides a deep dive into the reaction mechanisms, a comparative analysis of primary reduction methodologies, and a field-proven, step-by-step protocol using sodium borohydride (NaBH₄) for its high selectivity and operational simplicity. A robust framework for reaction monitoring, product characterization, and safety is also presented to ensure reliable, reproducible, and safe execution for researchers and drug development professionals.

Foundational Principles: The Chemistry of Aldehyde Reduction

The conversion of an aldehyde to a primary alcohol is a fundamental reduction reaction in organic chemistry, characterized by the net addition of two hydrogen atoms across the carbonyl (C=O) double bond.[3][4] This process can be achieved through two principal routes: chemoselective hydride reduction or catalytic hydrogenation.

Mechanism of Hydride Reduction with Sodium Borohydride (NaBH₄)

Sodium borohydride is a mild and highly selective reducing agent, ideal for converting aldehydes and ketones to alcohols without affecting less reactive functional groups like esters or amides.[5][6] The reaction proceeds via a two-step mechanism:

  • Nucleophilic Attack: The reaction begins with the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex (BH₄⁻) to the electrophilic carbonyl carbon of this compound. This concerted step forms a new carbon-hydrogen bond and breaks the C=O π bond, creating a tetracoordinate boron-alkoxide intermediate.[7][8]

  • Protonation/Workup: Following the complete consumption of the aldehyde, a proton source (typically a mild acid, water, or alcohol from the solvent) is added during the workup phase. This step protonates the negatively charged oxygen atom of the alkoxide intermediate, yielding the final diol product, 2-methyl-1,4-butanediol, and boron-containing byproducts.[3][5]

Mechanism of NaBH₄ reduction of this compound.

Method Selection: A Comparative Analysis

Choosing the appropriate reduction method depends on factors like scale, available equipment, and the presence of other functional groups.

ParameterSodium Borohydride (NaBH₄) ReductionCatalytic Hydrogenation (e.g., H₂/Raney Ni)
Selectivity Excellent . Reduces aldehydes/ketones. Does not typically reduce esters, amides, or C=C double bonds.[5][6][9]Variable . Can reduce C=C double bonds, nitro groups, and other functionalities depending on the catalyst and conditions.[4][9]
Conditions Mild atmospheric pressure, low temperature (0 °C to RT).[6]High pressure (psig) and sometimes elevated temperatures are required.[10]
Equipment Standard laboratory glassware.Specialized high-pressure reactor (autoclave).[10]
Safety Moderate . NaBH₄ is water-reactive, releasing flammable H₂ gas.[11] Requires careful handling and quenching.High Hazard . Requires handling of flammable hydrogen gas under high pressure. Catalysts like Raney Nickel can be pyrophoric.
Scalability Excellent for lab-scale; manageable for kilo-scale. Heat evolution and H₂ off-gassing must be controlled.[12]Preferred method for large-scale industrial production due to catalyst recyclability and atom economy.[10]
Cost Reagent is relatively inexpensive.[12]High initial equipment cost. Catalyst cost can be significant, but it is recyclable.

For laboratory and early-stage development, the operational simplicity and high chemoselectivity of sodium borohydride make it the superior choice.

Detailed Protocol: NaBH₄ Reduction of this compound

This protocol is designed for high-fidelity conversion and straightforward purification.

Safety First: Handling Sodium Borohydride

Sodium borohydride is a hazardous substance requiring strict safety protocols.

  • Water Reactivity: NaBH₄ reacts with water and protic solvents to release flammable hydrogen gas, which can ignite.[11] All additions must be slow and controlled, especially during quenching.

  • Toxicity & Corrosivity: The powder is toxic if ingested or absorbed through the skin and can cause severe skin and eye burns.[13]

  • Required PPE: Always wear a flame-retardant lab coat, nitrile gloves, and chemical safety goggles.[11][13] Handle the solid reagent in a fume hood to avoid inhalation of dust.[14]

Materials and Reagents
  • Starting Material: this compound (MW: 102.13 g/mol )

  • Reducing Agent: Sodium Borohydride (NaBH₄) (MW: 37.83 g/mol )

  • Solvent: Anhydrous Methanol (MeOH) or Ethanol (EtOH)

  • Quenching Solution: 1 M Hydrochloric Acid (HCl)

  • Extraction Solvent: Ethyl Acetate or Dichloromethane

  • Drying Agent: Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Equipment: Round-bottom flask, magnetic stirrer, ice bath, dropping funnel, separatory funnel, rotary evaporator.

Step-by-Step Experimental Procedure
  • Reaction Setup: In a fume hood, dissolve this compound (1.0 eq) in anhydrous methanol (10-15 mL per gram of aldehyde) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Place the flask in an ice-water bath and stir the solution until it reaches a stable temperature of 0-5 °C. Causality: Cooling is crucial to moderate the reaction rate, prevent overheating from the exothermic reduction, and control the rate of hydrogen gas evolution.

  • Addition of NaBH₄: Slowly add sodium borohydride (1.1-1.5 eq) to the stirred solution in small portions over 15-20 minutes. Causality: Portion-wise addition prevents a rapid, uncontrolled evolution of hydrogen gas and allows for better temperature management.[14]

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let it warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) every 30-60 minutes (see Section 4.1). The reaction is typically complete within 2-4 hours.

  • Quenching: Once the starting material is consumed (as per TLC analysis), cool the flask back to 0 °C in an ice bath. Very slowly and carefully, add 1 M HCl dropwise to quench the excess NaBH₄. Continue addition until gas evolution ceases and the solution is slightly acidic (pH ~5-6). Causality: The acid neutralizes unreacted hydride, decomposes the borate esters, and protonates the product alkoxide.[3][12] This step must be done slowly to safely manage vigorous H₂ release.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Aqueous Workup & Extraction: Add deionized water to the resulting residue and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with an appropriate organic solvent (e.g., ethyl acetate). Causality: The diol product is more soluble in the organic phase, while the inorganic boron salts remain in the aqueous phase.

  • Drying and Concentration: Combine the organic extracts, wash with brine (saturated NaCl solution) to remove residual water, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-methyl-1,4-butanediol.

  • Purification: If necessary, purify the crude product via vacuum distillation or flash column chromatography to obtain the final high-purity diol.

Analytical Monitoring and Characterization

A self-validating protocol requires robust analytical checkpoints.

MethodPurposeImplementation Details
Thin Layer Chromatography (TLC) Monitor reaction progress.Mobile Phase: 30-50% Ethyl Acetate in Hexanes. Visualization: Potassium permanganate (KMnO₄) stain. The aldehyde starting material will have a higher Rf value than the more polar diol product. The reaction is complete when the spot corresponding to the aldehyde disappears.[15]
Gas Chromatography-Mass Spectrometry (GC-MS) Confirm product identity and assess purity.The GC chromatogram will show the retention time of the product, while the mass spectrum will confirm its molecular weight (m/z) and fragmentation pattern, confirming the structure of 2-methyl-1,4-butanediol.[16][17]
NMR Spectroscopy (¹H and ¹³C) Unambiguous structural confirmation.Provides detailed information about the chemical environment of each proton and carbon atom, confirming the connectivity and successful reduction of the aldehyde to a primary alcohol.

Visualizing the Experimental Workflow

Reduction_Workflow start Start setup 1. Dissolve Aldehyde in MeOH & Cool to 0°C start->setup add_nabh4 2. Add NaBH₄ Portion-wise setup->add_nabh4 monitor 3. Monitor by TLC add_nabh4->monitor monitor->monitor quench 4. Quench with 1 M HCl at 0°C monitor->quench Reaction Complete evaporate 5. Remove MeOH (Rotovap) quench->evaporate extract 6. Aqueous Workup & Extraction evaporate->extract dry 7. Dry & Concentrate Organic Phase extract->dry purify 8. Purify Product (Distillation/Chromatography) dry->purify analyze 9. Characterize by GC-MS & NMR purify->analyze end_node End: Pure Diol analyze->end_node

Workflow for the reduction of this compound.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Incomplete Reaction 1. Insufficient reducing agent. 2. Deactivated NaBH₄ due to moisture. 3. Reaction time too short.1. Add another 0.2-0.3 eq of NaBH₄. 2. Use a fresh, unopened container of NaBH₄. Ensure glassware is dry. 3. Allow the reaction to stir for a longer period at room temperature.
Low Yield 1. Product lost during aqueous workup (product has some water solubility). 2. Incomplete quenching/protonation. 3. Volatilization of product during solvent removal.1. Perform more extractions (4-5 times) or use a continuous liquid-liquid extractor. Saturate the aqueous layer with NaCl to decrease product solubility. 2. Ensure pH is acidic after quenching before extraction. 3. Avoid excessive heat or high vacuum on the rotary evaporator.
Violent Reaction/Foaming During Quench 1. Quenching performed too quickly. 2. Reaction mixture not cooled sufficiently.1. Add quenching agent much more slowly (drop-by-drop) with vigorous stirring. 2. Ensure the reaction is thoroughly cooled in an ice bath before adding acid. Use a larger flask to accommodate potential foaming.

Conclusion

The reduction of this compound to 2-methyl-1,4-butanediol is efficiently and selectively achieved using sodium borohydride in a protic solvent like methanol. This method offers high fidelity, operational simplicity, and avoids the need for specialized high-pressure equipment, making it ideal for laboratory and scale-up applications. By adhering to the detailed safety precautions, procedural steps, and analytical checkpoints outlined in this guide, researchers can reliably synthesize this valuable diol with high purity and yield.

References

  • Master Organic Chemistry. (n.d.). Addition of NaBH4 to aldehydes to give primary alcohols.
  • Chemguide. (n.d.). Reduction of carbonyl compounds using sodium tetrahydridoborate.
  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism.
  • Common Organic Chemistry. (n.d.). Sodium Borohydride.
  • University of California. (2012). Sodium borohydride - Standard Operating Procedure.
  • Chad's Prep. (2021). 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4).
  • Wang, Z., et al. (2005). Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent. Journal of Chemical Technology and Biotechnology, 80(7), 834-836.
  • University of Washington. (n.d.). Sodium Borohydride SOP.
  • ESPI Metals. (n.d.). Sodium Borohydride Safety Data Sheet.
  • PubChem. (n.d.). This compound.
  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction.
  • Duke University. (n.d.). Toxic Powders SOP Template - Sodium Borohydride.
  • Gantrade Corporation. (n.d.). The Many Applications of 2-Methyl 1, 3-Propanediol (MPO).
  • Chemistry LibreTexts. (2021). 1.7-Chemical properties III- Catalytic Hydrogenation.
  • Standard Group. (n.d.). 2-METHYL-1,3-PROPANEDIOL.
  • Quora. (2017). Can aldehydes and ketones be reduced by catalytic hydrogenation?
  • ResearchGate. (2014). What analytical method(s) are typically used for directly measuring the alcohol content of wine/beer/spirits?

Sources

Metabolic flux analysis involving 4-Hydroxy-2-methylbutanal

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Metabolic Flux Analysis of 4-Hydroxy-2-methylbutanal

Authored by a Senior Application Scientist

Introduction: Elucidating the Metabolic Role of this compound through Fluxomics

This compound is an organic compound characterized by the presence of both a hydroxyl and an aldehyde functional group.[1][2] Its presence has been noted in various biological contexts, including as a metabolic intermediate in yeast and in pathways related to amino acid and carbohydrate metabolism.[1] Furthermore, structurally related compounds are involved in the methylerythritol phosphate (MEP) pathway for isoprenoid biosynthesis, a critical pathway in many organisms.[1] Understanding the production and consumption rates of such a metabolite within a living system is key to deciphering its physiological significance, identifying potential metabolic bottlenecks, and discovering novel therapeutic targets.[3][4]

Metabolic Flux Analysis (MFA) is a powerful experimental and computational technique used to quantify the rates (fluxes) of intracellular metabolic reactions.[5][6][7] Unlike metabolomics, which provides a snapshot of metabolite concentrations, MFA provides a dynamic view of the metabolic network in motion.[6][8] The core principle of MFA involves introducing a stable isotope-labeled substrate (e.g., ¹³C-glucose) into a biological system and then measuring the distribution of the isotope label in downstream metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[9][10] By analyzing these labeling patterns with a computational model of the cell's metabolic network, we can infer the intracellular fluxes that are not directly measurable.[5][11]

This guide provides a comprehensive framework for designing and executing an MFA study focused on this compound. It is intended for researchers, scientists, and drug development professionals seeking to apply fluxomics to understand the metabolism of this, or similar, small molecules. We will delve into the causality behind experimental choices, provide detailed step-by-step protocols, and illustrate how to analyze and interpret the resulting flux data.

Part 1: The Strategic Design of an MFA Experiment

A successful MFA experiment hinges on a meticulous design phase. The choices made here will directly impact the precision and accuracy of the final flux map.

Constructing the Metabolic Network Model

The first step is to define the known or hypothesized metabolic pathways involving this compound. This requires a thorough literature review and database search (e.g., KEGG, BioCyc). For this compound, relevant pathways could include:

  • Isoprenoid Biosynthesis: The MEP pathway is a key consideration.[1]

  • Amino Acid Catabolism: Degradation of branched-chain amino acids can produce aldehyde intermediates.

  • Carbohydrate Metabolism: Byproducts of fermentation or glycolysis could be precursors.[1]

  • Oxidation/Reduction: The aldehyde and hydroxyl groups suggest involvement of oxidoreductases, potentially leading to the formation of 4-hydroxy-2-methylbutanoic acid or 4-hydroxy-2-methylbutanol.[1][12][13][14]

The model should include the stoichiometry of each reaction and the specific carbon atom transitions, which are crucial for tracking the isotopic label.

cluster_glycolysis Glycolysis / PPP cluster_tca TCA Cycle cluster_target Hypothetical 4-H-2-MB Pathway Glucose ¹³C-Glucose G6P G6P Glucose->G6P Pyruvate Pyruvate G6P->Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Precursor Metabolic Precursor (from Glycolysis/TCA) Pyruvate->Precursor Citrate Citrate AcetylCoA->Citrate OAA Oxaloacetate aKG α-Ketoglutarate Citrate->aKG aKG->OAA aKG->Precursor HMB This compound Precursor->HMB HMB_acid 4-Hydroxy-2-methylbutanoic acid HMB->HMB_acid Oxidation HMB_ol 4-Hydroxy-2-methylbutanol HMB->HMB_ol Reduction Isoprenoids Isoprenoids HMB->Isoprenoids MEP Pathway

Figure 1. Hypothetical metabolic network for this compound MFA.

The Critical Choice of Isotopic Tracer

The selection of the isotopic tracer is arguably the most important decision in MFA design.[11] The goal is to choose a labeled substrate that will introduce the isotope into the pathways of interest in a way that generates unique labeling patterns for different flux distributions.

TracerRationale & Application
[U-¹³C]-Glucose A common starting point. The "U" stands for uniform, meaning all carbon atoms are ¹³C. It effectively labels glycolysis, the pentose phosphate pathway (PPP), and the TCA cycle. This is ideal for determining the primary carbon source for this compound.[9]
[1,2-¹³C]-Glucose This positionally labeled tracer is excellent for resolving fluxes between glycolysis and the PPP. The differential cleavage of the glucose backbone in these two pathways results in distinct labeling patterns in downstream metabolites.[15]
[U-¹³C]-Glutamine If this compound is suspected to be derived from the TCA cycle or amino acid metabolism, glutamine is an excellent tracer. It enters the TCA cycle via α-ketoglutarate and can reveal information about reductive carboxylation and anaplerotic reactions.[15]
¹³C-Labeled Precursor If a direct precursor to this compound is known and can be synthesized with a ¹³C label, this provides the most direct way to probe the immediate downstream pathways.

For a comprehensive analysis, conducting parallel labeling experiments using different tracers (e.g., one culture with [U-¹³C]-Glucose and another with [U-¹³C]-Glutamine) can significantly improve the precision of the estimated fluxes.[16]

Achieving Isotopic Steady State

Most MFA models assume the biological system is at a metabolic and isotopic steady state.[17]

  • Metabolic Steady State: Intracellular metabolite concentrations are constant. This is typically achieved during the exponential growth phase in cell culture.

  • Isotopic Steady State: The isotopic labeling pattern of intracellular metabolites is no longer changing over time. This means the rate of label incorporation equals the rate of turnover.

It is crucial to experimentally verify that a steady state has been reached. This can be done by collecting samples at multiple time points after introducing the labeled substrate and measuring the isotopic enrichment of key metabolites (e.g., amino acids). The labeling should plateau, indicating a steady state has been reached. This typically takes several cell doubling times.

Part 2: Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for conducting a ¹³C-MFA experiment in mammalian cell culture. These protocols can be adapted for other model organisms like yeast or bacteria.

Protocol 1: Cell Culture and Isotopic Labeling

This protocol describes the process of culturing cells with the stable isotope-labeled substrate.

Materials:

  • Cell line of interest

  • Standard cell culture medium (e.g., DMEM)

  • Dialyzed fetal bovine serum (FBS)

  • Glucose- and Glutamine-free medium

  • ¹³C-labeled substrate (e.g., [U-¹³C]-Glucose)

  • Unlabeled glucose and glutamine

  • Cell culture flasks or plates

  • Hemocytometer or automated cell counter

Procedure:

  • Prepare Labeling Medium: Create the experimental medium by supplementing the glucose- and glutamine-free base medium with dialyzed FBS, unlabeled glutamine, and the desired concentration of the ¹³C-labeled glucose tracer. Rationale: Dialyzed FBS is used to minimize the introduction of unlabeled glucose and other small molecules.

  • Cell Seeding: Seed cells in replicate culture plates at a density that allows them to reach mid-exponential phase at the time of harvest. Include separate plates for cell counting.

  • Adaptation (Optional but Recommended): Culture cells for at least one passage in unlabeled medium that is otherwise identical to the labeling medium. Rationale: This adapts the cells to the specific nutrient concentrations and prevents metabolic shocks upon switching to the labeling medium.

  • Initiate Labeling: At ~20-30% confluency, replace the medium with the pre-warmed ¹³C-labeling medium. This marks time zero of the labeling experiment.

  • Incubation: Return the cells to the incubator and culture for a pre-determined time required to reach isotopic steady state (typically 24-48 hours, depending on the cell line's doubling time).

  • Monitor Cell Growth and Extracellular Fluxes:

    • At the start and end of the experiment, count the cells to determine the growth rate.

    • Collect aliquots of the culture medium at the beginning and end of the labeling period. Analyze these samples for glucose, lactate, and amino acid concentrations to calculate uptake and secretion rates. These extracellular fluxes are essential constraints for the MFA model.[6]

Protocol 2: Rapid Metabolite Quenching and Extraction

This is a critical step to instantly halt all enzymatic activity, preserving the in vivo metabolic state.

Materials:

  • -80°C quenching solution: 80% methanol / 20% water (v/v)

  • Cold (-20°C) extraction solvent: 80% methanol / 20% water (v/v)

  • Cell scraper

  • Refrigerated centrifuge

Procedure:

  • Medium Removal: Aspirate the culture medium from the plate as quickly as possible.

  • Quenching: Immediately wash the cell monolayer with ice-cold saline to remove any remaining extracellular medium. Then, add the -80°C quenching solution to the plate. Rationale: The extremely cold temperature and the presence of methanol instantly denature enzymes, stopping metabolism.

  • Cell Lysis and Collection: Place the plate on dry ice. Use a cell scraper to scrape the frozen cell lysate in the quenching solution. Transfer the resulting slurry to a pre-chilled microcentrifuge tube.

  • Extraction: Add cold extraction solvent to the tube. Vortex vigorously for 1 minute, then incubate at -20°C for 20 minutes to ensure complete extraction.

  • Clarification: Centrifuge the extract at maximum speed (e.g., >15,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Sample Collection: Carefully transfer the supernatant, which contains the metabolite extract, to a new tube. This sample is now ready for analysis or can be stored at -80°C.

Protocol 3: Sample Analysis by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for measuring the mass isotopomer distributions (MIDs) of metabolites.[9]

General Workflow:

  • Chromatography: Separate the metabolites in the extract using a chromatographic method suitable for polar compounds, such as Hydrophilic Interaction Liquid Chromatography (HILIC).

  • Mass Spectrometry: Analyze the separated metabolites using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). The instrument should be operated in full scan mode to detect all mass isotopologues of a given metabolite.

  • Data Acquisition: The mass spectrometer measures the intensity of each mass isotopologue (e.g., M+0 for the unlabeled metabolite, M+1 for the metabolite with one ¹³C atom, M+2 for two, etc.).

  • Data Processing: The raw MS data is processed to determine the Mass Isotopomer Distribution (MID) for each measured metabolite. The MID is the fractional abundance of each isotopologue. Specialized software can be used for this step.[18]

Part 3: Data Analysis and Flux Quantification

The final stage of MFA involves using computational tools to translate the experimental data into a quantitative flux map.

cluster_exp Experimental Workflow cluster_comp Computational Workflow A 1. Isotopic Labeling of Cell Culture B 2. Quenching & Metabolite Extraction A->B C 3. LC-MS/MS Analysis B->C D 4. Data Processing: Determine MIDs C->D G MFA Software (e.g., INCA, METRAN) D->G Experimental MIDs E Metabolic Network Model (Stoichiometry & Atom Transitions) E->G F Measured Extracellular Fluxes (e.g., Glucose Uptake) F->G H Flux Estimation (Iterative Minimization) G->H I Statistical Analysis (Goodness-of-Fit, Confidence Intervals) H->I J Quantitative Flux Map I->J

Figure 2. General workflow for a ¹³C-Metabolic Flux Analysis experiment.

Computational Flux Estimation

Specialized software is required to perform the complex calculations for flux estimation.[9] Several academic and commercial packages are available, such as INCA, METRAN, and OpenFLUX.[18][19][20]

The process generally involves:

  • Input Data: The software requires three key inputs:

    • The constructed metabolic network model.

    • The experimentally measured MIDs for intracellular metabolites.

    • The measured extracellular uptake and secretion rates.

  • Flux Estimation: The software uses an iterative algorithm to find the set of intracellular flux values that best reproduces the experimental data. It simulates the labeling patterns that would result from a given set of fluxes and compares them to the measured MIDs. The difference is minimized to find the best-fit solution.[8]

  • Statistical Analysis: A crucial final step is to assess the quality of the fit. A goodness-of-fit test (e.g., chi-squared test) is used to ensure that the model accurately represents the data. The software also calculates confidence intervals for each estimated flux, which indicates the precision of the estimate.[9]

Data Visualization and Interpretation

The primary output of an MFA study is a flux map, which visually represents the flow of metabolites through the network.

Glucose Glucose G6P G6P Glucose->G6P 100 ± 5 Pyruvate Pyruvate G6P->Pyruvate 85 ± 4 Lactate Lactate Pyruvate->Lactate 60 ± 3 AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA 25 ± 2 HMB This compound Pyruvate->HMB 5 ± 0.5 Citrate Citrate AcetylCoA->Citrate 25 ± 2 aKG α-KG Citrate->aKG 20 ± 2 Biomass Biomass HMB->Biomass 5 ± 0.5

Figure 3. Example of a simplified quantitative flux map output.

This map allows researchers to:

  • Quantify Pathway Activity: Determine the absolute or relative flux through pathways involving this compound.

  • Identify Bottlenecks: A low flux value for a particular reaction might indicate a rate-limiting step.

  • Understand Metabolic Phenotypes: Compare flux maps between different conditions (e.g., control vs. drug-treated) to understand how metabolism is rewired. This is a powerful application in drug development for understanding mechanisms of action or resistance.[3][4]

Conclusion: From Data to Discovery

Metabolic Flux Analysis provides an unparalleled view into the functional operation of metabolic networks. By applying the principles and protocols outlined in this guide, researchers can move beyond simple concentration measurements to quantify the metabolic fate of this compound. The resulting flux maps can reveal its biosynthetic and catabolic routes, identify regulatory control points, and provide critical insights for applications ranging from metabolic engineering to the development of novel therapeutics.[6] The integration of stable isotope labeling, advanced analytical techniques, and computational modeling makes MFA an indispensable tool in the modern biologist's arsenal.[21]

References

  • Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease. (2022). MDPI. [Link]
  • Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes. (2020). PubMed Central. [Link]
  • Mass spectrometry for metabolic flux analysis. (1999). PubMed. [Link]
  • MFA Suite™. (2014). MFA Suite. [Link]
  • METRAN - Software for 13C-metabolic Flux Analysis. (n.d.). MIT Technology Licensing Office. [Link]
  • Application of Metabolic Flow Analysis Techniques in Biomedical Research. (n.d.). News-Medical.net. [Link]
  • Metabolic flux analysis using mass spectrometry. (2002). PubMed. [Link]
  • Metabolic Flux Analysis. (n.d.). Vanderbilt University. [Link]
  • In vivo NMR for ¹³C Metabolic Flux Analysis. (2014). PubMed. [Link]
  • Metabolic Flux Analysis: Unveiling Cellular Metabolism for Therapeutic Insights. (2024). LinkedIn. [Link]
  • INCA: a computational platform for isotopically non-stationary metabolic flux analysis. (2014). PubMed Central. [Link]
  • VistaFlux Software. (n.d.). Agilent. [Link]
  • 13C metabolic flux analysis: Optimal design of isotopic labeling experiments. (2011). ScienceDirect. [Link]
  • Metabolic flux analysis : methods and protocols. (2014). UQ eSpace. [Link]
  • Nuclear Magnetic Resonance Measurement of Metabolic Flux Using 13 C and 1 H Signals. (n.d.). JOVE. [Link]
  • Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas. (2022). RSC Advances. [Link]
  • Metabolic flux analysis. (n.d.). Wikipedia. [Link]
  • Nuclear magnetic resonance methods for metabolic fluxomics. (2013). PubMed. [Link]
  • Metabolic Flux Analysis-Linking Isotope Labeling and Metabolic Fluxes. (2020). PubMed. [Link]
  • Metabolic Flux Analysis: Methods and Protocols. (2014).
  • Flux-analysis. (n.d.). Fiehn Lab, UC Davis. [Link]
  • Utilizing tandem mass spectrometry for metabolic flux analysis. (2020). PubMed. [Link]
  • Achieving Metabolic Flux Analysis for S.
  • High-resolution 13C metabolic flux analysis. (2018).
  • Guidelines for metabolic flux analysis in metabolic engineering: methods, tools, and applic
  • How to Tackle Underdeterminacy in Metabolic Flux Analysis? A Tutorial and Critical Review. (2021). MDPI. [Link]
  • Studying Metabolism by NMR-Based Metabolomics. (2022). Frontiers in Molecular Biosciences. [Link]
  • Metabolic flux analysis. MFA is an optimization problem that minimizes... (n.d.).
  • Model Validation and Selection in Metabolic Flux Analysis and Flux Balance Analysis. (2020). arXiv. [Link]
  • This compound. (n.d.). PubChem. [Link]
  • Integrative metabolic flux analysis reveals an indispensable dimension of phenotypes. (2022). ScienceDirect. [Link]
  • 4-Hydroxy-2-methylbutanoic acid. (n.d.). PubChem. [Link]
  • Metabolic Flux Analysis and Bioprocessing. (n.d.).
  • (Z)-4-hydroxy-2-methylbut-2-enal. (n.d.). PubChem. [Link]
  • 4-Hydroxy-2-methylbut-2-enal. (n.d.). PubChem. [Link]
  • 4-Hydroxy-3-methylbutanal. (n.d.). PubChem. [Link]
  • Methyl-hydroxylation and subsequent oxidation to produce carboxylic acid is the major metabolic pathway of tolbutamide in chimeric TK-NOG mice transplanted with human hep
  • Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity. (2022). PubMed Central. [Link]
  • β-Hydroxy β-methylbutyric acid. (n.d.). Wikipedia. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-Hydroxy-2-methylbutanal Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 4-Hydroxy-2-methylbutanal. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges associated with this synthesis and significantly improve your reaction yields and product purity.

The predominant and most industrially relevant method for synthesizing this compound is the hydroformylation of allylic alcohols. This process, while efficient, is sensitive to a variety of parameters that can lead to the formation of undesirable side products and reduce the overall yield. This guide focuses on troubleshooting the common issues encountered during this synthesis.

Troubleshooting Guide: Common Synthesis Issues

This section addresses specific problems in a question-and-answer format, providing causal analysis and actionable solutions.

Question 1: My overall yield of this compound is consistently low, despite complete consumption of the starting material. What are the likely causes and how can I improve it?

Answer:

Low yield with high starting material conversion points towards the formation of side products. The hydroformylation of allylic alcohols is a delicate process where several side reactions can compete with the desired product formation.[1]

Potential Causes & Recommended Solutions:

  • Isomerization of the Double Bond: The catalyst, particularly under certain conditions, can catalyze the isomerization of the starting allylic alcohol to a more stable internal alkene or even to n-propanal.[2] This isomerized substrate will not lead to the desired product.

    • Solution: Lowering the reaction temperature can suppress isomerization. For many rhodium-based systems, reducing the temperature from 120°C to 80°C has been shown to significantly increase selectivity for the desired aldehyde.[3]

  • Hydrogenation of the Alkene or Aldehyde: The hydrogen gas present can reduce the double bond of the starting material or, more commonly, reduce the newly formed aldehyde product to its corresponding alcohol (e.g., 2-methyl-1,4-butanediol).

    • Solution: Optimize the syngas (CO/H₂) ratio. Increasing the partial pressure of carbon monoxide (CO) can favor the hydroformylation pathway over hydrogenation.[3] A typical starting point is a 1:1 ratio of CO:H₂, which can be adjusted based on results.

  • Formation of the Branched Isomer: The primary competing reaction is often the formation of the branched aldehyde isomer (e.g., 3-hydroxy-2-methylpropionaldehyde from allyl alcohol).[4]

    • Solution: The choice of ligand is critical for controlling regioselectivity. Bulky phosphine ligands on the metal catalyst (typically rhodium) create steric hindrance that favors the formation of the linear aldehyde (anti-Markovnikov addition).[5] Consider using ligands like triphenylphosphine (PPh₃) or more specialized scaffolding ligands designed to direct the reaction.[6]

  • Catalyst Deactivation: The catalyst may lose activity over the course of the reaction, leading to incomplete conversion or the promotion of side reactions.

    • Solution: Ensure all reagents and solvents are of high purity and are properly degassed to remove oxygen, which can poison the catalyst. The use of a supported ionic liquid-phase (SILP) catalyst has also been shown to improve catalyst stability and recyclability.[1]

Question 2: I'm observing a significant amount of the branched aldehyde isomer in my product mixture. How can I increase the regioselectivity for the desired linear product?

Answer:

Achieving high regioselectivity is arguably the most significant challenge in this synthesis. The ratio of the linear (n) to branched (iso) product is primarily dictated by the catalyst system.

Potential Causes & Recommended Solutions:

  • Insufficient Ligand Steric Bulk: The electronic and steric properties of the ligands coordinated to the metal center (e.g., rhodium) are the primary drivers of regioselectivity.

    • Solution: Employ bulky phosphine or phosphite ligands. The classic triphenylphosphine (PPh₃) is a good starting point, but increasing the P/Rh ratio can enhance selectivity.[1] For more challenging substrates, specialized ligands that can reversibly bind to the substrate's hydroxyl group can direct the catalyst to the terminal carbon, achieving very high selectivity.[6]

  • High Reaction Temperature: As mentioned previously, higher temperatures can sometimes reduce the selectivity of the catalyst system.

    • Solution: Perform a temperature optimization study. Start at a moderate temperature (e.g., 70-80°C for Rh-based systems) and adjust in increments to find the optimal balance between reaction rate and selectivity.[1]

  • Inappropriate Catalyst Metal: While cobalt catalysts are a cost-effective alternative to rhodium, they often require harsher conditions and may offer lower regioselectivity for this specific transformation unless paired with specific ligands.[2][7]

    • Solution: For high selectivity towards the linear product, rhodium-phosphine complexes are generally the preferred choice.[2]

Question 3: My final product is difficult to purify, and I suspect degradation or further reactions are occurring during workup. What are the best practices for purification?

Answer:

This compound contains both an aldehyde and a hydroxyl group, making it susceptible to several issues during purification, including oxidation, self-condensation (aldol reaction), and acetal formation.

Potential Causes & Recommended Solutions:

  • Oxidation: The aldehyde group can be easily oxidized to a carboxylic acid, especially if exposed to air for prolonged periods, or at elevated temperatures.

    • Solution: Perform all purification steps, particularly distillation, under an inert atmosphere (e.g., nitrogen or argon).

  • Aldol Condensation: In the presence of acidic or basic residues, the aldehyde can undergo self-condensation, leading to higher molecular weight impurities.[8]

    • Solution: Neutralize the reaction mixture carefully before purification. A mild aqueous wash (e.g., with a saturated sodium bicarbonate solution, followed by brine) can remove acidic or basic residues. Ensure all glassware is clean and free of contaminants.

  • Thermal Instability: Prolonged heating during distillation can cause degradation.

    • Solution: Use vacuum distillation to lower the boiling point of the product. A short-path distillation apparatus is recommended to minimize the time the compound spends at high temperatures.

  • Acetal/Hemiacetal Formation: The presence of both an alcohol (the product itself or a solvent) and an aldehyde can lead to the formation of hemiacetals or acetals, which can complicate purification.[8]

    • Solution: Ensure the solvent used for extraction is fully removed before distillation. If alcohol solvents are used in the reaction, they must be completely evaporated.

Frequently Asked Questions (FAQs)
  • Q1: What is the most common and effective synthetic route to this compound? The hydroformylation of allylic alcohols is the most common and industrially important method.[4] This reaction involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of the alkene using a transition metal catalyst and syngas (a mixture of CO and H₂).[2]

  • Q2: How do I choose between a rhodium and a cobalt catalyst? Rhodium catalysts, especially when complexed with phosphine ligands, are highly active and selective under milder conditions (lower temperature and pressure), making them ideal for achieving high yields and regioselectivity for specialty chemicals.[2][6] Cobalt catalysts are significantly less expensive but typically require higher temperatures and pressures, and may lead to more side products like isomers unless carefully controlled.[7] For lab-scale synthesis where purity and yield are paramount, rhodium is generally preferred.

  • Q3: What role does the solvent play in this reaction? The solvent solubilizes the catalyst, substrate, and gases, facilitating the reaction. Biphasic systems, such as using ionic liquids or supercritical CO₂, have been explored to improve mass transfer and simplify product separation and catalyst recycling.[3] For standard lab procedures, non-protic solvents like toluene are often used.[4]

  • Q4: How can I effectively monitor the reaction's progress? The reaction can be monitored by taking small, periodic aliquots from the reaction mixture (if the reactor setup allows) and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC). GC is particularly effective for quantifying the consumption of starting material and the formation of products and byproducts.

  • Q5: What are the key safety precautions for this synthesis? This reaction involves flammable and toxic gases (hydrogen and carbon monoxide) under pressure. It must be conducted in a well-ventilated fume hood using a high-pressure reactor (autoclave) that is properly rated and maintained. Always check for leaks before heating and pressurizing the system. Personnel should be thoroughly trained in high-pressure reaction safety.

Visualizations and Diagrams
Reaction Pathway Diagram

The following diagram illustrates the desired hydroformylation reaction to produce this compound and the major competing side reactions.

G cluster_reactants Reactants cluster_catalyst Catalyst System cluster_products Products & Byproducts start 2-Methallyl Alcohol + CO/H₂ cat Rh or Co Catalyst + Ligand (e.g., PPh₃) start->cat main_product This compound (Desired Linear Product) cat->main_product Desired Path (High CO pressure, Bulky Ligand) iso_product 3-Hydroxy-3-methylpropanal (Branched Isomer) cat->iso_product Side Reaction 1 (Low Steric Hindrance) hydro_product 2-Methyl-1,4-butanediol (Hydrogenation Product) cat->hydro_product Side Reaction 2 (High H₂ pressure) isomer_product Butan-2-one (Isomerization Product) cat->isomer_product Side Reaction 3 (High Temperature) G cluster_low_conversion Low Conversion cluster_high_conversion High Conversion, Low Yield start Problem: Low Yield of Desired Product check_conversion Analyze Crude Product (GC/NMR). Is Starting Material Consumed? start->check_conversion cause_low_conv Potential Causes: - Catalyst Deactivated (O₂ leak) - Insufficient Temperature/Time - Poor Mixing check_conversion->cause_low_conv No check_byproducts Identify Major Byproducts check_conversion->check_byproducts Yes sol_low_conv Solutions: - Check system for leaks; use pure reagents - Increase temp. or reaction time - Improve agitation cause_low_conv->sol_low_conv cause_iso High Branched Isomer check_byproducts->cause_iso cause_hydro High Hydrogenation Product check_byproducts->cause_hydro cause_isomer Other Isomerization Products check_byproducts->cause_isomer sol_iso Solutions: - Use bulkier phosphine ligands - Increase Ligand/Metal ratio - Lower reaction temperature cause_iso->sol_iso sol_hydro Solutions: - Increase CO:H₂ ratio - Lower reaction temperature - Choose less hydrogenating catalyst cause_hydro->sol_hydro sol_isomer Solutions: - Lower reaction temperature - Screen different catalyst systems cause_isomer->sol_isomer

Caption: A logical workflow for troubleshooting low yields in the synthesis.

Experimental Protocols
Protocol 1: Lab-Scale Synthesis via Hydroformylation

This protocol is a representative example using a rhodium-based catalyst. Disclaimer: All high-pressure reactions should be performed by trained personnel with appropriate safety precautions.

Parameter Value / Description Rationale
Reactor 100 mL Stainless Steel Autoclave with magnetic stirringRequired for handling high pressures of CO and H₂ safely.
Substrate 2-Methallyl alcohol (5.0 g, ~69.3 mmol)Starting material for the synthesis.
Catalyst Precursor Rh(acac)(CO)₂ (0.018 g, ~0.07 mmol, 0.1 mol%)A common, stable rhodium source.
Ligand Triphenylphosphine (PPh₃) (0.73 g, ~2.8 mmol)Provides steric bulk to favor linear product formation. (P/Rh ratio ≈ 40:1).
Solvent Toluene, degassed (40 mL)An inert solvent that solubilizes reactants and catalyst.
Syngas 1:1 mixture of CO:H₂The source of the formyl group and hydrogen.
Pressure 20 bar (initial pressure at room temp.)Provides sufficient concentration of gases for the reaction.
Temperature 80 °CA moderate temperature to balance reaction rate and selectivity. [3]
Time 4-6 hoursTypical duration for high conversion.

Step-by-Step Methodology:

  • Reactor Preparation: In a glovebox or under an inert atmosphere, add the Rh(acac)(CO)₂, triphenylphosphine, and a magnetic stir bar to the autoclave.

  • Adding Reagents: Seal the reactor, remove it from the glovebox, and add the degassed toluene and 2-methallyl alcohol via syringe through a septum.

  • Purging: Purge the reactor 3-4 times with the 1:1 CO/H₂ syngas mixture to remove any residual air.

  • Pressurization: Pressurize the reactor to 20 bar with the CO/H₂ mixture.

  • Reaction: Place the reactor in a heating mantle on a magnetic stir plate. Set the stirring to a vigorous rate (e.g., 800 RPM) and heat the reactor to 80 °C.

  • Monitoring: Monitor the pressure throughout the reaction. A drop in pressure indicates gas consumption. The reaction can be monitored by taking samples for GC analysis if the setup permits.

  • Cooling & Depressurization: After 4-6 hours, cool the reactor to room temperature in an ice bath. Carefully and slowly vent the excess gas in a fume hood.

  • Workup: Open the reactor and transfer the crude reaction mixture to a round-bottom flask for solvent removal and subsequent purification.

Protocol 2: Purification by Vacuum Distillation
  • Solvent Removal: Remove the toluene from the crude reaction mixture using a rotary evaporator.

  • Setup: Assemble a short-path vacuum distillation apparatus. Ensure all joints are properly sealed with vacuum grease.

  • Distillation: Heat the flask containing the crude product gently using an oil bath. The desired product, this compound, will distill under reduced pressure. Collect the fraction that distills at the correct temperature and pressure (the exact values should be determined experimentally or from literature for the specific setup).

  • Storage: Store the purified, colorless liquid under an inert atmosphere (argon or nitrogen) at low temperatures (e.g., < 4 °C) to prevent degradation and oxidation.

References
  • Vertex AI Search. (2026).
  • Deshpande, R. M., et al. (2004). Regioselective Hydroformylation of Allylic Alcohols Using Rh/PPh3 Supported Ionic Liquid-Phase Catalyst. Industrial & Engineering Chemistry Research, 43(13), 3325–3330.
  • ResearchGate. (2025).
  • Wikipedia. (2026).
  • Jackson, P. E., et al. (2012). Regioselective Hydroformylation of Allylic Alcohols.
  • Google Patents. (2001).
  • Google Patents. (2022).
  • Google Patents. (1984). Synthesis of 2-methylbutanal.
  • BYJU'S. (2023). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids.

Sources

Side products in the hydroformylation synthesis of 4-Hydroxy-2-methylbutanal

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Hydroformylation of Allyl Alcohol

A Guide to Maximizing Yield and Minimizing Side Products in the Synthesis of 4-Hydroxy-2-methylbutanal

Welcome to the technical support center for the hydroformylation of allyl alcohol. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of this compound and its derivatives. Here, we address common challenges, provide in-depth troubleshooting advice, and offer validated protocols to enhance your experimental success. Our focus is on understanding and controlling the formation of unwanted side products to improve the yield and purity of your target molecule.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of allyl alcohol hydroformylation in this context?

The primary objective is the regioselective addition of a formyl group (–CHO) and a hydrogen atom across the double bond of allyl alcohol to produce aldehydes. Specifically, the target is the branched isomer, this compound (also known as 3-hydroxy-2-methylpropanal), which is a valuable intermediate in the synthesis of various fine chemicals and pharmaceuticals. The reaction is typically catalyzed by rhodium complexes modified with phosphine ligands.[1][2]

Q2: What are the most common side products I should expect?

The hydroformylation of allyl alcohol is complicated by several potential side reactions.[1] The most prevalent side products include:

  • 4-Hydroxybutanal (the linear isomer): Results from the addition of the formyl group to the terminal carbon.

  • Propanal and n-Propanol: Formed via isomerization of allyl alcohol, followed by potential hydrogenation.[1][3]

  • "Heavy Ends" or Aldol Products: Result from the self-condensation of the aldehyde products.[4][5]

  • Propane: Formed by the simple hydrogenation of the allyl alcohol double bond, though this is typically a minor pathway with rhodium catalysts.[6]

Q3: Why is regioselectivity (branched vs. linear product) so critical in this reaction?

Controlling regioselectivity is paramount because the branched (iso) product, this compound, and the linear (normal) product, 4-hydroxybutanal, are constitutional isomers with different physical and chemical properties. Achieving a high ratio of branched-to-linear (iso-to-normal) product is essential for maximizing the yield of the desired molecule and simplifying downstream purification processes. The choice of catalyst and ligands is the primary tool for controlling this selectivity.[7][8][9][10]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments, linking them to their chemical origins and providing actionable solutions.

Problem 1: Low Iso-to-Normal (Branched/Linear) Product Ratio

You observe a high percentage of the undesired linear isomer, 4-hydroxybutanal, in your crude product mixture.

  • Potential Causes:

    • Ligand Choice: The steric and electronic properties of the phosphine ligand are the most significant factors influencing regioselectivity. Less bulky ligands, like triphenylphosphine (PPh3), often favor the linear product.[1][6]

    • Ligand-to-Metal Ratio (P/Rh): An insufficient excess of the phosphine ligand can lead to the formation of rhodium species that are less selective for the branched product.

    • Carbon Monoxide (CO) Concentration: Lower concentrations of CO in the reaction liquid can negatively impact the ratio of normal to iso products.[11]

    • Temperature: Higher reaction temperatures can sometimes decrease the selectivity for the desired branched product.[8]

  • Recommended Solutions:

    • Ligand Modification: Employ sterically bulkier phosphine or phosphite ligands. Bidentate ligands, such as those from the BISBI or Xantphos families, or certain self-assembling ligands are known to promote the formation of branched aldehydes.[8][9][12] For instance, using 1,1′-bis(diphenylphosphino)ferrocene has been shown to achieve high yields of the linear product, demonstrating the strong influence of the ligand.[1]

    • Optimize P/Rh Ratio: Increase the molar excess of the phosphine ligand relative to the rhodium catalyst precursor. A higher P/Rh ratio helps maintain the desired catalytically active species.

    • Adjust Syngas Pressure & Composition: Increase the partial pressure of carbon monoxide. Studies have shown that a higher concentration of dissolved CO favors a higher normal/iso product ratio, a principle that can be adapted to favor the iso product with the right ligand system.[11]

    • Temperature Screening: Conduct the reaction at a lower temperature (e.g., 40-60 °C) to improve selectivity, accepting a potential trade-off in reaction rate.[6]

Problem 2: Significant Formation of Propanal and/or n-Propanol

Your analysis shows a substantial amount of C3 byproducts, which indicates a competing isomerization pathway is active.

  • Potential Causes:

    • Catalyst System: The catalyst itself can facilitate the isomerization of allyl alcohol to its enol form, which then tautomerizes to propanal.[13] This is particularly prevalent with unmodified cobalt catalysts but can also occur with rhodium systems under certain conditions.[3][6]

    • High Temperature: Elevated temperatures can significantly accelerate the rate of isomerization relative to hydroformylation.[3]

    • Hydrogen Partial Pressure (H2): High H2 partial pressure can lead to the subsequent hydrogenation of the propanal intermediate to n-propanol.

  • Recommended Solutions:

    • Catalyst and Ligand Selection: Ensure you are using a rhodium-based catalyst system, as cobalt catalysts are well-known to promote isomerization of allyl alcohol.[3][6] The choice of phosphine ligand can also suppress this side reaction.

    • Lower Reaction Temperature: Reduce the reaction temperature. Studies have shown a direct correlation between increasing temperature and an increased yield of propanal and its derivatives.[3]

    • Optimize Syngas Ratio (H2/CO): Decrease the H2/CO ratio in your syngas mixture. Using a 1:1 or even a CO-rich ratio can disfavor the isomerization and subsequent hydrogenation pathways.[1]

Problem 3: Presence of High Molecular Weight Impurities ("Heavy Ends")

The product mixture is contaminated with viscous, high-boiling point substances, complicating purification.

  • Potential Causes:

    • Aldol Condensation: The aldehyde products (both branched and linear) can undergo a base- or acid-catalyzed aldol condensation, leading to the formation of dimers and other oligomers.[4][5] This reaction is often promoted by higher temperatures or the presence of impurities.

    • High Product Concentration: As the reaction progresses and the aldehyde concentration increases, the rate of the bimolecular aldol condensation also increases.

  • Recommended Solutions:

    • Control Temperature and Reaction Time: Avoid unnecessarily high temperatures or prolonged reaction times after high conversion has been reached.

    • pH Control: Ensure the reaction medium is neutral. Acidic or basic impurities on glassware or in reagents can catalyze condensation.[14]

    • Substrate Concentration: Running the reaction at a lower initial concentration of allyl alcohol may help minimize the rate of product condensation.[11]

    • In-Situ Hydrogenation: In some processes, the hydroformylation product is immediately hydrogenated to the corresponding alcohol (e.g., 1,4-butanediol from the linear isomer), which is not susceptible to aldol condensation.[15][16] This tandem approach can prevent the formation of heavy ends.[6]

Visualizing the Reaction Pathways

To better understand the interplay between the desired reaction and side product formation, the following diagrams illustrate the key chemical transformations.

Main Hydroformylation & Isomerization Pathways AA Allyl Alcohol Linear_Intermediate Linear Rh-Alkyl Intermediate AA->Linear_Intermediate + Rh-H Branched_Intermediate Branched Rh-Alkyl Intermediate AA->Branched_Intermediate + Rh-H Propanal Propanal (Side Product) AA->Propanal Isomerization (Rh-H catalyst) RhH Rh-H Catalyst HB 4-Hydroxybutanal (Side Product) Linear_Intermediate->HB + CO, + H2 HMB This compound (Desired Product) Branched_Intermediate->HMB + CO, + H2

Caption: Desired vs. side product formation pathways.

Quantitative Impact of Reaction Conditions

The following table summarizes literature data on how key parameters can influence product distribution. Note that specific results are highly dependent on the exact catalyst and ligand system used.

ParameterChangeEffect on Branched Product (Desired)Effect on Linear ProductEffect on Isomerization (Propanal)Rationale
Ligand PPh3 → Bulky LigandIncrease DecreaseMay DecreaseSteric hindrance from a bulky ligand favors hydride addition to the terminal carbon, leading to the branched alkyl intermediate.[6]
Temperature 60°C → 100°CDecreaseIncreaseSignificant Increase Higher thermal energy overcomes the activation barrier for the less-favored linear pathway and accelerates isomerization.[3][8]
CO Pressure 10 bar → 50 barIncrease May Increase or DecreaseDecreaseHigher CO concentration can suppress alkene dissociation from the metal center, reducing the chance for isomerization.[11]
H2/CO Ratio 1:1 → 2:1No major changeNo major changeIncrease (in propanol)Higher H2 pressure favors competing hydrogenation of both the substrate and the isomerized propanal byproduct.[1]

Reference Experimental Protocol

This protocol provides a baseline for the rhodium-catalyzed hydroformylation of allyl alcohol. It should be optimized for your specific equipment and target selectivity.

Materials:

  • Rh(acac)(CO)2 (catalyst precursor)

  • Sterically demanding phosphine ligand (e.g., a bulky bisphosphine)

  • Allyl alcohol (substrate)

  • Toluene (solvent, anhydrous)

  • Syngas (1:1 mixture of H2/CO)

  • High-pressure autoclave reactor equipped with a stirrer, gas inlet, and temperature control

Procedure:

  • Catalyst Preparation: In a glovebox, charge a Schlenk flask with Rh(acac)(CO)2 and the desired phosphine ligand (e.g., a 1:10 molar ratio of Rh:Ligand). Add anhydrous toluene to dissolve the components.

  • Reactor Setup: Transfer the catalyst solution to the autoclave reactor under an inert atmosphere (N2 or Ar). Add the required amount of allyl alcohol via syringe.

  • Purging: Seal the reactor and purge it 3-5 times with syngas to remove any residual air.

  • Pressurization: Pressurize the reactor to the desired pressure (e.g., 20-40 bar) with the 1:1 H2/CO syngas mixture.

  • Reaction: Begin stirring and heat the reactor to the target temperature (e.g., 60-80°C). Maintain constant pressure by supplying syngas from a reservoir as it is consumed.

  • Monitoring: Monitor the reaction progress by taking aliquots (if the reactor setup allows) and analyzing them by GC or NMR to determine conversion and product distribution.

  • Workup: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure.

  • Analysis: Analyze the crude reaction mixture by GC-MS and NMR to quantify the yield of this compound and identify all side products.

G cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Analysis prep1 1. Charge Rh(acac)(CO)2 & Ligand to Flask prep2 2. Dissolve in Anhydrous Toluene prep1->prep2 prep3 3. Transfer Catalyst Solution & Substrate to Autoclave prep2->prep3 react1 4. Purge Reactor with Syngas prep3->react1 react2 5. Pressurize with H2/CO react1->react2 react3 6. Heat & Stir (Constant Pressure) react2->react3 react4 7. Monitor Progress (GC/NMR) react3->react4 workup1 8. Cool & Vent Reactor react4->workup1 workup2 9. Analyze Crude Product (GC-MS, NMR) workup1->workup2

Caption: Experimental workflow for hydroformylation.

References

  • Hydroformyl
  • Regioselective Hydroformyl
  • Isomerization of allyl alcohol under hydroformyl
  • Process for the hydrogenation of hydroformylation mixtures - Google P
  • Reaction schematic of hydroformylation of an olefin leading to the formation of n- and iso- aldehyde and the formation of hydrogenation and aldol condensation side products.
  • Co-feeding ethylene with allyl alcohol in hydroformylation to produce 1,4-butanediol and n-propanol - Google P
  • Applied Hydroformylation | Chemical Reviews - ACS Public
  • Rhodium-Catalyzed Hydroformylation of Allyl Alcohol.
  • Highly (regio)selective hydroformylation of olefins using self-assembling phosphines - Organic & Biomolecular Chemistry (RSC Publishing)
  • Highly (regio)selective hydroformylation of olefins using self-assembling phosphines - Organic & Biomolecular Chemistry (RSC Publishing)
  • Active and Regioselective Ru Single-Site Heterogeneous Catalysts for Alpha-Olefin Hydroformylation | ACS Catalysis - ACS Public
  • Process for the hydrogenation of hydroformylation mixtures - Google P
  • Hydroformyl
  • Enhancement of rate and selectivity in hydroformylation of allyl alcohol through solvent effect - ScienceDirect
  • A Method For Hydrogenation Of Aldehydes - Google P
  • Regioselective hydroformylation of allyl alcohol catalyzed by phosphine-stabilized single-atom Rh sites - ResearchG
  • Hydroformylation of allyl alcohol with formaldehyde catalyzed by rhodium-phosphine systems - ResearchG
  • The Hydroformyl
  • (PDF)
  • Highly (regio)
  • Highly selective asymmetric Rh-catalyzed hydroformyl
  • Allyl alcohol hydroformylation - Google P
  • Mechanism of the catalytic olefin hydroformyl
  • RHODIUM-CATALYZED STEREOSELECTIVE HYDROFORMYLATION - University of Illinois Urbana-Champaign
  • Regioselective Hydroformylation of Allylic Alcohols Using Rh/PPh3 Supported Ionic Liquid-Phase Catalyst...
  • Process for production of allyl alcohol - Google P
  • Aldol condens
  • Rhodium-Catalyzed Hydroformylation of Allyl Alcohol.
  • Give chemical equations for following conversions: (i)

Sources

Purification challenges for 4-Hydroxy-2-methylbutanal from reaction mixtures

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of 4-Hydroxy-2-methylbutanal from complex reaction mixtures. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common purification hurdles.

Introduction: The Challenge of Purifying this compound

This compound is a bifunctional molecule containing both a hydroxyl and an aldehyde group, making it a valuable intermediate in organic synthesis.[1][2] However, these same functional groups contribute to its reactivity and potential instability, posing significant purification challenges. Common issues include the presence of structurally similar impurities, degradation on common stationary phases, and oxidation. This guide offers practical solutions to these problems.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found in a crude this compound reaction mixture?

A1: Impurities are largely dependent on the synthetic route. Common synthesis methods include aldol condensation and hydroformylation.[1][3] Potential impurities include:

  • Starting materials: Unreacted acetaldehyde and propionaldehyde (from aldol condensation) or allyl alcohol (from hydroformylation).[1][3]

  • Isomers: Such as 3-hydroxy-2-methylpropionaldehyde.[3]

  • Oxidation products: The corresponding carboxylic acid, 4-hydroxy-2-methylbutanoic acid, is a common impurity formed by air oxidation of the aldehyde.[1][4]

  • Reduction products: The corresponding alcohol, 4-hydroxy-2-methylbutanol, can form if reducing agents are present or during certain work-up conditions.[1]

  • Self-condensation products: Aldehydes can undergo self-condensation, especially under basic or acidic conditions.

Q2: My this compound appears to be degrading during column chromatography. What is the likely cause and how can I prevent it?

A2: Degradation on silica gel is a frequent problem with aldehydes.[4][5] The acidic nature of silica can catalyze side reactions like acetal formation (if alcohols are used as eluents), self-condensation, or other decomposition pathways.[6] To mitigate this, consider the following:

  • Deactivate the silica gel: Flush the packed column with a solvent system containing 1-2% triethylamine before loading your sample.[7] This neutralizes the acidic sites.

  • Use an alternative stationary phase: Alumina can be a less acidic alternative to silica gel.[6]

  • Avoid reactive solvents: Do not use alcohol-based solvents in your eluent, as they can form hemiacetals and acetals with the aldehyde.[6] Opt for solvent systems like hexane/ethyl acetate or hexane/diethyl ether.[4]

Q3: Is column chromatography a suitable method for purifying this compound? What are the recommended conditions?

A3: Yes, column chromatography can be effective if precautions are taken to prevent degradation.[4]

  • Stationary Phase: Deactivated silica gel or neutral alumina.

  • Solvent System: A gradient of hexane and a polar solvent like ethyl acetate or diethyl ether is recommended.[4] Start with a low polarity to elute non-polar impurities and gradually increase the polarity to elute the desired product. A typical starting point could be 97:3 hexane/diethyl ether.[4]

  • TLC Analysis: Always perform a thorough TLC analysis with various solvent systems to determine the optimal separation conditions before attempting column chromatography.[6]

Q4: What is the bisulfite adduct formation method and when is it most useful?

A4: This is a highly effective chemical purification method for aldehydes.[8][9] The aldehyde reacts with sodium bisulfite to form a water-soluble adduct.[8] This allows for the separation of the aldehyde from non-aldehyde impurities via liquid-liquid extraction. The aldehyde can then be regenerated by treating the aqueous layer with a base.[9][10] This method is particularly useful when:

  • The aldehyde is difficult to separate from impurities with similar polarities by chromatography.

  • The aldehyde is sensitive to degradation on silica gel.

  • You need to remove small amounts of aldehyde from a large amount of a non-aldehyde product.[10]

Q5: Can I use distillation to purify this compound?

A5: Distillation is a potential purification method, particularly for large-scale purifications. However, due to the presence of the hydroxyl group and the aldehyde's potential for thermal instability, vacuum distillation is highly recommended to reduce the boiling point and minimize the risk of decomposition.

Troubleshooting Guides

Problem: Low Purity After Column Chromatography
Symptom Possible Cause Solution
Broad peaks in HPLC/GCCo-elution with an impurity.Optimize the solvent system for better separation. Consider using a different stationary phase (e.g., alumina).
Multiple spots on TLC of collected fractionsInadequate separation.Use a shallower solvent gradient during column chromatography. Ensure the column is not overloaded.
Appearance of new spots on TLC after chromatographyDecomposition on the column.Deactivate the silica gel with triethylamine.[7] Use a less acidic stationary phase like alumina.[6]
Problem: Product Decomposition on Silica Gel
Symptom Possible Cause Solution
Streaking on TLC plateStrong interaction with acidic silica.Add a small amount of triethylamine or acetic acid to the developing solvent to improve the spot shape.
Low or no product recovery from the columnIrreversible adsorption or decomposition.Deactivate the silica gel before use.[7] Consider alternative purification methods like bisulfite adduct formation[8][9] or distillation.
Problem: Incomplete Separation from Isomers or Starting Materials
Symptom Possible Cause Solution
Overlapping peaks in analytical chromatographySimilar polarity of the compounds.Employ high-performance liquid chromatography (HPLC) with a high-resolution column. For column chromatography, use a very shallow solvent gradient.
Presence of starting materials in the final productIncomplete reaction or co-elution.If starting materials are non-aldehydic, use the bisulfite adduct formation method to selectively remove the product.[8][9]
Problem: Persistent Carboxylic Acid Impurity
Symptom Possible Cause Solution
Acidic nature of the product, characteristic IR peakOxidation of the aldehyde.Perform a mild basic wash (e.g., with a saturated sodium bicarbonate solution) during the work-up to remove the acidic impurity.[4] Store the purified aldehyde under an inert atmosphere (e.g., nitrogen or argon) and at low temperatures to prevent further oxidation.

Experimental Protocols

Protocol 1: Purification by Column Chromatography with Deactivated Silica
  • Slurry Preparation: Prepare a slurry of silica gel in your initial, low-polarity eluent (e.g., 98:2 hexane/ethyl acetate).

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Deactivation: Prepare a solution of your initial eluent containing 1% triethylamine. Pass 2-3 column volumes of this deactivating solvent through the packed column.

  • Equilibration: Flush the column with 2-3 column volumes of the initial eluent (without triethylamine) to remove excess base.

  • Sample Loading: Dissolve your crude this compound in a minimal amount of the eluent and load it onto the column.

  • Elution: Begin elution with the initial solvent system, gradually increasing the polarity (e.g., increasing the percentage of ethyl acetate) to elute your product. Collect fractions and monitor by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Purification via Bisulfite Adduct Formation
  • Dissolution: Dissolve the crude reaction mixture in a water-miscible solvent like methanol or THF.[9]

  • Adduct Formation: Add a freshly prepared saturated aqueous solution of sodium bisulfite to the dissolved mixture. Stir vigorously for 1-2 hours. The reaction can be monitored by TLC or GC for the disappearance of the aldehyde.[9]

  • Extraction of Impurities: Add an immiscible organic solvent (e.g., diethyl ether or ethyl acetate) and water to the mixture in a separatory funnel. Shake well and separate the layers. The non-aldehydic impurities will remain in the organic layer.[8][9]

  • Aldehyde Regeneration: Isolate the aqueous layer containing the bisulfite adduct. Add a fresh portion of organic solvent. While stirring, slowly add a base (e.g., saturated sodium bicarbonate or sodium hydroxide solution) until the solution is basic and gas evolution ceases. This will regenerate the aldehyde, which will move into the organic layer.[9]

  • Isolation: Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified this compound.

Visualizations

TroubleshootingWorkflow start Purification Issue Identified check_purity Assess Purity (TLC, HPLC, GC) start->check_purity is_pure Is Purity Acceptable? check_purity->is_pure end Purification Successful is_pure->end Yes check_decomposition Check for Decomposition (Streaking on TLC, Product Loss) is_pure->check_decomposition No is_decomposing Is Decomposition Occurring? check_decomposition->is_decomposing deactivation Deactivate Silica or Use Alumina is_decomposing->deactivation Yes optimize_chromatography Optimize Chromatography (Solvent Gradient, Column Loading) is_decomposing->optimize_chromatography No deactivation->check_purity bisulfite Consider Bisulfite Adduct Formation deactivation->bisulfite optimize_chromatography->check_purity

Caption: A general troubleshooting workflow for purification issues.

BisulfitePurification start Crude Mixture (Aldehyde + Impurities) add_bisulfite 1. Add Saturated NaHSO₃ (aq) 2. Stir start->add_bisulfite extraction1 Liquid-Liquid Extraction (Organic Solvent + Water) add_bisulfite->extraction1 aqueous_layer Aqueous Layer (Water-Soluble Bisulfite Adduct) extraction1->aqueous_layer organic_layer1 Organic Layer (Impurities) extraction1->organic_layer1 basify 1. Add Organic Solvent 2. Add Base (e.g., NaHCO₃) aqueous_layer->basify extraction2 Liquid-Liquid Extraction basify->extraction2 aqueous_layer2 Aqueous Layer (Salts) extraction2->aqueous_layer2 organic_layer2 Organic Layer (Purified Aldehyde) extraction2->organic_layer2 isolate Dry and Concentrate organic_layer2->isolate final_product Pure this compound isolate->final_product

Caption: Workflow for purification via bisulfite adduct formation.

References

  • ResearchGate. (2015, December 3). Is it possible to purify aldehyde by column? Is there any other method to do purification?
  • ResearchGate. (2014, September 29). What is the best solvent for purifying aldehyde in a column chromatography?
  • ACS Publications. (2017, July 12). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development.
  • University of Rochester, Department of Chemistry. Workup: Aldehydes.
  • JoVE. (2018, January 10). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.
  • University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography.
  • Google Patents. (2022, March 8). CN114149312A - Preparation method of 4-hydroxybutanal.
  • PubChem. This compound.
  • Shimadzu. HPLC Troubleshooting Guide.

Sources

Technical Support Center: Catalyst Deactivation in 4-Hydroxy-2-methylbutanal Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing challenges in the synthesis of 4-Hydroxy-2-methylbutanal (HMB). This guide is designed for researchers, scientists, and process chemists encountering issues with catalyst performance, specifically focusing on deactivation. We will explore the common causes of catalyst decay, provide systematic troubleshooting workflows, and offer detailed protocols for diagnosis and regeneration.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary synthesis route?

A1: this compound (HMB), a C5 molecule containing both hydroxyl and aldehyde functional groups, is a valuable intermediate in organic synthesis.[1] The most common and direct industrial synthesis method is the aldol condensation of propionaldehyde and formaldehyde.[2][3] This reaction requires a catalyst to proceed efficiently and with high selectivity.

Q2: What types of catalysts are typically used for HMB synthesis via aldol condensation?

A2: A range of catalysts can be employed for this reaction, primarily basic in nature. These include:

  • Homogeneous Base Catalysts: Aqueous solutions of sodium hydroxide or potassium hydroxide are frequently used due to their low cost and high activity.[4]

  • Heterogeneous Catalysts: To simplify catalyst-product separation, solid catalysts are often preferred. Basic anion exchange resins and solid base materials like hydrotalcites are effective options.[4]

Q3: What is catalyst deactivation and why is it a concern?

A3: Catalyst deactivation is the gradual or rapid loss of catalytic activity and/or selectivity over time.[5] It is a significant challenge in nearly all catalytic processes, leading to reduced reaction efficiency, lower product yields, increased operational costs, and potential process downtime.[6] Understanding the root cause of deactivation is the first step toward mitigating its effects and restoring performance.[7]

Q4: What are the immediate signs of catalyst deactivation in my HMB synthesis?

A4: The primary indicators of catalyst deactivation during your experiment include:

  • Decreased Conversion: A noticeable drop in the consumption of reactants (propionaldehyde and formaldehyde) over time under constant reaction conditions.

  • Reduced Selectivity: An increase in the formation of unwanted byproducts, such as polymers or products from Cannizzaro side-reactions.[3]

  • Increased Pressure Drop: For fixed-bed reactors using heterogeneous catalysts, an increase in the pressure differential across the catalyst bed often indicates fouling or mechanical degradation of the catalyst particles.[6]

Troubleshooting Guide: From Problem to Solution

This section provides a systematic approach to diagnosing and resolving common issues related to catalyst deactivation.

Problem 1: Gradual but Consistent Loss of Reactant Conversion and HMB Yield
  • Possible Cause A: Fouling by Polymeric Byproducts

    • Causality: Aldehydes, especially formaldehyde, can undergo self-polymerization or co-polymerization under basic conditions, forming heavy organic residues. These polymers deposit on the catalyst's surface and within its pore structure, physically blocking access to the active sites.[4] This is one of the most common deactivation mechanisms in aldol condensation reactions.

    • Diagnostic Steps:

      • Carefully unload the deactivated catalyst.

      • Visually inspect the catalyst for any discoloration or sticky residues.

      • Perform BET Surface Area and Pore Volume Analysis . A significant decrease in surface area and pore volume compared to the fresh catalyst strongly suggests fouling.[6][7]

      • Conduct Thermogravimetric Analysis (TGA) or Temperature Programmed Oxidation (TPO) . These techniques quantify the amount of carbonaceous deposits (coke/polymers) by measuring weight loss upon heating in an oxidizing atmosphere.[8]

    • Recommended Solutions:

      • Solvent Washing: For less severe fouling, washing the catalyst with a suitable solvent (e.g., methanol, acetone) may dissolve and remove the polymeric deposits.[9]

      • Calcination: For heavy, non-soluble carbonaceous deposits, a controlled oxidative treatment (calcination) can burn off the foulants. Refer to Protocol 2 for a detailed procedure.[5]

      • Process Optimization: To prevent recurrence, consider optimizing reaction conditions. Ensure efficient stirring in batch reactors to avoid localized high concentrations of reactants that promote polymerization.[4]

  • Possible Cause B: Chemical Poisoning

    • Causality: Impurities present in the propionaldehyde or formaldehyde feedstock can act as catalyst poisons. These molecules strongly adsorb to the active sites, rendering them inactive.[5] Common poisons include sulfur, nitrogen, or chlorine compounds.[4] Even the reactants themselves can sometimes inhibit the catalyst at high concentrations.

    • Diagnostic Steps:

      • Analyze the feedstock purity using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

      • Use surface-sensitive characterization techniques on the deactivated catalyst. X-ray Photoelectron Spectroscopy (XPS) is highly effective for identifying the elemental composition of the catalyst surface and detecting the presence of poisons.[6]

    • Recommended Solutions:

      • Feedstock Purification: Implement an upstream purification step (e.g., distillation, guard beds) for the reactants to remove identified impurities.

      • Catalyst Regeneration: Depending on the nature of the poison, regeneration may be possible. For instance, some poisons can be removed by thermal treatment. However, strong chemisorption may lead to irreversible deactivation.[6]

Problem 2: Increased Formation of Byproducts and Decreased Selectivity to HMB
  • Possible Cause: Thermal Degradation or Sintering

    • Causality: Although aldol condensation is typically a low-temperature process, localized "hot spots" or temperature excursions can cause thermal damage. For supported catalysts, this can lead to the agglomeration of active metal particles (sintering), resulting in a loss of active surface area.[10][11] For ion-exchange resins, excessive temperature can degrade the polymer backbone.

    • Diagnostic Steps:

      • Review reactor temperature logs for any evidence of temperature overshoots.

      • Perform X-Ray Diffraction (XRD) on the catalyst. An increase in the crystallite size of the active phase compared to the fresh catalyst is a clear indication of sintering.[7]

      • Electron Microscopy (TEM/SEM) can visually confirm the growth and agglomeration of catalyst particles.[8]

    • Recommended Solutions:

      • Improve Temperature Control: Enhance the reactor's heat management system to prevent hot spots.

      • Catalyst Redispersion: For sintered metal catalysts, regeneration may involve treatments with oxidizing agents (e.g., halogens) followed by re-reduction to redisperse the active metal, though this is a complex process.[9] In many cases, sintering is irreversible, and catalyst replacement is necessary.

      • Select a More Thermally Stable Catalyst: If temperature excursions are unavoidable, consider a catalyst formulation with higher thermal stability.

Catalyst Deactivation Troubleshooting Workflow

G cluster_0 Troubleshooting Workflow Start Problem Observed: Loss of Activity / Selectivity Check_Pressure Increased Pressure Drop in Fixed Bed? Start->Check_Pressure Visual_Inspect Visual Inspection & BET Surface Area Analysis Check_Pressure->Visual_Inspect No Cause_Mechanical Probable Cause: Mechanical Degradation (Attrition) Check_Pressure->Cause_Mechanical Yes BET_Result Significant Surface Area Loss? Visual_Inspect->BET_Result TPO_XPS Perform TPO/TGA and XPS Analysis BET_Result->TPO_XPS Yes XRD_TEM Perform XRD & TEM Analysis BET_Result->XRD_TEM No TPO_Result High Carbon Content (TPO/TGA)? TPO_XPS->TPO_Result XPS_Result Poisons Detected (XPS)? TPO_Result->XPS_Result No Cause_Fouling Probable Cause: Fouling / Coking TPO_Result->Cause_Fouling Yes XPS_Result->XRD_TEM No Cause_Poisoning Probable Cause: Poisoning XPS_Result->Cause_Poisoning Yes XRD_Result Increased Crystallite Size (XRD)? XRD_TEM->XRD_Result Cause_Sintering Probable Cause: Sintering / Thermal Damage XRD_Result->Cause_Sintering Yes Solution_Replace Solution: Replace Catalyst & Optimize Flow Cause_Mechanical->Solution_Replace Solution_Regen_Foul Solution: Regenerate via Calcination or Solvent Wash Cause_Fouling->Solution_Regen_Foul Solution_Purify Solution: Purify Feedstock Cause_Poisoning->Solution_Purify Solution_Temp Solution: Improve Temp Control or Replace Catalyst Cause_Sintering->Solution_Temp

Caption: Troubleshooting decision tree for catalyst deactivation.

Data Summary & In-Depth Protocols
Table 1: Key Characterization Techniques for Deactivated Catalysts
TechniqueAbbreviationPrimary Information GainedRelevance to Deactivation Mechanism
N₂ PhysisorptionBETSpecific surface area, pore volume, and pore size distribution.[12]Detects pore blockage (fouling) and loss of surface area (sintering).[6]
X-ray Photoelectron SpectroscopyXPSSurface elemental composition and chemical states.[6]Identifies surface poisons (e.g., S, Cl) and changes in oxidation state.
Temperature Programmed OxidationTPOQuantifies and characterizes carbonaceous deposits (coke).[8]Confirms and measures the extent of fouling.
X-ray DiffractionXRDCrystalline structure and crystallite size of the active phase.[7]Detects phase changes and crystallite growth (sintering).
Thermogravimetric AnalysisTGAMeasures weight change as a function of temperature.[8]Quantifies volatile components and coke deposits.
Elemental AnalysisXRF/PIXEBulk elemental composition.Identifies foreign matter that may have entered the reactor.[6]
Protocol 1: Standard Operating Procedure for Catalyst Characterization

This protocol outlines the essential steps for analyzing a deactivated catalyst to determine the cause of failure.

  • Sample Collection: After the reaction, cool the reactor to room temperature under an inert atmosphere (e.g., Nitrogen) to prevent uncontrolled oxidation of the catalyst or any adsorbed species. Carefully collect representative samples of the used catalyst from different parts of the reactor bed.

  • BET Surface Area Analysis:

    • Degas approximately 0.15 g of the catalyst sample under vacuum at a specified temperature (e.g., 120°C) for several hours to remove adsorbed moisture and volatiles.[12]

    • Perform N₂ adsorption-desorption measurements at 77 K.

    • Calculate the specific surface area using the Brunauer-Emmett-Teller (BET) method.[7]

    • Compare the results with the data from a fresh catalyst sample. A significant reduction (>20%) is indicative of deactivation.

  • Temperature Programmed Oxidation (TPO):

    • Place a known mass of the deactivated catalyst in a quartz microreactor.

    • Heat the sample in a controlled ramp (e.g., 10 °C/min) under a flow of a dilute oxygen/inert gas mixture (e.g., 5% O₂ in He).

    • Monitor the off-gas using a mass spectrometer or a thermal conductivity detector (TCD) to detect the evolution of CO₂ and CO from the combustion of carbon deposits.

    • The amount of CO₂/CO produced is directly proportional to the amount of coke on the catalyst.

  • X-ray Photoelectron Spectroscopy (XPS):

    • Mount the catalyst sample on a holder and introduce it into the ultra-high vacuum chamber of the XPS instrument.

    • Irradiate the sample with X-rays and analyze the kinetic energy of the emitted photoelectrons.

    • The resulting spectrum reveals the elements present on the catalyst surface (top ~5-10 nm) and provides information about their chemical state, which is crucial for detecting poisons.[6]

Protocol 2: General Procedure for Catalyst Regeneration via Calcination

This protocol provides a general method for regenerating a catalyst deactivated by coke or polymeric fouling. Caution: This procedure generates CO and CO₂ and must be performed in a well-ventilated area or fume hood.

  • Catalyst Loading: Load the deactivated catalyst into a suitable reactor (e.g., a tube furnace).

  • Inert Purge: Start a flow of inert gas (e.g., Nitrogen, Argon) through the reactor at a flow rate of 50-100 mL/min. Heat the furnace to 120°C and hold for 1 hour to drive off any physically adsorbed water and light organics.[5]

  • Oxidative Ramp: Switch the gas feed to a diluted oxidizing stream (e.g., 1-5% air in Nitrogen). This is critical to control the exotherm from coke combustion and prevent thermal damage to the catalyst.

  • Controlled Burn-off: Slowly ramp the temperature (e.g., 2-5 °C/min) to the target calcination temperature. The optimal temperature depends on the catalyst's stability and the nature of the coke, but is often in the range of 350-500°C.[9][13]

  • Hold Period: Maintain the catalyst at the target temperature in the dilute oxidizing stream for 2-4 hours to ensure complete removal of all carbonaceous deposits.[5]

  • Cooling: Switch the gas flow back to the inert gas. Turn off the furnace and allow the catalyst to cool down to room temperature under the inert atmosphere.

  • Post-Regeneration Analysis: Once cooled, the regenerated catalyst should be re-characterized (e.g., using BET analysis) to confirm the restoration of its physical properties before being returned to service.

Mechanisms of Catalyst Deactivation

G cluster_1 Primary Deactivation Pathways Deactivation Catalyst Deactivation Chemical Chemical (Poisoning, Fouling) Deactivation->Chemical Thermal Thermal (Sintering) Deactivation->Thermal Mechanical Mechanical (Attrition) Deactivation->Mechanical Effect_Poison Effect: Active Site Blockage Chemical->Effect_Poison Poison Adsorption Effect_Foul Effect: Pore Mouth Blocking Chemical->Effect_Foul Polymer Deposition Effect_Sinter Effect: Loss of Active Surface Area Thermal->Effect_Sinter High Temp. Effect_Attrition Effect: Fines Generation, Increased Pressure Drop Mechanical->Effect_Attrition Physical Stress

Caption: Overview of common catalyst deactivation mechanisms.

References
  • Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024).
  • Lecture 10 Catalyst characterization.
  • Catalyst Characterization Techniques. (2021). Hiden Analytical.
  • Buy this compound | 22073-05-8. BenchChem.
  • Technical Support Center: Optimization of 4-Hydroxy-2-butanone Yield in Aldol Condens
  • Catalyst Testing in Modern M
  • Theoretical–Experimental Study of the Action of Trace Amounts of Formaldehyde, Propionaldehyde, and Butyraldehyde as Inhibitors of the Ziegler–Natta Catalyst and the Synthesis of an Ethylene–Propylene Copolymer. (2022). MDPI.
  • Metal Catalyst Design and Preparation in Control of Deactivation. (2015).
  • Kinetics of deactivation on Cu/ZnO/Al2O3 methanol synthesis catalysts. (2014).
  • Active Phase–Support Interaction in Phosphotungstic Acid-SiO2 Catalysts Enables Enhanced Olefin Oligomerization to Synthetic Fuel. (2023).
  • Advances in Catalyst Deactivation and Regener
  • This compound | C5H10O2 | CID 19884375. PubChem - NIH.
  • A Review on Deactivation and Regeneration of Catalysts for Dimethyl Ether Synthesis. (2022). MDPI.
  • Role of Catalyst Deactivation and Regeneration in Methanol Production. (2024).
  • NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. BYJU'S.
  • Technical Support Center: Catalyst Deactivation in Methyl 3-hydroxypropano
  • Deactivation and Regeneration of Commercial Type Fischer-Tropsch Co-C

Sources

Stability and degradation pathways of 4-Hydroxy-2-methylbutanal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Hydroxy-2-methylbutanal. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degradation pathways of this versatile synthetic intermediate. Here, you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your experiments.

Troubleshooting Guide: Common Issues in Handling and Analysis

Researchers often encounter challenges related to the stability of this compound. This section provides a structured approach to identifying and resolving common problems.

Observed Issue Probable Cause(s) Recommended Solution(s)
Unexpected peaks in analytical chromatogram (e.g., HPLC, GC) Degradation of the compound due to improper storage or handling.Store the compound in a tightly closed container in a dry, cool, and well-ventilated place, away from heat and ignition sources.[1] Use only in a well-ventilated area to avoid inhalation.[1]
Oxidation of the aldehyde group to a carboxylic acid.[2]Prepare solutions fresh and consider using an inert atmosphere (e.g., nitrogen or argon) during sample preparation and analysis.
Cyclization to form a lactol.Maintain a neutral or slightly acidic pH, as basic conditions can promote cyclization.
Loss of sample potency over time Instability at ambient temperature.For long-term storage, keep the compound at a low temperature (e.g., in a refrigerator or freezer) in a tightly sealed container.
Reaction with atmospheric oxygen.Purge the storage container with an inert gas before sealing.
Inconsistent analytical results between batches Variability in water content or presence of impurities in the solvent.Use high-purity, dry solvents for sample preparation.
Differences in pH of the analytical mobile phase.Ensure consistent pH of the mobile phase for HPLC analysis, as pH can affect the stability and retention time of the compound.[3]

Frequently Asked Questions (FAQs)

This section addresses specific questions regarding the stability and degradation of this compound.

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathways for this compound involve two main reactions:

  • Oxidation: The aldehyde functional group is susceptible to oxidation, especially in the presence of air or other oxidizing agents. This reaction converts the aldehyde to the corresponding carboxylic acid, 4-hydroxy-2-methylbutanoic acid.[2]

  • Cyclization: Due to the presence of both a hydroxyl and an aldehyde group in the same molecule, this compound can undergo intramolecular cyclization to form a stable five-membered ring structure, a lactol. This is a reversible equilibrium, but the cyclic form is often favored.

Q2: How does pH affect the stability of this compound?

A2: The stability of this compound is significantly influenced by pH. Alkaline conditions can catalyze both oxidation and cyclization reactions.[3] It is generally more stable in neutral to slightly acidic conditions. When working with this compound in solution, it is crucial to control the pH to minimize degradation.

Q3: What are the recommended storage conditions for this compound?

A3: To ensure the long-term stability of this compound, it should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1] It is also advisable to protect it from light and sources of ignition.[1] For extended storage, refrigeration is recommended.

Q4: What analytical techniques are suitable for monitoring the stability of this compound?

A4: High-Performance Liquid Chromatography (HPLC) is a suitable method for analyzing this compound and its degradation products.[4] A reverse-phase C18 column can be used with a mobile phase consisting of acetonitrile and water, with a small amount of acid (e.g., formic acid or phosphoric acid) to control the pH and improve peak shape.[4] Gas Chromatography (GC) can also be used, but derivatization may be necessary to improve the volatility and thermal stability of the compound and its degradation products.

Experimental Protocols

This section provides a detailed protocol for conducting a stability study of this compound.

Protocol: Stability Study of this compound in Solution

Objective: To evaluate the stability of this compound in solution under different pH and temperature conditions.

Materials:

  • This compound

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid

  • Sodium hydroxide

  • pH meter

  • HPLC system with a UV detector and a C18 column

  • Incubators or water baths set to desired temperatures

Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound and dissolve it in a known volume of acetonitrile to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Preparation of Buffer Solutions:

    • Prepare buffer solutions at three different pH levels: acidic (e.g., pH 4), neutral (e.g., pH 7), and basic (e.g., pH 9).

  • Sample Preparation for Stability Study:

    • For each pH condition, dilute the stock solution with the respective buffer to a final concentration of, for example, 100 µg/mL.

    • Prepare multiple aliquots for each condition to be analyzed at different time points.

  • Incubation:

    • Store the prepared samples at two different temperature conditions: refrigerated (e.g., 2-8 °C) and accelerated (e.g., 40 °C).

  • HPLC Analysis:

    • Analyze the samples at predetermined time points (e.g., 0, 24, 48, 72 hours, and 1 week).

    • HPLC Conditions:

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase: Acetonitrile:Water (with 0.1% formic acid) gradient

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 10 µL

      • Detection Wavelength: 210 nm

  • Data Analysis:

    • Quantify the peak area of this compound at each time point.

    • Calculate the percentage of degradation over time for each condition.

    • Identify and, if possible, quantify any major degradation products.

Degradation Pathway Visualization

The following diagram illustrates the primary degradation pathways of this compound.

cluster_main Degradation of this compound A This compound B 4-Hydroxy-2-methylbutanoic acid A->B Oxidation C Lactol (Cyclic Hemiacetal) A->C Intramolecular Cyclization

Caption: Primary degradation pathways of this compound.

References

  • This compound | 22073-05-8
  • SAFETY D
  • Butanal, 4-hydroxy- - SIELC Technologies
  • This compound | C5H10O2 | CID 19884375 - PubChem
  • 4-Hydroxy-2-methylbutanoic acid | C5H10O3 | CID 14081034 - PubChem
  • Degradation pathways of 4-methylmethcathinone in alkaline solution and stability of methcathinone analogs in various pH solutions - PubMed

Sources

Technical Support Center: Storage and Handling of 4-Hydroxy-2-methylbutanal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 4-Hydroxy-2-methylbutanal. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the storage and handling of this versatile building block. Due to its bifunctional nature, containing both a hydroxyl and an aldehyde group, this compound is susceptible to polymerization, which can compromise sample integrity and experimental outcomes. This resource provides in-depth troubleshooting advice and frequently asked questions to ensure the long-term stability of your material.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to polymerization?

This compound is an organic compound with the chemical formula C5H10O2.[1][2] Its structure includes both a hydroxyl (-OH) and an aldehyde (-CHO) functional group. This bifunctionality is the primary reason for its instability during storage. The presence of both a nucleophilic hydroxyl group and an electrophilic aldehyde group within the same molecule creates a predisposition for self-reaction, leading to the formation of oligomers and polymers.[1]

Q2: What are the primary mechanisms of polymerization for this compound?

There are two main pathways through which this compound polymerizes:

  • Aldol Condensation: In the presence of acid or base catalysts, the aldehyde can undergo an aldol condensation reaction. This involves the formation of a β-hydroxy aldehyde, which can then dehydrate and continue to react, forming larger polymer chains.[2]

  • Cyclic Acetal Formation: The hydroxyl group of one molecule can attack the carbonyl carbon of the aldehyde group on another molecule, forming a hemiacetal. This can then react further to form a stable six-membered cyclic acetal, which is a dimer. This process can continue, leading to the formation of polyacetals.

Here is a diagram illustrating these polymerization pathways:

polymerization_mechanisms cluster_aldol Aldol Condensation cluster_acetal Cyclic Acetal Formation Aldol_Monomer1 This compound Aldol_Product β-Hydroxy Aldehyde Dimer Aldol_Monomer1->Aldol_Product Base/Acid Catalyst Aldol_Monomer2 This compound Aldol_Monomer2->Aldol_Product Polyaldol Polyaldol Chain Aldol_Product->Polyaldol Further Condensation Acetal_Monomer1 This compound Hemiacetal Intermolecular Hemiacetal Acetal_Monomer1->Hemiacetal Acetal_Monomer2 This compound Acetal_Monomer2->Hemiacetal Cyclic_Acetal Cyclic Acetal Dimer Hemiacetal->Cyclic_Acetal Intramolecular Cyclization Polyacetal Polyacetal Chain Cyclic_Acetal->Polyacetal Further Reaction

Caption: Polymerization mechanisms of this compound.

Q3: What are the ideal storage conditions to prevent polymerization?

To minimize polymerization, this compound should be stored under the following conditions:

  • Temperature: Store in a cool, dry place. Refrigeration is often recommended, but consult the supplier's specific guidelines.

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation, which can generate acidic impurities that catalyze polymerization.

  • Light: Protect from light, as photochemical reactions can also initiate polymerization. Use amber glass bottles or store in a dark cabinet.

  • Container: Use tightly sealed containers to prevent the ingress of moisture and air.

Q4: Which chemical inhibitors are effective for stabilizing this compound?

Several types of chemical inhibitors can be added to prevent the polymerization of aldehydes. The choice of inhibitor may depend on the intended downstream application.

Inhibitor TypeExamplesTypical ConcentrationMechanism of Action
Amines Triethanolamine, Dimethylethanolamine10-100 ppmNeutralize acidic impurities that can catalyze aldol condensation.
Phenolic Antioxidants Hydroquinone, Butylated hydroxytoluene (BHT)100-1000 ppmScavenge free radicals that can initiate polymerization.
Hydroxylamines Diethylhydroxylamine (DEHA)50-500 ppmAct as potent free-radical scavengers.
Q5: What materials should be used for storing this compound?
  • Compatible Materials: Borosilicate glass (amber) and stainless steel are generally recommended for storing this compound.

  • Incompatible Materials: Avoid contact with materials that can leach acidic or basic components, such as some plastics and rubbers. Also, avoid reactive metals like copper and brass, which can catalyze oxidation.

Troubleshooting Guides

Issue: I observed an increase in viscosity or the formation of solids in my sample of this compound. What should I do?

An increase in viscosity or the presence of solid precipitates are clear indicators of polymerization.

Workflow for Troubleshooting Polymerization:

troubleshooting_workflow Observe Observe increased viscosity or solids Confirm Confirm Polymerization (See Analytical Protocols) Observe->Confirm Quarantine Quarantine the affected batch Confirm->Quarantine Assess Assess the extent of polymerization Quarantine->Assess Decision Decision Point Assess->Decision Purify Purify by distillation (if feasible for small oligomers) Decision->Purify Minor Polymerization Dispose Dispose of as chemical waste (if heavily polymerized) Decision->Dispose Major Polymerization Review Review storage conditions and inhibitor use Purify->Review Dispose->Review

Caption: Troubleshooting workflow for polymerized this compound.

  • Isolate the Container: Immediately quarantine the affected batch to prevent its use in experiments.

  • Analytical Confirmation: If possible, confirm the presence of oligomers or polymers using the analytical techniques described below.

  • Assess Viability:

    • For slight increases in viscosity, the material may be salvageable by purification, such as distillation. However, this should be approached with caution as heating can promote further polymerization.

    • If significant solids have formed, it is generally recommended to dispose of the material according to your institution's chemical waste guidelines.

  • Review and Rectify: Thoroughly review your storage and handling procedures. Ensure the container was properly sealed, stored at the correct temperature, and under an inert atmosphere if required. Consider adding a chemical inhibitor to new batches.

Issue: My reaction yield is low, and I suspect polymerization of my starting material. How can I confirm this?

Several analytical techniques can be employed to detect the presence of oligomers and polymers in your this compound sample.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can reveal the presence of new signals corresponding to the acetal or polyaldol structures, which will have different chemical shifts compared to the monomer.[3][4][5] Broadening of the spectral lines is also a common indicator of polymerization.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for identifying dimers and other small oligomers.[6][7][8] The monomer will have a characteristic retention time and mass spectrum. The appearance of later-eluting peaks with higher molecular weights is indicative of oligomerization. Derivatization may be necessary to improve the volatility of the compounds.[6]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the monomer from larger oligomers.[9][10][11][12][13] A pure sample will show a single major peak, while a polymerized sample will exhibit additional peaks, often with broader shapes, at different retention times.

Protocol: How to properly add inhibitors to a new batch of this compound.
  • Select an Appropriate Inhibitor: Choose an inhibitor from the table above that is compatible with your intended application.

  • Calculate the Required Amount: Based on the recommended concentration range, calculate the mass of the inhibitor needed for your volume of this compound.

  • Prepare a Stock Solution (Recommended): For accurate dosing, it is best to prepare a stock solution of the inhibitor in a small amount of the aldehyde or a compatible, inert solvent.

  • Add the Inhibitor: With gentle stirring, add the calculated amount of the inhibitor or its stock solution to the bulk this compound.

  • Homogenize: Stir the mixture gently for a few minutes to ensure the inhibitor is evenly distributed.

  • Document: Clearly label the container with the name and concentration of the added inhibitor and the date of addition.

Protocol: How to perform a quick quality control check for polymerization.

A simple visual inspection is the first line of defense. Check for:

  • Clarity: The solution should be clear and free of any suspended solids.

  • Color: Note any changes from the initial color of the pure compound.

  • Viscosity: Gently swirl the container to assess the viscosity. Any noticeable increase from a fresh sample is a cause for concern.

For a more quantitative quick check, you can measure the refractive index. A change in the refractive index from the value of a pure, fresh sample can indicate the presence of soluble polymers.

References

  • Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. (2019). [Source not further specified]
  • GC/MS Analysis of Long-Chain Aldehydes
  • GC/MS Analysis of Long-Chain Aldehydes from Recent Coral. [Source not further specified]
  • Analysis of Aldehydes using Post-Column Derivatization by High Performance Liquid Chrom
  • 4-HYDROXY-3-METHYL-2-BUTANONE(3393-64-4) 1H NMR spectrum. ChemicalBook.
  • Determination of Some Aldehydes by Using Solid-Phase Microextraction and High-Performance Liquid Chromatography with UV Detection. (2025).
  • What are Aldehydes inhibitors and how do they work? (2024).
  • A New and Rapid HPLC Method to Determine the Degree of Deacetylation of Glutaraldehyde-Cross-Linked Chitosan. NIH.
  • Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants. [Source not further specified]
  • Detecting and identifying volatile aldehydes as dinitrophenylhydrazones using gas chrom
  • Separation of Acetaldehyde on Newcrom R1 HPLC column. SIELC Technologies.
  • HPLC Analysis of Aldehydes and Ketones in Air Samples. Aurora Pro Scientific.
  • Addition of Organolithiums To Aldehydes and Ketones. Master Organic Chemistry.
  • Method for the determination fo aldehydes and ketones in ambient air using HPLC. EPA.
  • Qualitative and quantitative determination of trace aldehydes and ketones in food preservative propionic acid for quality improvement. (2021). Analytical Methods (RSC Publishing).
  • Self-Masked Aldehyde Inhibitors: A Novel Strategy for Inhibiting Cysteine Proteases. NIH.
  • Reactive polymeric resin for removal of aldehydes.
  • Aldehydes' Sources, Toxicity, Environmental Analysis, and Control in Food. (2023). [Source not further specified]
  • Buy this compound | 22073-05-8. [Source not further specified]
  • Highly sensitive analysis of low-molecular-mass aldehydes in beverages using a hydroxylamine reagent by high-performance liquid chromatography with fluorescence detection. (2022). PubMed.
  • Polymerization and decarbonylation reactions of aldehydes on the Pd(111) surface. (1989). [Source not further specified]
  • An Efficient Method for the Synthesis of Peptide Aldehyde Libraries Employed in the Discovery of Reversible SARS Coronavirus Main Protease (SARS‐CoV Mpro) Inhibitors. PubMed Central.
  • Method for removing free aldehydes.
  • NMR spectroscopy of Polymers.
  • Qualitative and quantitative determination of trace aldehydes and ketones in food preservative propionic acid for quality improvement.
  • Discovery of a Novel Class of Covalent Inhibitor for Aldehyde Dehydrogenases. PMC - NIH.
  • Analysis of Aldehydes and Preservative Agents in Parchment and Leather Dust: A Pilot Study. (2024).
  • Characterization of polymers by NMR. [Source not further specified]
  • This compound | C5H10O2 | CID 19884375. PubChem - NIH.
  • Biogenic Aldehyde-Mediated Mechanisms of Toxicity in Neurodegener
  • Method Development for 4-Hydroxy-2-Methyl-N- (5-Methyl-2-Thiazolyl)-2H-1,2-Benzothiazine-3-Carboxamide-1,1-Dioxide by Reverse Phase HPLC: New Analytical Technique. (2025).
  • 4-Hydroxy-3-methylbutanal | C5H10O2 | CID 544596. PubChem - NIH.
  • Low-field 1H-NMR spectroscopy for compositional analysis of multicomponent polymer systems. Analyst (RSC Publishing).
  • ChemScene: Building blocks | Bioactive small molecules. [Source not further specified]
  • Aldehyde condensation polymer | Synthesis & Properties. (2025). Britannica.
  • Methods for the Specific Detection and Quantitation of Amyloid-β Oligomers in Cerebrospinal Fluid. PubMed.
  • Chemical Fluorescent Probe for Detection of Aβ Oligomers. PMC - PubMed Central.
  • HIGHLIGHT - Addition Polymers of Aldehydes.
  • 4-Hydroxy-2-butynal | C4H4O2 | CID 439778. PubChem.

Sources

Technical Support Center: Troubleshooting Peak Tailing in the HPLC Analysis of 4-Hydroxy-2-methylbutanal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic analysis of 4-Hydroxy-2-methylbutanal. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with peak asymmetry, specifically peak tailing, during HPLC analysis of this polar aldehyde. As a small molecule with both hydroxyl and aldehyde functionalities, this compound presents unique challenges that often manifest as poor peak shape, compromising quantification accuracy and resolution.[1][2]

This document provides a structured, in-depth troubleshooting framework in a question-and-answer format. Our approach is built on explaining the underlying chemical and physical principles to empower you to not only solve the immediate problem but also to build robust analytical methods for the future.

Section 1: Foundational Diagnosis - Is the Problem Chemical or Physical?

The first crucial step in troubleshooting is to determine if the peak tailing is caused by specific chemical interactions between your analyte and the column, or if it stems from a physical issue within the HPLC system.

FAQ 1.1: My peak for this compound is tailing. What is the very first diagnostic step I should take?

Answer:

Before adjusting any method parameters, you must differentiate between a chemical (analyte-specific) problem and a physical (system-wide) problem. The most efficient way to do this is to inject a neutral, well-behaved compound and observe its peak shape.

A physical problem, such as a void at the top of the column or excessive extra-column volume, will generally affect all peaks in the chromatogram. In contrast, a chemical problem, like secondary silanol interactions, will disproportionately affect polar or ionizable compounds like this compound while leaving neutral compounds largely unaffected.[3]

  • Prepare a Neutral Marker Standard: Dissolve a neutral, non-polar compound (e.g., Toluene, Naphthalene, or Caffeine) in your mobile phase at a concentration that gives a strong UV signal.

  • Analyze the Marker: Inject the neutral marker standard using your current HPLC method without any changes.

  • Evaluate the Peak Shape:

    • If the neutral marker's peak is symmetrical (Tailing Factor ≈ 1.0): Your problem is chemical in nature and is specific to the interaction of this compound with the stationary phase. Proceed to Section 2.

    • If the neutral marker's peak also shows tailing: The issue is likely physical or mechanical, related to the column's integrity or the HPLC system's plumbing. Proceed to Section 4.

G start Peak Tailing Observed for This compound inject_neutral Protocol 1.1: Inject a neutral marker (e.g., Toluene, Caffeine) start->inject_neutral observe_peak Observe Peak Shape of Neutral Marker inject_neutral->observe_peak chemical_path Marker Peak is Symmetrical (Tf ≈ 1.0) observe_peak->chemical_path YES physical_path Marker Peak Tails (Tf > 1.2) observe_peak->physical_path NO conclusion_chem Conclusion: Issue is a specific chemical interaction. PROCEED TO SECTION 2 chemical_path->conclusion_chem conclusion_phys Conclusion: Issue is a physical/system problem. PROCEED TO SECTION 4 physical_path->conclusion_phys

Caption: Initial diagnostic workflow to differentiate between chemical and physical causes of peak tailing.

Section 2: Addressing Chemical Causes of Peak Tailing

If the neutral marker test points to a chemical issue, the tailing is almost certainly caused by unwanted secondary interactions between the polar this compound molecule and the stationary phase.

FAQ 2.1: Why would a polar, neutral molecule like this compound interact so strongly with a C18 column?

Answer:

The primary cause of peak tailing for polar analytes on silica-based reversed-phase columns is interaction with residual silanol groups (Si-OH) on the silica surface.[4][5] While a C18 column's primary retention mechanism is hydrophobic interaction, the underlying silica support is never perfectly covered by the C18 chains.[6][7] This leaves exposed silanol groups that can cause issues:

  • Silanol Acidity: Silanol groups are weakly acidic (pKa ≈ 4-5).[8] At mobile phase pH values above 4, they become deprotonated and negatively charged (Si-O⁻).[9]

  • Secondary Interactions: The polar hydroxyl and aldehyde groups on your analyte can form strong hydrogen bonds or dipole-dipole interactions with these active silanol sites.[10] This creates a secondary, highly polar retention mechanism in addition to the primary hydrophobic one. Molecules that engage in this secondary interaction are retained longer than those that don't, resulting in a "tail" on the peak.[5][11]

  • Metal Contamination: Trace metal impurities (e.g., iron, aluminum) within the silica matrix can increase the acidity of nearby silanol groups, exacerbating their interaction with polar analytes and worsening peak tailing.[12][13]

Caption: Secondary interaction between this compound and an ionized silanol site.

FAQ 2.2: How can I modify my mobile phase to eliminate these secondary interactions?

Answer:

Optimizing the mobile phase is the most direct and powerful way to control secondary interactions. The primary goal is to suppress the ionization of the problematic silanol groups.

The most effective strategy is to lower the mobile phase pH. By operating at a pH well below the silanol pKa (i.e., pH < 3.0), the silanol groups remain fully protonated (Si-OH).[5][14] This neutralizes their negative charge, dramatically reducing the unwanted polar interactions that cause tailing.[9]

  • Establish a Baseline: Run your analysis with your current mobile phase and record the tailing factor.

  • Prepare Low-pH Mobile Phases: Prepare several batches of the aqueous portion of your mobile phase, adjusting the pH with a suitable additive. Use a calibrated pH meter for accuracy.[14]

  • Test pH 3.0: Start by adjusting the aqueous component to pH 3.0 using formic acid or phosphoric acid. Equilibrate the column thoroughly and inject your sample.

  • Test pH 2.5: If tailing persists, lower the pH to 2.5. This further ensures complete protonation of even the most acidic silanols.

  • Evaluate and Optimize: Compare the chromatograms at different pH values. Select the pH that provides the best peak symmetry without compromising the necessary retention and resolution. Note that lowering the pH may decrease the retention time of some compounds, which can be compensated for by reducing the percentage of organic modifier in the mobile phase.[5]

Parameter Recommendation Rationale Common Additives
Mobile Phase pH 2.5 - 3.0 Suppresses the ionization of surface silanol groups (Si-OH → Si-O⁻), minimizing secondary polar interactions.[9][14]Formic Acid (MS-friendly), Phosphoric Acid (UV only), Trifluoroacetic Acid (TFA) (UV, potent but can cause baseline issues).[8]
Buffer Concentration 10 - 25 mM Ensures sufficient capacity to control the pH on the column surface and resist shifts caused by the sample injection.[14]Phosphate, Formate.

Section 3: Selecting the Right HPLC Column

If mobile phase optimization does not fully resolve the peak tailing, your column chemistry may be unsuitable for this type of polar analyte.

FAQ 3.1: My peak is still tailing at pH 2.7. Could my C18 column be the problem?

Answer:

Yes, not all C18 columns are created equal. The quality of the underlying silica, the density of the C18 bonding, and the effectiveness of the end-capping process are critical for analyzing polar compounds.[11][15]

  • Silica Purity (Type A vs. Type B): Older columns often use "Type A" silica, which has higher metal content and more acidic silanols, leading to significant tailing for polar compounds.[11][13] Modern columns use high-purity, "Type B" silica with much lower metal content and less silanol activity, providing superior peak shapes.[13]

  • End-Capping: After the C18 chains are bonded to the silica, manufacturers perform a secondary reaction called "end-capping" to cover as many of the remaining silanol groups as possible with a small, non-polar group (like trimethylsilyl).[6][7] A column that is not end-capped, or is poorly end-capped, will exhibit significant tailing for analytes like this compound.[5]

  • Alternative Chemistries: For particularly challenging polar compounds, a standard C18 may not be sufficient. Columns with polar-embedded groups or hybrid silica-organic particles are designed to provide alternative selectivity and better shielding of residual silanols.[11][16]

Column Type Description Suitability for this compound
"Legacy" or Type A Silica C18 Older column technology with higher silanol activity and metal content.[11]Poor: Very likely to produce severe peak tailing.
Modern, High-Purity Type B Silica C18 Made with low-metal silica and features high-density bonding and thorough end-capping.[13]Good: The recommended starting point. Should provide acceptable peak shape, especially with an optimized low-pH mobile phase.
Polar-Embedded Phase A C18 phase that incorporates a polar group (e.g., amide, carbamate) near the silica surface.Excellent: The embedded polar group helps shield the analyte from residual silanols and can improve retention of polar compounds under highly aqueous conditions.[16]
Hybrid Particle Technology The stationary phase is a hybrid of silica and organic polymer, resulting in fewer accessible silanol groups and improved pH stability.[11]Excellent: Inherently lower silanol activity provides superior peak shape for polar and basic compounds.

Recommendation: If you are using an older column or are unsure of its specifications, switching to a modern, fully end-capped C18 column based on high-purity Type B silica is a critical step. If problems persist, a column with a polar-embedded phase is an excellent next choice.

Section 4: Troubleshooting Physical and System-Related Issues

If your initial diagnosis in Section 1 revealed that all peaks (including the neutral marker) are tailing, the problem lies within the physical setup of your system or the column's physical integrity.

FAQ 4.1: All the peaks in my chromatogram are tailing. Where should I look for the problem?

Answer:

Tailing that affects all compounds points to a disruption in the sample flow path that occurs before the chromatographic separation begins.[17] This distortion broadens the initial sample band, and this broadening is carried through the entire analysis.

G start All Peaks are Tailing check_frit 1. Check for Blocked Frit (Protocol 4.1) start->check_frit check_void 2. Check for Column Void start->check_void check_connections 3. Inspect Connections (Tubing, Fittings) start->check_connections check_overload 4. Rule out Overload (Inject Diluted Sample) start->check_overload solution_frit Reverse-flush column. If no improvement, replace column. check_frit->solution_frit solution_void Replace column. check_void->solution_void solution_connections Remake fittings, use narrow ID tubing to minimize dead volume. check_connections->solution_connections solution_overload Reduce injection volume or sample concentration. check_overload->solution_overload

Caption: Troubleshooting workflow for system-wide (physical) peak tailing.

  • Check for a Blocked Inlet Frit: The most common cause is the accumulation of particulate matter from the sample or mobile phase on the inlet frit of the column.

    • Action: Disconnect the column from the detector. Reverse the column's direction and flush it to waste with mobile phase at a low flow rate (e.g., 0.2 mL/min) for 15-20 minutes. This can dislodge particulates. Re-install the column in the correct direction and test. If this does not work, the column likely needs to be replaced.

    • Prevention: Use an in-line filter between the injector and the column and always filter your samples and mobile phases.

  • Inspect for a Column Void: A void or channel can form at the head of the column bed due to mechanical shock or operation at high pH/temperature, which can dissolve the silica.[17] This creates a space where the sample band can spread out before separation, causing distorted peaks.

    • Action: A void is usually irreversible. The column must be replaced.[5]

  • Minimize Extra-Column Volume: Excessive dead volume in the system, caused by using tubing with too large an internal diameter or poorly made connections, can lead to peak broadening and tailing.[16]

    • Action: Ensure all tubing between the injector and column, and column and detector, is as short as possible and has a narrow internal diameter (e.g., 0.005" or 0.12 mm). Check that all fittings are properly seated and not creating a gap.

  • Rule out Sample Overload: Injecting too much analyte mass can saturate the stationary phase, leading to poor peak shape.[4][18]

    • Action: Prepare a dilution of your sample (e.g., 1:10) and inject it. If the peak shape improves significantly, you were overloading the column. Adjust your sample concentration accordingly.

  • Check Sample Solvent Strength: If your sample is dissolved in a solvent much stronger than your mobile phase (e.g., 100% Acetonitrile sample with a 10% Acetonitrile mobile phase), it can cause peak distortion.[4]

    • Action: Whenever possible, dissolve your sample in the initial mobile phase.

References

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?[Link]
  • LCGC. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. [Link]
  • Chrom Tech, Inc. (2025, October 28).
  • GALAK Chromatography. HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. [Link]
  • Element Lab Solutions. Peak Tailing in HPLC. [Link]
  • Phenomenex. LC Technical Tip - The Role of End-Capping in RP. [Link]
  • Agilent. (n.d.).
  • Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry. [Link]
  • Waters Corporation.
  • Shodex HPLC Columns. Lesson 3: Separation Modes and their Mechanisms 1. [Link]
  • ACE HPLC Columns. HPLC Troubleshooting Guide. [Link]
  • uHPLCs Class - YouTube. (2025, January 18). Unveiling the Secrets of Silica in HPLC Columns. [Link]
  • ALWSCI. (2025, November 27).
  • Journal of Chromatographic Science. (n.d.).
  • LCGC International. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. [Link]
  • Axion Labs. HPLC Peak Tailing. [Link]
  • ALWSCI. (2025, July 17).
  • SIELC Technologies. (2018, February 16). Butanal, 4-hydroxy-. [Link]
  • Loba Chemie. Ion Pairing Reagents For Hplc. [Link]
  • PubChem - NIH. This compound. [Link]
  • Semantic Scholar. (2022, November 21).
  • ResearchGate.

Sources

Resolving co-elution issues in gas chromatography of 4-Hydroxy-2-methylbutanal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the gas chromatographic (GC) analysis of 4-Hydroxy-2-methylbutanal. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions. Our focus is to empower you with the scientific rationale behind experimental choices to effectively resolve common challenges, particularly co-elution issues.

Troubleshooting Guide: Resolving Co-elution Issues

Co-elution, the overlapping of chromatographic peaks, is a frequent challenge in the GC analysis of this compound due to its bifunctional nature (hydroxyl and aldehyde groups) and the potential presence of structurally similar impurities.[1] This guide provides a systematic approach to diagnose and resolve these issues.

Q1: My this compound peak is showing a significant shoulder or is completely merged with another peak. How do I identify the cause and fix it?

A1: Initial Diagnosis and Stepwise Resolution

Co-elution can stem from several factors, including the presence of isomers, degradation products, or matrix components.[1][2] The first step is to confirm that you indeed have a co-elution problem. Asymmetrical peaks, such as those with a noticeable shoulder, are a strong indicator.[1] If you are using a mass spectrometer (MS) detector, examining the mass spectra across the peak can reveal the presence of multiple components.[1]

Here is a logical workflow to troubleshoot and resolve the co-elution:

Troubleshooting_Co-elution cluster_0 Phase 1: Method Optimization cluster_1 Phase 2: Sample Preparation cluster_2 Outcome A Problem: Peak Co-elution Observed B Step 1: Optimize Temperature Program A->B C Slower ramp rate (e.g., 5°C/min) B->C D Lower initial temperature B->D E Introduce isothermal hold B->E F Resolution Improved? E->F G Step 2: Change Stationary Phase F->G No N Problem Resolved F->N Yes H Increase polarity (e.g., WAX or PEG phase) G->H I Consider chiral column if enantiomers suspected G->I J Resolution Improved? I->J K Step 3: Implement Derivatization J->K No J->N Yes L Silylation (e.g., MSTFA) K->L M Oximation (e.g., PFBHA) K->M O Further Method Development/Consultation M->O

Caption: Troubleshooting workflow for co-elution.

Experimental Protocol: Temperature Program Optimization [3]

  • Initial State: Note your current temperature program (initial temperature, ramp rate(s), final temperature, and hold times).

  • Lower Initial Temperature: Decrease the initial oven temperature by 10-20°C. This can improve the separation of early-eluting compounds.

  • Reduce Ramp Rate: If the co-eluting peaks appear later in the chromatogram, slow down the temperature ramp rate to half of the original rate (e.g., from 10°C/min to 5°C/min). This increases the interaction time of the analytes with the stationary phase, enhancing separation.

  • Introduce Isothermal Hold: Add a 1-2 minute isothermal hold at a temperature approximately 20-30°C below the elution temperature of the co-eluting pair.[3]

  • Evaluate: After each adjustment, inject a standard to assess the impact on peak resolution. A resolution value (Rs) of ≥ 1.5 indicates baseline separation.[4]

Q2: I've optimized my temperature program, but the peaks are still not resolved. What is the next step?

A2: Change the Stationary Phase

If temperature adjustments are insufficient, the issue likely lies with the selectivity of your GC column. The choice of stationary phase is critical for separating complex mixtures.[3] For a polar compound like this compound, a polar stationary phase is generally recommended based on the "like dissolves like" principle.[5][6]

Table 1: Recommended GC Columns for Polar Analytes

Stationary Phase TypeCommon NamePolarityRecommended for
Polyethylene GlycolWAX, PEGPolarAlcohols, aldehydes, esters
Nitroterephthalic acid modified PEGPolarFatty acids, alcohols
Polydimethylsiloxane with Phenyl groupse.g., 5% PhenylIntermediateGeneral purpose, aromatic compounds

Causality: A different stationary phase alters the chemical interactions (e.g., hydrogen bonding, dipole-dipole interactions) between the analytes and the column, which in turn changes their retention times and can resolve co-elution. If you are using a non-polar or low-polarity column (like a 100% dimethylpolysiloxane or 5% phenyl-methylpolysiloxane), switching to a more polar column like a polyethylene glycol (WAX) phase is a logical next step.

Q3: I suspect the co-eluting peak is an isomer of this compound. How can I confirm and separate them?

A3: Isomer Identification and Chiral Separation

During the synthesis of this compound, isomers such as 3-hydroxy-2-methylpropionaldehyde can be formed as byproducts.[7] These isomers often have very similar boiling points and polarities, making them difficult to separate on standard GC columns.

Additionally, this compound possesses a chiral center at the second carbon. This means it exists as two enantiomers (mirror-image isomers).[8] Enantiomers have identical physical properties on non-chiral columns and will always co-elute.[9]

Experimental Protocol: Chiral GC Analysis

To separate enantiomers, a chiral stationary phase is required.[10] Cyclodextrin-based columns are commonly used for this purpose.[9]

  • Column Selection: Choose a chiral GC column, such as one with a derivatized beta-cyclodextrin stationary phase.

  • Method Optimization: Chiral separations are often sensitive to temperature.[9] Start with a low initial oven temperature (e.g., 40-60°C) and a slow temperature ramp (e.g., 1-2°C/min).

  • Confirmation: If you observe two separated peaks on the chiral column that were a single peak on a non-chiral column, you have successfully resolved the enantiomers.

Frequently Asked Questions (FAQs)

Q4: Is derivatization necessary for the GC analysis of this compound?

A4: While not always mandatory, derivatization is highly recommended.[11] Aldehydes and alcohols can exhibit poor peak shapes (tailing) and may be thermally labile in the hot GC inlet.[11] Derivatization converts the polar hydroxyl and aldehyde groups into less polar, more stable, and more volatile functional groups, leading to improved chromatography and sensitivity.[12]

Table 2: Common Derivatization Strategies

Derivatization MethodReagentTarget Functional Group(s)Benefits
Silylation e.g., MSTFA, BSTFAHydroxyl, AldehydeIncreases volatility, thermal stability[11][12]
Oximation e.g., PFBHAAldehydeHighly specific, forms stable derivatives[13]
Esterification e.g., Alcohol with catalystHydroxylReduces polarity[14]

Experimental Protocol: Silylation with MSTFA

  • Sample Preparation: Evaporate the solvent from your sample extract to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 50 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile) to the dried residue.

  • Reaction: Cap the vial tightly and heat at 60-80°C for 30-60 minutes.

  • Analysis: Allow the vial to cool to room temperature before injecting an aliquot into the GC-MS.

Q5: What are the potential sources of interfering compounds?

A5: Interfering compounds can originate from several sources:

  • Synthesis Byproducts: As mentioned, isomers like 3-hydroxy-2-methylpropionaldehyde can be formed during synthesis.[7]

  • Degradation Products: this compound can be oxidized to 4-hydroxy-2-methylbutanoic acid or reduced to 4-hydroxy-2-methylbutanol.[15]

  • Sample Matrix: In complex matrices such as biological fluids or food samples, other endogenous compounds can co-elute.[16] Sample preparation techniques like solid-phase microextraction (SPME) or liquid-liquid extraction (LLE) can help minimize matrix effects.[17]

Q6: How can I use my mass spectrometer to help with co-elution problems?

A6: If complete chromatographic separation is not achievable, a mass spectrometer can be a powerful tool.[3]

  • Deconvolution: Many modern chromatography data systems have deconvolution algorithms that can mathematically separate the mass spectra of co-eluting compounds, allowing for their individual identification and quantification.

  • Selected Ion Monitoring (SIM): By monitoring unique fragment ions for each of the co-eluting compounds, you can selectively quantify each one even if their peaks overlap.

This technical guide provides a foundational framework for troubleshooting co-elution issues in the GC analysis of this compound. Successful separation often requires a multi-faceted approach, combining optimization of chromatographic conditions with appropriate sample preparation.

References

  • Benchchem. (n.d.). Derivatization of Aldehydes for Enhanced GC-MS Analysis: Application Notes and Protocols.
  • Polite, L. (2025, July 3). Co-Elution: How to Detect and Fix Overlapping Peaks. Axion Labs.
  • Miyake, T., & Shibamoto, T. (1999). Gas Chromatographic Analysis of Aldehydes in Alcoholic Beverages Using a Cysteamine Derivatization Procedure. American Journal of Enology and Viticulture.
  • Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It).
  • LibreTexts. (2019, June 5). 12.4: Gas Chromatography. Chemistry LibreTexts.
  • van der Knaap, M., et al. (2010). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. Analytical and Bioanalytical Chemistry.
  • Agilent Technologies. (n.d.). Gas Chromatography Problem Solving and Troubleshooting.
  • Agilent Technologies. (n.d.). GC Troubleshooting Guide Poster.
  • PubChem. (n.d.). Butanal, 3-hydroxy-2-methyl-4-[4-t-butyl]-. National Center for Biotechnology Information.
  • Phenomenex. (2025, August 8). Types of stationary phases in gas chromatography.
  • Google Patents. (n.d.). WO2003087809A1 - Stationary phases for gas chromatography.
  • JoVE. (2024, December 5). Video: Gas Chromatography: Types of Columns and Stationary Phases.
  • Rezanka, T., & Sigler, K. (2008). Mass Spectrometry of Fatty Aldehydes. Journal of separation science.
  • Google Patents. (n.d.). CN114149312A - Preparation method of 4-hydroxybutanal.
  • Scribd. (n.d.). Chiral Drug Separation.
  • Shimadzu Corporation. (2015). Short Chain Fatty Acid Headspace Analysis Optimization for GC Using Alcohol Esterification.
  • CTC Analytics AG. (n.d.). GC/MS Application Note.
  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Lee, J. H., et al. (2017). Effects of Schiff Base Formation and Aldol Condensation on the Determination of Aldehydes in Rice Wine Using GC-MS. Molecules.
  • Sugaya, N., et al. (2001). Analysis of Aldehydes in Water by Head Space-GC/MS. Journal of Health Science.
  • Wang, Y., et al. (2021). Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. Molecules.
  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • Dworkin, J. P. (2011). Chromatographic Co-elution. In: Gargaud, M., et al. Encyclopedia of Astrobiology. Springer, Berlin, Heidelberg.
  • PubChem. (n.d.). 4-Hydroxy-3-methylbutanal. National Center for Biotechnology Information.

Sources

Minimizing byproduct formation in aldol condensation for 4-Hydroxy-2-methylbutanal

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 4-Hydroxy-2-methylbutanal

Guide Objective: This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions for the synthesis of this compound via the crossed aldol condensation of propanal and acetaldehyde. The focus is on understanding and minimizing the formation of undesired byproducts to maximize reaction selectivity and yield.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in synthesizing this compound from propanal and acetaldehyde?

The primary challenge is a lack of selectivity.[1][2] The reaction is a crossed or mixed aldol condensation between two different aldehydes, both of which possess α-hydrogens.[3][4][5][6] This means both propanal and acetaldehyde can act as the nucleophile (by forming an enolate) and the electrophile. Under standard basic conditions (e.g., using sodium hydroxide), this leads to a complex mixture of at least four initial aldol addition products, significantly reducing the yield of the desired compound.[4][5][6][7]

Q2: What are the major byproducts I should expect in this reaction?

The reaction can produce a mixture of self-condensation and cross-condensation products. The four primary aldol addition byproducts are:

  • Acetaldehyde Self-Condensation Product: 3-hydroxybutanal, formed when the acetaldehyde enolate attacks another molecule of acetaldehyde.

  • Propanal Self-Condensation Product: 3-hydroxy-2-methylpentanal, formed when the propanal enolate attacks another molecule of propanal.

  • Undesired Cross-Condensation Product: 3-hydroxypentanal, formed when the acetaldehyde enolate attacks a molecule of propanal.

  • Dehydration Products: If the reaction is heated, each of the above aldol products can lose a molecule of water to form their corresponding α,β-unsaturated aldehydes (e.g., crotonaldehyde from 3-hydroxybutanal).[7][8]

Q3: How does the choice of base affect the reaction's outcome?

The choice of base is critical for controlling selectivity:

  • Weak Bases (e.g., NaOH, KOH): These bases establish an equilibrium, where small amounts of enolates from both aldehydes are present simultaneously. This inevitably leads to a mixture of all four possible products and is not recommended for achieving high selectivity.[3][9]

  • Strong, Non-Nucleophilic Bases (e.g., LDA): Strong, sterically hindered bases like Lithium Diisopropylamide (LDA) are ideal for achieving high selectivity. They can be used to completely and irreversibly deprotonate one aldehyde (the desired nucleophile) before the second aldehyde (the electrophile) is introduced.[3][10][11] This is the foundation of a "directed aldol reaction."

Q4: What is the role of temperature in controlling byproduct formation?

Temperature plays two key roles:

  • Kinetic Control: When using a strong base like LDA, the reaction is run at very low temperatures (typically -78 °C) to prevent enolate equilibration and other side reactions, ensuring that the kinetically favored deprotonation occurs and is stable.[3]

  • Preventing Dehydration: The aldol addition product (the desired β-hydroxy aldehyde) can easily eliminate water to form a more stable conjugated α,β-unsaturated aldehyde, especially when heated.[7][8] Maintaining low temperatures throughout the reaction and workup is essential to isolate the desired this compound without dehydration.

Reaction Pathways Diagram

Aldol_Pathways propanal Propanal propanal_enolate Propanal Enolate propanal->propanal_enolate + Base acetaldehyde Acetaldehyde acetaldehyde_enolate Acetaldehyde Enolate acetaldehyde->acetaldehyde_enolate + Base target_product TARGET: This compound propanal_enolate->target_product + Acetaldehyde byproduct1 BYPRODUCT: 3-Hydroxy-2-methylpentanal (Self-Condensation) propanal_enolate->byproduct1 + Propanal byproduct2 BYPRODUCT: 3-Hydroxypentanal (Cross-Condensation) acetaldehyde_enolate->byproduct2 + Propanal byproduct3 BYPRODUCT: 3-Hydroxybutanal (Self-Condensation) acetaldehyde_enolate->byproduct3 + Acetaldehyde

Caption: Desired vs. Undesired Aldol Condensation Pathways.

Troubleshooting Guide

Problem 1: My final product is a complex mixture with poor yield of this compound.

  • Probable Cause: You are likely using a weak base (like NaOH or KOH) that allows all four reaction pathways (as shown in the diagram above) to proceed simultaneously.[6][12]

  • Solution: Implement a Directed Aldol Condensation protocol.

    • Choose the Right Base: Use a strong, non-nucleophilic base such as Lithium Diisopropylamide (LDA).

    • Control Enolate Formation: React propanal with LDA at -78 °C in an anhydrous solvent like THF. This will quantitatively convert propanal into its lithium enolate. Propanal is chosen to be the enolate because its α-carbon will become the nucleophile that forms the new C-C bond with the acetaldehyde carbonyl.

    • Controlled Addition: Slowly add acetaldehyde to the pre-formed propanal enolate solution at -78 °C. This ensures the enolate reacts only with the desired electrophile (acetaldehyde), preventing self-condensation.[3][10]

Problem 2: The major byproduct is 3-hydroxybutanal (or its dehydrated form, crotonaldehyde).

  • Probable Cause: The acetaldehyde enolate is forming preferentially or reacting faster with the available electrophiles. This can happen if the order of addition is incorrect or if conditions allow for enolate equilibrium.

  • Solution: Ensure that propanal is fully and irreversibly converted to its enolate before any acetaldehyde is introduced to the reaction flask. The slow, dropwise addition of acetaldehyde to the propanal enolate is crucial to maintain a low concentration of the electrophile, further minimizing the chance of acetaldehyde enolizing and reacting with itself.[3][13]

Problem 3: My desired product, this compound, is contaminated with an α,β-unsaturated aldehyde.

  • Probable Cause: The reaction or workup temperature was too high, causing dehydration of the aldol addition product. The β-hydroxy group is prone to elimination.[8]

  • Solution:

    • Maintain Low Temperature: Do not allow the reaction temperature to rise above -78 °C until it is quenched.

    • Cold Quench & Workup: Quench the reaction by adding it to a cold, saturated aqueous solution of ammonium chloride (NH₄Cl). Perform all extractions and washes using cold solutions to minimize the risk of dehydration.

Problem 4: The overall reaction yield is low despite good selectivity.

  • Probable Cause: This could be due to several factors:

    • Wet Reagents/Glassware: LDA is extremely sensitive to water. Any moisture will consume the base and reduce the extent of enolate formation.

    • Impure Aldehydes: Aldehydes can easily oxidize to carboxylic acids or polymerize on standing. Using freshly distilled aldehydes is critical for success.

    • Incorrect Stoichiometry: The amount of LDA should be stoichiometric (1.0 to 1.1 equivalents) to the aldehyde being enolized (propanal).

  • Solution:

    • Ensure Anhydrous Conditions: Dry all glassware in an oven overnight and cool under a stream of dry nitrogen or argon. Use anhydrous solvents (e.g., freshly distilled THF over sodium/benzophenone).

    • Purify Reagents: Distill both propanal and acetaldehyde immediately before use.

    • Verify LDA Titer: If using commercially prepared LDA, its concentration can decrease over time. It is best practice to titrate the LDA solution before use to ensure accurate stoichiometry.

Troubleshooting Logic Diagram

Troubleshooting start Poor Yield or Selectivity q1 What is the main issue? start->q1 a1 Complex Mixture (4 Products) q1->a1 Low Selectivity a2 Dehydrated Product Present q1->a2 Byproduct Type a3 Low Yield, Good Selectivity q1->a3 Low Conversion sol1 Cause: Weak Base (e.g., NaOH) Solution: Use Directed Aldol Protocol with LDA. a1->sol1 sol2 Cause: Temperature Too High Solution: Maintain -78°C and use cold workup. a2->sol2 sol3 Cause: Wet/Impure Reagents Solution: Use anhydrous technique & freshly distilled aldehydes. a3->sol3

Caption: Troubleshooting flowchart for aldol condensation issues.

Recommended Experimental Protocol

Protocol: Directed Aldol Synthesis of this compound

This protocol is a representative method and should be adapted and optimized by the end-user. All operations should be performed in a fume hood under an inert atmosphere (Nitrogen or Argon).

Materials & Reagents:

  • Diisopropylamine, freshly distilled

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (concentration pre-determined by titration)

  • Propanal, freshly distilled

  • Acetaldehyde, freshly distilled

  • Saturated aqueous ammonium chloride (NH₄Cl), cooled to 0 °C

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of LDA (In situ):

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous THF and cool the flask to -78 °C using a dry ice/acetone bath.

    • Add diisopropylamine (1.1 eq.) via syringe.

    • Slowly add n-BuLi (1.05 eq.) dropwise, keeping the internal temperature below -70 °C.

    • Stir the resulting colorless solution at -78 °C for 30 minutes.

  • Enolate Formation:

    • Slowly add freshly distilled propanal (1.0 eq.) dropwise to the LDA solution at -78 °C.

    • Stir the mixture at -78 °C for 1 hour to ensure complete formation of the lithium enolate.

  • Aldol Addition:

    • Slowly add freshly distilled acetaldehyde (1.2 eq.) dropwise to the enolate solution. Ensure the internal temperature remains at -78 °C.

    • Stir the reaction mixture at -78 °C for 2 hours.

  • Quench and Workup:

    • Quench the reaction by slowly adding cold, saturated aqueous NH₄Cl solution while the flask is still in the cold bath.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure (at low temperature) to yield the crude product.

  • Analysis and Purification:

    • Analyze the crude product by ¹H NMR or GC-MS to determine the product distribution and selectivity.

    • The product can be purified by flash column chromatography on silica gel if necessary.

References

  • Filo. (2025, March 13). Explain the cross adol condensation between acetaldehyde and propa aldehyde. Filo.
  • Organic Chemistry Tutor.
  • UMass ScholarWorks.
  • UMass ScholarWorks.
  • ACS Publications. (2025, April 15).
  • Thieme Connect.
  • PubMed. (2023, October 14).
  • ResearchGate. (2025, April 15).
  • Chemistry Steps. Crossed Aldol And Directed Aldol Reactions.
  • Khan Academy. (2024, August 30). Crossed-aldol condensation reaction | Aldehydes, ketones & carb. acids | Chemistry. YouTube.
  • Der Pharma Chemica. Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues.
  • Organic-Chemistry.org. (2005, June 25). Asymmetric Cross-Aldol Reactions Of Aldehydes: A Formidable Synthetic Challenge.
  • YouTube. (2023, June 1). Crossed Aldol Condensation Reaction | Formaldehyde & Acetaldehyde | 3-hydroxy propanal | #cbse |.
  • Unknown Source. FOUR PRODUCTS ARE OBSERVED WHEN A CROSSED ALDOL IS ATTEMPTED USING TWO DIFFERENCE CARBONYL COMPOUNDS BOTH OF WHICH HAVE ALPHA H.
  • Brainly.in. (2019, November 8).
  • Vedantu. How many Aldol Products are possible with addition class 11 chemistry CBSE.
  • ResearchGate. (2025, August 7). New process for the synthesis of 4-acetoxy-2-methyl-2-butenal.
  • YouTube. (2020, March 11). Mixed Aldol Regiocontrol.
  • Chemistry LibreTexts. (2025, March 17). 23.5: Mixed Aldol Reactions.
  • Google Patents.
  • Filo. (2025, September 7). When ethanal (acetaldehyde) and propanal (propionaldehyde)
  • Quora. (2021, July 20).
  • PubChem - NIH. This compound | C5H10O2 | CID 19884375.
  • YouTube. (2016, May 10). Mixed Crossed Aldol Reaction Trick and Limiting Products.
  • Guidechem. How to Prepare 4-Hydroxy-2-butanone? - FAQ.
  • Infinity Learn. A mixture of ethanal and propanal is subjected to aldol condensation by treating with dilute NaOH. How many aldols (including stereo isomers) are expected to be formed in this reaction.
  • ACS Publications. (2022, November 21).

Sources

Technical Support Center: Enhancing Selectivity in the Hydroformylation of 3-buten-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Selectivity

Welcome to the technical support center for the hydroformylation of 3-buten-1-ol. This reaction is a powerful tool for synthesizing 5-hydroxypentanal, a valuable bifunctional molecule. However, achieving high selectivity for the desired linear aldehyde (n-isomer) over the branched aldehyde (iso-isomer) and other side products presents a significant synthetic challenge. The presence of the hydroxyl group can influence catalyst activity and the substrate itself is prone to isomerization.

This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the complexities of this reaction and enhance your process control.

Core Principles of Selectivity in Hydroformylation

The regioselectivity in rhodium-catalyzed hydroformylation is primarily determined during the migratory insertion of the alkene into the rhodium-hydride bond.[1][2] The choice of ligands coordinated to the rhodium center is the most critical factor influencing whether the linear or branched alkyl-rhodium intermediate is formed, thereby dictating the final aldehyde product ratio.[3][4] Sterically demanding ligands tend to favor the anti-Markovnikov addition of the hydride to the alkene, leading to the linear product to minimize steric repulsion.[5][6]

cluster_0 Catalytic Cycle A [Rh]-H (Active Catalyst) B Alkene Coordination A->B + 3-buten-1-ol C π-complex B->C D Hydride Migration (Regioselectivity Determining Step) C->D E_lin Linear Alkyl-[Rh] D->E_lin Anti-Markovnikov (Favored by bulky ligands) E_bra Branched Alkyl-[Rh] D->E_bra Markovnikov F_lin CO Insertion E_lin->F_lin + CO F_bra CO Insertion E_bra->F_bra + CO G_lin Linear Acyl-[Rh] F_lin->G_lin G_bra Branched Acyl-[Rh] F_bra->G_bra H H₂ Oxidative Addition G_lin->H G_bra->H I_lin Reductive Elimination H->I_lin I_bra Reductive Elimination H->I_bra I_lin->A - Product J_lin Linear Aldehyde (5-Hydroxypentanal) I_lin->J_lin I_bra->A - Product J_bra Branched Aldehyde (4-Hydroxy-2-methylbutanal) I_bra->J_bra

Caption: Simplified Rh-catalyzed hydroformylation cycle showing the key regioselectivity-determining step.

Troubleshooting Guide

This section addresses common problems encountered during the hydroformylation of 3-buten-1-ol in a question-and-answer format.

Issue 1: Low Linear-to-Branched (l:b) Aldehyde Ratio

Question: My reaction produces a significant amount of the branched this compound. How can I increase the selectivity for the desired linear 5-hydroxypentanal?

Possible Causes & Solutions:

  • Suboptimal Ligand Choice: This is the most common cause. Standard, small phosphine ligands like triphenylphosphine (PPh₃) often give poor regioselectivity.

    • Solution: Employ sterically bulky phosphine or phosphite ligands. Bidentate phosphines with a large natural bite angle, such as those based on a xanthene backbone (e.g., Xantphos), are well-documented to enforce an equatorial-equatorial coordination geometry that strongly favors linear aldehyde formation.[4] Supramolecular strategies and self-assembling ligands have also shown promise in directing selectivity.[7][8]

  • High Reaction Temperature: Elevated temperatures can provide enough energy to overcome the activation barrier for the formation of the branched isomer, thus reducing selectivity.[9]

    • Solution: Systematically lower the reaction temperature. Conduct a temperature screen (e.g., from 100°C down to 60°C in 10°C increments) to find the optimal balance between reaction rate and selectivity.

  • Incorrect CO Partial Pressure: While less pronounced than ligand effects, CO pressure can influence selectivity. Very low CO pressure might alter the catalyst's coordination sphere, and very high pressure can inhibit the reaction.

    • Solution: Optimize the CO partial pressure. Often, a 1:1 ratio of H₂:CO is a good starting point. Some catalyst systems may benefit from a slightly higher H₂ pressure.

Ligand TypeTypical l:b Ratio for Terminal AlkenesKey Feature
Monodentate (e.g., PPh₃)2:1 to 4:1Baseline, often insufficient selectivity.
Bidentate (e.g., dppe)Variable, depends on backboneBite angle is critical.
Wide Bite-Angle Bidentate (e.g., Xantphos)>20:1Enforces geometry favoring linear product.[4][8]
Bulky Phosphites (e.g., derivatives of BIPHENPHOS)>10:1Combination of steric and electronic effects.

Issue 2: Significant Formation of Isomerization and/or Hydrogenation Byproducts

Question: My GC analysis shows peaks corresponding to 2-buten-1-ol, 1-butanol, and pentanals other than the expected hydroxypentanals. What is causing this?

Possible Causes & Solutions:

  • Catalyst-Induced Isomerization: The active rhodium-hydride species is also a potent isomerization catalyst. It can isomerize 3-buten-1-ol to the thermodynamically more stable 2-buten-1-ol.[10] Subsequent hydroformylation of this internal alkene is slow and leads to other aldehyde products.

    • Solution 1: Increase Syngas Pressure. Higher CO and H₂ pressure can promote the rate of hydroformylation relative to isomerization, effectively "trapping" the terminal alkene before it can isomerize.[11]

    • Solution 2: Modify Ligands. The electronic properties of the ligand can influence isomerization. Less electron-donating ligands can sometimes suppress this side reaction.[12]

  • Hydrogenation of Substrate/Product: The catalyst can hydrogenate the C=C bond of the substrate to form 1-butanol or reduce the product aldehyde to 1,5-pentanediol. This is more common with cobalt catalysts but can occur with rhodium, especially at high temperatures and high H₂:CO ratios.[10][13]

    • Solution: Adjust the H₂:CO ratio closer to 1:1. Avoid excessively high temperatures (>120°C) and prolonged reaction times after full conversion of the starting material.

cluster_1 Troubleshooting Workflow: Byproduct Formation Start High Level of Byproducts Detected CheckByproduct Identify Byproduct Type (GC-MS) Start->CheckByproduct Isomer Isomerization Products (e.g., 2-buten-1-ol) CheckByproduct->Isomer C=C bond isomer Hydrogenation Hydrogenation Products (e.g., 1-butanol) CheckByproduct->Hydrogenation Saturated or reduced Sol_Isomer1 Increase Syngas Pressure Isomer->Sol_Isomer1 Sol_Isomer2 Lower Reaction Temperature Isomer->Sol_Isomer2 Sol_Hydro1 Adjust H₂:CO Ratio to 1:1 Hydrogenation->Sol_Hydro1 Sol_Hydro2 Avoid Excessive Temperature/Time Hydrogenation->Sol_Hydro2 End Selectivity Enhanced Sol_Isomer1->End Sol_Isomer2->End Sol_Hydro1->End Sol_Hydro2->End

Caption: Troubleshooting logic for addressing common byproduct formation.

Issue 3: Low or No Conversion

Question: My reaction has stalled, showing very low conversion of 3-buten-1-ol even after several hours. What should I check?

Possible Causes & Solutions:

  • Insufficient Gas Dissolution: The reaction occurs in the liquid phase and is dependent on the concentration of dissolved CO and H₂.[14]

    • Solution: Ensure vigorous stirring (>1000 rpm) to maximize gas-liquid mass transfer. Confirm that the system pressure is stable and not leaking.

  • Catalyst Deactivation: The catalyst may be poisoned or have degraded.

    • Solution 1 (Impurities): Ensure the substrate and solvent are pure and free of catalyst poisons like sulfur compounds or peroxides. Degas the solvent thoroughly before use.

    • Solution 2 (Ligand Degradation): Phosphine ligands can undergo hydrogenolysis or other degradation pathways at high temperatures.[10] If you suspect this, try running the reaction at a lower temperature or using a more robust ligand.

    • Solution 3 (Inactive Species): Excessively high CO pressure can lead to the formation of stable, inactive rhodium carbonyl species, effectively sequestering the catalyst.[15][16] If conversion is low at high pressure, try reducing the total pressure.

ParameterEffect on ConversionEffect on l:b SelectivityRecommendation
Temperature Increases (up to a point)Decreases at high tempsOptimize for balance (e.g., 60-100°C).[6]
Total Pressure Increases (improves gas conc.)Generally improvesStart at 20-50 bar.[11]
H₂:CO Ratio Complex; excess H₂ can lead to hydrogenationCan influence; 1:1 is a good startOptimize around 1:1 to 2:1.[17]
Stirring Rate Critical; increases rateMinimal direct effectUse high, efficient stirring (>1000 rpm).
Catalyst Loading Increases rateMinimal direct effectStart at 0.01-0.1 mol%.

Frequently Asked Questions (FAQs)

Q1: What is the typical stability of the product, 5-hydroxypentanal? A1: 5-Hydroxypentanal exists in equilibrium with its more stable cyclic hemiacetal form, 2-hydroxytetrahydropyran.[18] This can complicate analysis and purification. During GC analysis, high injector temperatures can cause decomposition. Derivatization may be necessary for accurate quantification.

Q2: How do I accurately analyze the reaction mixture? A2: Gas Chromatography with Flame Ionization Detection (GC-FID) is the standard method.[19][20] Use a non-reactive, high-boiling point internal standard (e.g., dodecane) for accurate quantification. A polar GC column (e.g., a WAX-type column) is recommended for good separation of the hydroxyl-containing compounds. Confirmation of peak identities should be done using GC-MS.[21]

Q3: Can I use a cobalt catalyst instead of rhodium? A3: While cobalt catalysts are cheaper, they typically require much harsher conditions (higher temperatures and pressures) and show lower selectivity for the linear aldehyde.[13][22] They also have a higher propensity for causing hydrogenation of the alkene substrate.[10] For high selectivity to 5-hydroxypentanal under mild conditions, rhodium is strongly preferred.

Q4: My substrate is from a commercial source. Do I need to purify it first? A4: It is highly recommended. Commercial alkenes can contain stabilizers or oxidation products (peroxides) that can inhibit or poison the catalyst. Passing the 3-buten-1-ol through a plug of activated alumina immediately before use is a good practice to remove such impurities.

Key Experimental Protocols

Protocol 1: General Hydroformylation Procedure

This protocol provides a general workflow for a lab-scale reaction.

cluster_2 Experimental Workflow A Charge Autoclave (Rh precursor, Ligand, Solvent) B Seal & Purge (3x with N₂ or Ar) A->B C Pressurize/Purge (3x with Syngas) B->C D Pre-activate Catalyst (Heat under Syngas) C->D E Inject Substrate & Standard (via injection port) D->E F Run Reaction (Set Temp, Pressure, Stirring) E->F G Monitor Progress (Gas uptake / GC sampling) F->G H Cool & Vent G->H I Analyze Crude Mixture (GC-FID, GC-MS) H->I

Caption: A typical experimental workflow for a hydroformylation reaction.

Methodology:

  • Reactor Preparation: To a clean, dry, and leak-tested high-pressure autoclave equipped with a magnetic stir bar and gas inlet/outlet valves, add the rhodium precursor (e.g., [Rh(CO)₂(acac)], 0.05 mol%) and the desired phosphine ligand (e.g., Xantphos, 5 equivalents relative to Rh).

  • Solvent Addition: Add freshly distilled and degassed solvent (e.g., toluene, to achieve a substrate concentration of ~0.5 M).

  • Purging: Seal the reactor. Purge the system by pressurizing with nitrogen (10 bar) and venting three times to remove all oxygen.

  • Syngas Introduction: Purge the reactor three times with syngas (1:1 H₂/CO).

  • Catalyst Activation: Pressurize the reactor to 10 bar of syngas and heat to the desired reaction temperature (e.g., 80°C) with vigorous stirring for 30-60 minutes to form the active catalyst.

  • Reaction Initiation: Increase the pressure to the final target pressure (e.g., 40 bar). Inject the 3-buten-1-ol substrate and the internal standard (e.g., dodecane) via a substrate addition loop or syringe pump.

  • Reaction Monitoring: Maintain constant pressure and temperature. The reaction can be monitored by the drop in pressure from a reservoir of known volume or by taking small aliquots for GC analysis at timed intervals.

  • Work-up: After the reaction is complete (typically 4-12 hours, or no further gas uptake), cool the reactor to room temperature. Carefully vent the excess syngas in a fume hood.

  • Analysis: Open the reactor and take a sample of the crude reaction mixture for analysis by GC-FID and GC-MS.

Protocol 2: Product Analysis by GC-FID

Methodology:

  • Sample Preparation: Dilute a ~50 µL aliquot of the crude reaction mixture with 1 mL of a suitable solvent (e.g., ethyl acetate). Ensure complete dissolution.

  • GC Instrument Conditions (Example):

    • Instrument: Agilent 8890 GC or equivalent with FID detector.

    • Column: Agilent J&W DB-WAX Ultra Inert, 30 m x 0.25 mm x 0.25 µm (or similar polar column).

    • Injector Temp: 200°C (to avoid product degradation).

    • Oven Program: 50°C (hold 2 min), ramp to 220°C at 15°C/min, hold 5 min.

    • Carrier Gas: Helium, constant flow.

    • Detector Temp: 250°C.

  • Data Analysis:

    • Identify peaks by comparing retention times to authentic standards or by GC-MS analysis.

    • Calculate the conversion of 3-buten-1-ol based on its disappearance relative to the internal standard.

    • Calculate the selectivity for each product by dividing the peak area of that product (corrected by its response factor) by the sum of the corrected peak areas for all products. The l:b ratio is the ratio of the corrected peak areas of 5-hydroxypentanal and this compound.

References

  • Ligand Effects on the Regioselectivity of Rhodium-Catalyzed Hydroformylation: Density Functional Calculations Illuminate the Role of Long-Range Noncovalent Interactions. FAO AGRIS.
  • Understanding a Hydroformylation Catalyst that Produces Branched Aldehydes from Alkyl Alkenes. Journal of the American Chemical Society.
  • Ligand Effects on the Regioselectivity of Rhodium-Catalyzed Hydroformylation: Density Functional Calculations Illuminate the Role of Long-Range Noncovalent Interactions. Organometallics - ACS Publications.
  • Ligand Effects on the Regioselectivity of Rhodium-Catalyzed Hydroformylation: Density Functional Calculations Illuminate the Role of Long-Range Noncovalent Interactions. Organometallics - ACS Publications.
  • Computational investigation of the ligand effect on the chemo/regioselectivity and reactivity of cobalt-catalysed hydroformylation. Catalysis Science & Technology (RSC Publishing).
  • Electronic Ligand Effects on the Regioselectivity of the Rhodium−Diphosphine-Catalyzed Hydroformylation of Propene. Organometallics - ACS Publications.
  • Rhodium‐catalyzed hydroformylation of alkenes: General mechanism and... ResearchGate.
  • Hydroformylation of alkenes by use of rhodium complex catalysts. RSC Publishing.
  • Continuous Flow Hydroformylation using Supported Ionic Liquid Phase Catalysts with Carbon Dioxide as a Carrier. Dalton Transactions.
  • Hydroformylation of alkenes by use of rhodium complex catalysts. R Discovery.
  • Mechanistic Aspects of Rhodium-Catalyzed Isoprene Hydroformylation: A Computational Study. Organometallics - ACS Publications.
  • Highly (regio)selective hydroformylation of olefins using self-assembling phosphines. Organic & Biomolecular Chemistry (RSC Publishing).
  • Hydroformylation reaction and design of a syngas surrogate from main... ResearchGate.
  • Syngas-Mediated C–C Bond Formation in Flow: Selective Rhodium-Catalysed Hydroformylation of Styrenes. Baxendale Group.
  • Rate dependence on total syn-gas pressure for the hydroformylation of... ResearchGate.
  • New catalysts for branched selective hydroformylation of alkenes. White Rose eTheses Online.
  • Hydroformylation. Wikipedia.
  • Distal-Selective Hydroformylation using Scaffolding Catalysis. PMC - NIH.
  • Single-atom catalysts for hydroformylation of olefins. PMC - PubMed Central.
  • Current State of the Art of the Solid Rh-Based Catalyzed Hydroformylation of Short-Chain Olefins. MDPI.
  • Hydroformylation of Alkenes: An Industrial View of the Status and Importance. ResearchGate.
  • 14.3.2: Hydroformylation. Chemistry LibreTexts.
  • Hydroformylation Process and Applications. Mettler Toledo.
  • Development of a Highly Active Catalyst System with Tuneable Selectivity for the Hydroformylation of the Renewable 1,3‐Diene. RWTH Publications.
  • Supramolecular Approaches To Control Activity and Selectivity in Hydroformylation Catalysis. PMC - PubMed Central.
  • (PDF) Hydroformylation. ResearchGate.
  • Derivatization Methods in GC and GC/MS. Semantic Scholar.
  • Preparative HPLC Purification. Ardena.
  • The iso‐selective hydroformylation of propene is highly desired but an extreme challenge. ResearchGate.
  • High iso Aldehyde Selectivity in the Hydroformylation of Short‐Chain Alkenes. Request PDF.
  • KINETICS OF PROPYLENE HYDROFORMYLATION IN THE PRESENCE OF MODIFIED RHODIUM TRIPHENYLPHOSPHINE CATALYST. ResearchGate.
  • Highly (regio)selective hydroformylation of olefins using temperature-resistant self-assembling phosphines. ResearchGate.
  • Pharmaceutical Residual Solvent Analysis: A Comparison of GC-FID and SIFT-MS Performance. MDPI.
  • Identification by GC-FID and GC-MS of amino acids, fatty and bile acids in binding media used in works of art. ResearchGate.
  • PGRL GCFID Qualitative Analysis Method for Hydrocarbons. USGS.gov.

Sources

Technical Support & Troubleshooting Guide: Solvent Effects in 4-Hydroxy-2-methylbutanal Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers and drug development professionals, this Technical Support Center provides a focused troubleshooting guide on the critical role of solvents in the synthesis of 4-Hydroxy-2-methylbutanal. As a Senior Application Scientist, my aim is to move beyond mere protocols and delve into the causality behind experimental choices, ensuring that every procedure is a self-validating system grounded in robust scientific principles.

This guide is structured to address the most common challenges encountered during the synthesis of this compound, focusing on how solvent selection is often the root cause and the ultimate solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound, and why is solvent choice so pivotal?

There are two predominant pathways for synthesizing this compound:

  • Crossed-Aldol Condensation: This classic carbon-carbon bond-forming reaction involves the base-catalyzed reaction between acetaldehyde and propionaldehyde.[1][2]

  • Hydroformylation (Oxo Synthesis): This industrial method involves the addition of carbon monoxide (CO) and hydrogen (H₂) across an alkene, typically an allylic alcohol precursor, using a transition metal catalyst.[3][4]

Solvent selection is critical in both routes because it directly governs reaction kinetics, selectivity, and yield. The solvent is not merely an inert medium; it actively influences the solubility of reactants and catalysts, the stability of reactive intermediates, and the suppression of unwanted side reactions.

Q2: Which classes of solvents are typically recommended for each synthesis route?

For Aldol Condensation , the choice depends on the desired outcome. Protic solvents like water or ethanol can stabilize the β-hydroxy aldehyde product through hydrogen bonding, potentially preventing immediate dehydration.[5] Aprotic solvents may be used, but careful control is needed to prevent side reactions.

For Hydroformylation , the solvent must solubilize the nonpolar alkene substrate, the organometallic catalyst, and the syngas.[6] Common choices include non-polar aromatic hydrocarbons like toluene or more specialized solvents like triacetin, which can enhance reaction rates compared to traditional options.[7][8] Biphasic systems, using water to dissolve a water-soluble catalyst, are also employed to simplify product separation.[6]

Troubleshooting Guide: Aldol Condensation Route

Problem 1: My reaction yields a complex mixture of products with a low yield of this compound.

  • Underlying Cause: This is the classic challenge of a crossed-aldol reaction where both reactants (acetaldehyde and propionaldehyde) possess α-hydrogens. This results in two different enolates and two different aldehyde electrophiles, leading to a statistical mixture of four possible products: two self-condensation products and two crossed-aldol products.[9][10] The solvent environment can exacerbate this by not sufficiently differentiating the reactivity of the two aldehydes.

  • Troubleshooting & Solutions:

    • Controlled Addition: Instead of mixing both aldehydes at the start, pre-form one enolate by adding the corresponding aldehyde to the base solution slowly and at a low temperature. Then, slowly add the second aldehyde to this mixture. This kinetically controlled approach can favor the desired crossed product.

    • Solvent Polarity: In a protic solvent like ethanol/water, the solvation shell around the aldehydes and enolates can subtly influence their relative reactivity. Experiment with solvent ratios to optimize for the cross-product.

    • Use a Pre-formed Enolate: For more precise control, consider pre-forming the enolate of one aldehyde using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) in an aprotic solvent (e.g., THF) at low temperature (-78 °C). Then, add the second aldehyde as the electrophile. This method largely eliminates self-condensation of the electrophile.

Problem 2: My primary product is the α,β-unsaturated aldehyde (2-methyl-2-butenal), not the desired this compound.

  • Underlying Cause: You are observing the result of an aldol condensation, which is a two-step process: an initial aldol addition to form the β-hydroxy aldehyde, followed by dehydration.[10][11] This dehydration step is often promoted by heat or stronger basic conditions. The solvent plays a role in the stability of the intermediate.

  • Troubleshooting & Solutions:

    • Reduce Temperature: The elimination of water is an endothermic process and is favored at higher temperatures. Running the reaction at 0°C or below can often arrest the reaction at the aldol addition stage.

    • Use Protic Solvents: Solvents like water and ethanol can stabilize the β-hydroxy aldehyde intermediate via hydrogen bonding, making it less prone to elimination.

    • Milder Base: Switch from a strong base (e.g., NaOH) to a milder one (e.g., a catalytic amount of a weaker base) to slow down the rate of the elimination step.

Troubleshooting Guide: Hydroformylation Route

Problem 1: The reaction shows poor regioselectivity, producing a high ratio of the branched isomer instead of the desired linear this compound.

  • Underlying Cause: In hydroformylation, the hydride from the catalyst can add to either the internal or terminal carbon of the double bond, leading to linear (desired) or branched (undesired) aldehydes.[3] This regioselectivity is highly dependent on the steric and electronic environment of the catalyst, which is directly influenced by the coordinating properties of the solvent and ligands.

  • Troubleshooting & Solutions:

    • Ligand Modification: This is the most powerful tool. Bulky phosphine or phosphite ligands on the rhodium or cobalt catalyst sterically hinder addition to the internal carbon, thus favoring the linear product.

    • Solvent Polarity: Non-polar solvents like toluene generally provide a neutral environment.[8] Experimenting with solvents of varying polarity can alter the catalyst's electronic properties and impact the n/iso ratio. For example, a more polar, non-coordinating solvent might stabilize a transition state leading to the linear product.

    • Syngas Pressure: Increasing the partial pressure of CO can sometimes favor the formation of the linear aldehyde by influencing the equilibrium between different catalyst species in the catalytic cycle.[1]

Problem 2: The reaction is sluggish, or the catalyst appears to deactivate over time.

  • Underlying Cause: The catalyst's activity depends on its ability to remain dissolved and accessible in its active form. Poor solubility of the catalyst or the syngas in the chosen solvent will lead to low reaction rates.[6] Furthermore, impurities in the solvent can poison the catalyst.

  • Troubleshooting & Solutions:

    • Solvent Screening for Solubility: Ensure your chosen solvent provides excellent solubility for the catalyst precursor and ligands at the reaction temperature.

    • Enhance Gas Solubility: The concentration of H₂ and CO in the liquid phase is critical. While difficult to change for a given solvent, specialized systems like supercritical CO₂ can be used as a co-solvent to improve mass transfer.[1]

    • Solvent Purity: Use high-purity, anhydrous, and deoxygenated solvents. Water, oxygen, and other reactive impurities can oxidize and deactivate the sensitive organometallic catalyst.

    • Consider Alternative Solvents: Recent studies have shown that sustainable solvents like triacetin can lead to significantly higher reaction rates (Turnover Frequency - TOF) compared to traditional solvents like toluene.[7]

Data Summary: Solvent Impact on Hydroformylation

The following table summarizes the comparative performance of different solvents in a rhodium-catalyzed hydroformylation reaction, illustrating the profound impact of solvent choice.

SolventCatalyst SystemTemp (°C)Pressure (atm)Key OutcomeReference
Toluene [Rh(acac)(CO)₂] / PPh₃8020Standard performance, TOF = 640 h⁻¹[7]
Triacetin [Rh(acac)(CO)₂] / PPh₃8020Higher reaction rate (TOF = 960 h⁻¹), higher chemoselectivity (98% vs 87% in toluene)[7]
Water Rh-complex with water-soluble ligands12050-100Facilitates easy separation of the organic product from the aqueous catalyst phase[6]
scCO₂/Ionic Liquid Rh-based80>74Biphasic system reduces viscosity by 40% and boosts TOF by 2.5x compared to organic solvents[1]

Experimental Protocol: Rh-Catalyzed Hydroformylation in Triacetin

This protocol is adapted from modern methodologies emphasizing higher efficiency and sustainability.[7]

Objective: To synthesize this compound via hydroformylation of an appropriate allylic alcohol precursor using a rhodium catalyst in triacetin.

Materials:

  • Allylic alcohol precursor (e.g., 3-buten-1-ol)

  • [Rh(acac)(CO)₂] (precatalyst)

  • Triphenylphosphine (PPh₃) (ligand)

  • Triacetin (anhydrous, deoxygenated)

  • Syngas (1:1 mixture of CO/H₂)

  • High-pressure autoclave reactor equipped with magnetic stirring and temperature control

Procedure:

  • Reactor Preparation: Ensure the autoclave is scrupulously clean and dry. Purge the reactor multiple times with an inert gas (N₂ or Ar) to remove all traces of oxygen.

  • Catalyst Preparation (in situ): Under an inert atmosphere, charge the reactor with the allylic alcohol substrate (e.g., 8 mmol), the rhodium precatalyst [Rh(acac)(CO)₂] (0.5 mM), and the PPh₃ ligand (P/Rh ratio of 10).

  • Solvent Addition: Add 20 mL of anhydrous, deoxygenated triacetin to the reactor. Critical Step: The solvent must be free of water and oxygen to prevent catalyst deactivation.

  • Reaction Initiation: Seal the reactor. Pressurize and purge with syngas three times to remove the inert gas. Finally, pressurize the reactor to 20 atm with the 1:1 CO/H₂ mixture.

  • Reaction Conditions: Begin vigorous stirring and heat the reactor to 80°C. Maintain a constant pressure of 20 atm by supplying syngas as it is consumed.

  • Monitoring: Monitor the reaction progress by taking aliquots (if the reactor setup allows) and analyzing them via Gas Chromatography (GC) to determine substrate conversion and product formation.

  • Work-up: After the reaction is complete (typically 1.5-2 hours), cool the reactor to room temperature and carefully vent the excess pressure in a fume hood. Extract the product from the solvent and purify using standard methods such as distillation or chromatography.

Visualizations

Troubleshooting Workflow Diagram

This diagram outlines a logical process for diagnosing and solving common issues during synthesis, emphasizing solvent-related causes.

TroubleshootingWorkflow cluster_problem Problem Identification cluster_route Synthesis Route cluster_causes_aldol Potential Aldol Causes cluster_causes_hydro Potential Hydroformylation Causes cluster_solutions Solvent-Based Solutions Problem { Problem Encountered | e.g., Low Yield, Wrong Product, Low Rate} Route Aldol Condensation Hydroformylation Problem->Route Cause_Aldol Undesired Self-Condensation Premature Dehydration Polymerization Route:aldol->Cause_Aldol Cause_Hydro Poor Regioselectivity Low Catalyst/Gas Solubility Catalyst Deactivation Route:hydro->Cause_Hydro Solution_Aldol Adjust Solvent Polarity (Protic vs Aprotic) Lower Reaction Temperature Change Base/Solvent System Cause_Aldol:c1->Solution_Aldol:s1 Cause_Aldol:c2->Solution_Aldol:s1 Cause_Aldol:c2->Solution_Aldol:s2 Cause_Aldol:c3->Solution_Aldol:s3 Solution_Hydro Screen Alternative Solvents (e.g., Triacetin) Use High-Purity Anhydrous Solvent Implement Biphasic System Cause_Hydro:c1->Solution_Hydro:s1 Cause_Hydro:c2->Solution_Hydro:s1 Cause_Hydro:c3->Solution_Hydro:s2 Cause_Hydro:c2->Solution_Hydro:s3

Caption: Troubleshooting workflow for synthesis issues.

Mechanism: Solvent Interaction in Hydroformylation

This diagram illustrates the catalytic cycle for hydroformylation, highlighting the crucial role of the solvent in stabilizing the active catalyst complex.

HydroformylationCycle Catalyst [Rh]-H(CO)(L)₂ AlkeneComplex Alkene Complex Catalyst->AlkeneComplex + Alkene AlkylComplex Rh-Alkyl AlkeneComplex->AlkylComplex Hydride Insertion (Selectivity Step) AcylComplex Rh-Acyl AlkylComplex->AcylComplex + CO ProductComplex Product Complex AcylComplex->ProductComplex + H₂ (Reductive Elim.) ProductComplex->Catalyst - Aldehyde Solvent Solvent (e.g., Triacetin) Solvent->Catalyst Solvates & Stabilizes

Caption: Solvent molecules stabilizing the active catalyst.

References

  • Vertex AI Search Grounding, this compound Synthesis Methods,
  • Jess et al. (2020), Systematic Green Solvent Selection for the Hydroformylation of Long-Chain Alkenes, ACS Sustainable Chemistry & Engineering, [Link]
  • Mettler Toledo, Hydroformylation Process and Applic
  • da Silva, R. A., et al. (2021), Triacetin as a Sustainable Solvent for Hydroformylation, ACS Sustainable Chemistry & Engineering, [Link]
  • Google Patents, Preparation method of 4-hydroxybutanal, CN114149312A,
  • Wikipedia, Hydroformyl
  • Organic Syntheses, A general synthetic method for the oxidation of primary alcohols to aldehydes, [Link]
  • Franke, R., et al. (2012)
  • Filo, Explain the cross adol condensation between acetaldehyde and propa aldehyde, [Link]
  • ResearchGate, New process for the synthesis of 4-acetoxy-2-methyl-2-butenal, [Link]
  • Der Pharma Chemica, Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues, [Link]
  • Chemistry LibreTexts, Carbonyl Condens
  • University of Calgary, Crossed Aldol Condens
  • PubChem, this compound, [Link]
  • ACS Omega, Reactivity of Formaldehyde during 4-Hydroxy-2-butanone Synthesis in Supercritical St
  • Semantic Scholar, Reactivity of Formaldehyde during 4‑Hydroxy-2-butanone Synthesis in Supercritical St
  • Google Patents, Synthesis method of 4-hydroxy-2-butanone, CN106631732A,
  • Master Organic Chemistry, Aldol Addition and Condens
  • Wikipedia, Aldol condens

Sources

Managing thermal stability of 4-Hydroxy-2-methylbutanal during distillation

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for managing the thermal stability of 4-Hydroxy-2-methylbutanal. This guide, designed by senior application scientists, provides in-depth troubleshooting advice and frequently asked questions to ensure the successful purification of this thermally sensitive molecule. We understand the challenges you face and have structured this resource to provide not just protocols, but the scientific reasoning behind them, empowering you to optimize your distillation process.

Understanding the Challenge: The Instability of this compound

This compound is a valuable bifunctional molecule, containing both a hydroxyl and an aldehyde group.[1] This combination, however, makes it susceptible to several degradation pathways when subjected to thermal stress, such as during distillation. Understanding these pathways is the first step toward mitigating them.

Key Degradation Pathways
  • Retro-Aldol Reaction: As a β-hydroxy aldehyde, the most significant risk during distillation is the retro-aldol reaction. This process is the reverse of the aldol condensation that may be used in its synthesis and can be catalyzed by heat or residual acidic or basic impurities.[2] The C-C bond between the α and β carbons cleaves, leading to the formation of smaller, more volatile aldehydes and ketones.

  • Dehydration: The hydroxyl group can be eliminated with a proton from an adjacent carbon to form an unsaturated aldehyde, particularly 2-methyl-2-butenal or 2-methyl-3-butenal. This is often catalyzed by acidic conditions.

  • Polymerization & Autocondensation: Like many aldehydes, this compound can undergo self-condensation or polymerization, especially in the presence of acidic or basic catalysts, forming higher molecular weight impurities that can contaminate the distillate or remain as tar in the distillation pot.[1]

  • Oxidation: If the distillation is not performed under an inert atmosphere, the aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, 4-hydroxy-2-methylbutanoic acid.

The following diagram illustrates the primary degradation pathways:

G main This compound retro_aldol Retro-Aldol Reaction (Heat, Acid/Base) main->retro_aldol dehydration Dehydration (Heat, Acid) main->dehydration polymerization Polymerization/ Autocondensation (Acid/Base) main->polymerization oxidation Oxidation (Air/O2) main->oxidation products_retro Acetaldehyde + Propionaldehyde retro_aldol->products_retro yields products_dehydration Unsaturated Aldehydes + H2O dehydration->products_dehydration yields products_poly High MW Impurities/Tars polymerization->products_poly yields products_ox 4-Hydroxy-2-methylbutanoic acid oxidation->products_ox yields

Caption: Primary degradation pathways of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the initial signs of degradation during the distillation of this compound?

A1: The most common indicators of thermal degradation include:

  • Color Change: The material in the distillation flask may darken, turning yellow, brown, or even black, indicating the formation of polymeric byproducts.

  • Pressure Fluctuations: A sudden increase in vacuum pressure can indicate the formation of non-condensable gases or volatile decomposition products.

  • Inconsistent Distillation Temperature: If the temperature at the distillation head fluctuates or fails to stabilize, it may suggest that the composition of the vapor is changing due to decomposition.

  • Low Yield: A significantly lower than expected yield of the purified product is a strong indicator that degradation has occurred.

Q2: I don't have access to a vacuum pump. Can I distill this compound at atmospheric pressure?

Q3: What is a safe distillation temperature for this compound?

A3: The goal is to keep the distillation pot temperature as low as possible. A good starting point is to aim for a vacuum level that allows the product to distill at a head temperature below 100°C. Based on data for similar compounds, you can expect the boiling point to be in the range of 70-90°C at approximately 10-20 mmHg. It is crucial to perform a small-scale test distillation to determine the optimal conditions for your specific setup.

Q4: My final product is acidic. What is the likely cause?

A4: An acidic final product is most likely due to the oxidation of the aldehyde group to a carboxylic acid. This can happen if the distillation is not performed under a strict inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is dry and the system is thoroughly purged with an inert gas before heating.

Q5: Can I use a standard distillation setup?

A5: For the best results, a short-path distillation apparatus is recommended. This minimizes the surface area and the residence time of the hot vapor before condensation, reducing the likelihood of degradation in the gas phase. A well-insulated distillation column will also help maintain a stable temperature gradient.

Troubleshooting Guide: Optimizing Your Distillation

This section provides detailed protocols and workflows to address common issues encountered during the distillation of this compound.

Issue 1: Significant Yield Loss and Tar Formation

Primary Cause: Thermal decomposition due to excessive temperature or prolonged heating.

Troubleshooting Workflow:

workflow start High Yield Loss/ Tar Formation check_vacuum Step 1: Verify Vacuum System start->check_vacuum check_temp Step 2: Monitor Temperatures check_vacuum->check_temp add_stabilizer Step 3: Introduce a Stabilizer check_temp->add_stabilizer short_path Step 4: Optimize Apparatus add_stabilizer->short_path solution Improved Yield & Purity short_path->solution

Caption: Workflow for troubleshooting yield loss during distillation.

Detailed Steps:

  • Verify Vacuum System Integrity:

    • Action: Ensure all joints are properly sealed and the vacuum pump is in good working order. Aim for a stable pressure below 20 mmHg.

    • Causality: A lower pressure directly translates to a lower boiling point, which is the most critical factor in preventing thermal degradation.

  • Monitor Temperatures Closely:

    • Action: Use calibrated thermometers for both the distillation pot and the distillation head. The pot temperature should not exceed the head temperature by more than 20-30°C.

    • Causality: A large temperature difference indicates inefficient heat transfer or superheating, which can accelerate decomposition.

  • Introduce a Non-Volatile Stabilizer:

    • Action: Add a small amount of a high-boiling point, basic stabilizer to the crude this compound before distillation.

    • Causality: Basic stabilizers neutralize any trace acidic impurities that can catalyze decomposition. Being non-volatile, they remain in the distillation pot and do not contaminate the final product.[4]

    StabilizerRecommended ConcentrationRationale
    Triethanolamine20-100 ppmEffective at preventing polymerization and autocondensation of aldehydes.[1]
    Sodium Carbonate (anhydrous)0.05-20 ppmA mild, non-volatile base that can neutralize acidic impurities.[4]
  • Optimize the Distillation Apparatus:

    • Action: Use a short-path distillation head and ensure the distillation flask is appropriately sized for the volume of material. Vigorous, smooth stirring is also essential.

    • Causality: A short path minimizes the time the compound spends in the hot vapor phase. Proper stirring prevents localized overheating.

Issue 2: Inconsistent Analytical Results, Especially with Gas Chromatography (GC)

Primary Cause: Thermal decomposition of this compound in the hot GC inlet.

Troubleshooting Steps:

  • Lower the GC Inlet Temperature:

    • Action: Reduce the injector port temperature to the lowest possible value that still allows for efficient volatilization (e.g., start at 150°C and optimize downwards).

    • Causality: High inlet temperatures can cause on-column degradation, leading to the appearance of extraneous peaks and inaccurate quantification of the main component.

  • Consider Derivatization:

    • Action: For accurate quantitative analysis, consider derivatizing the hydroxyl group to a more thermally stable ether or silyl ether.

    • Causality: Derivatization blocks the reactive hydroxyl group, preventing both on-column degradation and improving chromatographic peak shape.[5][6]

  • Utilize High-Performance Liquid Chromatography (HPLC):

    • Action: If available, HPLC is an excellent alternative for analyzing thermally labile compounds.

    • Causality: HPLC separations are performed at or near room temperature, eliminating the risk of thermal degradation during analysis.

Experimental Protocols

Protocol 1: Stabilized Vacuum Distillation of this compound
  • Preparation:

    • Ensure all glassware is clean and thoroughly dried.

    • Assemble a short-path vacuum distillation apparatus with a magnetic stirrer.

    • Add the crude this compound to the distillation flask.

    • Add the chosen stabilizer (e.g., triethanolamine at 50 ppm).

  • Distillation:

    • Begin stirring and apply vacuum, aiming for a stable pressure below 20 mmHg.

    • Gradually heat the distillation pot using a heating mantle.

    • Collect any low-boiling impurities as a forerun fraction.

    • Monitor the head temperature. Collect the main fraction when the temperature stabilizes at the expected boiling point for the applied pressure.

    • Do not distill to dryness to avoid the concentration of potentially unstable residues.

  • Post-Distillation:

    • Cool the system under vacuum before venting to an inert atmosphere.

    • Store the purified product under an inert atmosphere at low temperature (e.g., <4°C).

Protocol 2: Quality Control Analysis by GC-MS (for Thermally Labile Aldehydes)
  • Sample Preparation (Without Derivatization):

    • Prepare a dilute solution of the distilled this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • GC-MS Conditions:

    • Inlet: Use a low injector temperature (e.g., 150°C). If available, a cool-on-column inlet is ideal.

    • Column: A mid-polarity column (e.g., DB-5ms or equivalent) is suitable.

    • Oven Program: Start at a low initial temperature (e.g., 40°C) with a slow ramp rate (e.g., 10°C/min).

    • MS Detector: Scan a mass range appropriate for the parent compound and expected degradation products (e.g., m/z 30-200).

  • Data Analysis:

    • Integrate the peak for this compound (molecular ion may be weak or absent; look for characteristic fragments).

    • Search for peaks corresponding to potential degradation products such as acetaldehyde, propionaldehyde, and dehydration products.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Google Patents. (2000). Method of stabilizing aldehydes. US6137013A.
  • Google Patents. (1983). Stabilization of aldehydes. US4414419A.
  • PubChem. (n.d.). (Z)-4-hydroxy-2-methylbut-2-enal. National Center for Biotechnology Information.
  • Chemsrc. (n.d.). 4-Hydroxybutanal.
  • Google Patents. (2022). Preparation method of 4-hydroxybutanal. CN114149312A.
  • LookChem. (n.d.). 2-Methylbutanal.
  • Google Patents. (2017). Synthesis method of 4-hydroxy-2-butanone. CN106631732A.
  • PubMed. (2015). Oxidative stress: Determination of 4-hydroxy-2-nonenal by gas chromatography/mass spectrometry in human and rat plasma.
  • ResearchGate. (2002). Method for analysis of 4-hydroxy-2-(E)-nonenal with solid-phase microextraction.
  • Semantic Scholar. (n.d.). Derivatization Methods in GC and GC/MS.
  • MDPI. (2022). Comprehensive Two-Dimensional Gas Chromatography as a Bioanalytical Platform for Drug Discovery and Analysis.
  • The Open Medicinal Chemistry Journal. (2022). HPLC and HPLC-MS Analysis of Intestinal Elimination and Phase 2 Metabolism of 4'-hydroxy-4-Methoxychalcone and its Bis-Mannich Analog In The Rat.
  • PubChem. (n.d.). 4-Hydroxy-2-methylpentanal. National Center for Biotechnology Information.
  • The Open Medicinal Chemistry Journal. (2022). HPLC and HPLC-MS Analysis of Intestinal Elimination and Phase 2 Metabolism of 4'-hydroxy-4-Methoxychalcone and its Bis-Mannich Analog In The Rat.
  • PubMed. (2002). Method for analysis of 4-hydroxy-2-(E)-nonenal with solid-phase microextraction.

Sources

Technical Support Center: Characterization of Bifunctional Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the characterization of bifunctional aldehydes. This guide is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls and challenges encountered when working with these highly reactive but invaluable molecules. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the accuracy, reproducibility, and success of your experiments.

Introduction: The Bifunctional Aldehyde Dilemma

Bifunctional aldehydes, such as glutaraldehyde and formaldehyde, are indispensable cross-linking agents in a myriad of applications, from protein immobilization and cell fixation to the development of bioconjugates and drug delivery systems.[1][2] Their utility stems from the presence of two aldehyde groups, enabling the formation of covalent bonds with primary amines on biomolecules, most notably the ε-amino group of lysine residues.[3][4]

However, the very reactivity that makes these compounds so useful also renders them prone to a variety of side reactions, including hydration, polymerization, and oxidation.[5] This inherent instability can lead to significant batch-to-batch variability, unpredictable reactivity, and a host of experimental artifacts. This guide will equip you with the knowledge to anticipate, diagnose, and resolve these common issues.

Troubleshooting Guide

This section is structured in a problem-and-solution format to directly address specific issues you may encounter during your experiments.

Problem 1: Inconsistent Cross-Linking Results (e.g., low yield, aggregation, or no reaction)

Possible Causes and Solutions:

  • Degraded Aldehyde Stock Solution: Bifunctional aldehydes, particularly glutaraldehyde, are susceptible to polymerization and degradation over time, which diminishes their cross-linking efficiency.[5][6][7]

    • Solution: Always use a fresh or properly stored aldehyde solution. For glutaraldehyde, it is recommended to use an electron microscopy (EM) grade, which is typically purified to minimize polymers.[8] If you suspect your stock is compromised, it is best to discard it and open a new vial.

  • Incorrect Buffer Composition: The presence of primary amines in your reaction buffer will compete with your target molecule for reaction with the aldehyde.

    • Solution: Avoid buffers containing primary amines, such as Tris or glycine.[2][9] Opt for buffers like phosphate-buffered saline (PBS), HEPES, or carbonate/bicarbonate buffers. If a quenching step is required, it can be performed by adding a high concentration of an amine-containing solution after the desired cross-linking time.[10][11]

  • Suboptimal Reaction pH: The pH of the reaction mixture influences the reactivity of both the aldehyde and the target amine groups.

    • Solution: The optimal pH for the reaction of aldehydes with amines is typically between 7 and 9.[7][12] At lower pH values, the amine groups are protonated and less nucleophilic. At very high pH, the aldehyde can undergo rapid polymerization, reducing its availability for cross-linking.[12][13] It is advisable to perform a pH optimization for your specific system.

  • Presence of Impurities in the Aldehyde Stock: Commercial preparations of glutaraldehyde can contain a significant amount of impurities, including polymers and other byproducts of synthesis.[6][14] While some polymeric forms may enhance cross-linking, other impurities can be inert or even inhibitory.[6][15]

    • Solution: For critical applications, consider purifying your aldehyde solution. A common method involves the formation of a reversible bisulfite adduct.[16][17][18] Alternatively, purchase high-purity grades from reputable suppliers.[8]

Problem 2: Difficulty in Characterizing the Aldehyde Stock (e.g., determining concentration and purity)

Possible Causes and Solutions:

  • Complexities of Aldehyde Chemistry in Aqueous Solution: In aqueous solutions, glutaraldehyde exists in a complex equilibrium of different forms, including the free aldehyde, hydrates (gem-diols), and cyclic hemiacetals.[1][19] This can complicate spectroscopic analysis.

    • Solution: A combination of analytical techniques is often necessary for a comprehensive characterization.

      • UV-Vis Spectroscopy: Pure, monomeric glutaraldehyde has a characteristic absorbance maximum at around 280 nm.[6][8] The presence of polymeric impurities, often α,β-unsaturated aldol condensation products, leads to an increase in absorbance at 235 nm.[6][8][14] The ratio of A235/A280 can be used as a qualitative measure of purity.[6]

      • NMR Spectroscopy: Both ¹H and ¹³C NMR can provide detailed structural information about the different species in solution.[19][20][21][22][23] However, the spectra can be complex to interpret due to the presence of multiple equilibrating forms.[19][23]

      • HPLC: High-performance liquid chromatography, often coupled with derivatization, is a powerful technique for quantifying aldehydes.[24][25][26][27][28][29][30][31] Derivatization with agents like 2,4-dinitrophenylhydrazine (DNPH) converts the aldehydes into stable, chromophoric hydrazones that can be readily separated and quantified.[27][28][30][31]

Frequently Asked Questions (FAQs)

Q1: How should I store my bifunctional aldehyde solutions to maintain their stability?

A1: The stability of bifunctional aldehyde solutions is highly dependent on pH, temperature, and concentration.[5][13] For long-term storage, it is best to store concentrated solutions of glutaraldehyde at an acidic pH (around 3-5) and at low temperatures (4°C).[8][12] Under these conditions, the rate of polymerization is significantly reduced.[12] Avoid storing diluted or buffered solutions, especially at neutral or alkaline pH, for extended periods, as this will promote polymerization and a loss of reactivity.[6][13]

Q2: What are the key differences in handling glutaraldehyde versus formaldehyde?

A2: While both are bifunctional aldehydes used for cross-linking, they have different properties. Glutaraldehyde is a five-carbon dialdehyde, while formaldehyde is a one-carbon aldehyde that exists as a gas and is typically supplied as an aqueous solution (formalin) or a solid polymer (paraformaldehyde). Glutaraldehyde is less volatile but more prone to polymerization in solution. Formaldehyde is more reactive and can form cross-links more rapidly. Both are toxic and should be handled with appropriate personal protective equipment in a well-ventilated area.[11]

Q3: Can I use UV-Vis spectroscopy to accurately determine the concentration of my glutaraldehyde solution?

A3: While UV-Vis spectroscopy is useful for assessing the purity of a glutaraldehyde solution by examining the ratio of absorbance at 235 nm (impurities) to 280 nm (monomer), it is not the most accurate method for concentration determination. This is because the molar absorptivity of the various species in equilibrium can differ. For accurate quantification, methods like HPLC with derivatization or titration are preferred.[20][23]

Q4: My protein precipitates upon addition of the cross-linker. What can I do?

A4: Protein precipitation during cross-linking can be caused by over-cross-linking, which alters the protein's net charge and solubility.[9] To troubleshoot this, you can try:

  • Reducing the concentration of the bifunctional aldehyde.

  • Decreasing the reaction time.

  • Optimizing the molar ratio of the cross-linker to the protein.

  • Adjusting the pH of the reaction buffer.

Q5: What is the purpose of a "quenching" step in a cross-linking reaction?

A5: A quenching step is used to terminate the cross-linking reaction by consuming any unreacted aldehyde.[10] This is typically done by adding a solution containing a high concentration of a primary amine, such as Tris or glycine.[10][11] This prevents further, uncontrolled cross-linking that could lead to aggregation or unwanted modifications of your sample.

Experimental Protocols

Protocol 1: Purity Assessment of Glutaraldehyde by UV-Vis Spectroscopy
  • Prepare a series of dilutions of your glutaraldehyde stock solution in deionized water. A final concentration in the range of 0.1-1% (w/v) is a good starting point.

  • Using a UV-transparent cuvette, blank the spectrophotometer with deionized water.

  • Measure the absorbance of your diluted glutaraldehyde solution at 235 nm and 280 nm.

  • Calculate the purity index by taking the ratio of the absorbance at 235 nm to the absorbance at 280 nm (A235/A280).

  • A high-purity glutaraldehyde solution should have a low A235/A280 ratio. An increasing ratio over time indicates polymerization and degradation of the stock solution.[6]

Protocol 2: Quantification of Aldehydes by HPLC with DNPH Derivatization
  • Reagent Preparation:

    • DNPH Solution: Prepare a solution of 2,4-dinitrophenylhydrazine in an acidic solvent (e.g., acetonitrile with a small amount of phosphoric acid).[32]

    • Aldehyde Standards: Prepare a series of standard solutions of a known aldehyde (e.g., formaldehyde or glutaraldehyde) of high purity in deionized water.

  • Derivatization:

    • Mix a known volume of your aldehyde sample (or standard) with an excess of the DNPH solution.

    • Incubate the mixture at room temperature or with gentle heating to allow for the formation of the hydrazone derivative. The reaction is often visually indicated by the formation of a yellow-orange color.[32]

  • HPLC Analysis:

    • Column: Use a C18 reversed-phase column.

    • Mobile Phase: A gradient of acetonitrile and water is typically used for separation.

    • Detection: Monitor the elution of the DNPH-hydrazone derivatives using a UV detector at approximately 360 nm.

  • Quantification:

    • Generate a calibration curve by plotting the peak areas of the aldehyde standards against their known concentrations.

    • Determine the concentration of the aldehyde in your sample by interpolating its peak area on the calibration curve.

Visualizations

Diagram 1: The Complex Equilibrium of Glutaraldehyde in Aqueous Solution

Glutaraldehyde_Equilibrium Monomer Monomeric Glutaraldehyde (CHO-(CH₂)₃-CHO) Hydrate Hydrate (Gem-diol) Monomer->Hydrate + H₂O Polymer Polymer (α,β-unsaturated) Monomer->Polymer Aldol Condensation (pH > 7) Cyclic Cyclic Hemiacetal Hydrate->Cyclic - H₂O

Caption: Equilibrium of glutaraldehyde forms in water.

Diagram 2: Troubleshooting Workflow for Inconsistent Cross-Linking

Troubleshooting_Workflow Start Problem: Inconsistent Cross-Linking Check_Aldehyde Is the aldehyde stock solution fresh and stored correctly? Start->Check_Aldehyde Check_Buffer Is the buffer free of primary amines (e.g., Tris)? Check_Aldehyde->Check_Buffer Yes Replace_Aldehyde Solution: Use a new, high-purity aldehyde stock. Check_Aldehyde->Replace_Aldehyde No Check_pH Is the reaction pH optimal (typically 7-9)? Check_Buffer->Check_pH Yes Change_Buffer Solution: Switch to a non-amine buffer (e.g., PBS, HEPES). Check_Buffer->Change_Buffer No Check_Purity Is the aldehyde of sufficient purity? Check_pH->Check_Purity Yes Adjust_pH Solution: Optimize the reaction pH. Check_pH->Adjust_pH No Purify_Aldehyde Solution: Purify the aldehyde or use a higher grade. Check_Purity->Purify_Aldehyde No Success Successful Cross-Linking Check_Purity->Success Yes Replace_Aldehyde->Check_Buffer Change_Buffer->Check_pH Adjust_pH->Check_Purity Purify_Aldehyde->Success

Caption: Decision tree for troubleshooting cross-linking.

References

  • Stability of glutaraldehyde disinfectants during storage and use in hospitals. PubMed. [Link]
  • Ranly, D. M. (1984). Glutaraldehyde purity and stability: implications for preparation, storage, and use as a pulpotomy agent.
  • Stability of Glutaraldehyde in Biocide Compositions. MDPI. [Link]
  • Toxicological Profile for Glutaraldehyde.
  • Characterization of Chemical Impurities in Glutaraldehyde. Cambridge Core. [Link]
  • “Pure and Impure.” A Spectroscopic Investigation of Two Commercial Glutaraldehyde Solutions and Their Reaction Products with Amino Acids. Taylor & Francis Online. [Link]
  • ANALYTICAL METHODS - Toxicological Profile for Formaldehyde. NCBI Bookshelf. [Link]
  • Stability of Glutaraldehyde in Biocide Compositions. Semantic Scholar. [Link]
  • 13 C NMR spectra in D 2 O of, (a) PEI, (b) glutaraldehyde and (c) a 1 :...
  • Glutaraldehyde. Wikipedia. [Link]
  • Glutaraldehyde—its purity and stability. Semantic Scholar. [Link]
  • ANALYTICAL METHODS - Formaldehyde - An Assessment of Its Health Effects. NCBI. [Link]
  • ANALYTICAL METHODS.
  • (PDF) Methods in Determination of Formaldehyde.
  • Workup: Aldehydes. University of Rochester, Department of Chemistry. [Link]
  • Versatile Bioconjugation Chemistries of ortho-Boronyl Aryl Ketones and Aldehydes. PMC. [Link]
  • Integrated quantification and identification of aldehydes and ketones in biological samples. PubMed. [Link]
  • Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues. MDPI. [Link]
  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PubMed. [Link]
  • Oximes and Hydrazones in Bioconjugation: Mechanism and C
  • How can I cross link proteins using glutaraldehyde?
  • Basic Bioconjugation Chemistry of Reactive Groups in Biomolecules. Bio-Synthesis. [Link]
  • Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives.
  • Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. PubMed. [Link]
  • Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC.
  • New analytical method for determining aldehydes in aqueous samples. CDC Stacks. [Link]
  • What Is the Standard Protocol for Glutaraldehyde Cross-Linking? Is a Detailed Protocol Available? MtoZ Biolabs. [Link]
  • Rapidly Analyzing Carbonyl Compounds Using HPLC.
  • Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective. PubMed Central. [Link]
  • How to cross-link proteins. FGSC. [Link]
  • HPLC Analysis of Aldehydes and Ketones in Air Samples. Aurora Pro Scientific. [Link]
  • Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones
  • Purification of a bifunctional molecule. Reddit. [Link]
  • How to purify aldehydes by forming its reversible adducts?
  • Aldehydes: What We Should Know About Them. MDPI. [Link]

Sources

Validation & Comparative

A Comparative Guide to Purity Validation of 4-Hydroxy-2-methylbutanal by Quantitative NMR

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical research, the absolute purity of a compound is not merely a quality metric; it is the bedrock upon which reliable biological and chemical data are built. For a molecule like 4-hydroxy-2-methylbutanal (C₅H₁₀O₂), an important intermediate in organic synthesis and a component in various biochemical pathways, an accurate purity assessment is critical.[1][2] This guide provides an in-depth validation of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as a primary method for determining the purity of this compound, comparing its performance against traditional chromatographic techniques.

The Principle of Quantitative NMR: A Primary Ratio Method

Quantitative NMR (qNMR) stands apart from many other analytical techniques because it is a primary ratio method.[3][4] Unlike chromatography, which relies on comparing the response of an analyte to that of a certified reference material of the same compound, qNMR determines the amount of an analyte by relating its signal integral to the integral of a structurally unrelated internal standard of known purity and weight.[5][6]

The fundamental relationship in ¹H qNMR for purity calculation is expressed as:

Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std (%)

Where:

  • I : Integral area of the NMR signal

  • N : Number of protons generating the signal

  • MW : Molecular Weight

  • m : Mass

  • P : Purity of the standard

This direct, molar-based quantification eliminates the need for identical reference materials, making it a powerful tool for characterizing novel compounds or when specific certified standards are unavailable.[6][7]

Experimental Protocol: qNMR Purity Determination of this compound

This protocol is designed to be a self-validating system, where meticulous execution and adherence to established parameters ensure high-quality, reproducible results.[8]

Causality Behind Experimental Choices
  • Internal Standard Selection : The choice of an internal standard is the most critical decision in qNMR.[9] An ideal standard must have high purity (≥99%), be stable, non-volatile, and possess a simple NMR spectrum with signals that do not overlap with the analyte.[10] For this compound, dimethyl sulfone (DMSO₂) is an excellent choice. It is highly pure, stable, and exhibits a single sharp peak in deuterated solvents like DMSO-d₆ (around 3.1 ppm), which is unlikely to overlap with the complex multiplet signals of the analyte.

  • Solvent Selection : The deuterated solvent must completely dissolve both the analyte and the internal standard to ensure a homogeneous solution for accurate measurement.[8] DMSO-d₆ is a versatile choice for its high solubilizing power.

  • Relaxation Delay (d1) : For accurate quantification, all protons must fully relax back to their equilibrium state between successive pulses. The relaxation delay (d1) must be at least 5 times the longest spin-lattice relaxation time (T₁) of any proton being measured.[8] A conservative delay of 30 seconds is often sufficient for most small molecules, ensuring complete relaxation and accurate signal integration.

Step-by-Step Methodology
  • Sample Preparation :

    • Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial using an analytical balance with at least 0.01 mg readability.[11] Record the exact mass (m_analyte).

    • Accurately weigh approximately 5-10 mg of a high-purity (certified) internal standard, such as dimethyl sulfone, into the same vial. Record the exact mass (m_std) and its certified purity (Purity_std).[10]

    • Add approximately 0.75 mL of a suitable deuterated solvent (e.g., DMSO-d₆) to the vial.

    • Ensure complete dissolution by gentle vortexing or sonication.

    • Transfer the solution to a high-quality 5 mm NMR tube.

  • NMR Data Acquisition :

    • Acquire ¹H NMR spectra on a spectrometer operating at 400 MHz or higher. Higher field strengths improve signal dispersion and sensitivity.[7]

    • Utilize a 90° pulse angle to maximize signal intensity.[8]

    • Set the relaxation delay (d1) to at least 30 seconds to ensure quantitative conditions.

    • Acquire a sufficient number of scans (e.g., 8 to 16) to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals of interest, which is necessary for integration errors of less than 1%.[5][8]

  • Data Processing and Purity Calculation :

    • Apply a small line broadening (e.g., 0.3 Hz) to improve S/N without significantly affecting resolution.

    • Carefully perform manual phasing and baseline correction to ensure accurate integration.[11]

    • Select a well-resolved, non-overlapping signal for both the analyte (e.g., the aldehyde proton, -CHO, typically around 9.6 ppm) and the internal standard (dimethyl sulfone singlet).

    • Integrate the selected signals and record the integral values (I_analyte and I_std).

    • Determine the number of protons corresponding to each integrated signal (N_analyte and N_std). For the aldehyde proton of this compound, N_analyte = 1. For dimethyl sulfone, N_std = 6.

    • Calculate the purity using the formula provided above.

qNMR Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte 1. Weigh Analyte (this compound) weigh_std 2. Weigh Internal Standard (Dimethyl Sulfone) weigh_analyte->weigh_std dissolve 3. Dissolve in Deuterated Solvent weigh_std->dissolve transfer 4. Transfer to NMR Tube dissolve->transfer acquire 5. Acquire ¹H NMR Spectrum (d1 ≥ 30s, S/N > 250) transfer->acquire process 6. Phasing & Baseline Correction acquire->process integrate 7. Integrate Analyte & Standard Signals calculate 8. Calculate Purity Using Formula result Final Purity Value (%) calculate->result

Workflow for qNMR purity determination.

Comparison with Alternative Analytical Techniques

While qNMR is a powerful tool, chromatographic methods are widely used for purity analysis. A direct comparison highlights the distinct advantages of each approach.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS separates compounds based on their volatility and interaction with a stationary phase. For a molecule like this compound, which contains a polar hydroxyl group, direct analysis can be challenging due to poor peak shape and thermal instability.[12]

  • Methodology : Analysis typically requires a derivatization step to convert the hydroxyl and aldehyde groups into more volatile and thermally stable moieties (e.g., silylation).[12][13] The derivatized sample is then injected into the GC, separated on a capillary column, and detected by a mass spectrometer. Quantification is performed using an internal or external standard calibration curve.

  • Causality : Derivatization is necessary to overcome the inherent polarity of the analyte, which would otherwise lead to strong interactions with the stationary phase, resulting in broad, tailing peaks and inaccurate quantification.[13]

High-Performance Liquid Chromatography (HPLC)

HPLC separates compounds based on their partitioning between a mobile phase and a stationary phase.

  • Methodology : A reversed-phase HPLC method would likely be employed.[14] However, this compound lacks a strong UV chromophore, making detection by standard UV-Vis detectors inefficient and insensitive.[15] Therefore, either pre- or post-column derivatization to attach a UV-active tag (e.g., with 2,4-dinitrophenylhydrazine for the aldehyde group) or the use of alternative detectors like a Refractive Index (RI) detector, an Evaporative Light Scattering Detector (ELSD), or mass spectrometry would be necessary.

  • Causality : The choice of detector is dictated by the physicochemical properties of the analyte. The absence of a chromophore in this compound makes direct UV detection impractical for purity analysis, necessitating more complex analytical setups.

Comparative Performance Summary

The following table objectively compares the performance of qNMR with GC and HPLC for the purity validation of this compound.

FeatureQuantitative NMR (qNMR) Gas Chromatography (GC-MS) High-Performance Liquid Chromatography (HPLC)
Quantification Principle Primary Ratio Method (Absolute)[3]Secondary Method (Relative)Secondary Method (Relative)
Reference Standard Structurally unrelated standard of known purity.[5]Requires a certified standard of the analyte itself.Requires a certified standard of the analyte itself.
Need for Derivatization NoYes, typically required for polar analytes.[12]Yes, for UV detection; or requires specialized detectors.
Specificity High; distinguishes between structurally similar isomers.High, especially with MS detection.Dependent on column and detector selectivity.
Accuracy & Precision High (typically <1% RSD) with proper setup.[8]High, but dependent on derivatization efficiency.High, but dependent on detector response.
Sample Consumption Non-destructive; sample can be recovered.DestructiveMostly non-destructive (fraction collection possible).
Analysis Time ~15-20 minutes per sample (including setup).[10]Longer, includes derivatization time (~1-2 hours).Variable (20-60 minutes per run).
Throughput Moderate; can be automated.Lower due to derivatization step.High, especially with modern UPLC systems.

Conclusion: The Authoritative Power of qNMR

For the validation of this compound purity, quantitative NMR emerges as a superior method in terms of accuracy, directness, and scientific integrity. Its status as a primary method provides a direct measure of molar concentration without the need for an analyte-specific reference standard, a significant advantage in both research and quality control settings.[4][7]

While chromatographic methods like GC-MS and HPLC are invaluable, their application to a polar, non-chromophoric molecule like this compound necessitates additional, often complex, derivatization steps that can introduce variability and error.[12] qNMR bypasses these challenges, offering a more streamlined, robust, and fundamentally absolute measure of purity. Adherence to a validated qNMR protocol, as detailed in this guide, provides researchers, scientists, and drug development professionals with a trustworthy and authoritative system for chemical purity assessment, fully compliant with the rigorous standards outlined by international guidelines like the ICH.[16][17][18]

References

  • Di, J., et al. (2012). Alternative methodologies for the determination of aldehydes by capillary electrophoresis. Journal of the Brazilian Chemical Society.
  • Fahelelbom, M., et al. (2014). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Analytical & Bioanalytical Techniques.
  • International Conference on Harmonisation. (1999). ICH Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. National Toxicology Program.
  • Bari, S. (2018). Validation of Analytical Methods: A Review. Gavin Publishers.
  • Lavanya, G., et al. (2022). Analytical method validation: A brief review. World Journal of Advanced Research and Reviews.
  • Goger, K., et al. (2011). Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. Magnetic Resonance in Chemistry.
  • Sica, R., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments.
  • Fountain, K. (2009). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Waters Corporation.
  • Luo, L., et al. (2010). Live qualification/validation of purity methods for protein products. Purdue University.
  • International Conference on Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH.
  • Niedzielska, M., et al. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules.
  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA.
  • Kromidas, S. (2023). Analytical Method Validation: are your analytical methods suitable for intended use? Kromidas.
  • ResolveMass Laboratories. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass.
  • PharmaTalks. (2023). ICH Q1, Q2, Q3 Guidelines Explained with Questions & Answers. YouTube.
  • National Measurement Institute, Australia. (n.d.). Quantitative NMR. NMI.
  • Bruker. (n.d.). Quantitative NMR Spectroscopy. Bruker.
  • JEOL. (2019). qNMR: top tips for optimised sample prep. Manufacturing Chemist.
  • Que Hee, S. & Tso, J. (1999). New analytical method for determining aldehydes in aqueous samples. CDC Stacks.
  • SIELC Technologies. (2018). Butanal, 4-hydroxy-. SIELC.
  • International Conference on Harmonisation. (n.d.). Quality Guidelines. ICH.
  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Emery Pharma.
  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry.
  • FUJIFILM Wako Pure Chemical Corporation. (n.d.). Standard for Quantitative NMR. Wako Chemicals.
  • Chem Help ASAP. (2018). Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR). YouTube.
  • Giraudeau, P. (2013). Universal Quantitative NMR Analysis of Complex Natural Samples. Progress in Nuclear Magnetic Resonance Spectroscopy.
  • Gunda, G. & Gf, P. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry.
  • Juranic, I., et al. (2024). Critical Review of Selected Analytical Platforms for GC-MS Metabolomics Profiling—Case Study: HS-SPME/GC-MS Analysis of Blackberry's Aroma. MDPI.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Nic Daeid, N., et al. (2023). Applications of Gas Chromatography and Gas Chromatography-Mass Spectrometry for the Determination of Illegal Drugs Used in Drink Spiking. Preprints.org.
  • National Center for Biotechnology Information. (n.d.). 4-Hydroxy-2-methylbutanoic acid. PubChem.
  • Garcia, C., et al. (1995). Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin and menthol) in throat lozenges. Journal of Pharmaceutical and Biomedical Analysis.

Sources

A Senior Application Scientist's Guide to Purity Analysis of 4-Hydroxy-2-butanone: A Comparative Analysis of GC-MS and HPLC-UV

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical manufacturing, ensuring the purity of intermediates and active pharmaceutical ingredients (APIs) is not merely a regulatory requirement but a cornerstone of product safety and efficacy. 4-Hydroxy-2-butanone, a key building block in the synthesis of various pharmaceuticals, presents a unique analytical challenge due to its polarity, volatility, and modest chromophore. This guide provides an in-depth, experience-driven comparison of two instrumental titans—Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV)—for the critical task of determining the purity of 4-Hydroxy-2-butanone.

This document moves beyond a simple recitation of specifications. It is designed to arm researchers, analytical chemists, and drug development professionals with the practical wisdom and causal understanding needed to select the most appropriate technique, optimize methodologies, and interpret results with confidence. We will dissect the theoretical underpinnings of each method, present detailed experimental protocols, and offer a transparent comparison based on key analytical performance metrics.

The Analytical Challenge: Understanding 4-Hydroxy-2-butanone

4-Hydroxy-2-butanone is a small, polar organic molecule containing both a ketone and a hydroxyl functional group. This dual functionality dictates its analytical behavior. Its inherent volatility makes it a candidate for gas chromatography, yet its polarity, driven by the hydroxyl group, can lead to poor peak shape and interactions with the stationary phase unless addressed. For liquid chromatography, its challenge lies in its weak ultraviolet (UV) absorbance, which can limit sensitivity when using a UV detector. A robust purity method must be able to separate the main component from structurally similar impurities, such as isomers or degradation products, with high resolution and sensitivity.

Principle of the Techniques: A Tale of Two Phases

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hyphenated technique that separates chemical compounds in a gaseous mixture and then detects and identifies them using mass spectrometry. In GC, a sample is vaporized and injected into a long, thin capillary column. An inert carrier gas (the mobile phase) carries the sample through the column, which is coated with a stationary phase. Separation occurs based on the differential partitioning of analytes between the mobile and stationary phases, which is largely governed by their volatility and polarity.

The true power of GC-MS lies in the detector. As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for highly confident identification. For quantitative analysis, the instrument can operate in selected ion monitoring (SIM) mode, where only specific fragment ions are monitored, dramatically increasing sensitivity and selectivity.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC operates on a similar principle of separating components of a mixture, but it uses a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. The separation is based on the analyte's interaction with the stationary phase, which can be tailored for different separation modes, such as reversed-phase, normal-phase, or ion-exchange chromatography. For a polar compound like 4-Hydroxy-2-butanone, reversed-phase HPLC, where the stationary phase is nonpolar, is typically the method of choice.

The UV detector measures the absorbance of UV light by the analytes as they elute from the column. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte, allowing for quantification. The selectivity of this technique depends on the chromophores present in the molecule. The carbonyl group in 4-Hydroxy-2-butanone provides some UV absorbance, but typically at lower wavelengths where interference from other substances can be a concern.

Experimental Protocols: A Practical Guide

The following protocols are designed as robust starting points for method development. The causality behind key choices is explained to provide a deeper understanding of the methodology.

GC-MS Method for 4-Hydroxy-2-butanone Purity

Rationale for Derivatization: Direct injection of 4-Hydroxy-2-butanone can result in tailing peaks due to the interaction of the polar hydroxyl group with the GC column. To mitigate this and improve chromatographic performance, a derivatization step is often employed. Silylation, using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective strategy. This process replaces the active hydrogen on the hydroxyl group with a nonpolar trimethylsilyl (TMS) group, increasing volatility and reducing peak tailing.

Sample Preparation Protocol:

  • Accurately weigh approximately 50 mg of the 4-Hydroxy-2-butanone sample into a 10 mL volumetric flask and dilute to volume with a suitable solvent like Dichloromethane.

  • Transfer 100 µL of this stock solution into a 2 mL autosampler vial.

  • Add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.

  • Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization.

  • Cool the vial to room temperature before placing it in the GC autosampler.

GC-MS Instrumental Parameters:

ParameterSettingRationale
GC System Agilent 8890 or equivalentStandard, reliable GC platform.
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thicknessA nonpolar (5% phenyl)-methylpolysiloxane phase provides good separation for a wide range of analytes.
Inlet Temperature 250°CEnsures rapid and complete vaporization of the derivatized sample.
Injection Volume 1 µLStandard volume for capillary columns.
Split Ratio 50:1Prevents column overloading with a concentrated sample.
Carrier Gas Helium, constant flow at 1.0 mL/minInert carrier gas providing good efficiency.
Oven Program Initial: 50°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min)A temperature ramp allows for the separation of compounds with different volatilities.
MS System Agilent 5977B or equivalentA robust and sensitive mass selective detector.
Ion Source Temp 230°COptimal temperature for electron ionization.
Quadrupole Temp 150°CStandard quadrupole temperature.
Acquisition Mode Full Scan (m/z 40-400) for identification, SIM for quantificationFull scan provides structural information, while SIM mode enhances sensitivity for trace impurities.
Monitored Ions (SIM) To be determined from the full scan spectrum of the derivatized peakSelect characteristic and abundant ions for the main component and expected impurities.

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Weigh & Dissolve 4-Hydroxy-2-butanone B Aliquot Sample A->B C Add BSTFA (Derivatization Agent) B->C D Heat at 70°C for 30 min C->D E Inject into GC D->E Autosampler F Separation in Capillary Column E->F G Elution & Ionization in MS Source F->G H Mass Analysis (Scan or SIM) G->H I Peak Integration H->I J Library Search (Identification) I->J K Calculate % Purity (Area Percent) I->K

Caption: GC-MS analytical workflow for 4-Hydroxy-2-butanone purity.

HPLC-UV Method for 4-Hydroxy-2-butanone Purity

Rationale for Method Design: A reversed-phase method is chosen to retain the polar analyte. An acidic mobile phase is used to suppress the ionization of any potential acidic or basic impurities, ensuring they are well-retained and exhibit good peak shapes. A C18 column is a workhorse in reversed-phase chromatography and provides excellent resolving power for a wide range of small molecules. Detection at a low wavelength (e.g., 210 nm) is necessary to capture the n→π* transition of the carbonyl group, which is the primary chromophore.

Sample Preparation Protocol:

  • Accurately weigh approximately 50 mg of the 4-Hydroxy-2-butanone sample into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase (Water:Acetonitrile, 95:5).

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulates that could damage the column.

HPLC-UV Instrumental Parameters:

ParameterSettingRationale
HPLC System Agilent 1260 Infinity II or equivalentA reliable and widely used HPLC system.
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µmHigh-purity silica C18 column providing excellent peak shape for polar compounds.
Mobile Phase A: 0.1% Phosphoric Acid in Water, B: AcetonitrileAn acidic mobile phase ensures reproducible chromatography. Acetonitrile is a common organic modifier.
Gradient Isocratic: 95% A, 5% BA simple isocratic method is often sufficient for purity analysis if impurities are well-resolved.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30°CControlled temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Detector UV-Vis Detector
Wavelength 210 nmMaximizes sensitivity for the carbonyl chromophore, though may be prone to interference.

Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Weigh & Dissolve 4-Hydroxy-2-butanone B Dilute in Mobile Phase A->B C Filter through 0.45 µm Syringe Filter B->C D Inject into HPLC C->D Autosampler E Separation on C18 Column D->E F Elution & Detection by UV Detector (210 nm) E->F G Chromatogram Generation F->G H Peak Integration G->H I Calculate % Purity (Area Percent) H->I

Caption: HPLC-UV analytical workflow for 4-Hydroxy-2-butanone purity.

Head-to-Head Comparison: Selecting the Right Tool for the Job

The choice between GC-MS and HPLC-UV is not about which technique is universally "better," but which is more fit-for-purpose. The decision hinges on the specific requirements of the analysis, such as the need for definitive identification versus routine quality control. International Council for Harmonisation (ICH) guidelines on analytical procedure validation (Q2(R1)) provide a framework for evaluating the performance of these methods.

Comparative Performance Metrics:

Analytical ParameterGC-MSHPLC-UVSenior Scientist's Verdict
Specificity/ Excellent. Mass spectral data provides a unique fingerprint, allowing for positive impurityModerate. Relies on retention time and UV response. Co-eluting impurities with similar UV spectraGC-MS is the gold standard for impurity identification. For routine QC where impurities are known, HPLC-UV is often sufficient and more practical.
Selectivity identification and distinguishing from matrix components.can be missed. A photodiode array (PDA) detector can improve selectivity over a single-wavelength UV.
Sensitivity (LOD/LOQ) Very High (in SIM mode). Can readily achieve parts-per-billion (ppb) detection limits.Moderate. Limited by the weak chromophore. Typical limits of detection (LOD) are in the low parts-per-million (ppm) range.For trace-level impurity analysis, GC-MS is superior. HPLC sensitivity may be insufficient for detecting and quantifying low-level impurities, especially those with poor UV absorbance.
Linearity & Range Good. Typically linear over 2-3 orders of magnitude. Derivatization can sometimes introduce variability.Excellent. Often linear over 3-4 orders of magnitude.HPLC-UV generally offers a wider linear dynamic range, which can be advantageous for analyzing samples with widely varying impurity levels.
Precision Good. Instrument precision (RSD < 2%) is achievable, but the derivatization step can add variability.Excellent. Modern HPLC systems offer outstanding precision, with RSDs often < 1%.HPLC-UV is typically more precise due to its simpler sample preparation and highly reproducible injection systems.
Accuracy High. Can be very accurate, especially when using isotopically labeled internal standards.High. Accuracy is excellent when a reliable reference standard is available.Both techniques can provide high accuracy. The choice depends on the availability of standards and the complexity of the sample matrix.
Robustness Moderate. The derivatization step can be sensitive to moisture and reagent quality. Column performance can degrade.High. HPLC methods are generally very robust and transferable between labs.HPLC-UV methods are typically more robust and easier to implement in a QC environment. GC-MS methods require more specialized expertise to troubleshoot.
Throughput Lower. The derivatization step adds significant time to sample preparation. GC run times can be longer.Higher. Sample preparation is minimal (dissolve and filter). Run times are often shorter.For high-throughput screening or routine QC, HPLC-UV is the clear winner.

Decision Logic: Which Method to Choose?

Decision_Tree Start Analytical Goal for 4-Hydroxy-2-butanone? Q1 Need to Identify Unknown Impurities? Start->Q1 Q2 Is Highest Sensitivity (ppb level) Required? Q1->Q2 No Use_GCMS Choose GC-MS Q1->Use_GCMS Yes Q3 Is High Throughput for Routine QC Needed? Q2->Q3 No Q2->Use_GCMS Yes Use_HPLC Choose HPLC-UV Q3->Use_HPLC Yes Consider_HPLC_MS Consider HPLC-MS Q3->Consider_HPLC_MS No / Maybe

Caption: Decision tree for selecting an analytical method.

Conclusion and Recommendations

Both GC-MS and HPLC-UV are capable techniques for the purity analysis of 4-Hydroxy-2-butanone, but they serve different primary purposes.

GC-MS is the superior technique for:

  • Impurity Identification: When the goal is to identify unknown impurities, the mass spectral data provided by GC-MS is indispensable.

  • Trace Analysis: For detecting and quantifying impurities at very low levels (ppb), the sensitivity of GC-MS in SIM mode is unmatched.

  • Orthogonal Method Development: It serves as an excellent confirmatory technique to a primary HPLC method.

HPLC-UV is the preferred technique for:

  • Routine Quality Control: Its high precision, robustness, and throughput make it ideal for release testing in a manufacturing environment where the impurity profile is already known.

  • Simplicity and Cost-Effectiveness: The method is generally easier to develop, validate, and run, with lower operational costs compared to GC-MS.

In a comprehensive drug development program, both techniques have their place. GC-MS would be employed during process development and for investigating out-of-spec batches to definitively identify impurities. Subsequently, a validated, robust HPLC-UV method would be implemented for routine quality control to ensure batch-to-batch consistency. The selection is therefore not a matter of substitution, but of strategic application based on the analytical question at hand.

References

  • Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press. [Link]
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons. [Link]
  • International Council for Harmonisation. (2022). ICH Harmonised Guideline Q2(R2)

A Comparative Guide to Catalysts for 4-Hydroxy-2-methylbutanal Synthesis: Navigating Pathways to a Key Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Published: January 8, 2026

Introduction: The Significance of 4-Hydroxy-2-methylbutanal

This compound is a valuable intermediate in the synthesis of various fine chemicals and pharmaceuticals. Its bifunctional nature, possessing both a hydroxyl and an aldehyde group, allows for diverse downstream chemical transformations.[1][2] The efficient and selective synthesis of this molecule is a topic of significant interest in industrial and academic research. This guide provides a comparative analysis of the primary catalytic systems employed for its production, with a focus on the hydroformylation of 2-methyloxirane (propylene oxide) and other relevant synthetic routes. We will delve into the nuances of catalyst selection, reaction mechanisms, and process conditions, offering insights to guide researchers in their synthetic endeavors.

Catalytic Pathways to this compound

The predominant industrial route to aldehydes is hydroformylation, also known as the oxo process.[3][4] This reaction involves the addition of synthesis gas (a mixture of carbon monoxide and hydrogen) to an alkene.[3][4] In the context of this compound synthesis, the key precursor is typically an allylic alcohol derivative. Other synthetic strategies include aldol condensation and biocatalytic methods.[1]

Hydroformylation: The Workhorse of Aldehyde Synthesis

Hydroformylation stands as a cornerstone of industrial aldehyde production, prized for its atom economy.[3][5] The reaction is typically catalyzed by transition metal complexes, with cobalt and rhodium being the most extensively studied and commercially applied.[1][3]

Cobalt Catalysts: Historically, cobalt carbonyl complexes, such as dicobalt octacarbonyl (Co₂(CO)₈) and the active species hydridocobalt tetracarbonyl (HCo(CO)₄), were the first catalysts used for hydroformylation.[1][3][6][7]

  • Advantages: Cobalt catalysts are significantly more cost-effective than their rhodium counterparts.[1] They are also robust and can tolerate a wider range of feedstock impurities.[7]

  • Disadvantages: A major drawback of traditional cobalt catalysts is the requirement for harsh reaction conditions, including high temperatures (150–200°C) and pressures (200–300 bar), to maintain catalyst stability and achieve reasonable reaction rates.[1][3] These conditions can lead to side reactions, such as hydrogenation of the alkene and isomerization, which can reduce the selectivity for the desired aldehyde product.

Rhodium Catalysts: The development of rhodium-based catalysts, particularly those modified with phosphine ligands, revolutionized the hydroformylation process.[5][8]

  • Advantages: Rhodium catalysts exhibit significantly higher activity than cobalt catalysts, allowing for much milder reaction conditions (typically 40–200°C and 10–100 atmospheres).[3][7] This leads to improved selectivity and energy efficiency. The electronic and steric properties of the phosphine ligands can be fine-tuned to control the regioselectivity of the reaction, favoring the formation of either linear or branched aldehydes.[5]

  • Disadvantages: The primary disadvantage of rhodium catalysts is their high cost.[6][7] They are also more sensitive to catalyst poisons.

Comparative Performance of Catalysts

The choice of catalyst has a profound impact on the yield, selectivity, and overall efficiency of this compound synthesis. The following table summarizes the key performance indicators for cobalt and rhodium-based systems in the hydroformylation of a suitable precursor like 3-buten-1-ol.[1]

Catalyst SystemTypical Temperature (°C)Typical Pressure (bar)ActivitySelectivity for Linear AldehydeCost
Unmodified Cobalt Carbonyl 150 - 200200 - 300LowerModerateLow
Phosphine-Modified Cobalt 150 - 19040 - 80ModerateHighLow
Unmodified Rhodium Carbonyl 80 - 12050 - 200HighModerate to HighHigh
Phosphine-Modified Rhodium 40 - 12010 - 100Very HighVery HighVery High

Experimental Protocols: A Guide to Catalyst Screening

For researchers aiming to develop or optimize the synthesis of this compound, a systematic approach to catalyst screening is crucial. The following protocol outlines a general procedure for evaluating catalyst performance in a batch reactor.

General Procedure for Hydroformylation Catalyst Screening
  • Reactor Setup: A high-pressure autoclave equipped with a magnetic stirrer, gas inlet, liquid sampling port, and temperature and pressure controllers is required.

  • Catalyst Precursor and Ligand Preparation: The chosen catalyst precursor (e.g., Rh(acac)(CO)₂ or Co₂(CO)₈) and ligand (if applicable) are weighed and dissolved in a suitable solvent under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction Setup: The substrate (e.g., 3-buten-1-ol) and the solvent are charged into the autoclave. The system is then purged several times with synthesis gas (CO/H₂).

  • Catalyst Injection: The catalyst solution is injected into the reactor.

  • Reaction Conditions: The reactor is pressurized with synthesis gas to the desired pressure and heated to the target temperature. The reaction is allowed to proceed with vigorous stirring for a predetermined time.

  • Sampling and Analysis: Liquid samples are periodically withdrawn from the reactor and analyzed by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of the starting material and the yield of the desired product and any byproducts.

  • Product Isolation and Characterization: Upon completion of the reaction, the reactor is cooled and depressurized. The product mixture is then subjected to appropriate workup and purification procedures (e.g., distillation or chromatography). The structure of the final product should be confirmed by spectroscopic methods such as NMR and IR spectroscopy.

Mechanistic Insights: Understanding the Catalytic Cycle

The mechanism of hydroformylation has been extensively studied, particularly for cobalt and rhodium catalysts. A simplified representation of the generally accepted Heck-Breslow mechanism for cobalt-catalyzed hydroformylation is depicted below.[3][4]

Hydroformylation_Mechanism Co2_CO_8 Co₂(CO)₈ HCo_CO_4 HCo(CO)₄ Co2_CO_8->HCo_CO_4 + H₂ HCo_CO_3 HCo(CO)₃ HCo_CO_4->HCo_CO_3 - CO Alkene_Complex HCo(CO)₃(Alkene) HCo_CO_3->Alkene_Complex + Alkene Alkyl_Complex R-Co(CO)₃ Alkene_Complex->Alkyl_Complex Insertion Acyl_Complex R-C(O)-Co(CO)₃ Alkyl_Complex->Acyl_Complex + CO, Insertion H2_Adduct (H)₂R-C(O)-Co(CO)₃ Acyl_Complex->H2_Adduct + H₂ H2_Adduct->HCo_CO_3 - RCHO Aldehyde R-CHO H2_Adduct->Aldehyde Reductive Elimination

Caption: Simplified catalytic cycle for cobalt-catalyzed hydroformylation.

The rhodium-catalyzed cycle follows a similar pattern, but the involvement of phosphine ligands significantly influences the rates of the individual steps and the overall selectivity.

Homogeneous vs. Heterogeneous Catalysis: A Key Consideration

The catalysts discussed thus far are primarily homogeneous, meaning they are dissolved in the reaction medium.[3][9] This offers high activity and selectivity due to the well-defined nature of the catalytic species.[9] However, the separation of the catalyst from the product stream can be challenging and costly, representing a significant drawback for industrial processes.[9][10]

To address this, research into heterogeneous catalysts, where the catalyst is in a different phase from the reactants and products, is an active area.[10][11][12]

  • Advantages of Heterogeneous Catalysts:

    • Easy separation and recycling of the catalyst.[9][10]

    • Potential for use in continuous flow reactors.

    • Improved thermal stability.

  • Disadvantages of Heterogeneous Catalysts:

    • Often lower activity and selectivity compared to their homogeneous counterparts due to the presence of multiple active sites.[9]

    • Potential for metal leaching into the product stream.

The development of effective and stable heterogeneous catalysts for the synthesis of this compound remains a key research objective.

Conclusion and Future Outlook

The synthesis of this compound is a critical process for the chemical industry. While rhodium-based homogeneous catalysts currently offer the best performance in terms of activity and selectivity for the hydroformylation route, their high cost is a significant barrier. Cobalt catalysts, although less active, remain a viable, cost-effective alternative, particularly for large-scale production.

Future research will likely focus on several key areas:

  • Development of more active and selective cobalt catalysts that can operate under milder conditions. Recent advancements in cationic cobalt(II) complexes show promise in this area.[6][7]

  • Design of robust and highly active heterogeneous catalysts to simplify catalyst separation and recycling. This includes supported metal catalysts and metal-organic frameworks.[13]

  • Exploration of alternative, sustainable synthetic routes , such as biocatalysis, which can offer high selectivity under environmentally benign conditions.[1]

By continuing to innovate in catalyst design and process optimization, the scientific community can ensure the efficient and sustainable production of this important chemical intermediate.

References

  • Vertex AI Search. (n.d.). Buy this compound | 22073-05-8.
  • Wikipedia. (2023, December 29). Hydroformylation.
  • ResearchGate. (n.d.). Rhodium-Catalyzed Hydroformylation.
  • Google Patents. (n.d.). CN114149312A - Preparation method of 4-hydroxybutanal.
  • ResearchGate. (n.d.). Homogeneous and Heterogeneous Catalysis.
  • ResearchGate. (n.d.). Rhodium Catalyzed Hydroformylation | Request PDF.
  • Queen's University Belfast. (2019, October 16). Catalytic and biophysical investigation of rhodium hydroformylase.
  • Google Patents. (n.d.). CN106631732A - Synthesis method of 4-hydroxy-2-butanone.
  • Chemistry LibreTexts. (2023, May 3). 14.3.2: Hydroformylation.
  • PubMed. (2020, January 31). Highly active cationic cobalt(II) hydroformylation catalysts.
  • Royal Society of Chemistry. (1968). Hydroformylation of alkenes by use of rhodium complex catalysts.
  • Chemistry LibreTexts. (2023, August 3). 3.8: Day 25- Homogeneous and Heterogeneous Catalysis.
  • Royal Society of Chemistry. (2005). Continuous flow homogeneous hydroformylation of alkenes using supercritical fluids.
  • LSU Scholarly Repository. (2020, January 31). Highly active cationic cobalt(II) hydroformylation catalysts.
  • Royal Society of Chemistry. (n.d.). Operando characterization of rhodium catalyst degradation in hydroformylation.
  • ResearchGate. (2025, August 6). The Hydroformylation via Autogenous Cobalt Carbonyl Species Derived from a Heterogeneous Cobalt–Zirconium Precursor.
  • Royal Society of Chemistry. (n.d.). Homogeneous and heterogeneous catalysts for multicomponent reactions.
  • Taylor & Francis. (n.d.). Hydroformylation – Knowledge and References.
  • MDPI. (n.d.). Recent Advances in Heterogeneous Hydroformylation at Metal–Oxide Interfaces.
  • ResearchGate. (n.d.). Heterogeneous and Homogeneous Catalysis by Metals and Transition Metal Complexes.
  • Semantic Scholar. (2022, November 21). Reactivity of Formaldehyde during 4‑Hydroxy-2-butanone Synthesis in Supercritical State.
  • MDPI. (n.d.). Catalysis: Homogeneous and Heterogeneous.
  • PubChem. (n.d.). This compound.
  • PubMed Central. (n.d.). BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation.
  • MDPI. (n.d.). Catalytic Annulation Reactions: Preface to the Special Issue.
  • MDPI. (n.d.). Feature Papers in Catalysis in Organic and Polymer Chemistry.

Sources

A Comparative Guide to the Reactivity of 4-Hydroxy-2-methylbutanal and 3-hydroxy-2-methylpropionaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis and drug development, the nuanced reactivity of bifunctional molecules is a critical parameter influencing reaction outcomes, yield, and stereoselectivity. This guide provides an in-depth comparative analysis of the reactivity of two structurally similar yet distinct hydroxy aldehydes: 4-hydroxy-2-methylbutanal and 3-hydroxy-2-methylpropionaldehyde. By examining their structural and electronic characteristics, we can predict and rationalize their behavior in key chemical transformations. This analysis is supported by established chemical principles and detailed experimental protocols for comparative assessment.

Structural and Electronic Analysis: Setting the Stage for Reactivity

The reactivity of an aldehyde is primarily dictated by the electrophilicity of the carbonyl carbon, which is influenced by both electronic and steric factors.[1][2] Let's dissect the structures of our two molecules of interest:

FeatureThis compound3-hydroxy-2-methylpropionaldehyde
Molecular Formula C5H10O2[3]C4H8O2
Molecular Weight 102.13 g/mol [3]88.11 g/mol
Structure
Key Structural Difference The hydroxyl group is on the fourth carbon (gamma-position) relative to the aldehyde.The hydroxyl group is on the third carbon (beta-position) relative to the aldehyde.

The core difference lies in the position of the hydroxyl group relative to the aldehyde functionality. This seemingly subtle variation has significant implications for the electronic environment of the carbonyl group.

Electronic Effects: The hydroxyl group, through the carbon chain, exerts an electron-withdrawing inductive effect (-I effect). This effect diminishes with distance.

  • In 3-hydroxy-2-methylpropionaldehyde , the hydroxyl group is closer to the carbonyl carbon. This proximity results in a more pronounced electron-withdrawing effect, increasing the partial positive charge on the carbonyl carbon and rendering it more electrophilic.

  • In This compound , the hydroxyl group is further away. Consequently, its inductive effect on the carbonyl carbon is weaker, leading to a slightly less electrophilic carbonyl center compared to its counterpart.

Steric Effects: Both molecules possess a methyl group at the alpha-position to the carbonyl group. This methyl group introduces a similar degree of steric hindrance around the carbonyl carbon in both molecules, which will influence the approach of nucleophiles.[4][5]

Based on this analysis, we can hypothesize that 3-hydroxy-2-methylpropionaldehyde will be more reactive towards nucleophilic attack due to the greater electrophilicity of its carbonyl carbon.

Comparative Reactivity in Key Transformations

To experimentally validate our hypothesis, we can compare the reactivity of these two aldehydes in a series of well-established reactions.

Oxidation to Carboxylic Acids

The oxidation of aldehydes to carboxylic acids is a fundamental transformation.[6] The rate of this reaction is sensitive to the electron density at the aldehyde C-H bond. A more electrophilic carbonyl carbon can facilitate the initial steps of oxidation.

Expected Outcome: 3-hydroxy-2-methylpropionaldehyde is expected to undergo oxidation at a faster rate than this compound under identical conditions due to its heightened electrophilicity.

Nucleophilic Addition: The Aldol Reaction

The aldol reaction is a cornerstone of C-C bond formation, involving the nucleophilic addition of an enolate to a carbonyl group.[7] The rate of the addition step is dependent on the electrophilicity of the carbonyl acceptor.

Expected Outcome: When acting as the electrophile, 3-hydroxy-2-methylpropionaldehyde should react faster with a given enolate than this compound.

Experimental Protocols for Comparative Analysis

The following protocols are designed for a side-by-side comparison of the reactivity of this compound and 3-hydroxy-2-methylpropionaldehyde.

Qualitative Assessment of Oxidative Reactivity: Tollens' and Fehling's Tests

These classic tests provide a rapid, visual indication of the presence of an aldehyde and can offer a qualitative sense of relative reactivity by observing the rate of reaction.[8][9]

Protocol for Tollens' Test:

  • Preparation of Tollens' Reagent: In a clean test tube, add 2 mL of 0.1 M silver nitrate solution. Add one drop of 10% sodium hydroxide solution to form a precipitate of silver oxide. Add dilute (2%) ammonia solution dropwise, with shaking, until the precipitate just dissolves. This is freshly prepared Tollens' reagent.[10]

  • Reaction: Prepare two test tubes. In one, add 1 mL of a 1% solution of this compound in ethanol. In the other, add 1 mL of a 1% solution of 3-hydroxy-2-methylpropionaldehyde in ethanol.

  • Observation: To each test tube, add 2 mL of the freshly prepared Tollens' reagent. Place both tubes in a warm water bath (around 60°C) and observe the rate of formation of a silver mirror on the inner surface of the test tubes.[11] A faster formation of the silver mirror indicates a higher rate of oxidation.

Protocol for Fehling's Test:

  • Preparation of Fehling's Solution: Mix equal volumes of Fehling's solution A (copper(II) sulfate in water) and Fehling's solution B (potassium sodium tartrate and sodium hydroxide in water) immediately before use.[12][13]

  • Reaction: In two separate test tubes, add 1 mL of a 1% solution of each aldehyde in ethanol.

  • Observation: To each test tube, add 2 mL of the freshly prepared Fehling's solution. Heat the test tubes in a boiling water bath for 2-3 minutes.[14] Observe the rate of formation of a red precipitate of copper(I) oxide. A faster appearance of the red precipitate suggests a higher reactivity.

Quantitative Comparison of Oxidation Rates: Jones Oxidation

For a quantitative comparison, we can monitor the disappearance of the aldehyde or the formation of the carboxylic acid over time using a technique like gas chromatography (GC) or high-performance liquid chromatography (HPLC). The Jones oxidation provides a robust method for this purpose.[15][16]

Protocol for Jones Oxidation:

  • Preparation of Jones Reagent: Dissolve 26.7 g of chromium trioxide in 23 mL of concentrated sulfuric acid and carefully dilute with water to a final volume of 100 mL.[17]

  • Reaction Setup: In two separate jacketed reaction vessels maintained at a constant temperature (e.g., 25°C), dissolve an accurately weighed amount (e.g., 1 mmol) of each aldehyde in 20 mL of acetone.

  • Initiation and Monitoring: At time zero, add a stoichiometric amount of Jones reagent to each reaction vessel with vigorous stirring. At timed intervals, withdraw a small aliquot of the reaction mixture, quench the reaction (e.g., with a small amount of isopropanol), and analyze the sample by GC or HPLC to determine the concentration of the remaining aldehyde.

  • Data Analysis: Plot the concentration of the aldehyde versus time for both reactions. The initial rates can be determined from the slope of these curves at t=0. A steeper slope indicates a faster reaction rate.

Visualizing the Reaction Pathways

The following diagrams illustrate the fundamental transformations discussed.

Oxidation_Pathway Aldehyde Hydroxy Aldehyde (R-CHO) Carboxylic_Acid Carboxylic Acid (R-COOH) Aldehyde->Carboxylic_Acid Oxidation Oxidant Oxidizing Agent (e.g., [O])

Caption: General pathway for aldehyde oxidation.

Aldol_Addition_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Aldehyde Hydroxy Aldehyde (Electrophile) Addition Nucleophilic Addition Aldehyde->Addition Enolate Enolate (Nucleophile) Enolate->Addition Aldol_Adduct β-Hydroxy Aldehyde/Ketone Addition->Aldol_Adduct

Caption: Workflow for the Aldol addition reaction.

Conclusion

The structural analysis strongly suggests that 3-hydroxy-2-methylpropionaldehyde will exhibit greater reactivity towards nucleophiles and oxidation compared to this compound. This is primarily attributed to the closer proximity of the electron-withdrawing hydroxyl group to the carbonyl functionality in the former, leading to a more electrophilic carbonyl carbon. The provided experimental protocols offer a framework for researchers to empirically validate these predictions and quantify the reactivity differences. A thorough understanding of these nuances is paramount for the rational design of synthetic routes and the development of novel therapeutics where such moieties are present.

References

  • BrainKart. (2018). Aldehydes and ketones: Electronic and steric effects. [Link]
  • Allen. (n.d.).
  • University of Washington. (n.d.). Tollens' Test for Aldehydes. [Link]
  • Chemistry LibreTexts. (2025). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. [Link]
  • Unacademy. (2025). Compare the reactivity of aldehydes and ketones towards nucleophilic addition reactions. [Link]
  • Chemistry LibreTexts. (2024). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. [Link]
  • University of Colorado Boulder. (n.d.). O630: Identification of Aldehydes – Tollen's Test. [Link]
  • Online Labs. (n.d.). Fehling's Test. [Link]
  • Wikipedia. (n.d.). Tollens' reagent. [Link]
  • University of York. (n.d.). Fehling's test for reducing sugars. [Link]
  • GeeksforGeeks. (2025). Tollens Test. [Link]
  • Testbook. (n.d.). Fehling Test – Reaction, Reagent, Mechanism, and Difference Between Fehling's and Benedict's Test. [Link]
  • Chemistry LibreTexts. (2023). Reactivity of Aldehydes & Ketones. [Link]
  • Chemistry LibreTexts. (2023). Tollens' Test. [Link]
  • Unacademy. (n.d.). Fehling's Test Procedure. [Link]
  • Organic Chemistry Portal. (n.d.).
  • Wikipedia. (n.d.).
  • Unacademy. (n.d.). Relative Reactivities of Aldehydes and Ketones. [Link]
  • Chem-Station. (2014).
  • Sciencemadness Wiki. (2019).
  • PubChem. (n.d.). This compound. [Link]
  • PubChem. (n.d.). 3-Hydroxy-2-methylpropanal. [Link]
  • KPU Pressbooks. (n.d.). 2.3 Reactivities of Aldehydes and Ketones. [Link]
  • ACS Publications. (1999). Electronic effects in the reaction of carbonyl oxides with aldehydes. [Link]
  • Wikipedia. (n.d.).
  • PubChem. (n.d.). 3-Hydroxy-2,2-dimethylpropionaldehyde. [Link]
  • Semantic Scholar. (n.d.).
  • ResearchGate. (2025).
  • ResearchGate. (2025). Aerobic oxidation of aldehydes: Selectivity improvement using sequential pulse experimentation in continuous flow microreactor. [Link]
  • Quora. (2018). Why are the aldehydes more easily oxidized than the ketones?. [Link]
  • PubChem. (n.d.). This compound. [Link]
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0003453). [Link]
  • NIST WebBook. (n.d.). 2,2-Dimethyl-3-hydroxypropionaldehyde. [Link]
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0031526). [Link]
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000407). [Link]
  • SpectraBase. (n.d.).
  • Chemsrc. (2024). CAS#:40364-80-5 | 3-hydroxy-2-(hydroxymethyl)propionaldehyde. [Link]
  • PubChem. (n.d.). 4-Hydroxy-3-methylbutanal. [Link]
  • Chemistry LibreTexts. (2022). 3.
  • PubChem. (n.d.). 4-Hydroxy-2-methylbut-2-enal. [Link]
  • SpectraBase. (n.d.). 3-Hydroxy-2-methylpropanoic acid - Optional[Vapor Phase IR] - Spectrum. [Link]

Sources

A Comparative Analysis of 4-Hydroxy-2-methylbutanal Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of the structural isomers of 4-hydroxy-2-methylbutanal, a versatile chiral building block with significant potential in pharmaceutical and chemical synthesis. As researchers and drug development professionals, understanding the distinct properties of each isomer is paramount for optimizing synthesis, ensuring purity, and elucidating structure-activity relationships. This document moves beyond a simple listing of facts to explain the underlying principles that govern the differentiation and application of these closely related molecules.

Introduction to the Isomeric Landscape of this compound

This compound, with the molecular formula C₅H₁₀O₂, is a bifunctional molecule containing both a hydroxyl and an aldehyde group.[1] Its structure inherently gives rise to several isomers, which can be broadly categorized into constitutional isomers and stereoisomers. The subtle differences in their atomic connectivity and spatial arrangement lead to distinct chemical, physical, and biological properties.

Constitutional Isomers

Constitutional isomers share the same molecular formula but differ in the connectivity of their atoms. For C₅H₁₀O₂, besides this compound, other key constitutional isomers include:

  • 4-Hydroxy-3-methylbutanal: The methyl group is positioned on the third carbon atom.

  • 2-Hydroxy-2-methylbutanal: The hydroxyl group and a methyl group are attached to the second carbon atom.

Stereoisomers: The Enantiomers of this compound

The presence of a chiral center at the second carbon atom in this compound means it exists as a pair of non-superimposable mirror images known as enantiomers: (R)-4-hydroxy-2-methylbutanal and (S)-4-hydroxy-2-methylbutanal. These enantiomers exhibit identical physical properties in an achiral environment but can have profoundly different biological activities and interactions with other chiral molecules, a critical consideration in drug development.[2]

G cluster_enantiomers Enantiomers R-isomer (R)-4-hydroxy-2-methylbutanal S-isomer (S)-4-hydroxy-2-methylbutanal This compound This compound This compound->R-isomer Chiral Center at C2 This compound->S-isomer Chiral Center at C2

Synthesis and Chemical Reactivity: A Comparative Overview

The synthetic route chosen can significantly influence the isomeric purity of the final product. Understanding the reactivity of the aldehyde and hydroxyl groups is also crucial for its application as a versatile synthetic intermediate.[3]

Synthetic Pathways
  • Aldol Condensation: this compound can be synthesized via aldol condensation reactions.[3] The choice of reactants and catalysts can be tailored to favor the formation of a specific constitutional isomer.

  • Hydroformylation: This industrial process involves the addition of carbon monoxide and hydrogen to an alkene precursor. The regioselectivity of this reaction is a key factor in determining the position of the aldehyde group and thus the resulting constitutional isomer.

  • Asymmetric Synthesis: To obtain enantiomerically pure (R)- or (S)-4-hydroxy-2-methylbutanal, asymmetric synthesis strategies are employed. These often involve the use of chiral catalysts or enzymes, such as aldolases, which can facilitate the formation of one enantiomer with high enantiomeric excess.[3]

Reactivity Profile

The presence of both an aldehyde and a hydroxyl group allows for a range of chemical transformations:

  • Oxidation: The aldehyde group can be readily oxidized to a carboxylic acid, yielding the corresponding 4-hydroxy-2-methylbutanoic acid.

  • Reduction: The aldehyde can be reduced to a primary alcohol, forming 2-methylbutane-1,4-diol.

  • Cyclization: Intramolecular reactions between the hydroxyl and aldehyde groups can lead to the formation of cyclic hemiacetals. The stability of these cyclic forms can vary between isomers.

Analytical Differentiation of Isomers

The unambiguous identification and quantification of each isomer are critical for quality control and mechanistic studies. A combination of spectroscopic and chromatographic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for distinguishing between constitutional isomers due to the different chemical environments of the protons and carbon atoms in each structure.[4]

Expected ¹H NMR Spectral Differences:

IsomerKey Distinguishing Signals (Predicted)
This compound A doublet for the methyl group at C2, a multiplet for the proton at C2, and a triplet for the methylene protons adjacent to the hydroxyl group. The aldehydic proton will appear as a doublet.
4-Hydroxy-3-methylbutanal A doublet for the methyl group at C3, a multiplet for the proton at C3, and a doublet of doublets for the methylene protons adjacent to the aldehyde. The aldehydic proton will appear as a triplet.
2-Hydroxy-2-methylbutanal A singlet for the methyl group at C2, a triplet for the ethyl group protons, and a singlet for the aldehydic proton.

Expected ¹³C NMR Spectral Differences:

The number of unique carbon signals will differ for each constitutional isomer, providing a clear method of identification.

G

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation patterns of the isomers. While constitutional isomers will have the same molecular weight, their fragmentation patterns upon ionization will differ due to the variations in their bond strengths and the stability of the resulting fragments.[5][6]

Predicted Fragmentation Patterns:

  • This compound: Expect to see characteristic losses of water (M-18), the ethyl group (M-29), and the formyl group (M-29).

  • 4-Hydroxy-3-methylbutanal: Fragmentation may involve the loss of the propyl group (M-43) and the hydroxymethyl group (M-31).

  • 2-Hydroxy-2-methylbutanal: A prominent peak corresponding to the loss of the ethyl group (M-29) to form a stable acylium ion is expected.

Chromatographic Separation

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for separating the different isomers.

Constitutional Isomer Separation:

Standard achiral chromatography columns (e.g., C18 for reversed-phase HPLC or a polar capillary column for GC) can effectively separate constitutional isomers based on their differing polarities and boiling points.

Enantiomer Separation (Chiral Chromatography):

The separation of enantiomers requires a chiral environment. This is typically achieved using a chiral stationary phase (CSP) in HPLC.[7][8] The principle relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the CSP, leading to different retention times.[9]

Experimental Protocol: Chiral HPLC Separation of this compound Enantiomers

  • Objective: To resolve the (R)- and (S)-enantiomers of this compound.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chiral Stationary Phase: A polysaccharide-based CSP, such as one derived from cellulose or amylose, is a good starting point due to their broad enantiorecognition capabilities.[7]

  • Mobile Phase: A mixture of n-hexane and isopropanol is commonly used for normal-phase chiral separations. The ratio can be optimized to achieve baseline separation.

  • Procedure:

    • Prepare a standard solution of racemic this compound in the mobile phase.

    • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

    • Inject the standard solution.

    • Monitor the elution profile at a suitable wavelength (e.g., 210 nm).

    • Optimize the mobile phase composition and flow rate to achieve a resolution (Rs) of >1.5 between the two enantiomer peaks.

G Racemic Racemic Mixture of This compound HPLC Chiral HPLC System (CSP Column) Racemic->HPLC Separation Differential Interaction with CSP HPLC->Separation R_isomer (R)-Enantiomer Separation->R_isomer S_isomer (S)-Enantiomer Separation->S_isomer

Significance in Drug Development and Biological Systems

The different isomers of this compound can exhibit distinct biological activities. This is particularly true for enantiomers, where one may be therapeutically active while the other could be inactive or even contribute to adverse effects.[2]

  • Pharmacological Activity: The specific three-dimensional arrangement of functional groups in each enantiomer determines its ability to bind to chiral biological targets such as enzymes and receptors. Therefore, the (R)- and (S)-enantiomers of a drug candidate derived from this compound could have vastly different pharmacological profiles.[10][11]

  • Metabolic Pathways: this compound is involved in metabolic pathways, particularly in microorganisms.[3] The stereochemistry of the molecule can influence its recognition and processing by enzymes in these pathways.

  • Flavor and Fragrance: In the food and fragrance industry, different isomers can have distinct sensory properties.[3]

Conclusion

A thorough understanding and characterization of the structural isomers of this compound are indispensable for its effective utilization in research and development. While constitutional isomers can be readily distinguished by standard spectroscopic and chromatographic methods, the separation and analysis of enantiomers necessitate the use of specialized chiral techniques. For drug development professionals, the ability to synthesize and analyze enantiomerically pure forms of this compound is a critical step in developing safer and more efficacious therapeutics. This guide provides a foundational framework for approaching the analysis of these important chiral building blocks.

References

  • NMR Deconvolution: Quantitative Profiling of Isomeric Mixtures. (n.d.). American Journal of Educational Research.
  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts.
  • This compound | C5H10O2 | CID 19884375. (n.d.). PubChem.
  • 2-Hydroxy-2-methyl-butanal | C5H10O2 | CID 13199216. (n.d.). PubChem.
  • 4-Hydroxy-3-methylbutanal | C5H10O2 | CID 544596. (n.d.). PubChem.
  • mass spectra - fragmentation patterns. (n.d.). Chemguide.
  • Chiral HPLC Separations. (n.d.). Phenomenex.
  • Efficient method development for chiral separation by using CHIRAL ART columns. (n.d.). YMC.
  • (2S)-2-hydroxy-2-methylbutanal | C5H10O2 | CID 11126192. (n.d.). PubChem.
  • Chiral HPLC separation: strategy and approaches. (2022, November 3). Chiralpedia.
  • Mass Spectrometry Fragmentation Patterns – HSC Chemistry. (n.d.). Science Ready.
  • How NMR Helps Identify Isomers in Organic Chemistry? (n.d.). Creative Biostructure.
  • 2-(Hydroxymethyl)-2-methylbutanal | C6H12O2 | CID 349094. (n.d.). PubChem.
  • 4-Hydroxy-3,3-dimethylbutanal | C6H12O2 | CID 14668445. (n.d.). PubChem.
  • Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry.
  • GC-MS Fingerprinting Combined with Chemical Pattern-Recognition Analysis Reveals Novel Chemical Markers of the Medicinal Seahorse. (2023, November 28). MDPI.
  • compared using 13C nmr spectroscopy. (n.d.). A-Level Chemistry.
  • Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. (2023, October 24). YouTube.
  • Critical Review of Selected Analytical Platforms for GC-MS Metabolomics Profiling—Case Study. (2024, April 17). MDPI.
  • Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. (n.d.). MDPI.
  • Critical Review of Selected Analytical Platforms for GC-MS Metabolomics Profiling—Case Study: HS-SPME/GC-MS Analysis of Blackberry's Aroma. (2024, April 17). MDPI.
  • Stereochemistry in Drug Action. (n.d.). PMC - NCBI.
  • Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods. (n.d.). PMC - PubMed Central.

Sources

A Comparative Guide to the Cross-Reactivity of 4-Hydroxy-2-methylbutanal with Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cellular metabolism and toxicology, the reactivity of endogenous and exogenous aldehydes with biological macromolecules is a subject of profound importance. Among these, 4-Hydroxy-2-methylbutanal (HMB), a lesser-studied aldehyde, presents a compelling case for investigation due to its structural features that suggest a potential for significant cross-reactivity with amino acids. This guide provides a comprehensive technical overview of the expected reactivity of HMB, a comparison of state-of-the-art analytical methodologies to characterize these interactions, and detailed experimental protocols to empower researchers in this domain.

While direct experimental data on the cross-reactivity of HMB with amino acids is not extensively available in current literature, its chemical structure, featuring a reactive aldehyde group, allows for well-grounded predictions of its behavior based on the established reactivity of analogous aldehydes. This guide will, therefore, draw upon the wealth of knowledge from studies on similar molecules to provide a robust framework for investigating HMB-amino acid interactions.

The Chemical Rationale: Predicting the Reactivity of this compound

This compound (C₅H₁₀O₂) is a small aldehyde containing a hydroxyl group.[1] Its reactivity is primarily dictated by the electrophilic nature of the aldehyde carbonyl carbon, making it susceptible to nucleophilic attack by the amino groups of amino acids.[2] The primary mechanisms governing these interactions are Schiff base formation and the Maillard reaction.

Schiff Base Formation

The initial and often reversible reaction between an aldehyde and a primary amine of an amino acid results in the formation of a Schiff base (an imine).[2] This condensation reaction involves the nucleophilic addition of the amino group to the carbonyl carbon, followed by the elimination of a water molecule. The stability of the resulting Schiff base can vary depending on the specific amino acid and the reaction conditions.

The Maillard Reaction

The Maillard reaction is a complex series of non-enzymatic browning reactions that occur between amino acids and reducing sugars, or in this context, aldehydes.[3][4] It is initiated by the formation of a Schiff base, which then undergoes a series of rearrangements and further reactions to produce a diverse array of products, including flavor compounds and polymeric melanoidins.[4] While often associated with food chemistry, the Maillard reaction can also occur under physiological conditions and contribute to protein modification and aging.

Key Amino Acids in HMB Cross-Reactivity

The nucleophilicity of the amino acid side chains plays a crucial role in their reactivity with aldehydes. The following amino acids are predicted to be the most reactive with HMB:

  • Lysine: The ε-amino group of lysine is a potent nucleophile and a primary target for Schiff base formation with aldehydes.

  • Arginine: The guanidinium group of arginine also contains nucleophilic nitrogen atoms capable of reacting with aldehydes.

  • Histidine: The imidazole ring of histidine can participate in reactions with aldehydes.

  • Cysteine: While the primary reaction with α,β-unsaturated aldehydes is Michael addition, the thiol group of cysteine can also react with saturated aldehydes like HMB, although typically to a lesser extent than primary amines.

A Comparative Analysis of Experimental Approaches

The characterization of HMB-amino acid adducts requires sensitive and specific analytical techniques. The following table compares the most relevant methods, drawing on protocols established for other reactive aldehydes.

Analytical Technique Principle Advantages Limitations Typical Application
High-Performance Liquid Chromatography (HPLC) Separation of adducts based on their physicochemical properties (e.g., polarity, size).Robust, quantitative, and widely available.Limited structural information without a coupled detector. Co-elution can be an issue.Quantification of known adducts with reference standards.
Mass Spectrometry (MS) Identification and quantification of molecules based on their mass-to-charge ratio.High sensitivity and specificity. Provides structural information.Can be complex to operate. Ion suppression effects can impact quantification.Identification of unknown adducts and confirmation of their structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information about molecules in solution.Unambiguous structure elucidation.Lower sensitivity compared to MS. Requires relatively pure samples.Characterization of the precise chemical structure of adducts.
Spectrophotometric Assays Measurement of the change in absorbance of light as a result of the reaction.Simple, rapid, and cost-effective.Low specificity. Can be prone to interference from other compounds.High-throughput screening and kinetic studies of the overall reaction.

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the key experiments described above. The causality behind experimental choices is explained to provide a deeper understanding of the protocols.

Protocol 1: Analysis of HMB-Amino Acid Adducts by HPLC-MS

This protocol is designed for the identification and semi-quantitative analysis of adducts formed between HMB and a specific amino acid (e.g., lysine).

Rationale: This method combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry, making it ideal for detecting and characterizing unknown adducts in a complex mixture.

Workflow Diagram:

HPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Reaction Incubate HMB with Amino Acid Quenching Quench Reaction Reaction->Quenching e.g., NaBH4 reduction Derivatization Optional: Derivatization Quenching->Derivatization To enhance ionization HPLC HPLC Separation Derivatization->HPLC MS Mass Spectrometry Detection HPLC->MS Eluent introduction Data_Analysis Data Analysis MS->Data_Analysis Mass spectra acquisition

Caption: Workflow for HPLC-MS analysis of HMB-amino acid adducts.

Step-by-Step Methodology:

  • Reaction Incubation:

    • Prepare a stock solution of this compound in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Prepare a stock solution of the amino acid of interest (e.g., L-lysine) in the same buffer.

    • Mix the HMB and amino acid solutions in a microcentrifuge tube to final concentrations relevant to the biological context being studied (e.g., 1 mM HMB and 10 mM lysine).

    • Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 24 hours). Include a control sample with only the amino acid.

  • Reaction Quenching and Stabilization (Optional but Recommended):

    • To stabilize the potentially reversible Schiff base adducts, add a reducing agent such as sodium borohydride (NaBH₄) to the reaction mixture. This will reduce the imine to a stable secondary amine.[5]

    • The rationale for this step is to prevent the dissociation of the adduct during the analytical process, ensuring accurate quantification.

  • Sample Preparation for HPLC-MS:

    • Dilute the reaction mixture with the initial mobile phase of the HPLC method to ensure compatibility.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the HPLC system.

  • HPLC Separation:

    • Use a reverse-phase C18 column suitable for separating small polar molecules.

    • Employ a gradient elution program with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). The formic acid is added to improve the ionization efficiency in the mass spectrometer.

    • The gradient should be optimized to achieve good separation of the unreacted amino acid, HMB, and any potential adducts.

  • Mass Spectrometry Detection:

    • Couple the HPLC system to an electrospray ionization (ESI) mass spectrometer.

    • Operate the mass spectrometer in positive ion mode to detect the protonated molecular ions of the adducts.

    • Perform a full scan MS analysis to identify the m/z values of potential adducts. The expected mass of the Schiff base adduct would be the sum of the molecular weight of HMB and the amino acid, minus the molecular weight of water. The reduced adduct will have a mass corresponding to the sum of the molecular weights of HMB and the amino acid.

    • Subsequently, perform tandem MS (MS/MS) on the potential adduct ions to obtain fragmentation patterns for structural confirmation.

Protocol 2: Kinetic Analysis of HMB-Amino Acid Reaction by UV-Vis Spectrophotometry

This protocol provides a method for monitoring the overall progress of the reaction between HMB and an amino acid in real-time.

Rationale: This technique is based on the principle that the formation of certain reaction products, particularly in the Maillard reaction, can lead to an increase in absorbance in the UV-visible spectrum (browning). It offers a simple and high-throughput way to compare reaction rates under different conditions.

Workflow Diagram:

Spectrophotometry_Workflow cluster_prep Reaction Setup cluster_measurement Measurement & Analysis Reagent_Prep Prepare HMB and Amino Acid Solutions Mixing Mix Reactants in Cuvette Reagent_Prep->Mixing Spectro Monitor Absorbance Change Mixing->Spectro At a fixed wavelength Data_Plot Plot Absorbance vs. Time Spectro->Data_Plot Rate_Calc Calculate Initial Reaction Rate Data_Plot->Rate_Calc

Caption: Workflow for spectrophotometric analysis of HMB-amino acid reaction.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare stock solutions of HMB and the amino acid in a buffer of the desired pH. The choice of buffer is critical as pH can significantly influence the reaction rate.

    • Prepare a blank solution containing only the buffer.

  • Spectrophotometer Setup:

    • Set the UV-Vis spectrophotometer to the desired wavelength. For Maillard browning, a wavelength between 280 nm and 420 nm is typically used. A preliminary scan of the reaction mixture over time can help determine the optimal wavelength with the largest change in absorbance.

    • Blank the instrument with the buffer solution.

  • Kinetic Measurement:

    • Add the amino acid solution to a quartz cuvette.

    • Initiate the reaction by adding the HMB solution to the cuvette and mix quickly.

    • Immediately place the cuvette in the spectrophotometer and start recording the absorbance at regular time intervals (e.g., every minute) for a set duration (e.g., 60 minutes).

  • Data Analysis:

    • Plot the absorbance values as a function of time.

    • The initial reaction rate can be determined from the initial slope of the curve.

    • By performing the experiment at different reactant concentrations, the order of the reaction and the rate constant can be determined.

Conclusion and Future Directions

The study of the cross-reactivity of this compound with amino acids is a nascent field with significant implications for understanding its biological effects. While direct experimental data is currently limited, the chemical principles governing aldehyde-amino acid interactions provide a strong foundation for future research. The comparative guide and detailed protocols presented here offer a comprehensive toolkit for scientists to systematically investigate the formation of HMB-amino acid adducts, their stability, and their potential roles in cellular processes and disease. Future studies should focus on generating quantitative data on the kinetics of HMB reactions with a panel of amino acids under physiologically relevant conditions. Such research will be instrumental in elucidating the toxicological profile of HMB and its potential impact on human health.

References

  • Afonso, C. B., Sousa, B. C., & Pitt, A. R. (2018). A mass spectrometry approach for the identification and localization of small aldehyde modifications of proteins. Aston Research Explorer.
  • Synapse. (n.d.). Buy this compound | 22073-05-8. Retrieved from a reliable chemical supplier website.
  • Thermo Fisher Scientific. (n.d.). Carbonyl-Reactive Crosslinker Chemistry. Retrieved from the Thermo Fisher Scientific website.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19884375, this compound.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Hopkinson, R. J., Kamps, J. J. A. G., et al. (2019). How formaldehyde reacts with amino acids.
  • LibreTexts. (2023). Reactivity of Aldehydes & Ketones.
  • Wikipedia. (n.d.). Maillard reaction.
  • BYJU'S. (n.d.). Mechanism of the Maillard Reaction.
  • Perera, C. O., & Yen, G. H. (2007). Maillard reaction: mechanism, influencing parameters, advantages, disadvantages, and food industrial applications: a review. Journal of Food Science, 72(5), R75-R89.
  • GROW magazine. (2010). Five things everyone should know about…The Maillard Reaction.
  • Suna, Y., et al. (2022).
  • Bolgar, M., & Gaskell, S. J. (1996). PROTEIN ADDUCTS OF ALDEHYDIC LIPID PEROXIDATION PRODUCTS: IDENTIFICATION AND CHARACTERIZATION OF PROTEIN ADDUCTS USING AN ALDEHYDE/KETO REACTIVE PROBE IN COMBINATION WITH MASS SPECTROMETRY. Free Radical Biology and Medicine, 20(2), 155-168.
  • Ahmed, N., & Thornalley, P. J. (2007). The Maillard reaction in food and medicine: the browning of proteins and its consequences. Molecular Aspects of Medicine, 28(5-6), 335-364.
  • Singh, R., Barden, A., Mori, T., & Beilin, L. (2001). Advanced glycation end-products: a review. Diabetologia, 44(2), 129-146.

Sources

Efficacy comparison of different ligands in rhodium-catalyzed hydroformylation

Bidentate phosphines with wide bite angles, such as Xantphos, are the state-of-the-art for achieving exceptional linear selectivity. For asymmetric applications, hybrid phosphine-phosphoramidite and P-chiral bisphosphine ligands have demonstrated the ability to deliver products with near-perfect regio- and enantiocontrol. The ongoing research in this field continues to focus on designing ligands that are not only more active and selective but also more stable and resistant to degradation, paving the way for more sustainable and efficient chemical manufacturing. [19][23]

References

  • Jiao, Y., Serrano Torne, M., Gracia, J., Niemantsverdriet, J. W. (Hans), & van Leeuwen, P. W. N. M. (2017). Ligand effects in rhodium-catalyzed hydroformylation with bisphosphines: steric or electronic? Catalysis Science & Technology, 7(5), 1076–1085. [Link]
  • Junge, K., & Beller, M. (2021). Recent developments in asymmetric hydroformylation.
  • Schnepp, V., Fliegl, H., & Paciello, R. (2021).
  • Evans, D., Osborn, J. A., & Wilkinson, G. (1968). Hydroformylation of alkenes by use of rhodium complex catalysts. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 3133. [Link]
  • Robbins, D. (2008). RHODIUM-CATALYZED STEREOSELECTIVE HYDROFORMYLATION. University of Illinois Urbana-Champaign. [Link]
  • Barbaro, P., & Gualtieri, C. (2016). Highly Regio- and Enantioselective Hydroformylation of Vinyl Esters Using Bidentate Phosphine,P-Chiral Phosphorodiamidite Ligands.
  • Almasalma, A. A., & Börner, A. (2021). Recent developments in asymmetric hydroformylation. Catalysis Science & Technology, 11(14), 4739–4765. [Link]
  • Evans, D., Osborn, J., & Wilkinson, G. (1968). Hydroformylation of alkenes by use of rhodium complex catalysts. Journal of The Chemical Society A: Inorganic, Physical, Theoretical. [Link]
  • Halls, M. D., & Schlegel, H. B. (2007). Activity of rhodium-catalyzed hydroformylation: added insight and predictions from theory. Journal of the American Chemical Society, 129(27), 8487–8499. [Link]
  • Gualtieri, C., & Barbaro, P. (2016). Highly Regio- and Enantioselective Hydroformylation of Vinyl Esters Using Bidentate Phosphine,P-Chiral Phosphorodiamidite Ligands.
  • Jiao, Y., Serrano Torne, M., Gracia, J., Niemantsverdriet, J. W. (Hans), & van Leeuwen, P. W. N. M. (2017). Ligand effects in rhodium-catalyzed hydroformylation with bisphosphines: steric or electronic?
  • Gladiali, S., & Alberico, E. (2004).
  • ResearchGate. (n.d.). Rhodium‐catalyzed hydroformylation of alkenes: General mechanism and representative examples of P‐ligands.
  • Unruh, J. D., & Christenson, J. R. (1992).
  • Whiteker, G., & Cobley, C. J. (2012). Applications of Rhodium-Catalyzed Hydroformylation in the Pharmaceutical, Agrochemical, and Fragrance Industries. ChemInform. [Link]
  • Barbaro, P., & Gualtieri, C. (2025). Highly Regio- and Enantioselective Hydroformylation of Vinyl Esters Using Bidentate Phosphine,P-Chiral Phosphorodiamidite Ligands.
  • Franke, R., & Beller, M. (2018). Effects of Substitution Pattern in Phosphite Ligands Used in Rhodium-Catalyzed Hydroformylation on Reactivity and Hydrolysis Stability. MDPI. [Link]
  • Zhang, X., & Li, C. (2011). Highly Regioselective Hydroformylation of Styrene and Its Derivatives Catalyzed by Rh Complex with Tetraphosphorus Ligands. Organic Letters. [Link]
  • Zhang, X. (2025). Ligands for Practical Rhodium-Catalyzed Asymmetric Hydroformylation.
  • ResearchGate. (n.d.). Rhodium-Catalyzed Hydroformylation.
  • Jiao, Y., & van Leeuwen, P. W. N. M. (2017). Ligand Effects in Rhodium-Catalyzed Hydroformylation with Bisphosphines: Steric or Electronic?
  • ResearchGate. (n.d.). Phosphine ligands applied in hydroformylation.
  • Tudor, R. (2014). Enhancement of Industrial Hydroformylation Processes by the Adoption of Rhodium-Based Catalyst: Part I.
  • Liu, C., & Yang, Y. (2026). In Situ Confining Single-Atom Rh Species on Oxygen-Vacancy-Enriched ZnO Polyhedron Frames for Enhanced Hydroformylation.
  • Breit, B. (2005).
  • Chen, C., & Zhang, X. (2010). Synthesis and application of tetraphosphane ligands in rhodium-catalyzed hydroformylation of terminal olefins: high regioselectivity at high temperature. Chemistry (Weinheim an der Bergstrasse, Germany), 16(16), 4785–4788. [Link]
  • Franke, R., & Beller, M. (2023). Operando characterization of rhodium catalyst degradation in hydroformylation.

A Researcher's Guide to Isotopic Labeling Studies with 4-Hydroxy-2-methylbutanal: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of metabolic research, the ability to trace the journey of molecules through complex biochemical pathways is paramount. Isotopic labeling stands as a cornerstone technique, offering a window into the dynamic processes that govern cellular function. This guide provides an in-depth technical comparison of isotopic labeling studies utilizing 4-Hydroxy-2-methylbutanal, a versatile C5 hydroxyaldehyde, against other established tracer alternatives. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to empower researchers in designing robust metabolic flux analyses.

The Significance of this compound in Metabolic Tracing

This compound (4H2MB) is a naturally occurring compound and a key intermediate in various metabolic pathways, particularly in microorganisms like yeast.[1][2] Its strategic position makes it a compelling candidate for isotopic labeling studies aimed at dissecting pathways such as isoprenoid biosynthesis and fusel alcohol production. The rationale for using isotopically labeled 4H2MB stems from its ability to provide targeted insights into specific enzymatic steps and pathway branch points, which might be obscured when using more general tracers like glucose.

Comparative Analysis of Isotopic Tracers

The selection of an appropriate isotopic tracer is a critical decision that profoundly influences the outcome and interpretation of a metabolic study. While universally labeled glucose ([U-¹³C]-glucose) is a workhorse for mapping central carbon metabolism, more specific tracers are often required to probe distinct pathways.

TracerPrimary Metabolic Pathway TracedAdvantagesDisadvantagesKey Experimental Considerations
[¹³C]- or [²H]-4-Hydroxy-2-methylbutanal Isoprenoid biosynthesis (via a non-mevalonate-like pathway), Fusel alcohol (higher alcohol) production- High Specificity: Directly probes the flux through the Ehrlich pathway and potentially alternative isoprenoid precursor pathways.[3] - Reduced Isotopic Scrambling: The label is introduced closer to the end products of interest, minimizing dilution and scrambling through central carbon metabolism.- Limited Commercial Availability: Isotopically labeled 4H2MB is not as readily available as common tracers. - Potential for Metabolic Perturbation: Introduction of an exogenous intermediate could alter the natural metabolic flux.- Requires custom synthesis of the labeled compound. - Careful control experiments are needed to assess any metabolic alterations.
[U-¹³C]-Glucose Central Carbon Metabolism (Glycolysis, Pentose Phosphate Pathway, TCA Cycle)- Commercially Available and Cost-Effective. - Provides a Global View of carbon metabolism.[4]- Label Scrambling: The ¹³C label becomes distributed throughout various metabolic pools, making it challenging to trace specific, downstream pathways with high precision. - Indirect Information: Provides indirect information on pathways branching off from central carbon metabolism.- Requires sophisticated data analysis to deconvolute labeling patterns. - May not be ideal for studying pathways with low flux compared to central metabolism.
¹³C-Labeled Amino Acids (e.g., Leucine, Valine) Fusel Alcohol Production (Ehrlich Pathway)- Direct Precursors: Directly trace the conversion of amino acids to their corresponding fusel alcohols.[3] - Commercially Available. - Pathway-Specific: Provides information only on the catabolism of that specific amino acid.- The choice of labeled amino acid depends on the specific fusel alcohol of interest.
[¹³C]-Pyruvate TCA Cycle and pathways branching from pyruvate- Central Metabolic Node: Provides insights into the fate of pyruvate.- Multiple Fates: Pyruvate can be channeled into numerous pathways, leading to label dilution.- Useful for studying the link between glycolysis and the TCA cycle.

Experimental Design and Protocols

The success of an isotopic labeling study hinges on a meticulously planned experimental design and robust analytical methods. Here, we outline a general workflow for a stable isotope tracing experiment using deuterium-labeled this compound in a yeast culture.

Synthesis of Deuterium-Labeled this compound

While not commercially readily available, deuterium-labeled this compound can be synthesized. A potential synthetic route involves the reduction of a suitable precursor with a deuterium source. For instance, the reduction of 4-oxo-2-methylbutanal or a protected derivative using a deuterated reducing agent like sodium borodeuteride (NaBD₄) would introduce deuterium at the hydroxyl position. Specific labeling at other positions would require a more tailored synthetic strategy.

dot

cluster_synthesis Synthesis of Deuterium-Labeled this compound Precursor 4-Oxo-2-methylbutanal (or protected derivative) Labeled_Product [4-²H]-4-Hydroxy-2-methylbutanal Precursor->Labeled_Product Reduction Reducing_Agent Sodium Borodeuteride (NaBD4) Reducing_Agent->Labeled_Product Provides Deuterium

Caption: Synthetic scheme for deuterium-labeled this compound.

Experimental Workflow for Metabolic Tracing in Yeast

This protocol outlines a typical workflow for tracing the metabolic fate of deuterium-labeled this compound in Saccharomyces cerevisiae.

dot

cluster_workflow Isotopic Labeling Workflow Yeast_Culture 1. Yeast Culture Preparation (e.g., S. cerevisiae in defined medium) Tracer_Addition 2. Addition of Labeled Tracer ([²H]-4-Hydroxy-2-methylbutanal) Yeast_Culture->Tracer_Addition Incubation 3. Time-Course Incubation (Collect samples at various time points) Tracer_Addition->Incubation Quenching 4. Metabolic Quenching (e.g., rapid cooling in cold methanol) Incubation->Quenching Extraction 5. Metabolite Extraction Quenching->Extraction Analysis 6. LC-MS/MS or GC-MS Analysis (Quantify labeled metabolites) Extraction->Analysis Data_Analysis 7. Data Analysis and Flux Calculation Analysis->Data_Analysis

Caption: Experimental workflow for a typical isotopic labeling study.

Step-by-Step Methodology:

  • Yeast Culture Preparation: Cultivate Saccharomyces cerevisiae in a chemically defined medium to ensure precise control over the nutrient composition. Grow the cells to the mid-exponential phase to ensure active metabolism.

  • Tracer Addition: Introduce a known concentration of sterile, deuterium-labeled this compound to the culture. The concentration should be sufficient for detection but not high enough to cause significant metabolic perturbation.

  • Time-Course Incubation: Collect cell samples at various time points after the addition of the tracer. The time points should be chosen to capture the dynamic incorporation of the label into downstream metabolites.

  • Metabolic Quenching: Immediately quench the metabolic activity in the collected samples to prevent further enzymatic reactions. A common method is to rapidly transfer the cell suspension into a cold solution, such as 60% methanol at -40°C.

  • Metabolite Extraction: Extract the intracellular metabolites from the quenched cells using a suitable solvent system, such as a mixture of chloroform, methanol, and water.

  • LC-MS/MS or GC-MS Analysis: Analyze the extracted metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS). These techniques can separate and identify the metabolites and, importantly, determine the extent of deuterium incorporation by measuring the mass shift.[5][6]

  • Data Analysis and Flux Calculation: Process the mass spectrometry data to determine the isotopic enrichment in the metabolites of interest. This data can then be used in metabolic flux analysis (MFA) models to calculate the rates of metabolic reactions.

Interpreting the Data: A Look at Potential Metabolic Fates

When using deuterium-labeled this compound, the deuterium label can be traced into several key metabolic pathways in yeast.

dot

cluster_pathway Metabolic Fate of Labeled this compound Labeled_4H2MB [²H]-4-Hydroxy-2-methylbutanal Fusel_Alcohols Labeled Fusel Alcohols (e.g., Isobutanol) Labeled_4H2MB->Fusel_Alcohols Ehrlich Pathway Isoprenoid_Precursors Labeled Isoprenoid Precursors Labeled_4H2MB->Isoprenoid_Precursors Potential Alternative Pathway Other_Metabolites Other Labeled Metabolites Labeled_4H2MB->Other_Metabolites Other Metabolic Conversions

Caption: Potential metabolic fates of labeled this compound.

  • Fusel Alcohol Production: The primary expected fate of exogenous this compound is its involvement in the Ehrlich pathway, leading to the formation of fusel alcohols such as isobutanol.[3] Detecting the deuterium label in these higher alcohols would provide a direct measure of the flux through this pathway.

  • Isoprenoid Biosynthesis: While the classical mevalonate pathway is the primary route for isoprenoid biosynthesis in yeast, some studies suggest the existence of alternative or complementary pathways.[6] Labeled this compound could serve as a probe to investigate its potential role as a precursor in such non-canonical isoprenoid synthesis routes. The detection of the label in isoprenoid-derived molecules would be a significant finding.

Conclusion and Future Perspectives

Isotopic labeling studies with this compound offer a targeted and powerful approach to dissecting specific metabolic pathways in microorganisms. While the synthesis of the labeled compound presents a hurdle, the potential for gaining precise insights into fusel alcohol production and alternative isoprenoid biosynthesis routes makes it a valuable tool for metabolic engineers and researchers in drug development.

Future studies should focus on developing standardized and efficient synthetic routes for isotopically labeled this compound. Furthermore, comparative studies that directly quantify the flux through relevant pathways using labeled 4H2MB alongside other tracers in various microbial systems will be crucial for establishing its performance and utility as a metabolic probe. The integration of data from such targeted tracer experiments with genome-scale metabolic models will undoubtedly provide a more comprehensive understanding of cellular metabolism.

References

  • Castaño-Cerezo, S., Kulyk-Barbier, H., Millard, P., Portais, J. C., Heux, S., Truan, G., & Bellvert, F. (2019). Functional analysis of isoprenoid precursors biosynthesis by quantitative metabolomics and isotopologue profiling. Metabolomics, 15(9), 115. [Link]
  • Wang, G., Li, Y., Li, Q., & Chen, Y. (2020). Stable isotope and chemical inhibition analyses suggested the existence of a non-mevalonate-like pathway in the yeast Yarrowia lipolytica. Scientific Reports, 10(1), 1-11. [Link]
  • Davidi, D., & Milo, R. (2017). Absolute intracellular concentrations of isoprenoids precursors and dynamic ¹³C-incorporation following a switch from unlabeled to U-¹³C-glucose.
  • Metabolic Solutions. (n.d.). SPOTLIGHT on Deuteromics™. [Link]
  • Verhoog, S., & Gouverneur, V. (2022). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews, 122(6), 6390-6469. [Link]
  • Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595-3611. [Link]
  • Yuan, J., Bennett, B. D., & Rabinowitz, J. D. (2008). Ex vivo and in vivo stable isotope labelling of central carbon metabolism and related pathways with analysis by LC–MS/MS.
  • Turner, S. M., & Murphy, R. C. (2010). Measuring Human Lipid Metabolism Using Deuterium Labeling: In Vivo and In Vitro Protocols. In Lipidomics (pp. 249-265). Humana Press. [Link]
  • Hazelwood, L. A., Daran, J. M., van Maris, A. J., Pronk, J. T., & Dickinson, J. R. (2008). The Ehrlich Pathway for Fusel Alcohol Production: a Century of Research on Saccharomyces cerevisiae Metabolism. Applied and Environmental Microbiology, 74(8), 2259-2266. [Link]
  • Bitesize Bio. (2024). A Beginner's Guide to Metabolic Tracing. [Link]
  • Tóth, G., & Túrós, G. I. (2022). Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. Molecules, 27(2), 523. [Link]
  • Axsom, J. (2024). A Beginner's Guide to Metabolic Tracing. Bitesize Bio. [Link]

Sources

A Senior Application Scientist's Comparative Guide to the Quantification of 4-Hydroxy-2-methylbutanal in Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: Navigating the Challenges of a Reactive Aldehyde

4-Hydroxy-2-methylbutanal (HMB) is a small, reactive carbonyl species emerging as a potential biomarker in studies of oxidative stress and lipid peroxidation.[1][2] Its accurate quantification in complex biological matrices like plasma, serum, or tissue homogenates is a formidable analytical challenge.[1][3] The inherent reactivity, low endogenous concentrations, and volatility of HMB necessitate highly sensitive and specific analytical methods that can overcome matrix interference and prevent artefactual formation during sample handling.[4][5]

This guide provides an in-depth comparison of the two principal analytical platforms for this task: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). As a Senior Application Scientist, my objective is not merely to present protocols, but to illuminate the causality behind critical experimental choices. We will explore the nuances of sample preparation, the chemistry of derivatization, and the rationale for selecting one platform over the other based on specific research needs. Every protocol described is designed as a self-validating system, incorporating quality control measures aligned with industry best practices and regulatory expectations.[6][7]

The Analytical Imperative: Why Derivatization is Non-Negotiable

Direct analysis of HMB is often impractical due to its poor chromatographic retention, thermal instability, and low ionization efficiency.[4] To overcome these limitations, chemical derivatization is an essential prerequisite for robust quantification. This process converts the reactive aldehyde into a stable, readily detectable derivative with superior analytical properties. The choice of derivatizing agent is the most critical decision in method development and is dictated by the chosen analytical platform.

  • For GC-MS , the goal is to create a volatile and thermally stable derivative. O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is the reagent of choice.[8] It reacts with the carbonyl group of HMB to form a stable oxime derivative. The pentafluorobenzyl group imparts high volatility and, more importantly, possesses strong electron-capturing properties, leading to exceptionally low detection limits when using negative chemical ionization (NCI) mass spectrometry.[8][9]

  • For LC-MS/MS , the derivatization strategy aims to add a moiety that is easily ionizable by techniques like electrospray ionization (ESI). 2,4-Dinitrophenylhydrazine (DNPH) is a widely used reagent that reacts with aldehydes to form stable hydrazones.[4][10][11] These derivatives exhibit excellent ionization efficiency in negative-ion ESI mode and produce characteristic fragment ions, enabling highly specific detection via Multiple Reaction Monitoring (MRM).[4][12]

Methodology Deep Dive I: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS, particularly when coupled with PFBHA derivatization and NCI, represents the gold standard for achieving the lowest possible limits of detection for volatile aldehydes.[9][13]

Causality Behind the GC-MS Workflow

The logic of this workflow is to transform the non-volatile, polar HMB into a volatile, non-polar derivative that can be efficiently separated by gas chromatography and sensitively detected. The use of a stable isotope-labeled internal standard (SIL-IS), such as a deuterated analog of HMB, is critical to account for variability during the multi-step sample preparation and analysis.[13]

Visualizing the GC-MS Workflow

GCMS_Workflow Figure 1: GC-MS Quantification Workflow for HMB cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample 1. Biological Sample (e.g., Plasma) + SIL-IS LLE 2. Liquid-Liquid Extraction Sample->LLE Isolate analytes Deriv 3. PFBHA Derivatization LLE->Deriv Increase volatility & stability GC 4. GC Separation Deriv->GC Inject derivative MS 5. NCI-MS Detection (SIM Mode) GC->MS Separate by boiling point Data 6. Data Processing MS->Data Quantify ions

Figure 1: GC-MS Quantification Workflow for HMB
Detailed Experimental Protocol: GC-MS

This protocol is a self-validating system, incorporating calibration standards and quality controls (QCs) to ensure data integrity.

  • Sample Collection & Handling:

    • Collect biological samples (e.g., plasma) using an anticoagulant like EDTA.

    • Crucial Step: Immediately add an antioxidant cocktail (e.g., butylated hydroxytoluene, BHT) to prevent ex vivo lipid peroxidation, which can artificially generate aldehydes.[5] Store samples at -80°C until analysis.

  • Preparation of Standards and QCs:

    • Prepare a stock solution of HMB and a separate stock of the SIL-IS in a suitable organic solvent.

    • Create a calibration curve (e.g., 8 non-zero standards) and at least three levels of QCs (low, medium, high) by spiking the standards into a surrogate matrix (e.g., stripped serum or PBS with 4% BSA).

  • Extraction and Derivatization:

    • To 100 µL of sample, standard, or QC, add 10 µL of SIL-IS working solution. Vortex briefly.

    • Perform a liquid-liquid extraction by adding 500 µL of ice-cold acetonitrile to precipitate proteins. Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean glass vial.

    • Add 50 µL of PFBHA reagent solution (e.g., 10 mg/mL in buffer, pH 6-7).

    • Cap the vial and incubate at 60°C for 60 minutes to form the oxime derivative.[14]

    • Cool to room temperature. Add 500 µL of hexane and vortex for 1 minute to extract the derivative. Centrifuge to separate phases.

    • Transfer the upper hexane layer to an autosampler vial for injection.

  • Instrumental Analysis:

    • GC System: Use a capillary column suitable for semi-volatile compounds (e.g., a 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).[15]

    • Oven Program: Start at 60°C, ramp at 10°C/min to 280°C, and hold for 5 minutes.

    • MS System: Operate in Negative Chemical Ionization (NCI) mode.

    • Detection: Use Selected Ion Monitoring (SIM) to monitor characteristic ions for the HMB-PFBHA derivative and its SIL-IS counterpart.

  • Data Acceptance Criteria:

    • The calibration curve must have a correlation coefficient (r²) ≥ 0.99.

    • The accuracy of at least 75% of calibration standards and 67% of QCs must be within ±15% of their nominal value (±20% for the Lower Limit of Quantification, LLOQ).

Methodology Deep Dive II: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers a powerful alternative, particularly for higher-throughput environments and for analytes that are difficult to volatilize.[4] The specificity of tandem mass spectrometry (MS/MS) provides exceptional selectivity, even in complex biological matrices.[16][17]

Causality Behind the LC-MS/MS Workflow

This approach is centered on creating a derivative that is highly responsive to ESI and fragments predictably. The DNPH derivatization adds a readily ionizable group, and the subsequent LC separation resolves the analyte from matrix components before it enters the mass spectrometer.[11][18] The MS/MS then acts as a dual filter, selecting the precursor ion of the derivative and then detecting a specific fragment ion, a process known as Multiple Reaction Monitoring (MRM), which virtually eliminates chemical noise.[16]

Visualizing the LC-MS/MS Workflow

LCMS_Workflow Figure 2: LC-MS/MS Quantification Workflow for HMB cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample 1. Biological Sample (e.g., Plasma) + SIL-IS PPT 2. Protein Precipitation Sample->PPT Remove proteins Deriv 3. DNPH Derivatization PPT->Deriv Add ionizable tag & stabilize LC 4. UPLC Separation Deriv->LC Inject derivative MS 5. ESI-MS/MS Detection (MRM Mode) LC->MS Separate by polarity Data 6. Data Processing MS->Data Quantify MRM transition

Figure 2: LC-MS/MS Quantification Workflow for HMB
Detailed Experimental Protocol: LC-MS/MS
  • Sample Collection & Handling:

    • Follow the same best practices as for the GC-MS method, including the use of antioxidants and storage at -80°C.

  • Preparation of Standards and QCs:

    • Prepare calibration standards and QCs in a surrogate matrix as described for the GC-MS protocol.

  • Extraction and Derivatization:

    • To 100 µL of sample, standard, or QC, add 10 µL of SIL-IS working solution.

    • Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins. Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes at 4°C.[18]

    • Transfer the supernatant to a new tube.

    • Add 50 µL of an acidic solution of DNPH (e.g., 1 mg/mL in acetonitrile with 0.5% phosphoric acid).[4]

    • Cap the tube and incubate at 40°C for 30 minutes.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water) for injection.

  • Instrumental Analysis:

    • LC System: Use a UPLC/UHPLC system with a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

    • Mobile Phase: Use a gradient elution, for example, with (A) water + 0.1% formic acid and (B) acetonitrile + 0.1% formic acid.

    • MS System: A triple quadrupole mass spectrometer operating in negative ion ESI mode.

    • Detection: Optimize MRM transitions for the HMB-DNPH derivative and its SIL-IS. This involves selecting the deprotonated molecule [M-H]⁻ as the precursor ion and identifying a stable, high-intensity product ion for quantification.

  • Data Acceptance Criteria:

    • Apply the same rigorous criteria for calibration curve linearity and QC accuracy as outlined in the GC-MS method, adhering to FDA bioanalytical method validation guidelines.[6]

Head-to-Head Comparison: Performance and Application

The choice between GC-MS and LC-MS/MS is not about which is "better," but which is better suited for your specific analytical needs. The following table summarizes the key performance characteristics based on typical results for similar reactive aldehydes.

Parameter GC-MS with PFBHA Derivatization LC-MS/MS with DNPH Derivatization Expert Commentary
Sensitivity (LLOQ) Very High (Low pg/mL) High (Mid-to-high pg/mL) GC-NCI-MS is often unparalleled in sensitivity for small, derivatized molecules, making it ideal for studies with extremely low analyte concentrations.[9]
Specificity High Very High The MRM capability of tandem MS provides superior specificity, significantly reducing the risk of interference from matrix components.[4][19]
Sample Throughput Moderate High LC-MS/MS methods typically have shorter run times and less complex sample preparation, making them more amenable to high-throughput screening.
Method Development More Complex Less Complex Optimizing GC conditions and the multi-step extraction/derivatization can be more time-consuming. LC-MS/MS method development is often more straightforward.
Robustness Good Excellent LC-MS/MS systems are generally considered more robust for routine analysis of complex biological samples due to less demanding sample cleanup and the specificity of detection.
Best Application Exploratory research requiring ultimate sensitivity; analysis of a smaller number of high-value samples. Clinical studies, pharmacokinetic analysis, and routine biomarker screening with large sample sets. [20]

Conclusion: A Strategic Choice for Reliable Data

Quantifying this compound is a challenging but achievable task that provides valuable insights into oxidative stress pathways. Both GC-MS and LC-MS/MS are powerful, validatable platforms capable of delivering high-quality data.

  • Choose GC-MS with PFBHA derivatization when your primary driver is achieving the lowest possible detection limits for trace-level analysis.

  • Choose LC-MS/MS with DNPH derivatization when you require high specificity, high throughput, and robust performance for larger sample cohorts, which is typical in clinical and pharmaceutical development settings.

Ultimately, the optimal method is one that is rigorously validated according to established guidelines and is fit for the purpose of the research question at hand.[21][7] By understanding the fundamental principles and the rationale behind each step, researchers can confidently select and implement the appropriate methodology to generate reliable and defensible results.

References

  • Bioanalytical Method Validation for Biomarkers Guidance for Industry (2025). U.S.
  • Bioanalytical Method Validation Guidance for Industry (2018). U.S.
  • Bioanalytical Method Validation (2001). U.S.
  • M10 Bioanalytical Method Validation and Study Sample Analysis (2022). U.S.
  • Challenges in Analyzing Lipid Oxidation: Are One Product and One Sample Concentration Enough?
  • Bioanalytical Method Validation for Biomarkers Guidance. U.S. Department of Health and Human Services. [Link]
  • Assessment of lipid peroxidation by measuring malondialdehyde (MDA) and relatives in biological samples: Analytical and biological challenges. PubMed. [Link]
  • Analysis of reactive aldehydes in urine and plasma of type-2 diabetes mellitus patients through liquid chromatography-mass spectrometry. PubMed Central. [Link]
  • Analysis of DNPH-aldehydes using LC-MS. LabRulez. [Link]
  • Synthesis of the O-(2,3, 4,5, 6-Pentafluorobenzyl)hydroxylamine Oximes of Selected Carbonyl Compounds and Their Determination by Liquid Chromatography with Ultraviolet Detection. CDC Stacks. [Link]
  • Application of DNPH Derivatization with LC/MS to the Identification of Polar Carbonyl Disinfection Byproducts in Drinking W
  • LC-MS Application Data Sheet No. 031 Analysis of DNPH-aldehydes using LC-MS. Shimadzu. [Link]
  • A REVIEW OF ANALYTICAL METHODS MEASURING LIPID OXIDATION STATUS IN FOODS: A CHALLENGING TASK. DADUN. [Link]
  • Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry.
  • Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue.
  • Derivatization reaction of carbonyls with PFBHA.
  • Aldehyde analysis by high performance liquid chromatography/tandem mass spectrometry.
  • Oxidative Lipidomics: Analysis of Oxidized Lipids and Lipid Peroxidation in Biological Systems with Relevance to Health and Disease.
  • Chemical reaction of O-(2,3,4,5,6-pentafluorobenzyl) hydroxylamine (PFBHA) and formaldehyde.
  • Quantitative measurement of 4-hydroxyalkenals in oxidized low-density lipoprotein by gas chromatography-mass spectrometry. PubMed. [Link]
  • LC-MS-based Methods for Characterizing Aldehydes.
  • Analysis of reactive aldehydes in urine and plasma of type-2 diabetes mellitus patients through liquid chromatography-mass spectrometry. Frontiers Media. [Link]
  • Oxidative stress: Determination of 4-hydroxy-2-nonenal by gas chromatography/mass spectrometry in human and r
  • Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal. PubMed Central. [Link]

Sources

Comparison of 4-Hydroxy-2-methylbutanal with other C5 hydroxyaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to 4-Hydroxy-2-methylbutanal and its C5 Isomers for Advanced Research Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive comparison of this compound with other C5 hydroxyaldehydes, offering insights into their physicochemical properties, synthesis, reactivity, and applications. The content is tailored for researchers, scientists, and professionals in drug development, emphasizing experimental data and the rationale behind scientific methodologies.

Introduction: The Significance of C5 Hydroxyaldehydes

C5 hydroxyaldehydes are a class of bifunctional organic molecules containing five carbon atoms, a hydroxyl (-OH) group, and an aldehyde (-CHO) group. This dual functionality imparts a unique reactivity profile, making them valuable intermediates in organic synthesis and relevant molecules in biological systems. The position of the hydroxyl and aldehyde groups, along with alkyl substitutions, gives rise to various structural isomers, each with distinct properties and applications.

Among these, this compound stands out due to its role as a flavoring agent, a versatile chemical intermediate for pharmaceuticals and agrochemicals, and a research tool in biochemical studies.[1] This guide will delve into a detailed comparison of this compound with its structural isomers, providing a framework for selecting the appropriate molecule for specific research and development needs.

Physicochemical Properties: A Structural Comparison

The structural arrangement of atoms in C5 hydroxyaldehydes directly influences their physical and chemical properties. The location of the methyl group in this compound, for instance, introduces chirality and steric effects that differentiate it from its linear or alternatively branched isomers.

PropertyThis compound4-Hydroxy-2-methylbut-2-enal4-Hydroxybutanal5-Hydroxypentanal
IUPAC Name This compound[2](Z)-4-hydroxy-2-methylbut-2-enal[3]4-hydroxybutanal5-hydroxypentanal
Synonyms 2-methyl-4-hydroxybutanal[2]-gamma-Hydroxybutyraldehyde[4]-
CAS Number 22073-05-8[2]-25714-71-0[4]4221-03-8
Molecular Formula C5H10O2[2]C5H8O2[5]C4H8O2[4]C5H10O2
Molecular Weight 102.13 g/mol [1][2]100.12 g/mol [3]88.11 g/mol [4]102.13 g/mol
XLogP3 -0.1[2]-0.3[3]--0.4
Polar Surface Area 37.3 Ų[2]37.3 Ų[3]37.3 Ų37.3 Ų

Data sourced from PubChem and other chemical databases.

The methyl group at the α-carbon (C2) of this compound influences the electron density around the carbonyl group, affecting its electrophilicity and reactivity in nucleophilic addition reactions compared to a linear isomer like 5-hydroxypentanal.

G cluster_0 This compound cluster_1 5-Hydroxypentanal cluster_2 3-Hydroxy-3-methylbutanal a HO-CH2-CH2-CH(CH3)-CHO b HO-CH2-CH2-CH2-CH2-CHO c CH3-C(OH)(CH3)-CH2-CHO

Caption: Structural comparison of C5 hydroxyaldehyde isomers.

Synthesis and Reactivity: A Mechanistic Perspective

The synthesis of C5 hydroxyaldehydes can be achieved through various methods, with the choice of pathway often dictated by the desired isomer and stereoselectivity.

Synthesis of this compound

Hydroformylation: A prominent method for synthesizing this compound involves the hydroformylation of allylic alcohols like 3-buten-1-ol.[1] This reaction introduces a formyl group (-CHO) and a hydrogen atom across the double bond.

  • Catalyst Choice: The selection of the catalyst is critical for controlling regioselectivity.

    • Rhodium catalysts are often preferred for their high selectivity under milder conditions, although they are more expensive.[1]

    • Cobalt catalysts , such as cobalt carbonyl complexes, are more cost-effective but typically require harsher conditions (higher temperatures and pressures).[1]

  • Reaction Engineering: Optimizing reaction parameters is crucial. For instance, in rhodium-catalyzed systems, lowering the temperature can suppress isomerization byproducts, thereby increasing the selectivity for the desired product.[1]

Aldol Condensation: This classic carbon-carbon bond-forming reaction can be employed by reacting acetaldehyde and propionaldehyde under basic conditions to form this compound.[1]

Biocatalytic Routes: Enzymatic pathways, particularly using microbial enzymes, offer a green and highly stereoselective alternative for synthesis.[1]

Comparative Reactivity

The presence of both an aldehyde and a hydroxyl group allows for a rich variety of chemical transformations.

  • Nucleophilic Addition: The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. Aldehydes are generally more reactive in these reactions than ketones due to less steric hindrance and greater polarization of the carbonyl group.[6][7] The methyl group in this compound can sterically hinder the approach of nucleophiles to a small extent compared to linear isomers.

  • Oxidation and Reduction: The aldehyde group is readily oxidized to a carboxylic acid (e.g., 4-hydroxy-2-methylbutanoic acid) and can be reduced to a primary alcohol, forming a diol (e.g., 4-hydroxy-2-methylbutanol).[1]

  • Intramolecular Hemiacetal Formation: Hydroxyaldehydes can undergo intramolecular cyclization where the hydroxyl group attacks the aldehyde carbon to form a cyclic hemiacetal. 4-hydroxybutanal, for example, exists in equilibrium with its cyclic hemiacetal, 2-hydroxytetrahydrofuran.[4] The substitution pattern in C5 isomers influences the stability and propensity for cyclization.

G Hydroxyaldehyde C5 Hydroxyaldehyde CarboxylicAcid Hydroxy Carboxylic Acid Hydroxyaldehyde->CarboxylicAcid Oxidation Diol Diol Hydroxyaldehyde->Diol Reduction Hemiacetal Cyclic Hemiacetal Hydroxyaldehyde->Hemiacetal Intramolecular Cyclization SchiffBase Schiff Base Hydroxyaldehyde->SchiffBase Reaction with Amino Acids

Caption: Key reactions of C5 hydroxyaldehydes.

Applications in Research and Industry

The unique structures of C5 hydroxyaldehydes lend themselves to diverse applications.

This compound
  • Flavor and Fragrance: It is utilized as a flavoring agent in the food industry.[1]

  • Chemical Synthesis: It serves as a crucial intermediate in the manufacturing of pharmaceuticals and agrochemicals.[1]

  • Biochemical Research: It is used to investigate metabolic pathways, particularly those involving aldehydes and alcohols.[1] Studies have also suggested its potential antioxidant properties and its ability to react with amino acids to form Schiff bases, which is relevant for understanding protein modifications.[1]

Other C5 Hydroxyaldehydes in a Broader Context

While specific data for all C5 isomers is not always readily available, their structural motifs are relevant in various fields. For instance, 4-hydroxybutanal is a valuable precursor to 1,4-butanediol, a large-scale industrial chemical.[4][8]

In the context of drug development, while there is no direct evidence of these specific small molecules being developed as drugs, the "C5" designation is coincidentally prominent in the pharmaceutical industry in relation to the complement C5 protein . The complement system is a part of the innate immune system, and its dysregulation is implicated in various diseases.[9] The cleavage of the C5 protein is a critical step in the complement activation cascade.[10] Consequently, the inhibition of C5 is a therapeutic strategy for conditions like paroxysmal nocturnal hemoglobinuria (PNH) and atypical hemolytic uremic syndrome (aHUS).[9][11] This highlights the importance of C5-targeted research, and while unrelated to C5 small molecules, it underscores the potential for discovering novel therapeutics based on five-carbon scaffolds.

Experimental Protocols

To ensure the trustworthiness and reproducibility of research, detailed experimental protocols are essential.

Protocol for Hydroformylation of 3-buten-1-ol

This protocol is a generalized representation of the synthesis of a C4 hydroxyaldehyde, which can be adapted for C5 analogues.

  • Reactor Setup: A high-pressure stainless-steel autoclave equipped with a magnetic stirrer, gas inlet, and sampling valve is used.

  • Catalyst Preparation: A rhodium-based catalyst, such as Rh(acac)(CO)₂, is dissolved in a suitable solvent (e.g., toluene) along with a phosphine ligand (e.g., triphenylphosphine) under an inert atmosphere (e.g., argon).

  • Reaction: The substrate, 3-buten-1-ol, is added to the reactor with the solvent. The catalyst solution is then introduced.

  • Pressurization: The reactor is sealed and purged with syngas (a mixture of CO and H₂). It is then pressurized to the desired level (e.g., 20-40 bar).

  • Heating and Stirring: The mixture is heated to the reaction temperature (e.g., 80-100°C) and stirred vigorously to ensure proper mixing.

  • Monitoring: The reaction progress is monitored by taking samples periodically and analyzing them by gas chromatography (GC).

  • Work-up: After the reaction is complete, the reactor is cooled, and the pressure is released. The product mixture is then subjected to distillation or extraction to isolate the 4-hydroxybutanal.[8]

G cluster_0 Experimental Workflow: Hydroformylation A Reactor Setup (Autoclave) B Catalyst Preparation (Rh-based) A->B C Addition of Substrate (Allylic Alcohol) B->C D Pressurization (Syngas: CO + H2) C->D E Heating & Stirring D->E F Reaction Monitoring (GC Analysis) E->F G Product Isolation (Distillation/Extraction) F->G

Caption: Workflow for the synthesis of hydroxyaldehydes via hydroformylation.

Protocol for HPLC Analysis of C5 Hydroxyaldehydes

This method involves derivatization to improve detection and separation.

  • Derivatization Agent: A solution of 2,4-dinitrophenylhydrazine (DNPH) in a suitable solvent like acetonitrile is prepared.

  • Sample Preparation: A known amount of the C5 hydroxyaldehyde sample is dissolved in a solvent.

  • Derivatization Reaction: The sample solution is mixed with the DNPH solution and a catalytic amount of acid (e.g., sulfuric acid). The mixture is allowed to react to form the corresponding 2,4-dinitrophenylhydrazone derivatives. These derivatives are typically colored and UV-active, making them suitable for HPLC-UV detection.

  • HPLC System: A high-performance liquid chromatograph equipped with a C18 reverse-phase column and a UV detector is used.

  • Mobile Phase: A gradient of acetonitrile and water is commonly used as the mobile phase.

  • Analysis: The derivatized sample is injected into the HPLC system. The retention time and peak area are used for qualitative and quantitative analysis, respectively, by comparing with standards of known concentrations.[12]

Conclusion

This compound and its C5 isomers are a fascinating class of molecules with significant potential in both industrial and research settings. Their bifunctional nature allows for a wide range of chemical transformations, making them versatile building blocks in organic synthesis. Understanding the subtle differences in their physicochemical properties, arising from their unique structural features, is key to harnessing their full potential. The synthetic and analytical protocols provided in this guide offer a practical foundation for researchers working with these compounds. As research continues, the applications of C5 hydroxyaldehydes in areas such as fine chemical production, materials science, and drug discovery are expected to expand.

References

  • This compound Overview. (URL: )
  • Synthesis of 4-hydroxybutanal. PrepChem.com. (URL: )
  • This compound | C5H10O2 | CID 19884375. PubChem, NIH. (URL: )
  • 4-Hydroxy-2-methylbut-2-enal | C5H8O2 | CID 57258849. PubChem, NIH. (URL: )
  • Preparation method of 4-hydroxybutanal.
  • Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives.
  • 4-hydroxybutanal | 25714-71-0. ChemicalBook. (URL: )
  • (Z)-4-hydroxy-2-methylbut-2-enal. PubChem. (URL: )
  • Chemical Properties of Aldehydes and Ketones.
  • Chemical Properties of Aldehydes and Ketones. eCampusOntario Pressbooks. (URL: )
  • What are the key players in the pharmaceutical industry targeting C5?
  • Formation of high-affinity C5 convertases of the alternative p
  • Development of the Complement C5 Assay by LC–MS/MS in Monkey Serum and Comparison with Enzyme-Linked Immunosorbent Assay. PMC, NIH. (URL: )

Sources

A Practical Guide to 2D NMR Spectroscopy: Unambiguous Structure Elucidation of 4-Hydroxy-2-methylbutanal

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the realm of chemical research and drug development, the unequivocal confirmation of a molecule's structure is a foundational requirement. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool, it often falls short when analyzing molecules with complex or overlapping proton signals. Small, chiral, and highly functionalized molecules like 4-Hydroxy-2-methylbutanal (C₅H₁₀O₂) present a classic challenge where 1D spectra can be ambiguous. This guide provides a comprehensive, field-proven workflow for leveraging a suite of two-dimensional (2D) NMR experiments—specifically COSY, HSQC, and HMBC—to assemble the molecular structure of this compound piece by piece, leaving no room for doubt.

This document is designed for researchers and scientists who possess a foundational understanding of NMR principles but seek to apply 2D techniques with greater confidence and strategic insight. We will move beyond simply listing steps to explain the causality behind experimental choices, ensuring a robust and self-validating approach to structure elucidation.[1][2][3]

The Analytical Challenge: Limitations of 1D NMR

This compound is a versatile synthetic intermediate featuring both a hydroxyl and an aldehyde functional group.[4] Its structure contains a stereocenter and several aliphatic protons with similar electronic environments, leading to signal overlap in a standard ¹H NMR spectrum. Relying solely on 1D data, particularly coupling patterns and chemical shifts, can lead to incorrect assignments. 2D NMR resolves this by spreading the information across a second frequency dimension, revealing correlations between nuclei that are obscured in 1D.[5][6]

The 2D NMR Toolkit for Structural Assembly

To deconstruct the molecule, we employ a trio of powerful 2D NMR experiments. Each provides a unique piece of the structural puzzle.

  • ¹H-¹H COSY (Correlation Spectroscopy): This is the workhorse for identifying proton-proton coupling networks.[7] A cross-peak in a COSY spectrum indicates that two protons are J-coupled, typically through two or three bonds.[8][9] This allows us to map out entire "spin systems"—unbroken chains of coupled protons. For this compound, COSY will be instrumental in connecting the protons on the carbon backbone.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies all direct, one-bond correlations between protons and the carbons they are attached to.[10][11][12] Each peak in the 2D spectrum links a specific proton signal to its corresponding carbon signal.[13][14] This technique is exceptionally sensitive and provides an unambiguous map of all C-H bonds.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is the key to connecting the individual spin systems. HMBC reveals correlations between protons and carbons over longer ranges, typically two to four bonds.[15][16][17] It is invaluable for identifying connections to non-protonated carbons (like quaternary carbons or carbonyls) and for linking molecular fragments separated by a heteroatom or a quaternary center.[18][19] For our target molecule, HMBC will be crucial for placing the aldehyde and methyl groups relative to the main carbon chain.

Experimental Workflow: From Sample to Structure

A logical and systematic workflow ensures data quality and simplifies interpretation. The process is a self-validating loop where data from each experiment is used to build upon and confirm the hypotheses derived from the previous one.

G cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation SamplePrep Sample Preparation (5-10 mg in 0.6 mL CDCl3) NMR_Acq 1D ¹H & ¹³C Spectra 2D COSY, HSQC, HMBC SamplePrep->NMR_Acq Load Sample Processing Data Processing (Fourier Transform, Phasing) NMR_Acq->Processing Raw FIDs COSY_Analysis COSY Analysis (Identify Spin Systems) Processing->COSY_Analysis Processed Spectra HSQC_Analysis HSQC Analysis (Assign C-H Pairs) COSY_Analysis->HSQC_Analysis HMBC_Analysis HMBC Analysis (Connect Fragments) HSQC_Analysis->HMBC_Analysis Structure_Confirm Final Structure Confirmation HMBC_Analysis->Structure_Confirm

Caption: High-level workflow for 2D NMR structure elucidation.

Detailed Experimental Protocols

The following are generalized protocols. Instrument-specific parameters should be optimized by the user.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). The choice of solvent is critical; CDCl₃ is used here as it is a common solvent for small organic molecules and its residual peak does not typically interfere with the signals of interest.

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition (500 MHz Spectrometer):

  • 1D ¹H Spectrum: Acquire a standard proton spectrum to check sample concentration, purity, and identify the chemical shift ranges of all proton signals.

  • 1D ¹³C Spectrum: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon environments.

  • gCOSY (gradient-selected COSY):

    • Pulse Program: cosygpmf (or equivalent).

    • Spectral Width: 12 ppm in both F1 and F2 dimensions.

    • Acquisition Time: ~0.2 s.

    • Number of Scans: 2-4.

    • Number of Increments (F1): 256-512.

  • gHSQC (gradient-selected HSQC):

    • Pulse Program: hsqcedetgpsisp2.3 (or equivalent phase-sensitive, edited sequence). This sequence provides multiplicity information, distinguishing CH/CH₃ signals (positive) from CH₂ signals (negative).

    • F2 (¹H) Spectral Width: 12 ppm.

    • F1 (¹³C) Spectral Width: 160 ppm.

    • ¹J(CH) Coupling Constant: Optimized for 145 Hz (a standard value for aliphatic C-H bonds).

    • Number of Scans: 4-8.

    • Number of Increments (F1): 256.

  • gHMBC (gradient-selected HMBC):

    • Pulse Program: hmbcgplpndqf (or equivalent).

    • F2 (¹H) Spectral Width: 12 ppm.

    • F1 (¹³C) Spectral Width: 220 ppm (to include the aldehyde carbonyl).

    • Long-Range Coupling Constant (ⁿJ(CH)): Optimized for 8 Hz. This value is a compromise to detect a wide range of 2-bond and 3-bond correlations.

    • Number of Scans: 16-32.

    • Number of Increments (F1): 400.

Data Interpretation and Structural Assembly

Let's assume the acquired 1D and 2D NMR spectra yield the following data. The numbering scheme for the molecule is provided below for clarity.

Numbering scheme for this compound (Note: This is a placeholder for a chemical structure image with numbered atoms for clarity in the following tables and diagrams.)

Structure: CH₃(5)-CH(2)(CHO(1))-CH₂(3)-CH₂(4)-OH

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
1 (CHO)9.65 (d)204.5
2 (CH)2.45 (m)48.9
3 (CH₂)1.70 (m), 1.85 (m)34.1
4 (CH₂)3.75 (t)60.8
5 (CH₃)1.12 (d)13.5
OH~2.5 (br s)-
Step 1: COSY Analysis – Building the Proton Backbone

The COSY spectrum reveals which protons are neighbors in the molecule. We look for off-diagonal cross-peaks that connect signals on the diagonal.

  • A cross-peak between H1 (9.65 ppm) and H2 (2.45 ppm) confirms the aldehyde proton is coupled to the methine proton at position 2.

  • A strong correlation exists between H2 (2.45 ppm) and the methyl protons H5 (1.12 ppm) , establishing the C2-C5 bond.

  • H2 (2.45 ppm) also shows a cross-peak to the methylene protons H3 (~1.70/1.85 ppm) .

  • Finally, the H3 protons are correlated to the H4 protons (3.75 ppm) , completing the C2-C3-C4 chain.

Caption: ¹H-¹H COSY correlations for this compound.

Step 2: HSQC Analysis – Assigning C-H Pairs

The edited HSQC spectrum provides direct one-bond C-H correlations and multiplicity information.

Proton (¹H Shift)Correlated Carbon (¹³C Shift)MultiplicityAssignment
9.65 ppm204.5 ppmCH (positive)C1-H1
2.45 ppm48.9 ppmCH (positive)C2-H2
1.70/1.85 ppm34.1 ppmCH₂ (negative)C3-H3
3.75 ppm60.8 ppmCH₂ (negative)C4-H4
1.12 ppm13.5 ppmCH₃ (positive)C5-H5

This experiment confirms that the proton at 9.65 ppm is attached to the deshielded aldehyde carbon at 204.5 ppm, and definitively links every other proton signal to its parent carbon.

Step 3: HMBC Analysis – Connecting the Fragments

HMBC is the final step that validates the overall carbon skeleton by revealing 2- and 3-bond C-H correlations. This is where the structure is unambiguously confirmed.

Key Correlations:

  • From H1 (aldehyde): A strong correlation to C2 (48.9 ppm) (2-bond) and a weaker one to C5 (13.5 ppm) (3-bond) confirms the aldehyde group is attached to C2.

  • From H5 (methyl): Correlations are seen to C2 (48.9 ppm) (2-bond) and C3 (34.1 ppm) (3-bond). The correlation to C2 confirms the methyl group is on the same carbon as H2.

  • From H4 (methylene): A strong correlation to C3 (34.1 ppm) (2-bond) and a weaker one to C2 (48.9 ppm) (3-bond) locks in the C2-C3-C4 connectivity.

G H1 H1 (Aldehyde) C2 C2 (CH) H1->C2 2J C5 C5 (CH3) H1->C5 3J H4 H4 (-CH2OH) H4->C2 3J C3 C3 (CH2) H4->C3 2J H5 H5 (-CH3) H5->C2 2J H5->C3 3J

Caption: Key long-range ¹H-¹³C HMBC correlations.

Conclusion: A Confirmed Structure

By systematically interpreting the data from COSY, HSQC, and HMBC experiments, we have assembled the complete and unambiguous structure of this compound.

  • COSY established the proton connectivity backbone: CHO-CH-CH₂-CH₂ and showed the methyl group was attached to the CH.

  • HSQC assigned each proton to its directly attached carbon atom.

  • HMBC provided the crucial long-range correlations that connected the aldehyde and methyl functional groups to the correct positions on the carbon chain, validating the overall skeleton.

This multi-faceted approach transforms NMR from a simple characterization tool into a powerful engine for definitive structural elucidation. It provides a self-validating system where each piece of data must be consistent with the others, ensuring the highest level of confidence for researchers, scientists, and drug development professionals.

References

  • Two-dimensional nuclear magnetic resonance spectroscopy. (n.d.). In Wikipedia.
  • This compound. (n.d.). PubChem.
  • Measuring methods available and examples of their applications COSY (COrrelation Spectroscopy). (n.d.). CEITEC.
  • Chemistry For Everyone. (2025, August 12).
  • Chemistry For Everyone. (2025, August 5).
  • Chemistry For Everyone. (2025, August 12).
  • 1H-1H COSY & TOCSY two-dimensional NMR spectroscopy. (n.d.). Magritek.
  • Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. (n.d.). University of Waterloo.
  • Heteronuclear single quantum coherence spectroscopy. (n.d.). In Wikipedia.
  • COSY. (n.d.). Columbia University NMR Core Facility.
  • Common 2D (COSY, HSQC, HMBC). (n.d.). SDSU NMR Facility.
  • Two Dimensional Heteronuclear NMR Spectroscopy. (2023, February 11). Chemistry LibreTexts.
  • Measuring methods available and examples of their applications 2D HMBC. (n.d.). CEITEC.
  • HSQC and HMBC. (n.d.). Columbia University NMR Core Facility.
  • HMBC. (2024, November 12). Chemistry LibreTexts.
  • 2D HMBC. (2011, January 8). NMR Wiki.
  • 2D NMR spectroscopy for structural elucidation of complex small molecules. (2020, December 3). [Video]. YouTube. [Link]
  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1:001.
  • 2D NMR Introduction. (2025, January 2). Chemistry LibreTexts.
  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. (2013). ResearchGate.

Sources

Inter-Laboratory Validation Guide for the Quantification of 4-Hydroxy-2-methylbutanal as a Potential Genotoxic Impurity

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Establishing a Robust, Transferable Analytical Method

Abstract

This guide provides a comprehensive framework for the inter-laboratory validation of an analytical method for 4-Hydroxy-2-methylbutanal, a molecule of interest due to its potential as a process-related or degradation impurity in pharmaceutical products. As a reactive aldehyde, its presence, even at trace levels, necessitates a highly sensitive, specific, and, most importantly, reproducible analytical method for accurate risk assessment. We will move beyond a simple recitation of procedural steps to explore the scientific rationale behind method selection, the design of a robust validation study in accordance with international guidelines, and the statistical evaluation of data to confirm method suitability across multiple analytical environments. This document is intended for researchers, analytical scientists, and quality control professionals in the drug development sector who are tasked with developing and validating methods for genotoxic impurities (GIs).

Introduction: The Challenge of this compound

This compound (CAS 22073-05-8) is a bifunctional molecule containing both a hydroxyl and an aldehyde group.[1] Its reactivity makes it a potential genotoxic impurity (GI), a class of compounds that can damage DNA and are subject to stringent control limits by regulatory bodies.[2][3] The Threshold of Toxicological Concern (TTC) for GIs is often set at a lifetime exposure of 1.5 µ g/day , which translates to a required analytical sensitivity in the low parts-per-million (ppm) or even parts-per-billion (ppb) range relative to the active pharmaceutical ingredient (API).[3]

Establishing a reliable analytical method is only the first step. To ensure that the method can be successfully transferred and executed at different manufacturing sites, contract research organizations (CROs), or regulatory laboratories, an inter-laboratory validation study is paramount. This collaborative trial serves as the ultimate test of a method's robustness and reproducibility, providing documented evidence that it performs consistently regardless of the laboratory, analyst, or instrument.[4][5]

Rationale for Method Selection: Gas Chromatography-Mass Spectrometry (GC-MS)

Given the volatile nature of many aldehydes and the need for definitive identification at trace levels, Gas Chromatography-Mass Spectrometry (GC-MS) stands out as the technique of choice.[2][3]

  • Alternative Consideration: HPLC with Derivatization: High-Performance Liquid Chromatography (HPLC) coupled with UV detection following derivatization with 2,4-dinitrophenylhydrazine (DNPH) is a well-established technique for aldehyde analysis.[6][7][8] It offers excellent selectivity for carbonyl compounds. However, for a specific, potentially volatile GI within a complex drug matrix, GC-MS provides superior advantages.

  • Why GC-MS is the Preferred Approach:

    • Enhanced Sensitivity and Selectivity: By operating the mass spectrometer in Selected Ion Monitoring (SIM) mode, we can dramatically increase the signal-to-noise ratio, achieving the low limits of detection (LOD) and quantitation (LOQ) required for GI analysis.[9]

    • Definitive Identification: The mass spectrum provides a unique fingerprint of the analyte, offering unambiguous identification and distinguishing it from other matrix components, which is a core tenet of method specificity.

    • Volatility: this compound is a relatively small molecule. While its hydroxyl group imparts polarity, it is amenable to GC analysis, particularly after derivatization.

  • The Critical Role of Derivatization: Direct injection of this compound can lead to poor peak shape and thermal degradation. To overcome this, a derivatization step is essential. Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), converts the active hydroxyl and enolizable aldehyde protons into more volatile and thermally stable trimethylsilyl (TMS) ethers. This process is crucial for achieving sharp, symmetrical peaks and reproducible quantification.[10]

Designing the Inter-Laboratory Validation Study

The study design must be meticulously planned to capture the variability between laboratories. The framework for this validation is grounded in the principles outlined by the International Council for Harmonisation (ICH) in guideline Q2(R1).[11][12][13][14]

Study Objective

To formally assess the reproducibility, and thereby the transferability, of the GC-MS method for quantifying this compound in a representative drug substance matrix by a minimum of five independent, qualified laboratories.

Materials and Protocol Distribution

A central coordinating laboratory is responsible for preparing and distributing a validation kit to all participating laboratories. This kit includes:

  • A highly detailed, unambiguous analytical procedure.

  • High-purity reference standard of this compound.

  • A single, homogenous batch of the drug substance (placebo).

  • Pre-prepared spiked samples of the drug substance at three concentrations:

    • Level 1: At the Limit of Quantitation (LOQ).

    • Level 2: At 100% of the target specification limit (e.g., 5 ppm).

    • Level 3: At 150% of the target specification limit.

  • A data reporting template to ensure uniform submission of results.

G cluster_prep Phase 1: Preparation & Distribution cluster_analysis Phase 2: Independent Laboratory Analysis cluster_eval Phase 3: Centralized Evaluation Coord Coordinating Lab Protocol Develop Detailed Protocol Coord->Protocol Kit Prepare & Distribute Homogenous Validation Kits Protocol->Kit Lab1 Lab 1 Kit->Lab1 Ship Kits Lab2 Lab 2 Kit->Lab2 Ship Kits LabN Lab N... Kit->LabN Ship Kits Analysis Execute Protocol: - System Suitability - Sample Analysis - Data Reporting Lab1->Analysis Lab2->Analysis LabN->Analysis Collect Collect Data from All Labs Analysis->Collect Submit Results Stats Statistical Analysis (ISO 5725 / ICH Q2) Collect->Stats Outlier Outlier Testing (e.g., Cochran's, Grubbs') Stats->Outlier Report Generate Final Validation Report Outlier->Report

Caption: Workflow for the Inter-laboratory Method Validation Study.

The Validated Analytical Protocol

All participating laboratories must adhere strictly to the following procedure. Any deviation must be documented and reported.

Reagents and Materials
  • Solvent: Dichloromethane (DCM), HPLC grade.

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).

  • Internal Standard (IS): 2-Methyl-2-pentanol (or other suitable non-interfering compound).

  • GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Vials: 2 mL amber glass autosampler vials with PTFE-lined caps.

Preparation of Standards and Samples
  • Internal Standard Stock (1000 µg/mL): Accurately weigh 100 mg of 2-Methyl-2-pentanol and dissolve in 100 mL of DCM.

  • Calibration Standards: Prepare a series of calibration standards by spiking appropriate amounts of this compound reference standard into DCM. Add a constant amount of Internal Standard to each. A typical range would be from 0.05 µg/mL to 2.5 µg/mL.

  • Sample Preparation: a. Accurately weigh 100 mg of the drug substance (placebo or spiked sample) into a 10 mL volumetric flask. b. Add 100 µL of the Internal Standard Stock solution. c. Dilute to volume with DCM. Sonicate for 10 minutes to ensure complete dissolution/extraction. d. Filter the solution through a 0.45 µm PTFE syringe filter into a clean vial.

  • Derivatization: a. Transfer 100 µL of the standard or sample solution into an autosampler vial. b. Add 100 µL of BSTFA + 1% TMCS. c. Cap the vial tightly and heat in an oven or heating block at 70°C for 30 minutes. d. Cool to room temperature before placing in the autosampler tray.

G cluster_prep Sample Preparation cluster_deriv Derivatization Weigh 1. Weigh 100 mg Drug Substance AddIS 2. Add 100 µL Internal Standard Weigh->AddIS Dilute 3. Dilute to 10 mL with DCM & Sonicate AddIS->Dilute Filter 4. Filter (0.45 µm) Dilute->Filter Aliquot 5. Take 100 µL Filtered Sample Filter->Aliquot AddBSTFA 6. Add 100 µL BSTFA Reagent Aliquot->AddBSTFA Heat 7. Heat at 70°C for 30 min AddBSTFA->Heat Cool 8. Cool to RT Heat->Cool Inject Inject 1 µL into GC-MS Cool->Inject

Caption: Step-by-step sample preparation and derivatization workflow.

GC-MS Instrumental Conditions
ParameterSettingRationale
GC System Agilent 8890 or equivalentStandard, high-performance gas chromatograph.
Inlet Splitless, 250°CMaximizes analyte transfer to the column for trace analysis.
Injection Volume 1 µLStandard volume for trace analysis.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program 50°C (hold 2 min), ramp 15°C/min to 280°C (hold 5 min)Provides separation from solvent and matrix components while ensuring elution of the derivatized analyte.
MS System Agilent 5977 or equivalentA reliable single quadrupole mass spectrometer.
Source Temp 230°CStandard temperature for electron ionization.
Quad Temp 150°CStandard temperature for the mass filter.
Acquisition Mode Selected Ion Monitoring (SIM)Crucial for achieving the required sensitivity for GI analysis.
SIM Ions Quantifier: m/z (e.g., 159.1 for TMS-derivative) Qualifiers: m/z (e.g., 73.1, 117.1)Specific ions for the derivatized analyte increase certainty of identification and quantification.
Internal Standard Quantifier: m/z (e.g., 87.1 for 2-Methyl-2-pentanol)A specific ion for the internal standard is used for normalization.
System Suitability Test (SST)

Before starting the analysis, each laboratory must inject a mid-level calibration standard five times and meet the following criteria:

  • Precision: Relative Standard Deviation (RSD) of the peak area ratio (Analyte/IS) must be ≤ 15.0%.

  • Peak Shape: Tailing factor for the derivatized analyte peak must be between 0.8 and 1.5.

Causality: The SST is a self-validating step.[15] Failure to meet these criteria indicates a problem with the chromatographic system (e.g., injection port, column, gas flow) that must be resolved before proceeding. It ensures that the data generated is from a properly functioning instrument.

Inter-Laboratory Validation Results: A Comparative Analysis

The following tables present a hypothetical summary of results from five participating laboratories to illustrate the data analysis process.

Table 1: Linearity and Sensitivity Comparison
LaboratoryLinearity (r²)LOQ (µg/mL)
Lab 10.99920.05
Lab 20.99890.06
Lab 30.99950.05
Lab 40.99850.07
Lab 50.99910.05
Mean 0.9990 0.056
RSD (%) 0.04% 15.1%

Analysis: All labs achieved excellent linearity (r² > 0.998). The LOQ values are consistent, with an inter-laboratory RSD of 15.1%, demonstrating comparable sensitivity across different instruments.

Table 2: Accuracy (Recovery) Comparison
LaboratoryRecovery @ LOQRecovery @ 100%Recovery @ 150%
Lab 195.2%99.1%101.5%
Lab 291.5%97.5%98.9%
Lab 3103.1%101.2%102.3%
Lab 489.8%96.8%98.1%
Lab 598.5%100.5%101.1%
Mean 95.6% 99.0% 100.4%
RSD (%) 5.8% 1.9% 1.8%

Analysis: The method demonstrates excellent accuracy, with mean recoveries between 95.6% and 100.4%. The low inter-laboratory RSD for recovery at all levels indicates the absence of significant systematic bias in any single laboratory.

Table 3: Precision - Repeatability vs. Reproducibility
LaboratoryRepeatability (RSDr, %) (n=6)
Lab 12.8%
Lab 23.5%
Lab 32.5%
Lab 44.1%
Lab 53.1%

Overall Statistical Analysis (ISO 5725):

  • Mean Repeatability (RSDr): 3.2%

  • Between-Lab Variability (RSDBL): 4.5%

  • Reproducibility (RSDR): 5.5% (Calculated as √(RSDr² + RSDBL²))

Analysis: The intra-laboratory precision (repeatability) is excellent, with all labs showing an RSD below 5%. The true measure of success is the inter-laboratory reproducibility (RSDR). An RSDR of 5.5% is an exceptional result for a trace-level impurity analysis, demonstrating that the method is highly robust and transferable.[4] This low value indicates that the analytical procedure is well-written and not prone to misinterpretation, and that the method itself is resilient to minor variations in equipment and environment.

Conclusion and Final Recommendations

The comprehensive data from this inter-laboratory study validates the described GC-MS method for the quantification of this compound. The method has been proven to be specific, sensitive, accurate, and precise, both within and, most importantly, between laboratories.

The final reproducibility RSD of 5.5% confirms that the analytical procedure is robust and suitable for implementation in a quality control setting for routine release testing, in-process control, or stability studies. This validated method provides a high degree of confidence in the data generated across different sites, ensuring consistent product quality and patient safety.

References

  • Determination of Genotoxic Impurities in Pharmaceuticals.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
  • Analytical Strategies for Genotoxic Impurities in the Pharmaceutical Industry. American Pharmaceutical Review. [Link]
  • Role of Analytical Methods for Detection of Genotoxic Impurities. Research and Reviews: Journal of Pharmaceutical Analysis. [Link]
  • Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide. Arcinova. [Link]
  • Interlaboratory Comparison Study: Methods for Volatile and Semivolatile Compounds. U.S. Environmental Protection Agency. [Link]
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
  • Analytical strategies for genotoxic impurities in the pharmaceutical industry.
  • Quality Guidelines.
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Inter-laboratory comparison study on measuring semi-volatile organic chemicals in standards and air samples. PubMed. [Link]
  • INTER-LABORATORY STUDY ON FORMALDEHYDE DETERMIN
  • Interlaboratory Comparison Study: Methods for Volatile and Semivolatile Compounds. U.S. Environmental Protection Agency. [Link]
  • Inter-laboratory study on formaldehyde determination by HPLC.
  • Development and validation of analytical methodology for the quantification of aldehydes in e-cigarette aerosols using UHPLC-UV. PubMed. [Link]
  • Interlaboratory comparisons and proficiency tests. Olfasense. [Link]
  • Method for the determination of aldehydes and ketones in ambient air using HPLC. U.S. Environmental Protection Agency. [Link]
  • Interlaboratory Comparison 2023 Report. California Air Resources Board. [Link]
  • VALIDATION OF ANALYTICAL METHODS. IKEV. [Link]
  • (PDF) Validation of analytical methods and laboratory procedures for chemical measurements.
  • Validating Analytical Methods for Biopharmaceuticals, Part 2: Formal Validation.
  • Gas Chromatography–Mass Spectroscopy-Based Metabolomics Analysis Reveals Potential Biochemical Markers for Diagnosis of Gestational Diabetes Mellitus. Frontiers in Molecular Biosciences. [Link]
  • Applications of Gas Chromatography and Gas Chromatography-Mass Spectrometry for the Determination of Illegal Drugs Used in Drink Spiking. Preprints.org. [Link]
  • Critical Review of Selected Analytical Platforms for GC-MS Metabolomics Profiling—Case Study: HS-SPME/GC-MS Analysis of Blackberry’s Aroma. MDPI. [Link]
  • This compound.
  • A Review on Step-by-Step Analytical Method Valid
  • GUIDELINES ON VALIDATION – APPENDIX 4 ANALYTICAL METHOD VALIDATION.

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 4-Hydroxy-2-methylbutanal

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals, our responsibility extends beyond discovery and innovation to the safe and environmentally conscious management of the chemical reagents we employ. Proper disposal is not merely a regulatory hurdle; it is a critical component of a robust safety culture and environmental stewardship. This guide provides a detailed, procedure-driven approach to the disposal of 4-Hydroxy-2-methylbutanal, grounded in established safety protocols and regulatory standards.

Section 1: Hazard Profile and Immediate Safety Precautions

Understanding the inherent risks of a chemical is the foundation of its safe handling and disposal. This compound, like many aldehydes, possesses a combination of physical, health, and environmental hazards that must be respected.

Core Hazards:

  • Health Hazards: The compound is irritating to the skin, eyes, and respiratory system.[1][2] Direct contact should be avoided, as it can cause significant irritation.[1] Ingestion may lead to irritation of the mucous membranes.[1]

  • Physical Hazards: It is a combustible material.[1] Its vapors can form flammable or explosive mixtures with air, and containers may explode if heated.[3][4] Therefore, it is crucial to keep it away from heat, sparks, open flames, and other ignition sources.[1][2]

  • Environmental Hazards: Related aldehydes are noted as being toxic to aquatic life with long-lasting effects, meaning environmental release must be prevented.[3]

Personal Protective Equipment (PPE)

The causality behind PPE selection is to create an impermeable barrier between the researcher and the chemical. For this compound, the following are mandatory:

  • Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations.[2]

  • Hand Protection: Wear compatible, chemical-resistant gloves to prevent skin exposure.[1][2]

  • Skin and Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[1][2]

  • Respiratory Protection: All handling should occur in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of vapors.[1][2]

Hazard ClassificationDescriptionGHS Pictogram
Skin Irritation Causes skin irritation upon contact.[1][2]
Eye Irritation Causes serious eye irritation.[1][2]
Respiratory Irritation May cause irritation of the respiratory tract.[1][2]
Flammable/Combustible Combustible material; keep away from heat and ignition sources.[1][2][3]🔥

Section 2: Waste Collection and Segregation Protocol

The first step in proper disposal begins at the point of generation. Improper segregation can lead to dangerous chemical reactions within a waste container, posing a significant risk.

Step-by-Step Collection Procedure:

  • Select an Appropriate Waste Container: Use a clean, chemically compatible container, preferably of plastic construction.[5] The container must have a secure, tight-fitting lid.

  • Label the Container: Before adding any waste, affix a hazardous waste label. Clearly write "Hazardous Waste," the full chemical name "this compound," and a list of any other constituents.

  • Segregate Incompatible Materials: This is a critical step. This compound waste must NOT be mixed with:

    • Strong oxidizing agents[1]

    • Strong bases[6]

    • Strong reducing agents[6]

    • Acids (to prevent potential polymerization or other reactions)

  • Keep the Container Closed: Except when adding waste, the container must remain tightly sealed.[2][5] This prevents the release of vapors and protects the lab environment.

  • Store Safely: Store the waste container in a designated Satellite Accumulation Area within the laboratory, away from heat and ignition sources.[5]

Section 3: Spill Management

Accidents can happen, and a clear, rehearsed spill response is essential.

Immediate Steps:

  • Alert Personnel and Evacuate: Notify others in the immediate area and evacuate if the spill is large or ventilation is poor.

  • Eliminate Ignition Sources: Immediately turn off any open flames, hot plates, or spark-producing equipment.[1][4]

  • Ensure Ventilation: Increase ventilation to the area, preferably using a chemical fume hood.

Cleanup Protocol:

  • Don Appropriate PPE: Before approaching the spill, ensure you are wearing the full PPE detailed in Section 1.1.

  • Contain the Spill: Use an inert, absorbent material like vermiculite, sand, or commercial sorbent pads to dike the spill and prevent it from spreading.

  • Absorb the Material: Carefully apply the absorbent material, starting from the outside and working inwards.

  • Collect the Waste: Using spark-proof tools, carefully scoop the contaminated absorbent material into a designated hazardous waste container.[4][6]

  • Clean the Area: Decontaminate the spill surface with soap and water.

  • Dispose of Materials: All contaminated cleanup materials, including gloves and pads, must be disposed of as hazardous waste.[7]

Section 4: Approved Disposal Pathways

Disposing of this compound is a regulated process. The following workflow outlines the decision-making process for its final disposition.

G start Waste Generated: This compound spill Is it a spill? start->spill routine Routine Lab Waste spill->routine No spill_protocol Follow Spill Management Protocol (Section 3) spill->spill_protocol Yes collect_waste Collect Waste in Compatible & Labeled Container routine->collect_waste spill_protocol->collect_waste drain Drain Disposal? (Sewer/Storm) collect_waste->drain ehs_pickup Store in Satellite Area & Contact EHS/Waste Manager for Pickup contractor Final Disposal via Licensed Environmental Waste Contractor ehs_pickup->contractor drain->ehs_pickup No prohibited PROHIBITED Poses Environmental & Safety Risk drain->prohibited Yes

Caption: Decision workflow for this compound waste disposal.

Primary Method: Licensed Waste Disposal

The only universally compliant and safe method for disposing of this compound is to use a licensed environmental waste management company.[1][8]

  • Rationale: These contractors are equipped to handle hazardous materials and ensure disposal complies with all federal, state, and local regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[9] The most common final disposal method for this type of organic waste is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[7]

Prohibited Methods: Drain Disposal

Under no circumstances should this compound or its solutions be poured down the drain.[5] This is strictly prohibited for several reasons:

  • Environmental Toxicity: The compound may be toxic to aquatic organisms.[3]

  • Infrastructure Damage: It can be incompatible with sewer system materials.

  • Regulatory Violation: It is a violation of EPA and local wastewater regulations.[5][9]

Note on Chemical Deactivation

For certain aldehydes like formaldehyde, on-site chemical deactivation protocols exist to reduce toxicity before disposal.[10] However, these methods are highly specific, require rigorous validation, and need explicit approval from local sewer authorities.[10] Such a procedure is not standard for this compound and should not be attempted without expert consultation and formal authorization from your institution's Environmental Health & Safety (EHS) department and local regulators.

References

  • 4-Hydroxy-2-butanone Safety D
  • Focus on: Treatment by Aldehyde Deactivation, Washington St
  • This compound | C5H10O2 | CID 19884375, PubChem, NIH
  • 2-Methylbutyraldehyde Safety D
  • Methyl 2-hydroxyisobutyrate Safety D
  • 4-(4-Hydroxyphenyl)
  • 4-Hydroxybutanal Safety D
  • Generic Aldehyde Safety D
  • 4-Hydroxy-4-methyl-2-pentanone Safety D
  • 2-Methylbutanal Safety D
  • Chemical Waste Guidelines, Environmental Health & Safety, University of Texas
  • EPA Hazardous Waste Codes, University of Maryland Environmental Safety, Sustainability and Risk
  • Hazardous Waste Management Procedures, Keene St
  • 4-Hydroxy-2-butanone Safety D
  • Laboratory Chemical Waste Management Guidelines, University of Pennsylvania EHRS

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for 4-Hydroxy-2-methylbutanal

Author: BenchChem Technical Support Team. Date: January 2026

Handling 4-Hydroxy-2-methylbutanal in a research and development setting demands a comprehensive understanding of its chemical properties and associated hazards. This guide provides essential, field-tested safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step. Our objective is to empower you, our scientific colleagues, with the knowledge to work safely and effectively, ensuring both personal safety and the integrity of your research.

Hazard Profile: Understanding the Risks

This compound is a versatile chemical intermediate, but its utility is matched by a distinct hazard profile that must be respected.[1] It is classified as a highly flammable liquid and vapor, posing a significant fire risk.[2][3] Furthermore, it presents several health hazards, including serious eye irritation, potential skin irritation or allergic reactions, and respiratory irritation.[2][3][4] Environmentally, it is recognized as being toxic to aquatic life with long-lasting effects.[2]

A foundational aspect of laboratory safety is a thorough understanding of the substance's inherent risks. The following table summarizes the hazard classifications according to the Globally Harmonized System (GHS).

Hazard Category Classification Key Considerations
Physical Hazard Flammable Liquid (Category 2)[3]Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[2] Keep away from heat, sparks, and open flames.[3][4]
Health Hazards Serious Eye Irritation (Category 2/2A)[2][3]Causes significant irritation upon contact with eyes.[4]
Skin Sensitization (Category 1)[2]May cause an allergic skin reaction upon repeated contact.[2]
Skin Irritation (Category 2)[3]May cause skin irritation.[3][4]
Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory System)[2][3]May cause respiratory irritation.[2][3]
Environmental Hazard Acute & Chronic Aquatic Toxicity (Category 2)Toxic to aquatic life with long-lasting effects.[2] Prevent release into the environment.[3]

Core Directive: Mandatory Personal Protective Equipment (PPE)

Based on the hazard profile, a specific suite of PPE is mandatory for all personnel handling this compound. This is not merely a recommendation but a critical barrier between the researcher and potential harm.

  • Eye and Face Protection: The risk of serious eye irritation necessitates robust protection.

    • Minimum Requirement: Chemical splash goggles that meet ANSI Z87.1 or equivalent standards are required at all times.[3][5] These provide a seal around the eyes, protecting against splashes from all angles.

    • Enhanced Precaution: When handling larger quantities (>1L) or when there is a significant risk of splashing, a full-face shield should be worn in addition to chemical splash goggles.[6]

  • Hand Protection: Skin contact can lead to irritation and sensitization.

    • Glove Selection: Wear compatible, chemical-resistant gloves.[3][4] Nitrile gloves are a common and effective choice for incidental contact. Always check the manufacturer's glove compatibility chart for specific breakthrough times and degradation data.

    • Best Practice: For extended handling or immersion, consider heavier-duty gloves or a double-gloving technique. Contaminated work clothing should not be allowed out of the laboratory.

  • Body Protection:

    • A flame-resistant lab coat is the minimum requirement. For procedures with a higher risk of splashing, a chemically resistant apron or disposable gown made of a material like polyethylene-coated polypropylene is recommended.[6] Standard cloth lab coats are not sufficient as they can absorb the chemical, holding it against the skin.[6]

  • Respiratory Protection: The compound's potential to cause respiratory irritation makes this a critical consideration.[2][3]

    • Primary Control: All handling of this compound must be performed in a certified chemical fume hood to minimize vapor inhalation.[4]

    • When Respirators are Required: In the event of a ventilation failure, a large spill, or when engineering controls are not feasible, respiratory protection is necessary. A NIOSH-approved air-purifying respirator with an organic vapor cartridge is the appropriate choice.[3][5]

Operational Plan: A Step-by-Step Procedural Guide

Adherence to a strict, logical workflow is paramount for safety. The following protocol outlines the essential steps for handling this compound.

Experimental Workflow: Safe Handling Protocol

cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling (Inside Fume Hood) cluster_cleanup Phase 3: Post-Handling & Disposal prep1 Verify fume hood is operational (Check certification date and airflow) prep2 Locate and confirm accessibility of safety shower and eyewash station prep1->prep2 prep3 Don all required PPE (Goggles, lab coat, gloves) prep2->prep3 prep4 Prepare spill kit with inert absorbent material prep3->prep4 handle1 Ground container and receiving equipment to prevent static discharge prep4->handle1 handle2 Slowly open container, avoiding pressure release handle1->handle2 handle3 Dispense required amount using non-sparking tools handle2->handle3 handle4 Securely close all containers immediately after use handle3->handle4 clean1 Wipe down work surface within the fume hood handle4->clean1 clean2 Segregate all chemical waste into a labeled, sealed hazardous waste container clean1->clean2 clean3 Remove PPE in the correct order (Gloves first, then goggles, then coat) clean2->clean3 clean4 Wash hands and arms thoroughly with soap and water clean3->clean4

Caption: Workflow for the safe handling of this compound.

Step-by-Step Methodology
  • Preparation and Precaution:

    • Verify that the chemical fume hood is certified and functioning correctly.

    • Ensure the path to the nearest safety shower and eyewash station is clear and unobstructed.[3]

    • Assemble all necessary equipment, including non-sparking tools and a designated, labeled hazardous waste container.

    • Don all required PPE as outlined in Section 2.

  • Handling and Dispensing:

    • Perform all manipulations inside the chemical fume hood.[4]

    • To mitigate the fire risk from static electricity, ensure all metal containers and equipment are grounded.[7]

    • Open the container slowly to vent any potential pressure buildup.

    • Carefully dispense the chemical, avoiding splashing or the generation of aerosols.

    • Keep the container tightly closed when not in use.[3][4]

  • Cleanup and Waste Management:

    • Decontaminate any affected surfaces within the fume hood.

    • Collect all waste, including contaminated consumables (e.g., pipette tips, wipes), in a clearly labeled, sealed hazardous waste container.[4]

    • Doff PPE carefully to avoid cross-contamination. Remove gloves first, followed by your lab coat and eye protection.

    • Thoroughly wash your hands and forearms with soap and water after the procedure is complete.[4]

Emergency Response and Disposal Plan

Spill Response: In the event of a small spill inside a fume hood:

  • Alert personnel in the immediate area.

  • Use an inert absorbent material (e.g., sand, vermiculite) to contain and soak up the spill.[4]

  • Collect the contaminated absorbent using non-sparking tools and place it in the hazardous waste container.[7]

  • For large spills, evacuate the area and contact your institution's emergency response team.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water. If irritation or an allergic reaction develops, seek medical advice.[4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms persist.[4]

  • Ingestion: Do not induce vomiting. Clean the mouth with water and drink plenty of water afterward. Seek immediate medical attention.[4]

Disposal Plan: All waste containing this compound must be treated as hazardous waste.

  • Segregation: Do not mix with other waste streams. Collect in a dedicated, properly labeled, and sealed container.

  • Disposal: The contents and container must be disposed of via an approved waste disposal plant, in accordance with all local, state, and federal regulations.[4] Do not allow the product to enter drains or waterways.[3]

By internalizing the principles and protocols outlined in this guide, you contribute to a culture of safety that protects you, your colleagues, and the integrity of your scientific endeavors.

References

  • Thermo Fisher Scientific. (2025, September 6).
  • CHEMM. Personal Protective Equipment (PPE).
  • Thermo Fisher Scientific. (2014, January 31).
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 19884375, this compound.
  • Sigma-Aldrich. (2025, April 24).
  • Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy.
  • Biosynth. (2022, April 24).
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 57258849, 4-Hydroxy-2-methylbut-2-enal.
  • FUJIFILM Wako Pure Chemical Corporation. (2025, April 17). Safety Data Sheet: 4-Hydroxy-4-methyl-2-pentanone.
  • Thermo Fisher Scientific. (2025, May 1).
  • BenchChem. Buy this compound.
  • Fisher Scientific. (2023, September 25). Safety Data Sheet: 4-Hydroxy-4-methyl-2-pentanone.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 544596, 4-Hydroxy-3-methylbutanal.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 22628836, 4-Hydroxy-2-methylpentanal.
  • Haz-Map. 4-Hydroxy-2-butanone - Hazardous Agents.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.